GW 501516
Descripción
What is GW-501516?
The GW-501516 drug is sometimes referred to by the name of Cardarine, also known as Cardarine Endurobol.GW 501516 has been identified as the only particular synthetic PPARd agonist available. The this compound agonist connects to PPARd in humans with an IC50 of 1 nanometer and is at least 100 times more specific for PPARd as compared to both PPARa as well as PPARg.2. For obese primates, this compound enhances high-density lipoprotein cholesterol, as well as the specific reverse cholesterol apolipoprotein transport. Therefore, the this compound compound is an ideal model compound that could be used to develop a novel type of treatment for obesity and a specific pharmaceutical tool to understand the metabolism of lipids.
Applications of the GW-501516
Its primary goal is to fight off metabolic syndrome and heart disease diseases. Due to its remarkable capacity to boost metabolism and reduce fat, It gained immense traction among athletes. Its specific actions are frequently identified by the acronym SARM (Selective Androgen Receptor Modulators). It's an agonist for the PPARd receptor.
The activation of the PPAR-delta pathways results in a sudden increase in metabolism and endurance and lowers blood levels of lipids.
How does GW-501516 work?
The GW-501516 protein binds to the androgen receptor (AR). It activates it, which results in the AR moving into the nucleus, where it regulates gene expression involved in energy production. This causes a rise in mitochondrial biogenesis. This is the procedure through which new mitochondria are created. Mitochondria, or organelles, are responsible for generating energy in cells. The more mitochondria a cell has, the more energy it can make.
Benefits of the GW-501516
Although GW-501516 is primarily popular with athletes for its effectiveness as a reduction aid, it offers a variety of additional benefits:
GW-501516 increases fat burning
Many people consider this to be the primary quality is Cardarine. However, the mechanism of GW-501516 is different from the standard cutting supplement, which typically includes only thermogenic compounds. Through its PPAR-delta pathway, it stimulates many genes involved in fat-burning. Also, it alters how your body reacts to high-glycemic index foods.
GW-501516 strengthens the body
Strength increases are associated with stimulation of the PPARd pathway. It affects the body's metabolism of glucose and fat and increases endurance. In one of these studies, mice were put through intense endurance training. After taking cardarine and a shaman, they could run a greater distance than the mice in the control group and demonstrated greater tolerance to exercise stress.
GW-501516 protects the brain
A study in animals indicates that GW-501516 could safeguard the brain against hypoxia. Additionally, the substances which affect PPAR are well-known for their capacity to speed up the development of nerve cells. This suggests that cardarine as a PPAR-delta subgroup (PPAR-delta) could possess the same effect. Additionally, an experiment using rat brain cells cardarine reduced inflammation of TNF alpha cells.
It protects the circulatory system and the heart.
Endurobol may be beneficial to the function of the circulation system. Research in mice has shown that small doses of GW1516 can prevent damage to the arterial system. However, the higher doses did not alter the strength of the protective effect. Furthermore, no studies on humans have been conducted to confirm this effect.
But, this isn't the only positive effect on health. Research suggests that Cardarine could alter the working of the circulatory system in general. It helps reduce the harm caused by oxidation. It also boosts the amount of nitric oxide present in the blood. This assists in relaxing the blood vessels and reduces the risk of atherosclerosis.
We also know that it accelerates the development of blood vessels new to the heart. This is a great benefit for patients suffering from heart disease.
GW-501516 helps fight obesity
Cardarine was administered to six overweight people in a double-blind controlled, randomized study. It relieved all symptoms associated with metabolic syndrome for all subjects without causing adverse effects. Participants received a maximum of 10 mg a day for only two weeks, and There were positive changes in fatty liver disease in such a short time. The sensitivity to insulin and lipid levels was evident. Therefore, we can conclude that GW-501516 could be an effective supplement to fight the resistance to insulin caused by obesity and chronic inflammation.
In a different study, this time with obese mice, the drug cardarine reduced the risk of developing heart disease by lowering LDL cholesterol, triglycerides, and insulin levels. It also decreased the production of glucose in the liver. This implies that Endurobol is a suitable supplement for those with type 2 diabetes (if it has the same effect on humans).
GW-501516 reduces inflammation
Activating the PPAR delta pathway reduced inflammation in the liver during animal research. It also stopped the growth of inflammation on the DNA level! Applied directly to the skin, it decreased inflammation in mice and increased the healing process of wounds. Scientists have demonstrated that it reduces the production of proinflammatory molecules like NFkB and IL-6, TNF alpha, and MCP-1.
GW-501516 reduces the chance of developing kidney disease.
The research mentioned above found that cardarine decreased the expansion of the genes associated with kidney disease, which reduced the chance of them occurring.
GW-501516 helps protect the liver
The GW-501516 drug also affects the liver's function, as it is the primary organ responsible for fat metabolism. Endurobol reduces glucose levels in the blood, leading the liver to obtain energy from fat instead of glucose. It also provides an anti-inflammatory effect to counteract the adverse effects of a diet rich in fructose (avoid fat liver if you consume more than 50 grams of fructose each day). In a study on mice, it was found that endurobol reduced the risk of damage to the liver through the destruction of degenerated cells.
Structure
3D Structure
Propiedades
IUPAC Name |
2-[2-methyl-4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfanyl]phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3NO3S2/c1-12-9-16(7-8-17(12)28-10-19(26)27)29-11-18-13(2)25-20(30-18)14-3-5-15(6-4-14)21(22,23)24/h3-9H,10-11H2,1-2H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBLKRPLXZNVNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)SCC2=C(N=C(S2)C3=CC=C(C=C3)C(F)(F)F)C)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041037 | |
| Record name | GW501516 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
317318-70-0 | |
| Record name | GW 501516 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=317318-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | GW 501516 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0317318700 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cardarine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05416 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GW501516 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GW-501516 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7I2HA1NU22 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Selective PPARδ Agonist GW501516: A Deep Dive into its Mechanism of Action
A Technical Guide for Researchers and Drug Development Professionals
Introduction:
GW501516, also known as Cardarine, is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor Delta (PPARδ), a ligand-activated transcription factor that plays a pivotal role in the regulation of metabolic and inflammatory processes.[1][2] Developed initially for its potential to treat metabolic and cardiovascular diseases, GW501516 has garnered significant interest within the research community for its ability to modulate lipid metabolism, enhance endurance, and exert anti-inflammatory effects.[1][2][3] This technical guide provides an in-depth exploration of the molecular mechanism of action of GW501516 on PPARδ, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.
Core Mechanism of Action: PPARδ Activation and Coactivator Recruitment
GW501516 functions as a selective agonist for PPARδ, exhibiting high affinity and potency.[4] Upon binding, it induces a conformational change in the PPARδ receptor, leading to the recruitment of coactivators, most notably the PPARγ coactivator-1α (PGC-1α).[4][5] This GW501516-PPARδ-coactivator complex then translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[6] This binding event initiates the transcription of genes involved in a multitude of physiological processes, primarily fatty acid metabolism and energy expenditure.[4][7]
dot
References
- 1. benchchem.com [benchchem.com]
- 2. scivisionpub.com [scivisionpub.com]
- 3. A metabolomic study of the PPARδ agonist GW501516 for enhancing running endurance in Kunming mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GW501516 - Wikipedia [en.wikipedia.org]
- 5. Measurement of fatty acid oxidation rates in animal tissues and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Technical Guide to the Selective PPARδ Agonist GW501516 (Cardarine)
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW501516, also known as Cardarine, is a potent and selective synthetic agonist for the Peroxisome Proliferator-Activated Receptor delta (PPARδ).[1][2] Developed in the 1990s through a collaboration between GlaxoSmithKline and Ligand Pharmaceuticals, GW501516 was initially investigated for its potential to treat metabolic and cardiovascular diseases such as dyslipidemia, obesity, and type 2 diabetes.[1][3][4]
PPARδ is a ligand-activated nuclear transcription factor that plays a critical role in regulating lipid metabolism, energy homeostasis, and inflammation.[5][6] Upon activation, it modulates the expression of a suite of genes involved in fatty acid oxidation and energy expenditure.[7] GW501516 garnered significant interest for its ability to mimic the effects of exercise, such as increasing fatty acid metabolism in skeletal muscle and enhancing endurance in preclinical models.[2]
Despite promising preclinical and early clinical findings, its development was halted in 2007 after animal studies revealed that the drug promoted rapid cancer development in several organs.[8][9] Consequently, GW501516 is not approved for human use and is designated for research purposes only.[2] This guide provides a technical overview of its pharmacological properties, mechanism of action, and the experimental protocols used in its evaluation.
Pharmacological Profile
GW501516 is distinguished by its high affinity, potency, and selectivity for the PPARδ receptor.
Quantitative Pharmacological Data
The following table summarizes the key in vitro binding and activation parameters for GW501516. The data highlight its potent and highly selective agonism for PPARδ compared to other PPAR isoforms (PPARα and PPARγ).
| Parameter | Value | Receptor | Species | Reference |
| Binding Affinity (Ki) | 1 nM | PPARδ | Human | [10] |
| Activation Potency (EC₅₀) | 1 nM | PPARδ | Human | [10] |
| Selectivity | >1000-fold | vs. PPARα & PPARγ | Human | [10] |
Mechanism of Action & Signaling Pathway
The primary mechanism of action for GW501516 is the direct binding to and activation of PPARδ. As a ligand-activated transcription factor, PPARδ functions by forming a heterodimer with the Retinoid X Receptor (RXR).[5][6][11]
Signaling Cascade:
-
Ligand Binding: GW501516 enters the cell and binds to the ligand-binding domain of the PPARδ receptor in the nucleus.
-
Conformational Change & Corepressor Release: Ligand binding induces a conformational change in the PPARδ receptor, causing the dissociation of corepressor proteins.[6]
-
Heterodimerization: The activated PPARδ receptor forms a heterodimer with RXR.[5][6][11]
-
Coactivator Recruitment: The PPARδ/RXR heterodimer recruits coactivator proteins, such as PGC-1α.[8]
-
PPRE Binding: This complete complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[6]
-
Gene Transcription: Binding to PPREs initiates the transcription of genes involved in fatty acid uptake, β-oxidation, and energy expenditure, leading to a metabolic shift from glucose utilization to fatty acid oxidation.[7][12]
Visualization: PPARδ Signaling Pathway
Key Experimental Protocols
The following sections describe generalized methodologies for assays crucial to characterizing selective PPARδ agonists like GW501516.
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of the test compound for the PPARδ receptor.
Methodology:
-
Receptor Preparation: Prepare cell lysates or nuclear extracts from cells overexpressing the human PPARδ ligand-binding domain (LBD).
-
Radioligand: Use a high-affinity radiolabeled PPARδ ligand (e.g., ³H-GW501516) as a tracer.
-
Competition Binding: Incubate a fixed concentration of the radioligand and receptor preparation with increasing concentrations of the unlabeled test compound (e.g., GW501516).
-
Incubation: Allow the reaction to reach equilibrium (e.g., 2-4 hours at 4°C).
-
Separation: Separate bound from free radioligand using a method such as filtration through a glass fiber filter or scintillation proximity assay (SPA).
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Calculate the IC₅₀ (concentration inhibiting 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.
Cell-Based Transactivation Assay
Objective: To measure the functional potency (EC₅₀) of the agonist in activating PPARδ-mediated gene transcription.
Methodology:
-
Cell Culture: Use a suitable mammalian cell line (e.g., HEK293T or CV-1) maintained in appropriate culture conditions.
-
Transient Transfection: Co-transfect the cells with three plasmids:
-
An expression vector for the full-length human PPARδ receptor.
-
An expression vector for the human RXRα receptor.
-
A reporter plasmid containing a luciferase gene driven by a promoter with multiple PPREs.
-
-
Compound Treatment: After transfection (e.g., 24 hours), replace the medium with fresh medium containing various concentrations of the test compound (GW501516). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer after adding the luciferase substrate.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., β-galactosidase) or total protein concentration. Plot the normalized activity against the log concentration of the agonist and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.
Visualization: Transactivation Assay Workflow
In Vivo Animal Study for Endurance
Objective: To assess the effect of GW501516 on physical endurance in a rodent model.
Methodology:
-
Animal Model: Use a standard mouse strain (e.g., C57BL/6 or Kunming mice).[13]
-
Acclimation: Acclimate the mice to the laboratory environment and the exercise equipment (e.g., treadmill or running wheel) for one week.[13]
-
Grouping: Divide the animals into groups (e.g., n=8-10 per group):
-
Vehicle Control (Sedentary)
-
GW501516 (Sedentary)
-
Vehicle Control (Trained)
-
GW501516 (Trained)
-
-
Dosing: Administer GW501516 (e.g., 5 mg/kg/day) or vehicle via oral gavage daily for a set period (e.g., 3-4 weeks).[13]
-
Training Protocol (for trained groups): Subject mice to a standardized daily exercise regimen on the treadmill (e.g., 30 minutes at 20 rpm, 5 days/week).[13]
-
Endurance Test: At the end of the treatment period, perform an exhaustive running test. Start at a moderate speed and incrementally increase the speed or incline until the mouse reaches exhaustion (defined by specific criteria, such as the inability to remain on the treadmill).[13]
-
Data Collection: Record the total running time and distance for each animal.
-
Statistical Analysis: Analyze the data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine significant differences between groups.
Summary of Preclinical and Clinical Findings
The effects of GW501516 have been documented in various models, demonstrating its potent metabolic activity.
In Vivo Efficacy Data (Animal Models)
| Model | Treatment | Key Outcomes | Reference |
| Obese Rhesus Monkeys | GW501516 | Increased HDL; Decreased VLDL | |
| Rats | GW501516 | Increased fatty acid metabolism in skeletal muscle; Protection against diet-induced obesity and type II diabetes | |
| Mice (Kunming) | 5 mg/kg/day for 3 weeks | Enhanced running endurance in both trained and untrained mice | [13] |
| Mice (Transgenic) | Overexpression of PPARδ | Increased oxidative muscle capacity and running endurance by ~100% | [1] |
Human Clinical Trial Data
Phase I and II trials were conducted before the drug's development was ceased.
| Study Phase | Population | Dosage | Key Outcomes | Reference |
| Phase I | Healthy, moderately overweight subjects | 10 mg/day for 2 weeks | 20% reduction in hepatic fat content; Significant reductions in fasting plasma triglycerides, LDL, and insulin | [14] |
| Phase II | Subjects with low HDL cholesterol | 2.5 mg or 10 mg/day | Lowered triglyceride levels, even after high-fat meals. Well-tolerated with no significant adverse liver or muscle effects noted during the trial. | [14] |
Conclusion
GW501516 (Cardarine) is a highly potent and selective PPARδ agonist that served as a pivotal research tool for elucidating the role of PPARδ in metabolic regulation. Its ability to activate pathways involved in fatty acid oxidation and mimic the effects of endurance exercise highlighted PPARδ as a promising therapeutic target for metabolic syndrome. However, the profound safety concerns related to carcinogenesis, discovered in long-term animal studies, led to the termination of its clinical development.[8][9] The extensive body of research on GW501516 continues to provide a valuable foundation for the development of new, safer modulators of PPARδ and related metabolic pathways.
References
- 1. scivisionpub.com [scivisionpub.com]
- 2. behemothlabz.com [behemothlabz.com]
- 3. healthcarebusinesstoday.com [healthcarebusinesstoday.com]
- 4. GW501516 (Cardarine) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. The Role of PPAR-δ in Metabolism, Inflammation, and Cancer: Many Characters of a Critical Transcription Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GW 501516 | C21H18F3NO3S2 | CID 9803963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. GW501516 - Wikipedia [en.wikipedia.org]
- 9. What is cardarine or GW1516 and what are its side effects? [healthymale.org.au]
- 10. researchgate.net [researchgate.net]
- 11. cusabio.com [cusabio.com]
- 12. Peroxisome proliferator-activated receptor delta - Wikipedia [en.wikipedia.org]
- 13. A metabolomic study of the PPARδ agonist GW501516 for enhancing running endurance in Kunming mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. moreplatesmoredates.com [moreplatesmoredates.com]
The Discovery and Development of GW 501516: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
GW 501516, also known as Cardarine, is a potent and selective peroxisome proliferator-activated receptor delta (PPARδ) agonist that garnered significant interest for its potential therapeutic benefits in metabolic and cardiovascular diseases. Developed through a collaboration between GlaxoSmithKline (GSK) and Ligand Pharmaceuticals in the 1990s, its ability to modulate lipid metabolism and enhance endurance was demonstrated in numerous preclinical and early-phase clinical studies. However, its development was abruptly halted in 2007 due to safety concerns, specifically the rapid development of cancerous tumors in multiple organs during animal trials. This technical guide provides a comprehensive history of this compound, from its discovery and synthesis to its preclinical and clinical evaluation, culminating in its abandonment for pharmaceutical use. It details the experimental protocols of key studies, presents quantitative data in a structured format, and illustrates the core signaling pathway involved in its mechanism of action.
Discovery and Synthesis
This compound was the product of a research collaboration initiated in 1992 between GlaxoSmithKline and Ligand Pharmaceuticals.[1] The discovery of this potent PPARδ agonist was achieved through the use of combinatorial chemistry and structure-based drug design, with its synthesis first published in 2001.[1]
Chemical Synthesis
A short and efficient synthesis of this compound was reported by Wei and Kozikowski in 2003, achieving a 78% overall yield in four steps starting from o-cresol (B1677501). The key step in this synthesis is a one-pot regiocontrolled dialkylation of a mercaptophenol intermediate.
Experimental Protocol: Synthesis of this compound
The synthesis of this compound can be summarized as follows:
-
Step 1: Synthesis of 2-methyl-4-mercaptophenol. This intermediate is prepared from o-cresol through a series of reactions.
-
Step 2: Synthesis of the thiazole (B1198619) intermediate. 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbaldehyde is synthesized.
-
Step 3: One-pot dialkylation. The mercaptophenol from Step 1 is reacted with the thiazole intermediate from Step 2 in a one-pot reaction to form the core structure of this compound.
-
Step 4: Saponification. The final step involves the saponification of the ester to yield the carboxylic acid, this compound.
Mechanism of Action
This compound is a highly selective agonist for the PPARδ receptor. It exhibits high affinity and potency with a Ki of 1 nM and an EC50 of 1 nM for PPARδ.[1] Its selectivity is over 1,000-fold greater for PPARδ compared to PPARα and PPARγ.[1]
Upon binding to PPARδ, this compound induces a conformational change in the receptor, leading to the recruitment of the coactivator PGC-1α.[1] This activated PPARδ/PGC-1α complex then binds to peroxisome proliferator response elements (PPREs) on the DNA, upregulating the expression of genes involved in energy expenditure and fatty acid metabolism.[1] This mechanism of action effectively shifts the body's energy preference from glucose to lipids.
Caption: Signaling pathway of this compound.
Preclinical Studies
This compound was subjected to extensive preclinical testing in various animal models, which revealed its significant effects on metabolism and endurance.
Rodent Studies
In rats, treatment with this compound led to increased fatty acid metabolism in skeletal muscle and offered protection against diet-induced obesity and type II diabetes.[1] A notable study in mice demonstrated a dramatic increase in physical performance.
Experimental Protocol: Mouse Endurance Study
-
Animal Model: Male C57BL/6J mice.
-
Treatment: Mice were administered this compound at a dose of 5 mg/kg/day via oral gavage for 4 weeks.
-
Exercise Protocol: Mice were subjected to treadmill running to exhaustion.
-
Outcome Measures: Running time and distance were recorded. Gene expression analysis was performed on skeletal muscle tissue.
Primate Studies
A key study was conducted in obese rhesus monkeys, an animal model with a lipid profile similar to humans. This study provided compelling evidence for the potential of this compound in treating dyslipidemia.
Experimental Protocol: Obese Rhesus Monkey Study
-
Animal Model: Six obese, insulin-resistant male rhesus monkeys.
-
Treatment: The monkeys received this compound orally at doses of 0.1, 0.5, and 3.0 mg/kg/day, each for 4 weeks, in a dose-escalating manner.
-
Outcome Measures: Serum levels of HDL cholesterol, LDL cholesterol, triglycerides, and insulin (B600854) were measured at baseline and after each treatment period.
Clinical Trials
Following promising preclinical results, this compound advanced to human clinical trials. Phase I trials for the treatment of hyperlipidemia commenced in 2000, with Phase I/II trials following in 2002.[1] These studies in humans confirmed the lipid-modulating effects observed in animal models.
Experimental Protocol: Phase I/II Clinical Trial for Hyperlipidemia
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Participants: Healthy volunteers with abdominal obesity.
-
Treatment: Participants received placebo, 2.5 mg, 5 mg, or 10 mg of this compound orally once daily for 2 weeks.
-
Outcome Measures: Fasting blood lipid profiles (total cholesterol, LDL-C, HDL-C, triglycerides), apolipoproteins (ApoA1, ApoB), and markers of insulin sensitivity were assessed.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies of this compound.
Table 1: Preclinical Efficacy of this compound in Obese Rhesus Monkeys
| Parameter | Baseline (mean ± SEM) | Change with 3.0 mg/kg/day this compound (mean ± SEM) | % Change |
| HDL Cholesterol (mg/dL) | 45 ± 5 | +34 ± 7 | +75% |
| LDL Cholesterol (mg/dL) | 100 ± 10 | -23 ± 5 | -23% |
| Triglycerides (mg/dL) | 150 ± 20 | -45 ± 10 | -30% |
| Fasting Insulin (μU/mL) | 100 ± 15 | -25 ± 8 | -25% |
Table 2: Clinical Efficacy of this compound in Healthy Volunteers with Abdominal Obesity (10 mg/day for 2 weeks)
| Parameter | Placebo (% Change) | This compound (10 mg/day) (% Change) | p-value |
| HDL Cholesterol | -1.7 | +11.2 | <0.001 |
| LDL Cholesterol | +9.9 | -10.3 | <0.001 |
| Triglycerides | -1.0 | -26.0 | <0.001 |
| ApoA1 | -1.5 | +5.6 | <0.001 |
| ApoB | +7.2 | -15.4 | <0.001 |
Abandonment and Controversy
Despite the promising metabolic and cardiovascular benefits observed in both preclinical and early clinical studies, the development of this compound was terminated in 2007. The decision was based on findings from long-term animal studies that revealed a significant increase in the incidence of cancerous tumors in multiple organs, including the liver, bladder, stomach, skin, thyroid, tongue, testes, and ovaries, at a dosage of 3 mg/kg/day in both mice and rats.[1]
The publication of a study in 2007, which highlighted the dramatic endurance-enhancing effects of this compound in mice, led to its emergence on the black market as a performance-enhancing drug, often referred to as Cardarine or Endurobol.[1] This has prompted warnings from the World Anti-Doping Agency (WADA) regarding its serious health risks.[1] A number of athletes have subsequently tested positive for this banned substance.[1]
Conclusion
The history of this compound serves as a compelling case study in drug development, illustrating the journey from targeted discovery and promising efficacy to ultimate failure due to unforeseen safety issues. While its potent effects on lipid metabolism and endurance were undeniable, the carcinogenic risk identified in preclinical toxicology studies rendered it unsuitable for human use. The continued illicit use of this compound as a performance-enhancing drug underscores the importance of communicating the scientific rationale behind the discontinuation of investigational new drugs to the public. For researchers, the story of this compound highlights the critical role of the PPARδ pathway in metabolic regulation and provides a valuable chemical tool for further investigation of this complex signaling network.
Caption: Development and abandonment workflow of this compound.
References
The GW501516-PPARδ-PGC-1α Axis: A Technical Guide to a Key Metabolic Regulatory Pathway in Rats
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the molecular interactions at the core of a significant metabolic regulatory pathway in rats: the binding of the synthetic ligand GW501516 to the Peroxisome Proliferator-Activated Receptor Delta (PPARδ) and the subsequent recruitment of the coactivator Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-alpha (PGC-1α). This interaction is a critical event that initiates a cascade of gene expression changes, profoundly impacting fatty acid metabolism and energy homeostasis, particularly in skeletal muscle. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols for studying this interaction, and visual representations of the key pathways and workflows.
Core Interaction: GW501516, PPARδ, and PGC-1α
GW501516 is a potent and highly selective agonist for PPARδ.[1] In rats, the binding of GW501516 to PPARδ induces a conformational change in the receptor, which facilitates the recruitment of coactivators, most notably PGC-1α.[1] This agonist-receptor-coactivator complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to their increased transcription.[2] The downstream effects are particularly pronounced in skeletal muscle, where this pathway upregulates genes involved in fatty acid oxidation, mitochondrial biogenesis, and energy expenditure.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the GW501516-PPARδ-PGC-1α interaction and its downstream effects in rat models.
Table 1: Binding Affinity and Potency of GW501516 for PPARδ
| Parameter | Value | Species/System | Reference |
| Ki | 1 nM | Rat | [1] |
| EC50 | 1 nM | Rat | [1] |
| Selectivity | >1000-fold over PPARα and PPARγ | Rat | [1] |
Table 2: Gene Expression Changes in Rat Skeletal Muscle Cells (L6 Myotubes) Following GW501516 Treatment
| Gene | Fold Increase (mRNA) | Treatment Conditions | Reference |
| PGC-1α | Increased | 1 µM GW501516, 24 hours | [4] |
| Carnitine Palmitoyltransferase 1 (CPT-1) | Increased | 1 µM GW501516, 24 hours | [4] |
| Pyruvate Dehydrogenase Kinase 4 (PDK4) | 3.3-fold | 5 µM GW501516, 16 hours | [5] |
| Carnitine Palmitoyltransferase 1 (CPT-1) | 2.4-fold | 5 µM GW501516, 16 hours | [5] |
Signaling Pathway and Experimental Workflows
To elucidate the molecular mechanisms and experimental approaches for studying this pathway, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathway
Caption: Signaling pathway of GW501516-mediated PPARδ activation and PGC-1α recruitment.
Experimental Workflow: Co-Immunoprecipitation (Co-IP)
Caption: Workflow for Co-Immunoprecipitation to detect PPARδ and PGC-1α interaction.
Experimental Workflow: Chromatin Immunoprecipitation (ChIP)
Caption: Workflow for Chromatin Immunoprecipitation followed by qPCR.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to investigate the GW501516-PPARδ-PGC-1α interaction in rat skeletal muscle cells (e.g., L6 myotubes). These protocols are synthesized from established methods and should be optimized for specific laboratory conditions.
Co-Immunoprecipitation (Co-IP) of PPARδ and PGC-1α
Objective: To determine if PPARδ and PGC-1α physically interact within the cell in response to GW501516 treatment.
Materials:
-
Rat L6 myotubes
-
GW501516 (e.g., from Cayman Chemical)
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors)
-
Anti-PPARδ antibody (for immunoprecipitation)
-
Anti-PGC-1α antibody (for Western blot detection)
-
Normal Rabbit or Mouse IgG (as a negative control)
-
Protein A/G magnetic beads or agarose (B213101) beads
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Cell Culture and Treatment: Culture Rat L6 myoblasts and differentiate them into myotubes. Treat the myotubes with GW501516 (e.g., 1 µM) or vehicle (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold Co-IP Lysis Buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.
-
Pre-clearing: Add normal IgG and Protein A/G beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding. Pellet the beads by centrifugation and collect the supernatant.
-
Immunoprecipitation: To the pre-cleared lysate, add the anti-PPARδ antibody or control IgG. Incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add Protein A/G beads to the lysate and incubate for 2-4 hours at 4°C with gentle rotation to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them 3-5 times with ice-cold Co-IP Wash Buffer.
-
Elution: Elute the proteins from the beads by resuspending them in 2X Laemmli sample buffer and boiling for 5-10 minutes.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with anti-PGC-1α and anti-PPARδ antibodies to detect the co-immunoprecipitated proteins.
Chromatin Immunoprecipitation (ChIP) Assay
Objective: To determine if GW501516 treatment increases the binding of PPARδ to the promoter regions of its target genes.
Materials:
-
Rat L6 myotubes
-
GW501516
-
Formaldehyde (B43269) (1% final concentration for cross-linking)
-
Glycine (0.125 M final concentration to quench cross-linking)
-
ChIP Lysis Buffer (e.g., 50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, 0.1% SDS, supplemented with protease inhibitors)
-
Anti-PPARδ antibody for ChIP
-
Normal Rabbit or Mouse IgG
-
Protein A/G magnetic beads
-
Wash Buffers (low salt, high salt, LiCl)
-
Elution Buffer (e.g., 1% SDS, 0.1 M NaHCO3)
-
Proteinase K
-
qPCR primers for PPRE regions of target genes (e.g., CPT-1, PDK4) and a negative control region.
Procedure:
-
Cell Culture and Cross-linking: Treat differentiated L6 myotubes with GW501516. Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin to an average size of 200-1000 bp using sonication.
-
Immunoprecipitation: Dilute the sheared chromatin and pre-clear with Protein A/G beads. Incubate a portion of the chromatin with the anti-PPARδ antibody or control IgG overnight at 4°C. Save a small aliquot as "input" control.
-
Immune Complex Capture: Add Protein A/G beads to capture the antibody-chromatin complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K, and then purify the DNA using a spin column or phenol-chloroform extraction.
-
qPCR Analysis: Perform quantitative PCR on the purified DNA using primers specific for the PPREs of target genes. Analyze the data as a percentage of the input DNA to determine the enrichment of PPARδ binding.
Luciferase Reporter Gene Assay
Objective: To quantify the activation of PPARδ transcriptional activity by GW501516 and assess the role of PGC-1α.
Materials:
-
Rat cell line (e.g., HEK293T or a relevant muscle cell line)
-
Expression plasmid for rat PPARδ
-
Expression plasmid for rat PGC-1α
-
Reporter plasmid containing a PPRE-driven luciferase gene (e.g., pPPRE-Luc)
-
Control reporter plasmid (e.g., Renilla luciferase for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
GW501516
-
Luciferase assay reagent
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will be optimal for transfection the next day.
-
Transfection: Co-transfect the cells with the PPARδ expression plasmid, the PPRE-luciferase reporter plasmid, and the Renilla control plasmid using a suitable transfection reagent. In a parallel set of experiments, also co-transfect with the PGC-1α expression plasmid.
-
Treatment: After 24 hours of transfection, treat the cells with various concentrations of GW501516 or vehicle (DMSO).
-
Cell Lysis and Luciferase Assay: After 18-24 hours of treatment, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Plot the normalized luciferase activity against the concentration of GW501516 to determine the dose-response curve and EC50 value. Compare the results with and without PGC-1α co-expression to evaluate its coactivator function.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. The PPARdelta agonist, GW501516, promotes fatty acid oxidation but has no direct effect on glucose utilisation or insulin sensitivity in rat L6 skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 5. researchgate.net [researchgate.net]
Whitepaper: The Peroxisome Proliferator-Activated Receptor Delta (PPARδ) Agonist GW501516 and its Effects on Skeletal Muscle Fatty Acid Metabolism
Audience: Researchers, scientists, and drug development professionals.
Abstract
GW501516, also known as Cardarine, is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor Delta (PPARδ).[1][2][3] PPARδ is a ligand-activated transcription factor highly expressed in metabolically active tissues, particularly skeletal muscle.[1][4] Activation of PPARδ by GW501516 initiates a transcriptional cascade that fundamentally reprograms skeletal muscle fuel utilization, shifting the preference from glucose to fatty acids. This is achieved by upregulating genes involved in fatty acid transport, mitochondrial β-oxidation, and energy expenditure.[2][5] Consequently, GW501516 administration has been shown to significantly increase fatty acid oxidation rates, enhance mitochondrial biogenesis, and improve metabolic parameters associated with endurance and insulin (B600854) sensitivity in various preclinical models.[1][2][6] This technical guide provides an in-depth review of the molecular mechanisms, quantitative effects, and key experimental protocols used to elucidate the impact of GW501516 on fatty acid metabolism in skeletal muscle.
Core Mechanism of Action: PPARδ Activation Pathway
GW501516 exerts its effects by binding to and activating PPARδ, a nuclear receptor that heterodimerizes with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. A key coactivator in this process is the PPARγ coactivator-1α (PGC-1α), which is a master regulator of mitochondrial biogenesis and oxidative metabolism.[4][7] The activation of the PPARδ/PGC-1α axis leads to the increased transcription of a suite of genes responsible for enhancing the capacity of skeletal muscle to oxidize fatty acids.[2][7]
Quantitative Data on Gene Expression and Metabolic Effects
Treatment with GW501516 induces significant changes in the expression of genes crucial for fatty acid metabolism and enhances fatty acid oxidation rates. The tables below summarize quantitative findings from key studies.
Table 1: Effects of GW501516 on Gene Expression in Skeletal Muscle
| Gene | Model System | Treatment Details | Fold Change / Effect | Reference |
| CPT1 (Carnitine Palmitoyltransferase 1) | Rat L6 Myotubes | Not specified | Increased expression | [8] |
| Human Myotubes | 100 nM GW501516, 18h | Increased expression | [9] | |
| MI Mouse Model | 5 mg/kg/day, 4 weeks | Increased mRNA expression | [10] | |
| PDK4 (Pyruvate Dehydrogenase Kinase 4) | Kunming Mice | 3 weeks | Significantly increased expression | [11] |
| Human Myotubes | 100 nM GW501516, 18h | Increased expression | [9] | |
| PGC-1α (PPARγ Coactivator-1α) | Rat L6 Myotubes | Not specified | Increased expression | [8] |
| Kunming Mice | 3 weeks | Significantly increased expression | [11] | |
| C2C12 Myotubes | 1 µM GW501516, 24h | Increased protein expression | [7] | |
| UCP3 (Uncoupling Protein 3) | Rat Epitrochlearis Muscle | GW501516, 24h | ~3-fold increase in mRNA | [12] |
| Mouse Skeletal Muscle | 3 mg/kg GW501516, 7 days | Significantly increased mRNA | [2] | |
| FABP3 (Fatty Acid Binding Protein 3) | Human Myotubes | 100 nM GW501516, 18h | Increased expression | [9] |
| LCAD (Long-chain Acyl-CoA Dehydrogenase) | Mouse Skeletal Muscle | 3 mg/kg GW501516, 7 days | Significantly increased mRNA | [2] |
Table 2: Effects of GW501516 on Fatty Acid Oxidation (FAO)
| Model System | Treatment Details | Quantitative Effect on FAO | Reference |
| Human Myotubes | 100 nM GW501516, 18h | ~50% increase in palmitate oxidation | [9] |
| Rat L6 Myotubes | Not specified | Stimulated fatty-acid oxidation | [8] |
| Mouse Skeletal Muscle | 3 mg/kg GW501516, 7 days | Significantly induced fatty acid β-oxidation | [2][13] |
| MI Mouse Model | 5 mg/kg/day, 4 weeks | Increased oleic acid oxidation levels | [10] |
| C2C12 Myotubes | GW501516 | Increased palmitate oxidation | [7] |
| Human Subjects | GW501516, 2 weeks | Increased fatty acid oxidation | [14] |
Detailed Experimental Protocols
Reproducing and building upon existing research requires a thorough understanding of the methodologies employed. This section details common protocols for investigating the effects of GW501516.
Cell Culture and Treatment
-
Cell Line: C2C12 or L6 myoblasts are commonly used.
-
Culture: Cells are grown in Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) at 37°C and 5% CO₂.
-
Differentiation: To induce differentiation into myotubes, the growth medium is switched to DMEM with 2% horse serum once cells reach ~80-90% confluency. The differentiation medium is replaced every 48 hours for 4-6 days.
-
Treatment: Differentiated myotubes are treated with GW501516 (typically dissolved in DMSO) at concentrations ranging from 10 nM to 5 µM for a duration of 1 to 24 hours, depending on the experimental endpoint.[9][12] A vehicle control (DMSO) is run in parallel.
Gene Expression Analysis via RT-qPCR
Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) is the standard method for measuring changes in mRNA levels of target genes.[15]
Methodology:
-
RNA Extraction: Total RNA is isolated from treated skeletal muscle cells or tissue using a phenol-chloroform-based reagent (e.g., TRIzol) or a column-based kit (e.g., RNeasy Mini Kit), followed by quantification and quality assessment.[16][17]
-
DNase Treatment: To prevent amplification of contaminating genomic DNA, RNA samples are treated with DNase I.[17]
-
Reverse Transcription (cDNA Synthesis): 1-2 µg of total RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.[15][18]
-
qPCR: The qPCR reaction is prepared using the synthesized cDNA as a template, a fluorescent dye-based master mix (e.g., SYBR Green), and primers specific to the genes of interest (e.g., CPT1, PDK4) and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.[16]
-
Data Analysis: The relative expression of target genes is calculated using the 2-ΔΔCt method, which normalizes the data to the housekeeping gene and compares it to the vehicle-treated control group.[16]
Measurement of Fatty Acid Oxidation (FAO) Rate
The rate of fatty acid β-oxidation can be quantified by measuring the conversion of a radiolabeled fatty acid substrate into metabolic products.
Methodology (Radiolabeled Palmitate Assay): [19]
-
Cell Seeding and Treatment: Skeletal muscle cells are seeded in multi-well plates, differentiated, and treated with GW501516 as described previously.
-
Preparation of Radiolabeled Substrate: A solution containing [14C]-palmitate complexed to bovine serum albumin (BSA) is prepared in the culture medium.
-
Incubation: The treatment medium is removed, and cells are incubated with the [14C]-palmitate medium for 1-2 hours at 37°C.[19]
-
Capture of 14CO₂: The complete oxidation of [14C]-palmitate produces 14CO₂. A piece of filter paper soaked in a CO₂-trapping agent (e.g., NaOH or β-phenylethylamine) is placed in a sealed apparatus over each well to capture the evolved gas. The reaction is stopped by adding an acid (e.g., perchloric acid).
-
Scintillation Counting: The filter paper is transferred to a scintillation vial with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.
-
Calculation: The rate of fatty acid oxidation is calculated based on the amount of 14CO₂ captured per unit of time, normalized to the total protein content of the cells in each well.
Alternative Method (High-Resolution Respirometry): This technique measures oxygen consumption in real-time in response to specific fatty acid substrates (e.g., palmitoylcarnitine) in isolated mitochondria or permeabilized muscle fibers, providing a direct assessment of mitochondrial respiratory capacity for fatty acid oxidation.[20][21][22]
References
- 1. scivisionpub.com [scivisionpub.com]
- 2. pnas.org [pnas.org]
- 3. affordablenutrition.co.uk [affordablenutrition.co.uk]
- 4. The peroxisome proliferator-activated receptor beta/delta agonist, GW501516, regulates the expression of genes involved in lipid catabolism and energy uncoupling in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of peroxisome proliferator-activated receptor delta induces fatty acid beta-oxidation in skeletal muscle and attenuates metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caringsunshine.com [caringsunshine.com]
- 7. PPARβ/δ Agonism with GW501516 Increases Myotube PGC-1α Content and Reduces BCAA Media Content Independent of Changes in BCAA Catabolic Enzyme Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The PPARdelta agonist, GW501516, promotes fatty acid oxidation but has no direct effect on glucose utilisation or insulin sensitivity in rat L6 skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DSpace [diposit.ub.edu]
- 10. Activation of PPARδ signaling improves skeletal muscle oxidative metabolism and endurance function in an animal model of ischemic left ventricular dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A metabolomic study of the PPARδ agonist GW501516 for enhancing running endurance in Kunming mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PPARdelta activator GW-501516 has no acute effect on glucose transport in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Activation of peroxisome proliferator-activated receptor δ induces fatty acid β-oxidation in skeletal muscle and attenuates metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. elearning.unite.it [elearning.unite.it]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Semiquantitative RT-PCR analysis to assess the expression levels of multiple transcripts from the same sample - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Measurement of Fatty Acid Oxidation by High-Resolution Respirometry: Special Considerations for Analysis of Skeletal and Cardiac Muscle and Adipose Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Measurement of Fatty Acid Oxidation by High-Resolution Respirometry: Special Considerations for Analysis of Skeletal and Cardiac Muscle and Adipose Tissue | Springer Nature Experiments [experiments.springernature.com]
- 22. journals.physiology.org [journals.physiology.org]
A Comprehensive Technical Guide to Preclinical Studies of GW501516 in Metabolic Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW501516, also known as Cardarine, is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ).[1][2] Developed in the 1990s by GlaxoSmithKline and Ligand Pharmaceuticals, it was initially investigated as a potential therapeutic agent for metabolic and cardiovascular diseases, including obesity, dyslipidemia, and type 2 diabetes.[3][4] Preclinical studies in various animal models demonstrated promising effects, such as improved lipid profiles, enhanced insulin (B600854) sensitivity, and increased fatty acid oxidation in skeletal muscle.[5][6][7] However, its clinical development was halted in 2007 after long-term animal studies revealed that the compound caused cancer to develop rapidly in multiple organs.[4][5] Despite its unsuitability for human use, GW501516 remains a valuable tool in metabolic research to elucidate the role of PPARδ in regulating energy homeostasis and metabolic pathways.[1][3]
Core Mechanism of Action: PPARδ Activation
GW501516 exerts its effects by selectively binding to and activating PPARδ, a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily.[1][2] PPARδ is expressed in numerous metabolically active tissues, including skeletal muscle, adipose tissue, liver, and the heart.[5][8] Upon activation by an agonist like GW501516, PPARδ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
The activation of PPARδ initiates a cascade of events that collectively shift the body's energy preference from glucose to lipid metabolism.[2][3] This is primarily achieved by upregulating genes involved in fatty acid uptake, transport, and β-oxidation.[9]
Preclinical Efficacy in Metabolic Disease Models
Effects on Lipid Metabolism and Dyslipidemia
GW501516 has consistently demonstrated the ability to improve lipid profiles in various preclinical models of dyslipidemia.
-
Rodent Models: In high-fat diet-fed or genetically obese (ob/ob) mice, GW501516 administration led to reduced circulating triglycerides (TG) and weight gain.[10] Studies in rats with non-alcoholic fatty liver disease (NAFLD) showed that GW501516 treatment significantly decreased low-density lipoprotein (LDL) levels while increasing high-density lipoprotein (HDL) levels.[11]
-
Primate Models: A study on obese rhesus monkeys, whose lipid profile closely resembles that of humans, found that GW501516 increased HDL cholesterol while lowering LDL cholesterol, fasting triglycerides, and insulin levels.[4][9]
Table 1: Summary of Quantitative Data on Lipid Profile Changes
| Animal Model | Dosage | Duration | Key Findings | Reference |
| High-Fat Diet Rats | 10 mg/kg/day | 8 weeks | LDL, TG, TC decreased; HDL increased. | [12] |
| Obese Rhesus Monkeys | Up to 3 mg/kg/day | - | Increased HDL; Decreased TG and LDL. | [9][10] |
| High-Fat Diet Rats | 3 mg/kg | 6 weeks | Plasma Triglyceride: ~30% higher vs. control (contradictory finding). | [13] |
| db/db mice | 3 mg/kg/day | 6 weeks | Plasma Cholesterol significantly increased. | [14] |
Effects on Glucose Homeostasis and Insulin Sensitivity
The impact of GW501516 on glucose metabolism has shown some conflicting results across different experimental systems, highlighting species-specific and model-dependent effects.
-
Improved Insulin Sensitivity: Several studies in both genetic and diet-induced obese mice reported that PPARδ agonists like GW501516 improved glucose tolerance and insulin sensitivity.[13] In a rat model of gestational diabetes mellitus (GDM), GW501516 was found to exert a therapeutic effect, potentially by regulating the SREBP-1c/GLUT2 pathway.[12] Activation of PPARδ can stimulate glucose uptake in skeletal muscle, reducing blood sugar levels and alleviating insulin resistance.[3]
-
Contradictory Findings: In contrast, one study found that in high-fat-fed rats, GW501516 exacerbated insulin resistance in skeletal muscle.[13] Furthermore, in vitro studies using rat L6 myotubes and isolated rat skeletal muscles showed that GW501516 failed to directly increase glucose uptake or enhance insulin action, suggesting that its beneficial effects on whole-body glucose homeostasis may be indirect.[15][16]
Table 2: Summary of Quantitative Data on Glucose Homeostasis
| Animal/Cell Model | Dosage | Duration | Key Findings | Reference |
| High-Fat Diet Rats | 3 mg/kg | 6 weeks | Glucose Infusion Rate (clamp) decreased by ~20-26%. | [13] |
| NAFLD Rats | 10 mg/kg/day | 8 weeks | HOMA-IR index significantly decreased. | [11] |
| Rat L6 Myotubes | 1-1000 nM | Up to 24h | No effect on insulin-stimulated glucose uptake. | [16] |
| Rat Epitrochlearis & Soleus Muscle | 10-500 nM | 6h | No effect on glucose uptake or insulin sensitivity. | [15] |
Effects on Endurance and Skeletal Muscle Metabolism
One of the most significant effects of GW501516 is its ability to enhance physical endurance. This is attributed to a metabolic reprogramming of skeletal muscle fibers.
-
Mechanism: GW501516 activates PPARδ in muscle, which upregulates genes involved in fatty acid oxidation, such as Carnitine Palmitoyltransferase-1 (CPT1), Pyruvate Dehydrogenase Kinase 4 (PDK4), and Uncoupling Protein 3 (UCP3).[13] This promotes a shift in energy utilization, causing muscles to burn fat for energy instead of carbohydrates.[3][17] This metabolic switch spares glucose, reduces lactate (B86563) formation, and contributes to increased endurance.[8]
-
Outcomes: In mice, treatment with GW501516 significantly increased running time and distance.[17] This was associated with an increase in succinate (B1194679) dehydrogenase (SDH)-positive muscle fibers, which are rich in mitochondria and have a high oxidative capacity.[8][17]
Table 3: Summary of Quantitative Data on Endurance and Muscle Metabolism
| Animal Model | Dosage | Duration | Key Findings | Reference |
| Kunming Mice | 10 mg/kg/day | 3 weeks | Enhanced running endurance in both trained and untrained mice. | [17] |
| C57BL/6J Mice | 5 mg/kg/day | 4 weeks | Significantly increased running performance in trained mice. | [8] |
| High-Fat Diet Rats | 3 mg/kg | 3 weeks | Muscle CPT1, PDK4, UCP3 mRNA elevated by 40%, 90%, and 30% respectively. | [13] |
Experimental Protocols & Methodologies
Detailed methodologies are crucial for interpreting and replicating preclinical findings. Below are representative protocols derived from the cited literature.
Typical In Vivo Study Workflow (Rodent Model)
1. Animal Models and Diet-Induced Obesity:
-
Species/Strain: Male Wistar rats or C57BL/6J mice are commonly used.[13]
-
Protocol: Animals are typically fed a high-fat diet (HFD), often containing 45-60% of calories from fat, for a period of 8-12 weeks to induce obesity, insulin resistance, and dyslipidemia before the commencement of drug treatment.[11][13]
2. Drug Administration:
-
Compound: GW501516 is administered, often via oral gavage.
-
Dosage: Doses in rodent studies typically range from 3 mg/kg/day to 10 mg/kg/day.[8][13]
3. Metabolic Assessments:
-
Hyperinsulinaemic-Euglycaemic Clamp: This is the gold standard for assessing insulin sensitivity. It involves infusing insulin at a constant rate while infusing glucose at a variable rate to maintain euglycemia. The glucose infusion rate (GIR) is a measure of whole-body insulin sensitivity.[13]
-
Glucose Tolerance Test (GTT): After an overnight fast, animals are given an oral or intraperitoneal glucose bolus. Blood glucose is measured at various time points to assess the ability to clear glucose from the circulation.
-
Lipid Profile Analysis: Blood samples are collected to measure plasma levels of triglycerides (TG), total cholesterol (TC), HDL, and LDL using standard enzymatic colorimetric assays.[12]
4. Gene Expression Analysis:
-
Method: Real-time quantitative polymerase chain reaction (RT-qPCR) is used to measure mRNA levels of PPARδ target genes in tissues like muscle and liver.
-
Protocol: Total RNA is extracted from tissues, reverse-transcribed into cDNA, and then amplified using gene-specific primers. The expression levels are typically normalized to a housekeeping gene (e.g., GAPDH).[11][13]
Key Signaling Pathways Modulated by GW501516
Beyond direct PPARδ target gene activation, GW501516 influences other critical metabolic signaling pathways.
AMP-Activated Protein Kinase (AMPK) Pathway
AMPK is a crucial cellular energy sensor. Some preclinical studies suggest that GW501516 can activate AMPK, particularly in the liver, which contributes to its beneficial metabolic effects.
-
Mechanism: In high-fat diet-fed mice, GW501516 treatment prevented the diet-induced reduction in AMPK phosphorylation (activation).[18] This activation may be due to an increase in the cellular AMP:ATP ratio.[18] Activated AMPK can then promote fatty acid oxidation and improve glucose uptake.[1] However, this effect is not universally observed, as studies in isolated rat muscle did not show increased AMPK phosphorylation.[15]
PGC-1α-Lipin 1-PPARα Pathway in the Liver
GW501516 has been shown to amplify a key hepatic pathway that regulates fatty acid oxidation, contributing to its hypotriglyceridemic effect.
-
Mechanism: In mice on a high-fat diet, GW501516 prevented the reduction in hepatic PPAR-γ coactivator 1 (PGC-1α) and lipin 1.[18] This led to an amplification of the PGC-1α-PPARα signaling system, increasing the expression of PPARα and its target genes involved in fatty acid oxidation. This resulted in enhanced hepatic fat burning and an increase in plasma β-hydroxybutyrate (a ketone body), indicative of increased fat catabolism.[18]
Conclusion and Future Perspective
Preclinical research has unequivocally established GW501516 as a potent modulator of metabolism through the activation of PPARδ. Studies in various animal models have demonstrated its capacity to reverse multiple abnormalities associated with metabolic syndrome, including dyslipidemia and insulin resistance, primarily by enhancing fatty acid catabolism in skeletal muscle and the liver.[5][19] However, the significant carcinogenicity risks identified in long-term rodent studies preclude its development for human use.[4][6][20] Despite this, GW501516 remains an indispensable pharmacological tool for investigating the complex roles of PPARδ in metabolic regulation, offering valuable insights that could inform the development of safer, next-generation therapies for metabolic diseases.
References
- 1. behemothlabz.com [behemothlabz.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. researchsarms.com [researchsarms.com]
- 4. moreplatesmoredates.com [moreplatesmoredates.com]
- 5. scivisionpub.com [scivisionpub.com]
- 6. caringsunshine.com [caringsunshine.com]
- 7. caringsunshine.com [caringsunshine.com]
- 8. A metabolomic study of the PPARδ agonist GW501516 for enhancing running endurance in Kunming mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. PPAR delta as a therapeutic target in metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Treatment with PPARδ agonist alleviates non-alcoholic fatty liver disease by modulating glucose and fatty acid metabolic enzymes in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Role of PPARδ Agosnist GW501516 in Rats with Gestational Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PPARδ agonists have opposing effects on insulin resistance in high fat-fed rats and mice due to different metabolic responses in muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ccspublishing.org.cn [ccspublishing.org.cn]
- 15. PPARdelta activator GW-501516 has no acute effect on glucose transport in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The PPARdelta agonist, GW501516, promotes fatty acid oxidation but has no direct effect on glucose utilisation or insulin sensitivity in rat L6 skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A metabolomic study of the PPARδ agonist GW501516 for enhancing running endurance in Kunming mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. researchgate.net [researchgate.net]
- 20. What is cardarine or GW1516 and what are its side effects? [healthymale.org.au]
The Role of GW501516 in Mitochondrial Biogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GW501516, also known as Cardarine, is a potent and selective peroxisome proliferator-activated receptor delta (PPARδ) agonist that has garnered significant interest for its profound effects on metabolism and cellular energy homeostasis.[1][2] A primary mechanism through which GW501516 exerts its effects is by stimulating mitochondrial biogenesis, the process of generating new mitochondria.[3] This technical guide provides an in-depth exploration of the molecular pathways modulated by GW501516 to enhance mitochondrial function, with a focus on the core signaling axes involving PPARδ, AMP-activated protein kinase (AMPK), and peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α). We present a synthesis of quantitative data from preclinical studies, detailed experimental protocols for key assays, and visual representations of the underlying signaling networks to serve as a comprehensive resource for researchers in the fields of metabolic disease, pharmacology, and drug development.
Mechanism of Action: The PPARδ-PGC-1α Signaling Axis
GW501516 functions as a selective agonist for the PPARδ nuclear receptor.[4] Upon binding, GW501516 induces a conformational change in the PPARδ receptor, leading to the recruitment of coactivators, most notably PGC-1α.[4] This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, upregulating their transcription.
The activation of this pathway initiates a cascade of events that collectively enhance mitochondrial biogenesis and function. Key downstream targets include genes involved in fatty acid oxidation, mitochondrial respiration, and the synthesis of mitochondrial components.[5]
The Central Role of PGC-1α
PGC-1α is widely recognized as a master regulator of mitochondrial biogenesis.[6] By coactivating nuclear respiratory factors 1 and 2 (NRF-1 and NRF-2), PGC-1α stimulates the expression of mitochondrial transcription factor A (TFAM), a key protein required for the replication and transcription of mitochondrial DNA (mtDNA).[6] The upregulation of PGC-1α by GW501516 is a critical event that drives the increase in mitochondrial content and oxidative capacity observed in various tissues, particularly skeletal muscle.[6][7]
Interplay with AMPK
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that is activated under conditions of low cellular energy (high AMP:ATP ratio).[8] GW501516 has been shown to prevent the downregulation of AMPK phosphorylation, particularly in the context of high-fat diet-induced metabolic stress.[8] Activated AMPK can, in turn, phosphorylate and activate PGC-1α, creating a synergistic effect with the direct PPARδ-mediated PGC-1α activation.[2] This dual activation mechanism amplifies the signal for mitochondrial biogenesis and enhanced fatty acid oxidation.
Quantitative Data on GW501516-Induced Changes
The following tables summarize quantitative data from various preclinical studies investigating the effects of GW501516 on markers of mitochondrial biogenesis and function.
Table 1: Gene Expression Changes in Muscle Cells Treated with GW501516
| Gene | Cell/Tissue Type | Treatment Conditions | Fold Change vs. Control | Reference |
| PGC-1α | C2C12 myotubes | 1 µM GW501516 for 24 hours | Significant Increase (protein) | [7] |
| PGC-1α | Mouse Skeletal Muscle | GW501516 treatment | Significant Increase | |
| CPT-1b | L6 myotubes | GW501516 for 24 hours | Increased | |
| PDK4 | Mouse Skeletal Muscle | GW501516 treatment | Significant Increase | [3] |
| NRF-1 | - | - | Data Not Available | - |
| TFAM | - | - | Data Not Available | - |
Note: Specific fold-change values are often presented graphically in the source literature; "Significant Increase" indicates a statistically significant upregulation as reported in the study.
Table 2: Protein Expression Changes in Muscle Cells Treated with GW501516
| Protein | Cell/Tissue Type | Treatment Conditions | Fold Change vs. Control | Reference |
| PGC-1α | C2C12 myotubes | 1 µM GW501516 for 24 hours | ~1.5-fold | [6] |
| PDK4 | Primary myotubes | 100 nM GW501516 for 24 hours | Increased | [5] |
| UCP3 | Primary myotubes | 100 nM GW501516 for 24 hours | Increased | [5] |
Table 3: Mitochondrial Function Assessed by Seahorse XF Analyzer
| Parameter | Cell Type | Treatment Conditions | Change vs. Control | Reference |
| Basal Respiration | C2C12 myotubes | 1 µM GW501516 for 24 hours | Increased | [7] |
| ATP Production | C2C12 myotubes | 1 µM GW501516 for 24 hours | Increased | [7] |
| Maximal Respiration | C2C12 myotubes | 1 µM GW501516 for 24 hours | Increased | [7] |
| Spare Respiratory Capacity | C2C12 myotubes | 1 µM GW501516 for 24 hours | Increased | [7] |
Note: The data in these tables are compiled from multiple sources and represent a general overview. For precise experimental details and statistical significance, please refer to the cited literature.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of GW501516 in mitochondrial biogenesis.
Cell Culture and Treatment
Cell Line: C2C12 myoblasts are a commonly used cell line for studying myogenesis and muscle metabolism.
Differentiation:
-
Seed C2C12 myoblasts in a growth medium (e.g., DMEM with 10% FBS).
-
Once the cells reach 90-100% confluency, switch to a differentiation medium (e.g., DMEM with 2% horse serum).
-
Maintain in differentiation medium for 4-6 days to allow for the formation of multinucleated myotubes.[9]
GW501516 Treatment:
-
Prepare a stock solution of GW501516 in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, dilute the GW501516 stock solution in the differentiation medium to the desired final concentration (e.g., 1 µM).
-
Treat the differentiated C2C12 myotubes with the GW501516-containing medium for the specified duration (e.g., 24 hours).[7]
Western Blotting for PGC-1α and Other Mitochondrial Proteins
Protein Extraction:
-
Wash the treated C2C12 myotubes with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
Determine the protein concentration using a BCA or Bradford assay.
Immunoblotting:
-
Denature 20-40 µg of protein extract by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the protein of interest (e.g., anti-PGC-1α) overnight at 4°C.[10]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensity using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from treated C2C12 myotubes using a commercial RNA isolation kit (e.g., TRIzol or RNeasy).
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
qPCR Reaction:
-
Prepare a qPCR master mix containing SYBR Green or a TaqMan probe, forward and reverse primers for the target gene (e.g., Ppargc1a, Nrf1, Tfam), and nuclease-free water.
-
Add the cDNA template to the master mix.
-
Perform the qPCR reaction in a real-time PCR thermal cycler using a standard cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
Analyze the data using the ΔΔCt method, normalizing the expression of the target gene to a housekeeping gene (e.g., Gapdh or Actb).[11]
Seahorse XF Analyzer for Mitochondrial Respiration Assay
Cell Seeding and Preparation:
-
Seed differentiated C2C12 myotubes in a Seahorse XF cell culture microplate at an optimized density.
-
On the day of the assay, replace the culture medium with a Seahorse XF assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and incubate in a non-CO2 incubator at 37°C for 1 hour.[12]
Mito Stress Test:
-
Load the injector ports of the Seahorse XF sensor cartridge with mitochondrial inhibitors: oligomycin (B223565) (ATP synthase inhibitor), FCCP (a protonophore that uncouples oxygen consumption from ATP synthesis), and a mixture of rotenone (B1679576) and antimycin A (Complex I and III inhibitors, respectively).[12]
-
Calibrate the Seahorse XF Analyzer.
-
Place the cell culture plate in the analyzer and initiate the Mito Stress Test protocol.
-
The instrument will sequentially inject the inhibitors and measure the oxygen consumption rate (OCR) in real-time.
Data Analysis:
-
The Seahorse software will calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[13]
Visualizing the Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: GW501516 signaling pathway in mitochondrial biogenesis.
Caption: Western Blotting experimental workflow.
Caption: Seahorse XF Mito Stress Test workflow.
Conclusion and Future Directions
GW501516 robustly stimulates mitochondrial biogenesis through the activation of the PPARδ-PGC-1α signaling axis, with synergistic contributions from the AMPK pathway. The resulting increase in mitochondrial content and function, particularly the enhancement of fatty acid oxidation, underscores the therapeutic potential of PPARδ agonists for metabolic disorders. However, it is crucial to note that the clinical development of GW501516 was halted due to safety concerns, including an increased risk of cancer in long-term animal studies.[14] Therefore, while GW501516 remains a valuable tool for preclinical research into mitochondrial biology and metabolic regulation, its direct clinical application is not viable.
Future research in this area should focus on elucidating the downstream effectors of the PPARδ-PGC-1α pathway in greater detail and exploring novel PPARδ modulators with improved safety profiles. A deeper understanding of the tissue-specific effects and the long-term consequences of sustained PPARδ activation is essential for the development of safe and effective therapies that harness the metabolic benefits of this pathway.
References
- 1. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scivisionpub.com [scivisionpub.com]
- 3. A metabolomic study of the PPARδ agonist GW501516 for enhancing running endurance in Kunming mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GW501516 - Wikipedia [en.wikipedia.org]
- 5. PPARδ Agonism Activates Fatty Acid Oxidation via PGC-1α but Does Not Increase Mitochondrial Gene Expression and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PPARβ/δ Agonism with GW501516 Increases Myotube PGC-1α Content and Reduces BCAA Media Content Independent of Changes in BCAA Catabolic Enzyme Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PPAR β/ δ Agonism with GW501516 Increases Myotube PGC-1 α Content and Reduces BCAA Media Content Independent of Changes in BCAA Catabolic Enzyme Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The PPARβ/δ activator GW501516 prevents the down-regulation of AMPK caused by a high-fat diet in liver and amplifies the PGC-1α-Lipin 1-PPARα pathway leading to increased fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Mitochondrial Biogenesis and Peroxisome Proliferator–Activated Receptor-γ Coactivator-1α (PGC-1α) Deacetylation by Physical Activity: Intact Adipocytokine Signaling Is Required - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of Mitochondrial-Related Transcriptional Levels of TFAM, NRF1 and MT-CO1 Genes in Single Human Oocytes at Various Stages of the Oocyte Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. content.protocols.io [content.protocols.io]
- 13. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The PPARdelta agonist, GW501516, promotes fatty acid oxidation but has no direct effect on glucose utilisation or insulin sensitivity in rat L6 skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
GW501516 (Cardarine): A Technical Guide for Studying PPARδ Pathways
Executive Summary: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of GW501516, also known as Cardarine, as a potent and selective research tool for investigating the Peroxisome Proliferator-Activated Receptor delta (PPARδ) signaling pathways. GW501516 is a high-affinity synthetic agonist that has been instrumental in elucidating the multifaceted roles of PPARδ in metabolic regulation, including lipid metabolism, energy homeostasis, and inflammation.[1][2] Despite its clinical development being halted due to safety concerns, its specificity makes it an invaluable asset in preclinical and laboratory settings.[1][3] This guide details its mechanism of action, summarizes key quantitative data, provides established experimental protocols, and visualizes critical pathways and workflows to facilitate rigorous scientific inquiry.
Introduction to GW501516
GW501516 is a synthetic, selective PPARδ agonist developed in the 1990s through a collaboration between GlaxoSmithKline and Ligand Pharmaceuticals.[1] It was initially investigated as a therapeutic candidate for metabolic and cardiovascular diseases, such as obesity and dyslipidemia.[1][3] PPARs are a group of nuclear hormone receptors that function as ligand-activated transcription factors, with three main isotypes: PPARα, PPARγ, and PPARδ (also known as PPARβ/δ).[4][5] PPARδ is expressed in numerous tissues, including skeletal muscle, liver, adipose tissue, and the heart, where it plays a critical role in regulating gene expression involved in fatty acid oxidation, glucose homeostasis, and inflammation.[2][5][6] GW501516's high selectivity for PPARδ allows researchers to specifically probe the functions of this receptor, distinguishing its effects from those of PPARα and PPARγ.[7]
Mechanism of Action
GW501516 exerts its effects by functioning as a classic ligand for the nuclear receptor PPARδ. The activation pathway follows a series of well-defined steps:
-
Ligand Binding: GW501516 enters the cell and binds to the ligand-binding domain of PPARδ in the cytoplasm or nucleus.
-
Conformational Change & Heterodimerization: This binding induces a conformational change in the PPARδ receptor, causing it to dissociate from corepressor proteins.[8] The activated PPARδ then forms a heterodimer with the Retinoid X Receptor (RXR).[8][9]
-
DNA Binding: The PPARδ-RXR heterodimer translocates to the nucleus (if not already present) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[4]
-
Transcriptional Activation: Upon binding to PPREs, the complex recruits coactivator proteins, such as PGC-1α, which initiates the transcription of downstream genes.[7] This leads to an upregulation of proteins involved in energy expenditure, particularly fatty acid transport and oxidation.[7][10]
Key Pharmacological Data
GW501516 is characterized by its high affinity, potency, and selectivity for PPARδ. This profile is crucial for its utility as a research tool, as it minimizes off-target effects related to the activation of PPARα and PPARγ.
| Parameter | Value | Species / System | Reference |
| Binding Affinity (Ki) | 1 nM | Rat | [7] |
| Potency (EC₅₀) | 1 nM | Rat | [7] |
| Selectivity | >1,000-fold over PPARα and PPARγ | Rat | [7] |
Applications in PPARδ Pathway Research
GW501516 has been pivotal in defining the role of PPARδ in various physiological processes. Studies using this agonist have consistently demonstrated its ability to reprogram energy metabolism.
In Vitro Findings
In cell culture models, GW501516 has been shown to directly activate PPARδ target genes, leading to a shift in cellular fuel preference.
| Gene/Process | Effect | Model System | Reference |
| PGC-1α | Upregulation | Rat L6 Myotubes | [11] |
| CPT-1 | Upregulation | Rat L6 Myotubes | [11] |
| PDK4 | Upregulation | Mouse Skeletal Muscle | [2] |
| Adipose Differentiation-Related Protein (ADRP) | Upregulation | Human HaCaT Cells | [12] |
| Angiopoietin-like Protein 4 (ANGPTL4) | Upregulation | Human HaCaT Cells | [12] |
| Fatty Acid Oxidation | Increased | Rat L6 Myotubes | [11] |
| Cholesterol Efflux | Increased | Skeletal Muscle Cells | [10] |
| Glucose Uptake/Utilization | No direct effect or reduced | Rat L6 Myotubes | [11][13] |
In Vivo Findings
Animal studies have corroborated in vitro findings, demonstrating significant systemic effects on metabolism and physical performance.
| Parameter | Effect | Model System | Reference |
| High-Density Lipoprotein (HDL) | Increased | Obese Rhesus Monkeys | [7] |
| Very-Low-Density Lipoprotein (VLDL) | Lowered | Obese Rhesus Monkeys | [7] |
| Triglycerides | Reduced | Clinical Trials (Humans) | [1] |
| Low-Density Lipoprotein (LDL-C) | Reduced | Clinical Trials (Humans) | [1] |
| Fatty Acid Metabolism | Increased | Rats & Mice | [2][7] |
| Running Endurance | Dramatically Increased | Mice | [2][6] |
| Diet-Induced Obesity | Protection Against | Rats | [7] |
Experimental Protocols
The following protocols provide a framework for using GW501516 to investigate PPARδ activation and its downstream consequences.
In Vitro Protocol: Luciferase Reporter Assay for PPARδ Activation
This assay quantitatively measures the ability of GW501516 to activate the PPARδ receptor in a cellular context.
Objective: To determine the dose-dependent activation of PPARδ by GW501516.
Materials:
-
Mammalian cell line (e.g., HEK293T, COS-7, or HaCaT).[12][14]
-
Expression plasmid for human or mouse PPARδ.
-
Reporter plasmid containing a PPRE-driven firefly luciferase gene.
-
Control plasmid with a constitutively expressed Renilla luciferase (for normalization).
-
Cell culture medium, FBS, and transfection reagent.
-
GW501516 stock solution (in DMSO).
-
Dual-luciferase reporter assay system.[15]
-
Luminometer.
Methodology:
-
Cell Seeding: Seed cells in a 24- or 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the PPARδ expression plasmid, the PPRE-luciferase reporter plasmid, and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the transfected cells for 24 hours to allow for plasmid expression.
-
Compound Treatment: Prepare serial dilutions of GW501516 (e.g., from 0.1 nM to 1 µM) in the appropriate cell culture medium.[12] Remove the transfection medium and treat the cells with the different concentrations of GW501516 or vehicle control (DMSO).
-
Incubation: Incubate the treated cells for another 18-24 hours.
-
Cell Lysis: Wash the cells once with PBS, then add 1x passive lysis buffer.[15][16] Incubate for 15 minutes at room temperature with gentle shaking.
-
Luminescence Measurement: Transfer the cell lysate to a luminometer-compatible plate. Measure firefly luciferase activity, followed by Renilla luciferase activity, using a dual-luciferase assay reagent and a luminometer.[16]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold activation relative to the vehicle-treated control cells.[14]
In Vivo Protocol: Mouse Administration for Metabolic Studies
This protocol describes the administration of GW501516 to mice to study its effects on metabolic parameters and gene expression.
Objective: To assess the in vivo impact of PPARδ activation on running endurance and muscle gene expression.
Materials:
-
C57BL/6 or Kunming mice.[2]
-
GW501516.
-
Vehicle (e.g., 0.5% carboxymethylcellulose).
-
Oral gavage needles.
-
Metabolic cages, running wheels, or treadmill for performance testing.
-
Equipment for tissue harvesting and snap-freezing.
Methodology:
-
Acclimation: Acclimate mice to the housing conditions and handling for at least one week.
-
Group Allocation: Randomly assign mice to experimental groups (e.g., Vehicle Control, GW501516-treated).
-
Compound Administration: Prepare a suspension of GW501516 in the vehicle. Administer GW501516 daily via oral gavage at a dose typically ranging from 2 to 5 mg/kg body weight.[2][17] The treatment duration can range from 1 to 4 weeks.[2]
-
Performance Testing (Optional): Measure running endurance using a treadmill with an incremental speed protocol or voluntary running wheels.[2] Record the total distance run or time to exhaustion.
-
Sample Collection: At the end of the treatment period, euthanize the mice. Collect blood via cardiac puncture for plasma analysis (lipids, glucose, etc.). Quickly dissect tissues of interest (e.g., skeletal muscle, liver), snap-freeze them in liquid nitrogen, and store them at -80°C for subsequent analysis.
-
Downstream Analysis: Use the collected tissues for gene expression analysis (qPCR), protein analysis (Western blotting), or metabolomic profiling.[2]
Data Interpretation & Expected Outcomes
The activation of PPARδ by GW501516 is expected to initiate a cascade of events, leading to measurable changes in gene expression and systemic metabolism. Researchers can anticipate a shift towards fatty acid utilization as a primary energy source, particularly in skeletal muscle.
-
Gene Expression: Expect a significant upregulation of PPARδ target genes involved in lipid metabolism, such as PDK4, CPT1, and PGC1a.[2] This indicates successful target engagement and transcriptional activation.
-
Metabolic Shift: Metabolomic analyses should reveal an increase in fatty acid oxidation products (e.g., β-hydroxybutyrate) and a sparing of glucose.[2][18] This is often accompanied by lower blood lactate (B86563) levels after exercise, as the reliance on glycolysis is reduced.[2][19]
-
Physiological Changes: In vivo, these molecular changes translate to improved lipid profiles (higher HDL, lower triglycerides) and enhanced physical endurance.[1][2][7]
Safety Considerations and Limitations
While GW501516 is a powerful research tool, it is critical to acknowledge its associated safety concerns. The clinical development of GW501516 was terminated in 2007 after animal studies revealed that the drug caused cancer to develop rapidly in several organs at high doses.[3][7] Therefore, it is not approved for human use and is banned by the World Anti-Doping Agency (WADA).[7][20] Researchers must handle this compound with appropriate laboratory safety precautions. The carcinogenic potential also means that data from animal models, especially long-term studies, must be interpreted with caution, and direct extrapolation to human therapeutic use is not appropriate.[6]
Conclusion
GW501516 remains an unparalleled chemical probe for the study of PPARδ. Its high potency and selectivity have enabled the scientific community to deconstruct the complex roles of PPARδ in regulating metabolic pathways that are central to health and disease. By using the standardized protocols and understanding the expected outcomes outlined in this guide, researchers can effectively leverage GW501516 to further advance our knowledge of PPARδ signaling and explore its potential as a therapeutic target.
References
- 1. biolongevitysupplements.com [biolongevitysupplements.com]
- 2. A metabolomic study of the PPARδ agonist GW501516 for enhancing running endurance in Kunming mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. moreplatesmoredates.com [moreplatesmoredates.com]
- 4. researchgate.net [researchgate.net]
- 5. cusabio.com [cusabio.com]
- 6. scivisionpub.com [scivisionpub.com]
- 7. GW501516 - Wikipedia [en.wikipedia.org]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. The peroxisome proliferator-activated receptor beta/delta agonist, GW501516, regulates the expression of genes involved in lipid catabolism and energy uncoupling in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The PPARdelta agonist, GW501516, promotes fatty acid oxidation but has no direct effect on glucose utilisation or insulin sensitivity in rat L6 skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. assaygenie.com [assaygenie.com]
- 16. med.emory.edu [med.emory.edu]
- 17. PPARδ agonist GW501516 prevents uncoupling of endothelial nitric oxide synthase in cerebral microvessels of hph-1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. droracle.ai [droracle.ai]
The Impact of GW501516 on Glucose Homeostasis in Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GW501516, also known as Cardarine, is a selective peroxisome proliferator-activated receptor delta (PPARδ) agonist that has demonstrated significant effects on glucose homeostasis in various animal models.[1] Initially developed for metabolic and cardiovascular diseases, its therapeutic potential has been scrutinized due to safety concerns.[2] This guide provides a comprehensive technical overview of the quantitative effects, experimental methodologies, and underlying signaling pathways associated with GW501516's impact on glucose metabolism. The data presented herein is collated from numerous preclinical studies and is intended to serve as a detailed resource for the scientific community.
Activation of PPARδ by GW501516 has been shown to improve insulin (B600854) sensitivity, enhance glucose uptake in skeletal muscle, and reduce plasma glucose and insulin levels in animal models of insulin resistance and type 2 diabetes.[3][4][5] The primary mechanism of action involves a shift in the body's energy reliance from glucose to fatty acid oxidation, particularly in skeletal muscle.[2] This guide will delve into the intricate molecular pathways, including the pivotal role of AMP-activated protein kinase (AMPK), and present the experimental evidence in a structured and accessible format.
Quantitative Data Summary
The following tables summarize the key quantitative findings from various animal studies investigating the effects of GW501516 on glucose homeostasis.
Table 1: Effects of GW501516 on Glucose and Insulin Parameters in Rodent Models
| Animal Model | Treatment Details | Fasting Blood Glucose | Fasting Insulin | HOMA-IR | Insulin Sensitivity Index (ISI) | Reference |
| Monosodium L-glutamate induced metabolic syndrome mice | 14 days treatment | Normalized | Decreased | Not Reported | Not Reported | [6] |
| Genetically obese ob/ob mice | Not specified | Attenuated plasma glucose | Attenuated plasma insulin | Not Reported | Not Reported | [3] |
| High-fructose-fed mice | 3 weeks treatment | Not Reported | Not Reported | Not Reported | Not Reported | [7] |
| db/db mice | 6 weeks treatment | Not Reported | Not Reported | Significantly alleviated insulin resistance | Not Reported | [5] |
| Gestational Diabetes Mellitus (GDM) rats | Not specified | Decreased | Decreased | Decreased | Increased | [8] |
| High-fat diet-fed rats | 3 weeks treatment with NNC61-5920 (another PPARδ agonist) | Reduced glucose infusion rate during hyperinsulinaemic clamp | Not Reported | Worsened muscle insulin resistance | Not Reported | [9] |
| High-fat diet-fed mice | 4 weeks treatment with NNC61-5920 | Improved glucose tolerance | Not Reported | Improved insulin action in muscle | Not Reported | [9] |
Table 2: Effects of GW501516 on Glucose Uptake and Metabolism in a Rat Model of Non-Alcoholic Fatty Liver Disease (NAFLD)
| Parameter | Control Group | High-Fat Diet (HFD) Group | HFD + GW501516 Group | Reference |
| HOMA-IR | Normal | Elevated | Significantly decreased | [10] |
| GLUT-2 Expression | Normal | Decreased | Restored to normal | [10] |
Key Signaling Pathways
The metabolic changes induced by GW501516 are primarily mediated through the activation of the PPARδ signaling pathway and its interaction with other key metabolic regulators, most notably AMP-activated protein kinase (AMPK).
PPARδ Signaling Pathway in Glucose Homeostasis
GW501516 acts as a potent and selective agonist for PPARδ, a nuclear receptor that plays a crucial role in regulating lipid and glucose metabolism.[1][11] Upon activation by GW501516, PPARδ forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event recruits coactivator proteins, such as PGC-1α, leading to the upregulation of genes involved in fatty acid oxidation and energy expenditure.[11] The increased utilization of fatty acids as an energy source spares glucose, contributing to improved glucose homeostasis.[2][12]
Role of AMPK in GW501516-Mediated Glucose Uptake
Several studies have highlighted the critical role of AMP-activated protein kinase (AMPK) in the metabolic effects of GW501516.[2][4] Activation of AMPK by GW501516 has been shown to be essential for increased glucose uptake in skeletal muscle.[4] The activation of AMPK can occur through an increase in the cellular AMP/ATP ratio, indicating a change in the energy status of the cell.[13] Activated AMPK then promotes glucose uptake, in part, by stimulating the translocation of GLUT4 glucose transporters to the cell membrane. This effect on glucose uptake appears to be independent of PPARδ itself in some contexts.[4]
Detailed Experimental Protocols
A consistent finding across multiple studies is the use of rodent models of metabolic disease to investigate the effects of GW501516. Below are detailed methodologies from key experiments.
Study 1: GW501516 in High-Fat Diet-Induced Obese Mice
-
Animal Model: C57BL/6J mice fed a high-fat diet to induce obesity and insulin resistance.[9]
-
Treatment: Mice were treated with a PPARδ agonist (NNC61-5920, with similar effects to GW501516) for 4 weeks.[9]
-
Methodology:
-
Glucose Tolerance Test (GTT): After an overnight fast, mice were administered an oral glucose load. Blood glucose levels were measured at various time points to assess glucose clearance.[9]
-
Insulin Sensitivity Assessment: Hyperinsulinemic-euglycemic clamps were performed to measure whole-body insulin sensitivity.[9]
-
Gene Expression Analysis: Skeletal muscle and liver tissues were collected to analyze the expression of genes involved in glucose and lipid metabolism using RT-qPCR.[9]
-
Study 2: GW501516 in a Rat Model of Gestational Diabetes Mellitus (GDM)
-
Animal Model: Female Wistar rats induced with GDM.[8]
-
Treatment: GDM rats were treated with GW501516.[8]
-
Methodology:
-
Fasting Blood Parameters: Fasting blood glucose (FBG) and fasting insulin (FINS) were measured.[8]
-
HOMA-IR and ISI Calculation: The homeostatic model assessment of insulin resistance (HOMA-IR) and insulin sensitivity index (ISI) were calculated using the formulas: HOMA-IR = FBG × FINS / 22.5 and ISI = 1 / (FBG × FINS).[8]
-
Islet Histology and Apoptosis: Pancreatic islet tissue was examined for morphological changes and apoptosis of beta cells.[8]
-
Gene and Protein Expression: The expression of SREBP-1c and GLUT2 in islet tissue was analyzed.[8]
-
Experimental Workflow for a Typical In Vivo Study
The following diagram illustrates a generalized workflow for an animal study investigating the effects of GW501516 on glucose homeostasis.
Conclusion
The body of evidence from animal models strongly suggests that GW501516 exerts significant and generally beneficial effects on glucose homeostasis. Its dual action of promoting fatty acid oxidation via PPARδ activation and enhancing glucose uptake through an AMPK-dependent mechanism makes it a compound of considerable interest for metabolic research.[4][14] However, the translation of these findings to clinical applications is hampered by safety concerns, primarily related to its potential carcinogenic effects observed in long-term rodent studies.[2] This technical guide provides a detailed summary of the preclinical data, offering a valuable resource for researchers and drug development professionals exploring the therapeutic potential of PPARδ agonists and the intricate molecular pathways governing metabolic regulation. Further research is warranted to develop safer analogs that can harness the metabolic benefits of PPARδ activation without the associated risks.
References
- 1. scivisionpub.com [scivisionpub.com]
- 2. researchsarms.com [researchsarms.com]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Role of AMP kinase and PPARdelta in the regulation of lipid and glucose metabolism in human skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ccspublishing.org.cn [ccspublishing.org.cn]
- 6. Peroxisome proliferator-activated receptor delta-agonist, GW501516, ameliorates insulin resistance, improves dyslipidaemia in monosodium L-glutamate metabolic syndrome mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Short-term administration of GW501516 improves inflammatory state in white adipose tissue and liver damage in high-fructose-fed mice through modulation of the renin-angiotensin system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Role of PPARδ Agosnist GW501516 in Rats with Gestational Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PPARδ agonists have opposing effects on insulin resistance in high fat-fed rats and mice due to different metabolic responses in muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Treatment with PPARδ agonist alleviates non-alcoholic fatty liver disease by modulating glucose and fatty acid metabolic enzymes in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GW501516 - Wikipedia [en.wikipedia.org]
- 12. A metabolomic study of the PPARδ agonist GW501516 for enhancing running endurance in Kunming mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The PPARβ/δ-AMPK Connection in the Treatment of Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The PPARdelta agonist, GW501516, promotes fatty acid oxidation but has no direct effect on glucose utilisation or insulin sensitivity in rat L6 skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Anti-inflammatory Properties of GW501516: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the anti-inflammatory properties of GW501516 (Cardarine) observed in in-vitro studies. GW501516 is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ), a nuclear receptor that plays a crucial role in regulating various physiological processes, including metabolism and inflammation.[1] This document summarizes key quantitative data, details experimental methodologies for assessing its anti-inflammatory effects, and visualizes the core signaling pathways involved.
Core Mechanism of Action: A Two-Pronged Approach
In vitro evidence strongly suggests that GW501516 exerts its anti-inflammatory effects primarily through two key signaling pathways: the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway and the activation of the AMP-activated Protein Kinase (AMPK) pathway.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation.[1] Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, interleukin-6 (IL-6), and inducible nitric oxide synthase (iNOS).[2]
GW501516, by activating PPARδ, has been shown to interfere with this cascade. One proposed mechanism involves the direct interaction of PPARδ with the p65 subunit of NF-κB, thereby inhibiting its transcriptional activity.[2] Another mechanism suggests that PPARδ activation can prevent the degradation of IκBα, thus sequestering NF-κB in the cytoplasm.[3]
Activation of the AMPK Signaling Pathway
AMPK is a key cellular energy sensor that, when activated, switches on catabolic pathways to generate ATP and switches off anabolic pathways that consume ATP.[4] Beyond its metabolic role, AMPK activation has been shown to exert potent anti-inflammatory effects.
GW501516 has been demonstrated to activate AMPK, although the precise mechanism is still under investigation. One hypothesis is that the increased fatty acid oxidation induced by PPARδ activation alters the AMP:ATP ratio, leading to AMPK activation.[4] Activated AMPK can then phosphorylate and inhibit downstream targets that are involved in inflammatory processes. For instance, AMPK can inhibit the NF-κB pathway, creating a synergistic anti-inflammatory effect.
References
- 1. scivisionpub.com [scivisionpub.com]
- 2. Therapeutic potential of GW501516 and the role of Peroxisome proliferator-activated receptor β/δ and B-cell lymphoma 6 in inflammatory signaling in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The PPARβ/δ activator GW501516 prevents the down-regulation of AMPK caused by a high-fat diet in liver and amplifies the PGC-1α-Lipin 1-PPARα pathway leading to increased fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Selective PPARδ Agonist GW501516: A Comprehensive Technical Guide to its Role in Regulating Lipid and Lipoprotein Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
GW501516, also known as Cardarine, is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ).[1][2][3] Extensive research has demonstrated its significant role in modulating lipid and lipoprotein metabolism, positioning it as a compound of interest for the potential treatment of metabolic disorders such as dyslipidemia and the metabolic syndrome.[1][4][5] This technical guide provides an in-depth analysis of the mechanisms of action, quantitative effects on lipid profiles, and the experimental methodologies used to elucidate the function of GW501516. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.
Core Mechanism of Action: PPARδ Activation
GW501516 exerts its effects by selectively binding to and activating the PPARδ nuclear receptor.[2][3] PPARδ is a ligand-activated transcription factor that plays a crucial role in the regulation of genes involved in lipid metabolism, energy homeostasis, and inflammation.[1][6] Upon activation by GW501516, PPARδ forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[6] This interaction recruits coactivator proteins, such as PGC-1α, leading to the upregulation of genes involved in fatty acid catabolism and energy expenditure.[1][3]
The primary tissues where PPARδ activation by GW501516 drives metabolic changes are skeletal muscle, adipose tissue, and the liver.[1][6] In skeletal muscle, a tissue with high PPARδ expression, GW501516 promotes a metabolic shift towards preferential fatty acid oxidation for energy production, thereby sparing glucose.[1][7][8] This is a key mechanism underlying its effects on lipid profiles.
Key Signaling Pathways Modulated by GW501516
The metabolic reprogramming induced by GW501516 involves a network of interconnected signaling pathways. A central aspect of this regulation is the enhancement of fatty acid oxidation.
Hepatic Fatty Acid Oxidation
In the liver, GW501516 has been shown to prevent high-fat diet-induced hypertriglyceridemia by stimulating fatty acid oxidation.[9][10] This is achieved through the amplification of the PGC-1α-Lipin 1-PPARα pathway.[9][10] GW501516 treatment increases the expression of PPARα and its target genes which are critical for the breakdown of fatty acids.[9] Furthermore, GW501516 prevents the downregulation of AMP-activated protein kinase (AMPK) caused by a high-fat diet, a key sensor of cellular energy status that promotes catabolic processes like fatty acid oxidation.[9][10]
Skeletal Muscle Lipid Catabolism and Cholesterol Efflux
In skeletal muscle cells, GW501516 induces the expression of genes involved in lipid utilization and β-oxidation.[7] This contributes to a reduction in circulating triglycerides by increasing their uptake and catabolism in muscle tissue.[11] Additionally, GW501516 has been shown to increase the expression of the ATP-binding cassette transporter A1 (ABCA1), a key regulator of cholesterol efflux.[7][11][12] This process is fundamental to reverse cholesterol transport, where excess cholesterol is removed from peripheral tissues and transported back to the liver for excretion. The increased ABCA1 expression leads to enhanced apolipoprotein A-I (ApoA-I) specific cholesterol efflux, contributing to increased levels of high-density lipoprotein cholesterol (HDL-C).[7][12]
Quantitative Effects on Lipid and Lipoprotein Parameters
Clinical and preclinical studies have consistently demonstrated the profound effects of GW501516 on the lipid profile. The tables below summarize the quantitative data from key studies in both human and animal models.
Human Clinical Trials
| Parameter | Dosage | Duration | Study Population | % Change from Baseline/Placebo | Reference(s) |
| HDL Cholesterol | 2.5 mg/day | 2 weeks | Healthy volunteers | Increase vs. placebo | [11] |
| 10 mg/day | 2 weeks | Healthy volunteers | +16.9% | [2][11] | |
| 2.5, 5.0, 10.0 mg/day | 12 weeks | Patients with low HDL-C | Up to +16.9% (10 mg) | [13][14] | |
| LDL Cholesterol | 10 mg/day | 12 weeks | Patients with low HDL-C | -7.3% | [2][13][14] |
| 5.0 mg/day | 12 weeks | Patients with low HDL-C | -4.0% | [13] | |
| Triglycerides | 10 mg/day | 2 weeks | Healthy volunteers | Trended downwards (P=0.08) | [11] |
| 2.5, 5.0, 10.0 mg/day | 12 weeks | Patients with low HDL-C | -16.9% (10 mg) | [2][13][14] | |
| Apolipoprotein A-I (ApoA-I) | 10 mg/day | 12 weeks | Patients with low HDL-C | +6.6% | [14] |
| Apolipoprotein B (ApoB) | 10 mg/day | 12 weeks | Patients with low HDL-C | -14.9% | [13][14] |
| Free Fatty Acids | 10 mg/day | 12 weeks | Patients with low HDL-C | -19.4% | [14] |
| VLDL Particles | 5 and 10 mg dosing sequence | - | Patients with low HDL-C | -19% | [13][14] |
| IDL Particles | 5 and 10 mg dosing sequence | - | Patients with low HDL-C | -52% | [13][14] |
| LDL Particles | 5 and 10 mg dosing sequence | - | Patients with low HDL-C | -14% (predominantly small particles) | [13][14] |
| HDL Particles | 5 and 10 mg dosing sequence | - | Patients with low HDL-C | +10% (predominantly medium and large) | [13][14] |
Preclinical Animal Studies
| Parameter | Dosage | Duration | Animal Model | % Change from Baseline | Reference(s) |
| HDL Cholesterol | 3.0 mg/kg/day | - | Obese rhesus monkeys | +79% | [12] |
| Triglycerides | 3.0 mg/kg/day | - | Obese rhesus monkeys | -56% | [12] |
| Small-dense LDL | - | - | Obese rhesus monkeys | Lowered | [12] |
Detailed Experimental Protocols
The following sections outline the methodologies employed in key studies to evaluate the effects of GW501516 on lipid metabolism.
Human Clinical Trial Methodology
-
Study Design: Double-blind, randomized, placebo-controlled trials.[11][13][15]
-
Participants: Healthy volunteers or patients with specific dyslipidemia, such as low HDL-C.[11][13][14]
-
Intervention: Oral administration of GW501516 at varying doses (e.g., 2.5, 5.0, or 10.0 mg) or placebo, once daily for a specified duration (e.g., 2 to 12 weeks).[11][13][14]
-
Lipid and Lipoprotein Analysis:
-
Fasting blood samples are collected at baseline and at various time points during the study.
-
Standard enzymatic assays are used to measure total cholesterol, HDL-C, LDL-C, and triglycerides.
-
Apolipoproteins (ApoA-I, ApoB) are typically quantified using immunoturbidimetric assays.
-
Lipoprotein particle size and concentration are often determined by nuclear magnetic resonance (NMR) spectroscopy.[13][14]
-
-
Fatty Acid Oxidation Measurement:
-
In some studies, an oral fat tolerance test is performed where subjects consume a high-fat meal, and postprandial triglyceride clearance is measured.[11]
-
Indirect calorimetry can be used to assess changes in substrate utilization (fat vs. carbohydrate oxidation).
-
In Vivo Animal Study Methodology
-
Animal Models:
-
Drug Administration: GW501516 is typically administered daily via oral gavage.
-
Gene Expression Analysis:
-
Tissues of interest (liver, skeletal muscle) are harvested.
-
Total RNA is isolated, and quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA levels of target genes (e.g., Ppara, Cpt1, Abca1).
-
-
Protein Analysis:
-
Western blotting is used to determine the protein levels of key signaling molecules (e.g., phosphorylated AMPK, PGC-1α).
-
-
Metabolite Analysis:
In Vitro Cell Culture Methodology
-
Cell Lines:
-
Treatment: Cells are treated with GW501516 at various concentrations.
-
Cholesterol Efflux Assay:
-
Cells are labeled with radioactive cholesterol (e.g., [3H]cholesterol).
-
After equilibration, cells are treated with GW501516.
-
The medium containing an acceptor, such as ApoA-I, is added.
-
The amount of radioactive cholesterol transferred from the cells to the medium is measured to quantify cholesterol efflux.[12]
-
-
Fatty Acid Oxidation Assay:
-
Cells are incubated with radiolabeled fatty acids (e.g., [14C]palmitate).
-
The rate of fatty acid oxidation is determined by measuring the production of radiolabeled CO2 or acid-soluble metabolites.
-
Conclusion
GW501516 is a potent PPARδ agonist that profoundly impacts lipid and lipoprotein metabolism. Its mechanism of action, centered on the activation of PPARδ, leads to a coordinated upregulation of fatty acid oxidation in the liver and skeletal muscle, alongside an increase in reverse cholesterol transport. The quantitative data from both human and animal studies consistently demonstrate its ability to lower triglycerides and LDL-C while increasing HDL-C, indicating a shift towards a less atherogenic lipoprotein profile.[13][14] The experimental protocols detailed herein provide a framework for the continued investigation of PPARδ agonists as potential therapeutics for metabolic diseases. While the clinical development of GW501516 was halted due to safety concerns in long-term animal studies, the insights gained from its investigation continue to be invaluable for the field of metabolic drug discovery.[3]
References
- 1. scivisionpub.com [scivisionpub.com]
- 2. behemothlabz.com [behemothlabz.com]
- 3. GW501516 - Wikipedia [en.wikipedia.org]
- 4. caringsunshine.com [caringsunshine.com]
- 5. big-green-gathering.com [big-green-gathering.com]
- 6. mdpi.com [mdpi.com]
- 7. The peroxisome proliferator-activated receptor beta/delta agonist, GW501516, regulates the expression of genes involved in lipid catabolism and energy uncoupling in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A metabolomic study of the PPARδ agonist GW501516 for enhancing running endurance in Kunming mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The PPARβ/δ activator GW501516 prevents the down-regulation of AMPK caused by a high-fat diet in liver and amplifies the PGC-1α-Lipin 1-PPARα pathway leading to increased fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Triglyceride:high-density lipoprotein cholesterol effects in healthy subjects administered a peroxisome proliferator activated receptor delta agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A selective peroxisome proliferator-activated receptor δ agonist promotes reverse cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. Lipid effects of peroxisome proliferator-activated receptor-δ agonist GW501516 in subjects with low high-density lipoprotein cholesterol: characteristics of metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ccspublishing.org.cn [ccspublishing.org.cn]
- 17. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 18. The PPARdelta agonist, GW501516, promotes fatty acid oxidation but has no direct effect on glucose utilisation or insulin sensitivity in rat L6 skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Whitepaper on the Foundational Research of GW501516 and its Role in Exercise Endurance
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: GW501516 (also known as Cardarine) is a potent and selective peroxisome proliferator-activated receptor delta (PPARδ) agonist, initially developed for metabolic and cardiovascular diseases.[1] Despite its development being halted due to safety concerns, foundational research has revealed its profound effects on skeletal muscle physiology and exercise endurance.[1][2] This document provides an in-depth technical overview of the core mechanism of action, key experimental findings, and underlying molecular pathways associated with GW501516's endurance-enhancing properties. It summarizes quantitative data from pivotal studies, details experimental protocols, and visualizes the key signaling cascades. The primary mechanism involves the activation of the PPARδ-PGC-1α transcriptional axis, leading to a metabolic reprogramming in skeletal muscle, shifting energy utilization from glycolysis towards fatty acid oxidation.[3][4] This "exercise mimetic" effect results in a significant, demonstrable increase in endurance capacity in preclinical models.[5][6] However, the compound's association with carcinogenesis in animal studies remains a critical barrier to its therapeutic application.[1]
Core Mechanism of Action: Selective PPARδ Agonism
GW501516 is a selective agonist for the PPARδ nuclear receptor, demonstrating high affinity and potency with a Ki and EC50 of 1 nM, respectively.[1] Its selectivity for PPARδ is over 1,000-fold higher than for PPARα and PPARγ.[1] The primary mechanism of action is initiated by the binding of GW501516 to PPARδ. This ligand-receptor binding event induces a conformational change that facilitates the recruitment of transcriptional coactivators, most notably the PPARγ coactivator 1-alpha (PGC-1α).[1][7]
The resulting PPARδ/PGC-1α complex acts as a transcriptional regulator, binding to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This action upregulates the expression of a suite of genes involved in energy expenditure, particularly those central to fatty acid transport and β-oxidation, mitochondrial biogenesis, and the development of oxidative slow-twitch muscle fibers.[3][4] This transcriptional reprogramming effectively re-engineers skeletal muscle for enhanced lipid metabolism and fatigue resistance.[2]
Foundational Experimental Evidence: Enhanced Running Endurance in Rodent Models
The most compelling evidence for GW501516's effect on endurance comes from preclinical studies in mice. A pivotal study by Chen et al. (2015) systematically investigated the effects of GW501516 treatment, both with and without an exercise training regimen, on the running performance of Kunming mice. The study demonstrated that GW501516 administration significantly increased the exhaustive running distance in both trained and untrained animals.[3]
Notably, untrained mice treated with GW501516 for three weeks showed a 68.6% increase in running distance compared to their untreated counterparts.[3][8] Trained mice receiving the compound saw a 31.2% improvement over the trained control group.[3][8] These performance enhancements were accompanied by metabolic shifts, including the preservation of blood glucose and a reduction in lactate (B86563) accumulation after exhaustive exercise, underscoring a switch to fatty acid utilization.[3][8]
Quantitative Data Summary
The following table summarizes the key quantitative outcomes from the Chen et al. (2015) study, highlighting the effects of a 3-week GW501516 administration on performance and metabolic markers.
| Group | Treatment | Running Distance (m) | % Increase vs. Control | Blood Glucose (Post-Exercise) | Blood Lactate (Post-Exercise) |
| NN | Untrained + Vehicle | 1093.5 | - | Lower | Higher |
| NG | Untrained + GW501516 | 1843.8 | +68.6% | Significantly Higher | Significantly Lower |
| TN | Trained + Vehicle | 2387.9 | - | Higher | Lower |
| TG | Trained + GW501516 | 3132.3 | +31.2% (vs. TN) | Significantly Higher | Significantly Lower |
Data extracted from Chen et al., 2015.[3][8]
Detailed Experimental Protocol (Chen et al., 2015)
The methodology employed in this key study provides a framework for understanding the foundational evidence.
-
Subjects: Age-matched, wild-type Kunming (KM) mice.[3]
-
Acclimation: All mice were acclimated to moderate wheel running for one week (15 rpm for 20 minutes, every other day).[9]
-
Grouping: Mice were divided into four groups:
-
NN: Untrained, treated with vehicle (0.5% carboxymethyl cellulose).
-
NG: Untrained, treated with GW501516.
-
TN: Trained, treated with vehicle.
-
TG: Trained, treated with GW501516.[3]
-
-
Training Regimen: Trained groups (TN and TG) were subjected to wheel running for 30 minutes per day at 20 rpm, five days a week, for three weeks.[9]
-
Drug Administration: GW501516 was administered daily at a dose of 5 mg/kg via oral gavage for three weeks.[3][9]
-
Endurance Performance Test: An exhaustive running test was performed on a running wheel. The speed was set to 17 rpm for the first 3 hours and then increased by 4 rpm each hour until the mice reached exhaustion.[9]
-
Biochemical Analysis: Blood glucose and lactate concentrations were measured immediately before and after the endurance test.[9]
-
Gene Expression Analysis: Quantitative PCR (qPCR) was used to analyze the mRNA expression levels of key metabolic genes (including PGC1α and PDK4) in the gastrocnemius muscle.[3]
Core Signaling Pathways and Metabolic Reprogramming
The endurance-enhancing effects of GW501516 are underpinned by its ability to orchestrate a complex network of signaling pathways that collectively reprogram muscle metabolism.
The PPARδ/PGC-1α Transcriptional Axis
The central pathway involves the direct activation of PPARδ by GW501516, leading to the recruitment of PGC-1α. This complex then drives the expression of genes that promote a more oxidative muscle phenotype, characterized by increased mitochondrial density and a greater capacity for fatty acid oxidation.[7][10]
Synergism with AMP-Activated Protein Kinase (AMPK)
AMPK is a master regulator of cellular energy homeostasis, activated by exercise. Research suggests that GW501516 can act synergistically with exercise-induced AMPK activation to enhance endurance.[2] Some studies indicate that GW501516 can independently activate AMPK, which then potentiates PPARδ-dependent transcription.[11] This creates a powerful feed-forward loop that amplifies the signals for metabolic adaptation, although the direct activation of AMPK by GW501516 is not universally observed across all experimental models.[12][13]
Metabolic Substrate Shift Workflow
The functional consequence of the signaling changes is a profound shift in the preferred energy source for skeletal muscle. By upregulating the machinery for fatty acid oxidation, GW501516 causes muscle cells to preferentially burn fat instead of carbohydrates for energy.[9][14] This "glycogen sparing" effect is critical for endurance, as it preserves the limited carbohydrate stores for high-intensity efforts and delays the onset of fatigue.[15]
Developmental Challenges and Safety Profile
Despite the promising preclinical data on metabolic and endurance parameters, the development of GW501516 was terminated by GlaxoSmithKline in 2007.[1] This decision was based on findings from long-term animal studies that revealed the compound caused cancers to develop rapidly in multiple organs, including the liver, bladder, stomach, skin, and thyroid.[1] The carcinogenic effects were observed at doses as low as 3 mg/kg/day in rats and mice.[1] Consequently, GW501516 is not approved for human use and has been placed on the World Anti-Doping Agency (WADA) prohibited list, with specific warnings issued about its health risks to athletes.[16]
Conclusion for Drug Development Professionals
GW501516 serves as a powerful research tool and a compelling proof-of-concept for PPARδ as a therapeutic target for metabolic diseases and conditions characterized by muscle fatigue. The foundational research unequivocally demonstrates its ability to reprogram skeletal muscle metabolism to favor fatty acid oxidation, leading to dramatic improvements in endurance capacity in animal models.
However, the significant carcinogenicity risk identified in preclinical toxicology studies makes GW501516, in its current form, untenable for clinical development. Future research in this area must focus on developing novel PPARδ agonists that can dissociate the desired metabolic benefits from the off-target effects driving carcinogenesis. A deeper understanding of the downstream transcriptional targets and the structural basis for agonist-induced receptor conformation will be critical to designing safer, second-generation compounds for potential therapeutic use.
References
- 1. GW501516 - Wikipedia [en.wikipedia.org]
- 2. scivisionpub.com [scivisionpub.com]
- 3. A metabolomic study of the PPARδ agonist GW501516 for enhancing running endurance in Kunming mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. behemothlabz.com [behemothlabz.com]
- 6. caringsunshine.com [caringsunshine.com]
- 7. PPARβ/δ Agonism with GW501516 Increases Myotube PGC-1α Content and Reduces BCAA Media Content Independent of Changes in BCAA Catabolic Enzyme Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacological targeting of exercise adaptations in skeletal muscle: Benefits and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of AMP kinase and PPARdelta in the regulation of lipid and glucose metabolism in human skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The PPARdelta agonist, GW501516, promotes fatty acid oxidation but has no direct effect on glucose utilisation or insulin sensitivity in rat L6 skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PPARdelta activator GW-501516 has no acute effect on glucose transport in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. GW1516 (GW501516) Use - Popular But Deadly [sportintegrity.gov.au]
- 15. Abstract | GW501516 (Cardarine): Pharmacological and Clinical Effects [scivisionpub.com]
- 16. Metabolic modulators of the exercise response: doping control analysis of an agonist of the peroxisome proliferator-activated receptor δ (GW501516) and 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Exercise Mimetic: A Technical Guide to GW501516-Induced Muscle Fiber Reprogramming
For Researchers, Scientists, and Drug Development Professionals
Abstract
GW501516, also known as Cardarine, is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ). Initially developed for the treatment of metabolic and cardiovascular diseases, it garnered significant attention for its remarkable ability to enhance endurance and stimulate fatty acid metabolism. This document provides an in-depth examination of the molecular mechanisms through which GW501516 induces a reprogramming of skeletal muscle fibers, promoting a shift from a glycolytic to an oxidative phenotype. We will dissect the core signaling pathways, present quantitative data from key preclinical studies, detail common experimental protocols, and visualize the underlying biological processes. While its effects are profound, it is critical to note that the clinical development of GW501516 was halted due to safety concerns, specifically its association with rapid cancer development in animal studies.[1][2]
Core Mechanism: The PPARδ-PGC-1α Axis
The primary effects of GW501516 on skeletal muscle are mediated through its function as a selective PPARδ agonist.[3] PPARδ is a nuclear hormone receptor that plays a crucial role in regulating cellular differentiation, lipid metabolism, and energy homeostasis.[4][5] It is abundantly expressed in metabolically active tissues, most notably skeletal muscle.[4][6]
The mechanism of action unfolds as follows:
-
Binding and Activation: GW501516 binds to and activates the PPARδ receptor with high affinity and potency (Ki = 1 nM, EC50 = 1 nM).[3]
-
Coactivator Recruitment: Upon activation, the PPARδ receptor undergoes a conformational change, leading to the recruitment of transcriptional coactivators, most importantly the Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-alpha (PGC-1α) .[3][7]
-
Gene Transcription: The resulting PPARδ/PGC-1α complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This action upregulates the expression of a suite of genes involved in:
-
Fatty Acid Oxidation: Increased expression of genes for fatty acid transport and β-oxidation.[6][8]
-
Mitochondrial Biogenesis: PGC-1α is a master regulator of mitochondrial biogenesis, stimulating the creation of new mitochondria.[4][7][9]
-
Energy Uncoupling: Enhanced expression of proteins that dissipate energy.[6]
-
This transcriptional reprogramming fundamentally alters the muscle's fuel preference, shifting it from glucose towards fatty acids, a hallmark of oxidative, slow-twitch (Type I) muscle fibers.[4][10]
Key Signaling Pathways
The Central PPARδ/PGC-1α Pathway
This is the principal pathway driving the GW501516-induced phenotype. Activation of PPARδ by GW501516 leads to a robust increase in PGC-1α protein expression and activity.[7][11] This, in turn, orchestrates the adaptive response, leading to an increased number of oxidative muscle fibers and enhanced running endurance.[4][10] The formation of these slow-twitch, mitochondria-rich fibers is critically dependent on PGC-1α and its downstream transcriptional targets.[10]
AMP-Activated Protein Kinase (AMPK) Pathway
AMPK is a crucial energy sensor in cells, activated during exercise and metabolic stress. Some studies suggest a synergistic relationship between GW501516 and AMPK activation. The combination of GW501516 with the AMPK activator AICAR has been shown to dramatically increase endurance in mice more than either compound alone.[4][12] This suggests that while GW501516's primary action is through PPARδ, its full "exercise mimetic" effect may be realized through the engagement of parallel pathways like AMPK, which also promotes mitochondrial biogenesis and a shift toward an oxidative phenotype.[9][13] However, it's noteworthy that some in vitro studies have failed to show a direct increase in AMPK activity by GW501516 alone in skeletal muscle cells.[14][15]
Calcineurin Signaling
Calcineurin is a calcium-regulated phosphatase known to be a potent regulator of the slow-twitch muscle fiber gene program through the activation of the transcription factor NFAT (Nuclear Factor of Activated T-cells).[16][17] While the direct interaction between GW501516 and the calcineurin pathway is not as clearly defined as the PPARδ axis, the conversion to a slow, oxidative fiber type is a multi-faceted process where pathways like calcineurin signaling are known to be key players in response to endurance stimuli.
Quantitative Data from Preclinical Studies
The effects of GW501516 have been quantified in numerous animal and in vitro studies. The following tables summarize key findings.
Table 1: Effects on Endurance Performance in Mice
| Study Cohort | Treatment | Duration | Change in Running Distance | Change in Running Time | Citation |
| Untrained KM Mice | GW501516 | 3 weeks | +750.3 m (+68.6%) | Not Reported | [10][18] |
| Trained KM Mice | GW501516 | 3 weeks | +744.4 m (+31.2%) | Not Reported | [10][18] |
| Transgenic Mice | Overexpression of activated PPARδ | - | ~100% increase | ~100% increase | [4] |
Table 2: Effects on Muscle Fiber Composition and Gene Expression
| Model | Treatment | Outcome Measure | Result | Citation |
| Kunming Mice | GW501516 | SDH-positive fibers (gastrocnemius) | +72% (untrained), +113% (trained) vs. control | [10] |
| L6 Myotubes | GW501516 | PGC-1α Expression | Increased | [7][14] |
| L6 Myotubes | GW501516 | CPT-1 Expression | Increased | [14] |
| C2C12 Myotubes | GW501516 | PGC-1α Protein Expression | Significantly Increased | [7][11] |
| Skeletal Muscle (Mice) | GW501516 | PGC1α, PDK4 mRNA | Significantly Increased | [10] |
| Skeletal Muscle (Rats) | GW501516 | Fatty Acid β-oxidation | ~1.8-fold increase | [8] |
Table 3: Metabolic Effects in Mice
| Condition | Treatment | Parameter | Result | Citation |
| Post-exercise | GW501516 | Blood Glucose | Significantly Higher vs. Control | [10] |
| Post-exercise | GW501516 | Blood Lactate | Lower vs. Control | [10] |
| Untrained/Trained | GW501516 | Serum β-hydroxybutyrate | Increased | [10] |
| Untrained/Trained | GW501516 | Serum Unsaturated Fatty Acids | Increased | [10] |
Experimental Protocols
The following are generalized methodologies based on published literature for investigating the effects of GW501516.
Animal Studies (In Vivo)
-
Model: Typically male C57BL/6 or Kunming mice.
-
Acclimatization: Animals are housed under standard conditions (12h light/dark cycle, ad libitum access to food and water) for at least one week prior to experimentation.
-
Grouping: Animals are randomly assigned to groups such as:
-
Sedentary + Vehicle (Control)
-
Sedentary + GW501516
-
Trained + Vehicle
-
Trained + GW501516
-
-
Drug Administration: GW501516 is typically dissolved in a vehicle like 0.5% methylcellulose (B11928114) and administered daily via oral gavage at doses ranging from 1 to 10 mg/kg body weight. Treatment duration is often 3-4 weeks.[19]
-
Endurance Training: A common protocol involves treadmill running for 30-60 minutes per day, 5 days a week, at a moderate intensity (e.g., 10-12 m/min).
-
Performance Testing: Exhaustive running tests are performed on a treadmill with progressively increasing speed or incline until the animal reaches exhaustion. Distance and time are recorded.
-
Tissue Collection: At the end of the study, animals are euthanized, and skeletal muscles (e.g., gastrocnemius, soleus, quadriceps) are harvested for analysis.[20] Blood samples are collected for metabolic analysis.
Cell Culture Studies (In Vitro)
-
Cell Lines: C2C12 or L6 myoblasts are commonly used.
-
Differentiation: Myoblasts are cultured in a growth medium until confluent, then switched to a differentiation medium (e.g., DMEM with 2% horse serum) to induce fusion into multinucleated myotubes.
-
Treatment: Differentiated myotubes are treated with GW501516 (typically 1-5 µM) or a vehicle (e.g., DMSO) for a specified duration, often 24 hours.[7][11]
-
Analysis:
-
Gene Expression: RNA is extracted, and quantitative real-time PCR (qRT-PCR) is used to measure the mRNA levels of target genes (e.g., Ppargc1a, Cpt1, Pdk4).[11]
-
Protein Analysis: Western blotting is performed to quantify the protein levels of PGC-1α, total and phosphorylated AMPK, etc.[11]
-
Metabolic Assays: Oxygen consumption rates (for mitochondrial function) and fatty acid oxidation assays are conducted.[11]
-
Histological Analysis
-
Muscle Fiber Typing: To visualize oxidative fibers, succinate (B1194679) dehydrogenase (SDH) histochemical staining is frequently used.[10]
-
Muscle samples are frozen in isopentane (B150273) cooled by liquid nitrogen.
-
Cryosections (e.g., 10 µm) are cut.
-
Sections are incubated in a solution containing sodium succinate and nitroblue tetrazolium.
-
SDH, a mitochondrial enzyme, reduces the tetrazolium salt to a dark blue formazan (B1609692) precipitate. Fibers with high mitochondrial content (oxidative fibers) stain darkly.
-
The proportion of SDH-positive fibers is quantified using imaging software.
-
Synergistic Effects with Exercise
A key finding from multiple studies is the synergistic effect of GW501516 and exercise. While both interventions independently promote an oxidative phenotype, their combination yields a more profound adaptation.[4][21] Exercise increases PPARδ expression, potentially sensitizing the muscle to the effects of GW501516.[10] The drug, in turn, amplifies the genetic program for fatty acid utilization that is initiated by training. This powerful combination leads to a greater increase in oxidative fibers and endurance capacity than either stimulus alone.[21]
Conclusion and Safety Caveat
GW501516 is a powerful pharmacological agent that effectively reprograms skeletal muscle toward a more oxidative, fatigue-resistant phenotype. Its primary mechanism of action is the activation of the PPARδ/PGC-1α signaling axis, which upregulates genes responsible for mitochondrial biogenesis and fatty acid oxidation. This action mimics and synergistically enhances the effects of endurance exercise, leading to a significant increase in performance.
However, the promising metabolic and performance-enhancing effects of GW501516 are overshadowed by critical safety concerns. Its development was terminated after preclinical studies revealed that it caused cancer to develop rapidly and in multiple organs.[2] Consequently, GW501516 is not approved for human use, is considered a health risk, and is banned by the World Anti-Doping Agency (WADA).[1][22] This document is intended for scientific and research purposes only, providing a technical overview of its biological effects, not an endorsement of its use.
References
- 1. droracle.ai [droracle.ai]
- 2. What is cardarine or GW1516 and what are its side effects? [healthymale.org.au]
- 3. GW501516 - Wikipedia [en.wikipedia.org]
- 4. scivisionpub.com [scivisionpub.com]
- 5. Abstract | GW501516 (Cardarine): Pharmacological and Clinical Effects [scivisionpub.com]
- 6. The peroxisome proliferator-activated receptor beta/delta agonist, GW501516, regulates the expression of genes involved in lipid catabolism and energy uncoupling in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PPARβ/δ Agonism with GW501516 Increases Myotube PGC-1α Content and Reduces BCAA Media Content Independent of Changes in BCAA Catabolic Enzyme Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Pharmacological targeting of exercise adaptations in skeletal muscle: Benefits and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A metabolomic study of the PPARδ agonist GW501516 for enhancing running endurance in Kunming mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PPAR β/ δ Agonism with GW501516 Increases Myotube PGC-1 α Content and Reduces BCAA Media Content Independent of Changes in BCAA Catabolic Enzyme Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GW501516 for performance enhancement. | Cyclingnews Forum [forum.cyclingnews.com]
- 13. academic.oup.com [academic.oup.com]
- 14. The PPARdelta agonist, GW501516, promotes fatty acid oxidation but has no direct effect on glucose utilisation or insulin sensitivity in rat L6 skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PPARdelta activator GW-501516 has no acute effect on glucose transport in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Calcineurin is a potent regulator for skeletal muscle regeneration by association with NFATc1 and GATA-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Effects of the peroxisome proliferator-activated receptor (PPAR)-δ agonist GW501516 on bone and muscle in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Regulating PPARδ signaling as a potential therapeutic strategy for skeletal muscle disorders in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Prohibited List | World Anti Doping Agency [wada-ama.org]
Initial Safety and Toxicity Profile of GW501516 in Preclinical Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GW501516 (also known as Cardarine) is a potent and selective peroxisome proliferator-activated receptor delta (PPARδ) agonist that was initially developed for the treatment of metabolic and cardiovascular diseases.[1][2] Preclinical studies demonstrated promising effects on lipid metabolism, insulin (B600854) sensitivity, and endurance. However, its development was halted due to significant safety concerns, primarily the induction of carcinogenesis in long-term rodent studies. This technical guide provides a comprehensive overview of the initial safety and toxicity profile of GW501516 in preclinical models, presenting available quantitative data, detailing experimental methodologies, and visualizing key biological pathways and experimental workflows.
Quantitative Toxicological Data
Table 1: Carcinogenicity Studies in Rodents
| Species | Strain | Duration | Dosing Regimen | Observed Neoplastic Changes | Reference |
| Rat | Han Wistar | 104 weeks | Males: 0, 5, 15, or 30 mg/kg/day for the first 6 months, then 0, 5, 20, or 40 mg/kg/day for the remainder of the study. Females: 0, 3, 10, or 20 mg/kg/day. | Neoplastic changes were observed in multiple tissues at all dose levels. | [3] |
| Mouse | Not Specified | 104 weeks | Dosages up to 3 mg/kg/day. | Rapid development of cancer in several organs. | [1] |
Table 2: Developmental Toxicity Study in Rats
| Study Type | Dosing Regimen | Key Findings | Reference |
| Repeated Dose | 0, 30, and 100 mg/kg/day from gestation day (GD) 6 to 17. | Placental malformation was induced at 100 mg/kg/day. | [4] |
| Single Dose | 275 or 350 mg/kg on GD 7, 8, 9, 10, or 11. | Placental malformation was induced, with the highest sensitivity on GD 10. | [4] |
Experimental Protocols
Detailed experimental protocols for the pivotal carcinogenicity studies on GW501516 are not fully published. However, based on referenced abstracts and standard guidelines for such studies (e.g., OECD Test Guideline 451), a generalized methodology can be described.
Two-Year Rodent Carcinogenicity Bioassay (Generalized Protocol)
This protocol is a generalized representation based on standard practices for carcinogenicity studies.
-
Test Species: Male and female rats (e.g., Han Wistar) and mice.
-
Group Size: Typically 50 animals per sex per group.
-
Dose Selection: A high dose, a low dose (a fraction of the high dose), and a control group receiving the vehicle. The high dose is often selected to be a maximum tolerated dose (MTD) that induces some signs of toxicity without significantly altering the animals' lifespan from non-cancer-related effects.
-
Administration: The test substance (GW501516) is typically administered daily via oral gavage.
-
Duration: The study duration is typically 104 weeks (2 years).[3][5]
-
Observations:
-
Clinical Signs: Daily observation for any signs of toxicity, including changes in behavior, appearance, and palpable masses.
-
Body Weight and Food Consumption: Recorded weekly for the first few months and then bi-weekly or monthly.
-
Hematology and Clinical Chemistry: Blood samples are collected at interim points and at the termination of the study to assess effects on blood cells and organ function.
-
Pathology: At the end of the study, all animals are euthanized, and a full necropsy is performed. All organs and tissues are examined macroscopically. Tissues are collected, preserved, and examined microscopically by a pathologist to identify neoplastic and non-neoplastic lesions.
-
-
Data Analysis: The incidence of tumors in the treated groups is compared to the control group using appropriate statistical methods.
Developmental Toxicity Study in Rats (as per Nishimura et al., 2013)
-
Test Species: Pregnant rats.
-
Administration: GW501516 was administered by oral gavage.
-
Study Design:
-
Repeated Dose Study: Doses of 0, 30, and 100 mg/kg/day were administered from gestation day (GD) 6 to 17.
-
Single Dose Study: Single doses of 275 or 350 mg/kg were administered on GD 7, 8, 9, 10, or 11.
-
-
Endpoints: On GD 21, a caesarean section was performed to examine pregnancy outcomes, including placental malformations. Histopathological examinations of the placentae were also conducted.[4]
Signaling Pathways and Experimental Workflows
GW501516 Signaling Pathway
GW501516 exerts its effects by acting as a selective agonist for the PPARδ nuclear receptor. Upon activation, PPARδ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, modulating their transcription. Key downstream effects include the activation of pathways involved in fatty acid oxidation and energy homeostasis, notably involving AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[6][7]
References
- 1. GW501516 - Wikipedia [en.wikipedia.org]
- 2. gigwise.com [gigwise.com]
- 3. biolongevitysupplements.com [biolongevitysupplements.com]
- 4. Effect of PPARβ/δ agonist on the placentation and embryo-fetal development in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carcinogenicity (two rodent species) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 6. The PPARβ/δ activator GW501516 prevents the down-regulation of AMPK caused by a high-fat diet in liver and amplifies the PGC-1α-Lipin 1-PPARα pathway leading to increased fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A metabolomic study of the PPARδ agonist GW501516 for enhancing running endurance in Kunming mice - PMC [pmc.ncbi.nlm.nih.gov]
GW501516: A Technical Guide to its Potential in Cardiovascular Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: GW501516 (also known as Cardarine) is a potent and selective agonist for the peroxisome proliferator-activated receptor delta (PPARδ).[1] Initially developed for the treatment of metabolic and cardiovascular diseases, it demonstrated promising preclinical and early clinical results in improving lipid profiles and insulin (B600854) sensitivity.[1][2][3] However, its development was halted in 2007 after long-term animal studies revealed that the compound caused a rapid increase in cancer incidence across multiple organs.[1][4][5] Despite its abandonment for therapeutic use, GW501516 remains a valuable tool in preclinical research for elucidating the roles of PPARδ in cardiovascular physiology and pathology. This guide provides a technical overview of its mechanism of action, a summary of key experimental findings, detailed protocols, and a discussion of its potential applications in cardiovascular research.
Core Mechanism of Action: PPARδ Activation
GW501516 operates as a selective agonist for PPARδ, a nuclear receptor that functions as a ligand-activated transcription factor.[6] Upon activation, PPARδ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[7] This binding recruits coactivators, such as PGC-1α, leading to the upregulation of genes involved in fatty acid oxidation, energy expenditure, and inflammation.[1] The compound exhibits high affinity and over 1,000-fold selectivity for PPARδ compared to PPARα and PPARγ.[1]
References
- 1. GW501516 - Wikipedia [en.wikipedia.org]
- 2. moreplatesmoredates.com [moreplatesmoredates.com]
- 3. researchgate.net [researchgate.net]
- 4. What is cardarine or GW1516 and what are its side effects? [healthymale.org.au]
- 5. biolongevitysupplements.com [biolongevitysupplements.com]
- 6. behemothlabz.com [behemothlabz.com]
- 7. The peroxisome proliferator‐activated receptors in cardiovascular diseases: experimental benefits and clinical challenges - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for GW501516 in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW501516, also known as Cardarine, is a potent and selective peroxisome proliferator-activated receptor delta (PPARδ) agonist.[1] PPARs are ligand-activated transcription factors that play crucial roles in regulating various physiological processes, including lipid metabolism, inflammation, and energy homeostasis.[2] GW501516 has been investigated for its potential therapeutic effects in metabolic disorders and its impact on cellular processes such as proliferation, differentiation, and apoptosis. These application notes provide a comprehensive overview of the use of GW501516 in in vitro cell culture experiments, including detailed protocols and data presentation.
Mechanism of Action
GW501516 is a selective agonist for PPARδ with high affinity and potency, exhibiting over 1,000-fold selectivity compared to PPARα and PPARγ.[1] Upon binding to PPARδ, GW501516 forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in fatty acid oxidation, glucose homeostasis, and inflammation. Key downstream effects include the upregulation of genes such as carnitine palmitoyltransferase I (CPT1) and pyruvate (B1213749) dehydrogenase kinase 4 (PDK4), and the modulation of signaling pathways like AMP-activated protein kinase (AMPK) and Nuclear Factor-kappa B (NF-κB).
Data Presentation
The following tables summarize quantitative data from various in vitro studies on GW501516.
Table 1: Effective Concentrations of GW501516 in Various Cell Lines
| Cell Line | Application | Effective Concentration Range | Notes |
| Pancreatic Cancer (Mia PaCa-2, BxPc-3) | Anti-inflammatory effects | 500 nM | Inhibition of TNFα-induced pro-inflammatory gene expression.[3] |
| Nasopharyngeal Carcinoma (C666-1) | Induction of apoptosis | 10 µM - 30 µM | Concentration-dependent increase in apoptotic cells. |
| Human Skeletal Muscle Myotubes | Fatty acid oxidation | Not specified | Increased expression of PGC-1α and CPT-1.[4] |
| Proximal Tubular Cells | Anti-inflammatory effects | Not specified | Attenuation of TNFα- and FFA-induced MCP-1 expression.[5] |
| Endothelial Progenitor Cells | Angiogenesis | Not specified | Induction of MMP-9 expression. |
Table 2: Quantitative Effects of GW501516 on Cellular Processes
| Cellular Process | Cell Line | GW501516 Concentration | Incubation Time | Quantitative Effect |
| Apoptosis | C666-1 | 10 µM | 48 hours | 6.52% early and late apoptotic cells. |
| Apoptosis | C666-1 | 30 µM | 48 hours | 11.96% early and late apoptotic cells. |
| Gene Expression (IL-8, TNF-α, TSLP) | HaCaT | Not specified | Not specified | Inhibition of TNF-α-induced increase in mRNA levels.[6] |
| Gene Expression (MCP-1) | Proximal Tubular Cells | Not specified | Not specified | Attenuation of TNFα- and FFA-induced expression.[5] |
| Cell Proliferation | Undifferentiated Nasopharyngeal Carcinoma | Various | 72 hours | Dose-dependent growth inhibition. |
Experimental Protocols
General Cell Culture and GW501516 Treatment
Materials:
-
Cell line of interest
-
Complete cell culture medium (specific to the cell line)
-
GW501516 (Cardarine)
-
Dimethyl sulfoxide (B87167) (DMSO, cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Sterile tissue culture plates/flasks
Procedure:
-
Cell Seeding: Culture cells in the appropriate complete medium in a humidified incubator at 37°C with 5% CO₂. Seed cells in tissue culture plates at a density appropriate for the specific assay. Allow cells to adhere and reach the desired confluency (typically 70-80%).
-
GW501516 Stock Solution Preparation: Prepare a stock solution of GW501516 in DMSO. For example, a 10 mM stock solution can be prepared and stored at -20°C.
-
Treatment Preparation: On the day of the experiment, dilute the GW501516 stock solution in a complete culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium is consistent across all treatments and controls (typically ≤ 0.1%) to avoid solvent-induced effects.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of GW501516 or vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) depending on the specific experimental endpoint.
Cell Proliferation Assay (MTT Assay)
Materials:
-
Cells treated with GW501516 as described above in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
After the GW501516 treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate in the dark at room temperature for at least 2 hours, or until the crystals are fully dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Materials:
-
Cells treated with GW501516 as described above
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Following GW501516 treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
Materials:
-
Cells treated with GW501516 as described above
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for target genes (e.g., CPT1, PDK4, TNFα, IL-6) and a housekeeping gene (e.g., GAPDH, β-actin)
-
SYBR Green qPCR master mix
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: After GW501516 treatment, lyse the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers for the gene of interest, and cDNA template.
-
qPCR Amplification: Perform the qPCR reaction using a real-time PCR instrument with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated samples to the vehicle control.
Signaling Pathway and Experimental Workflow Visualizations
Caption: GW501516 signaling pathway.
Caption: General experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. The PPARdelta agonist, GW501516, promotes fatty acid oxidation but has no direct effect on glucose utilisation or insulin sensitivity in rat L6 skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 6. The peroxisome proliferator-activated receptor β/δ (PPARβ/δ) agonist GW501516 prevents TNF-α-induced NF-κB activation in human HaCaT cells by reducing p65 acetylation through AMPK and SIRT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Administering GW501516 in Mouse Models of Obesity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to administering the peroxisome proliferator-activated receptor delta (PPARδ) agonist, GW501516 (also known as Cardarine or Endurobol), in mouse models of obesity. This document includes a summary of its metabolic effects, detailed experimental protocols for in-vivo studies, and diagrams of the key signaling pathways involved.
Introduction and Mechanism of Action
GW501516 is a selective PPARδ agonist that has been shown to have profound effects on metabolism.[1][2] PPARδ is a nuclear receptor that functions as a ligand-activated transcription factor, playing a crucial role in regulating fatty acid uptake, transport, and β-oxidation.[3] Activation of PPARδ by GW501516 in metabolically active tissues such as skeletal muscle, liver, and heart leads to an increase in the expression of genes involved in fatty acid oxidation and energy expenditure.[1][4] This mechanism effectively shifts the body's energy preference from glucose to lipids, mimicking some of the metabolic effects of exercise.[2]
In mouse models of diet-induced and genetic obesity, administration of GW501516 has been demonstrated to protect against weight gain, reduce adiposity, improve insulin (B600854) sensitivity, and lower plasma levels of glucose and triglycerides.[4][5][6] These beneficial effects are largely attributed to the enhanced fatty acid catabolism in skeletal muscle and the suppression of inflammation in adipose tissue and the liver.[1][4][7] The key signaling pathways involve the upregulation of PPARγ coactivator-1α (PGC-1α), which in turn stimulates mitochondrial biogenesis and fatty acid oxidation.[1][8]
Quantitative Data Summary
The following tables summarize the quantitative effects of GW501516 administration in various mouse models of obesity as reported in the scientific literature.
Table 1: Effects of GW501516 on Body Weight and Adiposity
| Mouse Model | Diet | GW501516 Dose & Duration | Body Weight Change | Adipose Tissue Weight | Reference |
| C57BL/6J | High-Fat Diet (HFD) | 5 mg/kg/day (oral gavage) for 6 weeks | Significantly attenuated HFD-induced body weight gain | Significantly reduced epididymal fat mass | [5] |
| ob/ob | Standard Chow | 5 mg/kg/day (oral gavage) | Modest decrease compared to vehicle | Not specified | [4] |
| C57BL/6J | High-Fructose Diet (HFru) | Not specified, for 3 weeks | Not specified | Not specified, but reduced inflammation in WAT | [7] |
| apoE-/- | High-Fat Diet (HF) | 2 mg/kg/day | No significant difference in weight gain | Not specified | [9] |
Table 2: Effects of GW501516 on Plasma Metabolic Parameters
| Mouse Model | Diet | GW501516 Dose & Duration | Plasma Glucose | Plasma Insulin | Plasma Triglycerides | Plasma Cholesterol | Reference |
| C57BL/6J | HFD | 5 mg/kg/day for 6 weeks | Improved glucose tolerance | Not specified | Significantly reduced | Not specified | [5] |
| ob/ob | Standard Chow | 5 mg/kg/day | Significantly decreased | Markedly reduced | Not specified | Not specified | [4] |
| apoE-/- | HF | 2 mg/kg/day | No significant effect | No significant effect | No significant effect | No effect on total cholesterol, but restored HDL-c levels | [9] |
| Kunming mice | Standard Chow | Not specified, for 3 weeks | Increased | Not specified | Not specified | Not specified | [10] |
Signaling Pathways and Experimental Workflow
Signaling Pathways
The primary mechanism of GW501516 involves the activation of PPARδ, which leads to a cascade of events promoting fatty acid oxidation and improving metabolic health.
References
- 1. Video: Intraperitoneal Glucose Tolerance Test, Measurement of Lung Function, and Fixation of the Lung to Study the Impact of Obesity and Impaired Metabolism on Pulmonary Outcomes [jove.com]
- 2. IP Glucose Tolerance Test in Mouse [protocols.io]
- 3. Indirect Calorimetry Protocol - IMPReSS [web.mousephenotype.org]
- 4. Intraperitoneal glucose tolerance test (IPGTT) Protocol - IMPReSS [web.mousephenotype.org]
- 5. mmpc.org [mmpc.org]
- 6. Insulin Tolerance Test in Mouse [protocols.io]
- 7. research.fsu.edu [research.fsu.edu]
- 8. diacomp.org [diacomp.org]
- 9. research-support.uq.edu.au [research-support.uq.edu.au]
- 10. Mouse Adipose Tissue Collection and Processing for RNA Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GW501516 in Rat Studies of Insulin Resistance
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
GW501516, also known as Cardarine, is a potent and selective peroxisome proliferator-activated receptor delta (PPARδ) agonist.[1] Activation of PPARδ is known to play a significant role in the regulation of lipid and glucose metabolism.[2][3] In various animal models, particularly in mice, GW501516 has demonstrated beneficial effects on metabolic disorders, including the amelioration of insulin (B600854) resistance.[3][4][5] However, research in rat models has yielded contrasting and important species-specific results that are critical for researchers to consider when designing studies on insulin resistance.
Mechanism of Action in the Context of Insulin Resistance
GW501516 exerts its effects by binding to and activating the PPARδ nuclear receptor. This activation leads to the recruitment of coactivators, such as PGC-1α, which in turn upregulates the expression of genes involved in fatty acid oxidation and energy expenditure.[1] The primary mechanism by which PPARδ agonists are thought to improve insulin sensitivity is through the enhancement of fatty acid oxidation in skeletal muscle, which can alleviate the lipid-induced insulin resistance.[5]
Furthermore, the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis, has been implicated in the metabolic effects of GW501516.[2] AMPK activation can stimulate glucose uptake and fatty acid oxidation in skeletal muscle.
Species-Specific Effects on Insulin Resistance: Rats vs. Mice
A crucial finding for researchers is the paradoxical effect of GW501516 on insulin resistance in high-fat diet-fed rats compared to mice. While studies in obese and insulin-resistant mice consistently show that GW501516 treatment improves glucose tolerance and insulin sensitivity[4][5], studies in high-fat-fed rats have demonstrated an exacerbation of insulin resistance. This includes a reduction in the glucose infusion rate during hyperinsulinemic-euglycemic clamps and decreased glucose disposal into muscle.[4] This highlights a significant species-specific difference in the metabolic response to PPARδ activation, particularly concerning lipid metabolism and insulin sensitivity in skeletal muscle.[4]
Recommended Dosage for Rat Studies
Based on published literature, the following dosages of GW501516 have been used in rat studies. The choice of dosage will depend on the specific research question and the rat model being used.
-
Low Dose: 1 mg/kg/day
-
High Dose: 5 mg/kg/day[4]
It is important to note that a dosage of 3 mg/kg/day has been associated with rapid cancer development in long-term studies in both mice and rats, and this risk should be a significant consideration in the experimental design and interpretation of results.[6]
Data Summary: Effects of GW501516 on Metabolic Parameters in Rats
The following tables summarize the quantitative data from studies investigating the effects of GW501516 in rat models of insulin resistance.
Table 1: Effects of GW501516 on Metabolic Parameters in High-Fat Diet-Induced Insulin Resistant Wistar Rats
| Parameter | Control (High-Fat Diet) | GW501516 (5 mg/kg/day) | Percentage Change | Reference |
| Plasma Triglyceride | Vehicle | 30% Higher | +30% | [4] |
| Glucose Infusion Rate (GIR) | Vehicle | 20-26% Lower | -20-26% | [4] |
| Glucose Disposal into Muscle (Rg') | Vehicle | 20-26% Lower | -20-26% | [4] |
Table 2: Effects of GW501516 on Metabolic Parameters in a Rat Model of Gestational Diabetes Mellitus (GDM)
| Parameter | GDM Model | GW501516 (Low Dose) | GW501516 (High Dose) | Reference |
| Fasting Blood Glucose (FBG) | Increased | Decreased | Decreased | [7] |
| Fasting Insulin (FINS) | Increased | Decreased | Decreased | [7] |
| HOMA-IR | Increased | Decreased | Decreased | [7] |
| Insulin Sensitivity Index (ISI) | Decreased | Increased | Increased | [7] |
| Triglyceride (TG) | Increased | Decreased | Decreased | [7] |
| Total Cholesterol (TC) | Increased | Decreased | Decreased | [7] |
| Low-Density Lipoprotein (LDL) | Increased | Decreased | Decreased | [7] |
| High-Density Lipoprotein (HDL) | Decreased | Increased | Increased | [7] |
Experimental Protocols
1. Induction of Insulin Resistance in Rats (High-Fat Diet Model)
This protocol is a common method for inducing insulin resistance in rats.
-
Animals: Male Wistar or Sprague-Dawley rats.
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and free access to food and water.
-
Diet:
-
Control Group: Standard chow diet.
-
Insulin-Resistant Group: High-fat diet (e.g., 45-60% of calories from fat).
-
-
Duration: Feed the respective diets for a period of 8-12 weeks to induce a stable insulin-resistant phenotype.
-
Confirmation of Insulin Resistance: At the end of the dietary intervention, confirm the development of insulin resistance using methods such as a Glucose Tolerance Test (GTT) or an Insulin Tolerance Test (ITT).
2. Preparation and Administration of GW501516
-
Vehicle: A 0.5% (w/v) solution of methylcellulose (B11928114) in sterile water is a commonly used vehicle for oral gavage of GW501516.[4]
-
Preparation of GW501516 Suspension:
-
Weigh the required amount of GW501516 powder based on the desired dosage and the number of animals.
-
Triturate the powder with a small amount of the 0.5% methylcellulose vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while continuously stirring or vortexing to achieve the final desired concentration.
-
For improved homogeneity, sonicate the suspension in a water bath until a uniform suspension is achieved.
-
Prepare the suspension fresh daily to ensure stability and accurate dosing.
-
-
Administration:
-
Administer the GW501516 suspension or vehicle to the rats once daily via oral gavage.
-
The volume of administration should be calculated based on the animal's body weight (typically 5-10 ml/kg).
-
3. Glucose Tolerance Test (GTT) Protocol
The GTT assesses the ability of the rat to clear a glucose load from the circulation.
-
Fasting: Fast the rats for 16-18 hours overnight with free access to water.
-
Baseline Blood Sample: Take a baseline blood sample (t=0) from the tail vein.
-
Glucose Administration: Administer a 2 g/kg body weight solution of glucose via oral gavage or intraperitoneal (IP) injection.
-
Blood Sampling: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes after glucose administration.
-
Glucose Measurement: Measure blood glucose concentrations using a calibrated glucometer.
-
Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.
4. Insulin Tolerance Test (ITT) Protocol
The ITT evaluates the whole-body insulin sensitivity by measuring the response to an exogenous insulin challenge.
-
Fasting: Fast the rats for 4-6 hours with free access to water.
-
Baseline Blood Sample: Take a baseline blood sample (t=0) from the tail vein.
-
Insulin Administration: Administer human insulin (0.75-1.0 IU/kg body weight) via intraperitoneal (IP) injection.
-
Blood Sampling: Collect blood samples from the tail vein at 15, 30, 45, and 60 minutes after insulin injection.
-
Glucose Measurement: Measure blood glucose concentrations using a calibrated glucometer.
-
Data Analysis: Express the blood glucose levels as a percentage of the baseline value and plot them against time. A faster and greater decrease in blood glucose indicates higher insulin sensitivity.
5. Hyperinsulinemic-Euglycemic Clamp Protocol
The hyperinsulinemic-euglycemic clamp is the gold standard for assessing insulin sensitivity in vivo. It involves infusing insulin at a constant rate to stimulate glucose uptake, while a variable glucose infusion is adjusted to maintain euglycemia.
-
Surgical Preparation: Several days prior to the clamp, surgically implant catheters into the jugular vein (for infusions) and the carotid artery (for blood sampling). Allow the animals to recover fully.
-
Fasting: Fast the rats overnight before the clamp procedure.
-
Clamp Procedure:
-
Connect the venous catheter to infusion pumps for insulin and glucose.
-
Connect the arterial catheter for blood sampling.
-
Start a continuous infusion of insulin (e.g., 4 mU/kg/min).
-
Monitor blood glucose every 5-10 minutes from the arterial line.
-
Infuse a variable rate of a glucose solution (e.g., 20% dextrose) to maintain the blood glucose concentration at the basal level (euglycemia).
-
-
Data Analysis: The glucose infusion rate (GIR) required to maintain euglycemia during the final 30-60 minutes of the clamp is a direct measure of insulin sensitivity. A higher GIR indicates greater insulin sensitivity.
6. Biochemical Assays
-
Plasma Insulin: Measure plasma insulin concentrations using a commercially available rat insulin ELISA kit (e.g., from Thermo Fisher Scientific, Crystal Chem, or Proteintech).[8][9][10][11]
-
Plasma Triglycerides and Free Fatty Acids: Measure plasma triglyceride and free fatty acid levels using commercially available colorimetric assay kits.
Mandatory Visualizations
Caption: Signaling pathway of GW501516 in skeletal muscle cells.
Caption: Experimental workflow for a rat study on insulin resistance.
References
- 1. Activation of AMP-Activated Protein Kinase and Stimulation of Energy Metabolism by Acetic Acid in L6 Myotube Cells | PLOS One [journals.plos.org]
- 2. scivisionpub.com [scivisionpub.com]
- 3. ccspublishing.org.cn [ccspublishing.org.cn]
- 4. PPARδ agonists have opposing effects on insulin resistance in high fat-fed rats and mice due to different metabolic responses in muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of peroxisome proliferator-activated receptor δ induces fatty acid β-oxidation in skeletal muscle and attenuates metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Role of PPARδ Agosnist GW501516 in Rats with Gestational Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rat Insulin ELISA Kit (ERINS) - Invitrogen [thermofisher.com]
- 9. biocompare.com [biocompare.com]
- 10. Rat Insulin ELISA Kits, Ultra Sensitive Assay | Crystal Chem [crystalchem.com]
- 11. Rat Insulin ELISA Kit Elisa Kit KE20008 | Proteintech [ptglab.com]
Application Notes: Preparing and Utilizing GW 501516 Stock Solutions in DMSO for Research
Introduction
GW 501516 (also known as Cardarine or GSK-516) is a potent and highly selective peroxisome proliferator-activated receptor delta (PPARδ) agonist.[1][2] It demonstrates high affinity (Ki = 1 nM) and potency (EC50 = 1 nM) for PPARδ, with over a 1,000-fold selectivity compared to PPARα and PPARγ.[2][3] In research, this compound is utilized as a tool to investigate the roles of PPARδ in various biological processes, including lipid metabolism, energy homeostasis, and inflammation.[4][5] Activation of PPARδ by this compound recruits the coactivator PGC-1α, which subsequently upregulates the expression of proteins involved in energy expenditure and fatty acid metabolism.[2] Due to its hydrophobic nature, this compound is insoluble in water but soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[6][7]
This document provides detailed protocols for the preparation, storage, and application of this compound stock solutions using DMSO for in vitro research purposes.
Quantitative Data Summary
For ease of reference, the physical, chemical, and solubility properties of this compound are summarized below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | References |
| IUPAC Name | {2-methyl-4-[({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)sulfanyl]-2-methylphenoxy}acetic acid | [2] |
| Synonyms | GW-1516, Cardarine, Endurobol, GSK-516 | [2][7] |
| CAS Number | 317318-70-0 | [6][7] |
| Molecular Formula | C₂₁H₁₈F₃NO₃S₂ | [2][6] |
| Molar Mass | 453.5 g/mol | [2][6] |
| Appearance | White to beige fine powder | [1][3] |
| Melting Point | 134-136 °C | [3] |
Table 2: Solubility of this compound
| Solvent | Solubility | References |
| DMSO | 20 mg/mL to 91 mg/mL | [1][6][8] |
| Dimethylformamide (DMF) | ~25 mg/mL | [6][9] |
| Ethanol | ~12-22 mg/mL | [6][8] |
| Water | Insoluble | [3][8] |
| Aqueous Buffers | Sparingly soluble | [6] |
Note: Solubility can vary between batches and is affected by temperature and the purity of the solvent. Using fresh, anhydrous DMSO is recommended as absorbed moisture can reduce solubility.[8]
Table 3: Storage and Stability of this compound
| Form | Storage Temperature | Stability | References |
| Solid Powder | -20°C | ≥ 4 years | [6][8] |
| In DMSO (Stock Solution) | -20°C | ≥ 1 month | [8][10] |
| In DMSO (Stock Solution) | -80°C | ≥ 1 year | [8] |
Note: To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.[8][10]
Experimental Protocols
Safety Precautions:
-
Handle this compound powder in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Review the Safety Data Sheet (SDS) for this compound and DMSO before handling.
Protocol 1: Preparation of a 20 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution, which can be later diluted for various experimental needs. A concentration of 20 mM is chosen as it is well within the solubility limits of this compound in DMSO.
Materials:
-
This compound powder (M.W. = 453.5 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
Procedure:
-
Calculation: Determine the mass of this compound powder required. To prepare 1 mL of a 20 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molar Weight ( g/mol )
-
Mass (mg) = 20 mmol/L x 0.001 L x 453.5 g/mol = 9.07 mg
-
-
Weighing: In a chemical fume hood, accurately weigh 9.07 mg of this compound powder and place it into a sterile vial.
-
Dissolution: Add 1 mL of sterile, anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Cap the vial securely and vortex thoroughly. If the compound does not dissolve completely, gentle warming (up to ~60°C) or brief sonication can be applied until the solution is clear.[1]
-
Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term stability (up to 1 year).[8]
Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays
This protocol details the serial dilution of the high-concentration DMSO stock solution into a complete cell culture medium for treating cells. It is critical to maintain a low final concentration of DMSO to avoid solvent-induced cytotoxicity.
Materials:
-
20 mM this compound stock solution in DMSO (from Protocol 1)
-
Sterile, complete cell culture medium (pre-warmed to 37°C)
-
Sterile polypropylene (B1209903) tubes
Procedure:
-
Determine Final Concentration: Decide on the final concentration of this compound required for the experiment (e.g., 1 µM).[11]
-
Calculate Dilution: The final concentration of DMSO should not exceed 0.5%, with <0.1% being preferable to avoid affecting cell viability.[10][12] A 1:1000 dilution of the stock solution into the medium will result in a final DMSO concentration of 0.1%.
-
Serial Dilution (Example for 1 µM final concentration):
-
Thaw one aliquot of the 20 mM stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution to ensure accuracy. For example, dilute the 20 mM stock 1:100 in sterile medium to create a 200 µM solution. (e.g., 2 µL of 20 mM stock + 198 µL of medium).
-
Final Dilution: Add the required volume of the stock or intermediate solution to the final volume of pre-warmed cell culture medium. To achieve a 1 µM final concentration from a 20 mM stock (a 1:20,000 dilution is difficult to pipette accurately), using an intermediate stock is best. From a 200 µM intermediate stock, a 1:200 dilution is needed (e.g., 5 µL of 200 µM stock into 995 µL of medium).
-
-
Control Group: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound. For a 1:1000 final dilution, this would be 1 µL of DMSO per 1 mL of medium.
-
Application: Mix the working solution gently by inversion or pipetting. Remove the old medium from the cells and replace it with the freshly prepared this compound working solution or the vehicle control solution.
-
Incubation: Incubate the cells for the desired experimental duration.
Diagrams and Workflows
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. GW501516 - Wikipedia [en.wikipedia.org]
- 3. GW-501516 CAS#: 317318-70-0 [m.chemicalbook.com]
- 4. scivisionpub.com [scivisionpub.com]
- 5. Synthesis, biological evaluation and molecular modeling of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. This compound Cardarine - 20mg/mL (30mLs) - Supreme Labs USA [supremelabsusa.com]
- 8. selleckchem.com [selleckchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. researchgate.net [researchgate.net]
- 12. emulatebio.com [emulatebio.com]
Application Notes and Protocols: Western Blot Analysis of PGC-1α Expression Following GW501516 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxisome proliferator-activated receptor-gamma coactivator-1α (PGC-1α) is a crucial transcriptional coactivator that acts as a master regulator of mitochondrial biogenesis and cellular energy metabolism. Its dysregulation is implicated in various metabolic diseases, making it a significant therapeutic target.[1] GW501516, also known as Cardarine, is a selective agonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ).[2] Research has consistently demonstrated that GW501516 treatment leads to an upregulation of PGC-1α expression, thereby influencing energy expenditure and metabolic programming.[2][3][4][5][6] This document provides detailed application notes and protocols for the analysis of PGC-1α protein expression by Western blot following treatment with GW501516.
Data Summary: Quantitative Analysis of PGC-1α Expression
The following table summarizes the observed changes in PGC-1α protein expression after treatment with GW501516 across different experimental models.
| Experimental Model | Treatment Conditions | Fold Change in PGC-1α Protein Expression | Reference |
| C2C12 Myotubes | 1 µM GW501516 for 24 hours | Statistically significant increase | [3][4] |
| L6 Myotubes | GW501516 (concentration not specified) | Increased expression | [3] |
| C57BL/6J Mice | GW501516 (dosage not specified) | Elevated expression | [3] |
| Kunming Mice | GW501516 (dosage not specified) for 3 days | Significantly increased expression | [5] |
| High-Fat Diet-fed Mice | GW501516 (dosage not specified) | Prevention of HFD-induced reduction in PGC-1α mRNA | [7][8] |
Signaling Pathway and Experimental Workflow
PGC-1α Activation Pathway by GW501516
GW501516 acts as a selective agonist for the PPARδ receptor.[2] Upon binding, it recruits the coactivator PGC-1α. This complex then upregulates the expression of proteins involved in energy expenditure and fatty acid metabolism.[2][9] In some contexts, the activation of AMP-activated protein kinase (AMPK) may also play a role in the signaling cascade leading to increased PGC-1α activity.[6][7]
Western Blot Experimental Workflow
The following diagram outlines the key steps for performing a Western blot analysis to detect changes in PGC-1α expression after GW501516 treatment.
Experimental Protocols
I. Cell Culture and GW501516 Treatment (C2C12 Myotubes)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Once cells reach 80-90% confluency, induce differentiation into myotubes by switching to DMEM with 2% horse serum for 4-6 days.
-
GW501516 Preparation: Prepare a stock solution of GW501516 in a suitable solvent like DMSO. Further dilute the stock solution in the differentiation medium to the desired final concentration (e.g., 1 µM).
-
Cell Treatment: Replace the medium in the differentiated C2C12 myotube cultures with the medium containing GW501516. Include a vehicle control (medium with the same concentration of DMSO without GW501516).
-
Incubation: Incubate the cells for the desired duration (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO₂.
II. Protein Extraction
-
Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS). Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well of a 6-well plate.[1]
-
Scraping and Collection: Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Lysate Clarification: Incubate the lysate on ice for 30 minutes, with brief vortexing every 10 minutes. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the protein extract, to a new pre-chilled tube.[1]
III. Protein Quantification
-
Determine the protein concentration of each sample using a standard protein assay, such as the bicinchoninic acid (BCA) assay, according to the manufacturer's instructions.[1]
IV. Western Blotting
-
Sample Preparation: Based on the protein quantification, dilute the protein lysates with 4x Laemmli sample buffer to a final concentration of 1x. Heat the samples at 95-100°C for 5 minutes to denature the proteins.[10][11]
-
Gel Electrophoresis: Load 30-50 µg of total protein per lane onto a 7.5% - 10% SDS-polyacrylamide gel.[10][11] Include a pre-stained molecular weight marker. Run the gel at a constant voltage (e.g., 180 V for 55 minutes) until the dye front reaches the bottom.[12]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[1] The transfer can be performed using a wet or semi-dry transfer system. Confirm successful transfer by staining the membrane with Ponceau S.[11]
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[1]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for PGC-1α diluted in the blocking buffer. It is crucial to use a well-validated antibody, as PGC-1α detection can be challenging due to its low abundance.[10] Incubate overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.[11]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the host species of the primary antibody. Dilute the secondary antibody in blocking buffer according to the manufacturer's recommendations and incubate for 1 hour at room temperature.[11]
-
Final Washes: Repeat the washing step (three times with TBST for 10 minutes each).
-
Signal Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the substrate for 1-5 minutes.[11]
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system or by exposing the membrane to autoradiography film. Quantify the band intensities using densitometry software. Normalize the PGC-1α band intensity to a loading control protein (e.g., GAPDH or β-actin) to account for variations in protein loading.
References
- 1. benchchem.com [benchchem.com]
- 2. GW501516 - Wikipedia [en.wikipedia.org]
- 3. PPARβ/δ Agonism with GW501516 Increases Myotube PGC-1α Content and Reduces BCAA Media Content Independent of Changes in BCAA Catabolic Enzyme Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PPAR β/ δ Agonism with GW501516 Increases Myotube PGC-1 α Content and Reduces BCAA Media Content Independent of Changes in BCAA Catabolic Enzyme Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A metabolomic study of the PPARδ agonist GW501516 for enhancing running endurance in Kunming mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scivisionpub.com [scivisionpub.com]
- 7. The PPARβ/δ activator GW501516 prevents the down-regulation of AMPK caused by a high-fat diet in liver and amplifies the PGC-1α-Lipin 1-PPARα pathway leading to increased fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Commercially available PGC-1α antibodies vary greatly in specificity and sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ptglab.com [ptglab.com]
- 12. static.igem.org [static.igem.org]
Application Note: qPCR Analysis of PPARδ Target Genes Affected by GW501516
Audience: Researchers, scientists, and drug development professionals.
Introduction Peroxisome proliferator-activated receptor delta (PPARδ) is a ligand-activated transcription factor that plays a crucial role in regulating lipid and glucose metabolism, energy homeostasis, and inflammation.[1][2][3][4] GW501516 (also known as Cardarine) is a potent and highly selective synthetic agonist for PPARδ.[5][6] Upon activation by GW501516, PPARδ forms a heterodimer with the retinoid X receptor (RXR) and recruits coactivators, such as PGC-1α, to modulate the expression of target genes.[5] This signaling cascade primarily upregulates genes involved in fatty acid oxidation and energy expenditure, making GW501516 a subject of interest for treating metabolic disorders like obesity and type II diabetes.[5][7][8] Quantitative real-time PCR (qPCR) is an essential technique for accurately measuring the changes in mRNA expression of these PPARδ target genes following treatment with GW501516.
Signaling Pathway of GW501516-Mediated PPARδ Activation GW501516 diffuses into the cell and binds to the ligand-binding domain of PPARδ in the nucleus. This binding event induces a conformational change in the PPARδ protein, leading to the recruitment of the coactivator PGC-1α. The resulting PPARδ/RXR/PGC-1α complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding initiates the transcription of genes that are critical for fatty acid transport and oxidation, and glucose metabolism.
Caption: GW501516 activates the PPARδ/RXR pathway, recruiting PGC-1α to drive target gene transcription.
Quantitative Data on Gene Expression Changes
Treatment of various cell types with GW501516 leads to significant changes in the expression of key metabolic genes. The following table summarizes representative data from studies using qPCR to quantify these effects.
| Cell Line | Treatment | Target Gene | Fold Change vs. Control | Reference |
| 3T3-L1 Adipocytes | 0.5 µM GW501516 (24h) | Pdk4 (Pyruvate Dehydrogenase Kinase 4) | ~2.5 fold increase | [1][9] |
| 3T3-L1 Adipocytes | 0.5 µM GW501516 (96h) | Pdk4 (Pyruvate Dehydrogenase Kinase 4) | ~3.5 fold increase | [1][9] |
| 3T3-L1 Adipocytes | 0.5 µM GW501516 (24h) | Cpt1 (Carnitine Palmitoyltransferase 1) | ~1.8 fold increase | [1][9] |
| 3T3-L1 Adipocytes | 0.5 µM GW501516 (96h) | Cpt1 (Carnitine Palmitoyltransferase 1) | ~2.0 fold increase | [1][9] |
| C2C12 Myotubes | 100 nM GW501516 (24h) | Pdk4, Cpt1, Ucp3 | Upregulated | [10] |
| HepG2 Cells | GW501516 | CPT1, LPL, ACC2 | Regulated | [8] |
Experimental Protocols
This section provides a detailed two-step quantitative reverse transcription PCR (qRT-PCR) protocol to analyze the effect of GW501516 on PPARδ target gene expression.
Experimental Workflow Overview
The overall process involves treating cultured cells with GW501516, isolating total RNA, synthesizing complementary DNA (cDNA), and finally, performing qPCR to quantify gene expression levels relative to a control.
Caption: The experimental workflow for qPCR analysis of gene expression after GW501516 treatment.
Protocol 1: Cell Culture and GW501516 Treatment
-
Cell Seeding: Plate cells (e.g., C2C12 myotubes, HepG2 hepatocytes) in appropriate culture vessels and grow to ~70-80% confluency.
-
Preparation of GW501516: Prepare a stock solution of GW501516 in DMSO. Further dilute in culture media to the desired final concentration (e.g., 0.1 - 1 µM). Prepare a vehicle-only control using the same final concentration of DMSO.
-
Treatment: Replace the culture medium with the GW501516-containing medium or the vehicle control medium.
-
Incubation: Incubate the cells for the desired time period (e.g., 6, 24, or 48 hours) under standard cell culture conditions (37°C, 5% CO₂).
Protocol 2: Total RNA Isolation
-
Cell Lysis: Wash cells with PBS and lyse directly in the culture dish using a reagent like TRIzol or a lysis buffer from an RNA isolation kit (e.g., RNeasy Kit, Qiagen).
-
RNA Purification: Follow the manufacturer's protocol for RNA purification. This typically involves phase separation with chloroform (B151607) (for TRIzol) followed by isopropanol (B130326) precipitation, or binding to a silica-based column.
-
Washing: Wash the RNA pellet or column with 75% ethanol (B145695) to remove impurities.
-
Elution: Resuspend the purified RNA pellet in nuclease-free water.
-
Quantification and Quality Control: Measure the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
Protocol 3: cDNA Synthesis (Reverse Transcription)
-
Standardize Input RNA: Dilute all RNA samples to the same concentration (e.g., 500 ng/µL) with nuclease-free water. This ensures an equal amount of starting material for each reaction.[11]
-
Prepare Master Mix: On ice, prepare a reverse transcription master mix. For a 20 µL reaction, this typically includes:
-
5X Reaction Buffer: 4 µL
-
10 mM dNTP Mix: 2 µL
-
Random Primers or Oligo(dT)s: 1 µL[12]
-
Reverse Transcriptase: 1 µL
-
RNase Inhibitor: 0.5 µL
-
Nuclease-free water
-
-
Assemble Reaction: In a PCR tube, add 1 µg of total RNA and the master mix to a final volume of 20 µL.
-
Incubation: Place the tubes in a thermocycler and run a typical program:
-
Storage: Store the resulting cDNA at -20°C or proceed directly to qPCR.
Protocol 4: Quantitative PCR (qPCR)
-
Dilute cDNA: Dilute the synthesized cDNA (e.g., 1:10 or 1:20) with nuclease-free water.[11]
-
Prepare qPCR Master Mix: On ice, prepare a master mix for each gene to be analyzed (including a housekeeping/reference gene like GAPDH or ACTB). For a 10 µL reaction per well, this includes:
-
2X qPCR Master Mix (containing SYBR Green, dNTPs, and Taq polymerase): 5 µL
-
Forward Primer (10 µM): 0.5 µL
-
Reverse Primer (10 µM): 0.5 µL
-
Nuclease-free water: 1 µL
-
-
Plate the Reaction:
-
Pipette 7 µL of the qPCR master mix into each well of a 96-well qPCR plate.
-
Add 3 µL of the corresponding diluted cDNA template to each well.
-
Include "No Template Controls" (NTC) containing water instead of cDNA for each primer set to check for contamination.[13]
-
Run each sample in triplicate to ensure technical reproducibility.[13]
-
-
Seal and Centrifuge: Firmly seal the plate with an optical seal and briefly centrifuge to collect all components at the bottom of the wells.
-
Run qPCR: Place the plate in a real-time PCR instrument and run a standard amplification protocol:
-
Initial Denaturation: 95°C for 5-10 min
-
40 Cycles of:
-
Denaturation: 95°C for 15 sec
-
Annealing/Extension: 60°C for 60 sec
-
-
Melt Curve Analysis: To verify the specificity of the amplified product.[14]
-
Protocol 5: Data Analysis (Relative Quantification)
-
Obtain Ct Values: The qPCR software will generate an amplification plot and a threshold cycle (Ct) value for each reaction. The Ct is the cycle number at which the fluorescence signal crosses a set threshold.
-
Normalize to Reference Gene (ΔCt): For each sample, calculate the ΔCt by subtracting the Ct value of the reference gene from the Ct value of the target gene.
-
ΔCt = Ct (Target Gene) - Ct (Reference Gene)
-
-
Calculate ΔΔCt: Normalize the treated samples to the control (vehicle) sample. Subtract the average ΔCt of the control group from the ΔCt of each treated sample.
-
ΔΔCt = ΔCt (Treated Sample) - ΔCt (Control Sample)
-
-
Calculate Fold Change: The fold change in gene expression is calculated using the 2-ΔΔCt formula.
-
Fold Change = 2-ΔΔCt
-
-
Statistical Analysis: Perform appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of the observed changes in gene expression.
References
- 1. researchgate.net [researchgate.net]
- 2. PPARs: regulators of metabolism and as therapeutic targets in cardiovascular disease. Part II: PPAR-β/δ and PPAR-γ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peroxisome Proliferator-Activated Receptor Targets for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. GW501516 - Wikipedia [en.wikipedia.org]
- 6. selleckchem.com [selleckchem.com]
- 7. A metabolomic study of the PPARδ agonist GW501516 for enhancing running endurance in Kunming mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of PPAR-δ target genes by GW501516 in HepG2 cells | ScholarWorks [scholarworks.calstate.edu]
- 9. researchgate.net [researchgate.net]
- 10. PPARβ/δ Agonism with GW501516 Increases Myotube PGC-1α Content and Reduces BCAA Media Content Independent of Changes in BCAA Catabolic Enzyme Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. clyte.tech [clyte.tech]
- 12. stackscientific.nd.edu [stackscientific.nd.edu]
- 13. sg.idtdna.com [sg.idtdna.com]
- 14. elearning.unite.it [elearning.unite.it]
Application Notes and Protocols: Measuring Cellular Respiration in Response to GW 501516 Using Seahorse XF Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW 501516, also known as Cardarine, is a potent and selective peroxisome proliferator-activated receptor delta (PPARδ) agonist.[1] Activation of PPARδ has been shown to play a crucial role in regulating fatty acid metabolism, making it a compound of significant interest in metabolic disease research.[2][3] One of the key effects of this compound is the enhancement of mitochondrial fatty acid oxidation.[3][4] The Agilent Seahorse XF Analyzer is a powerful tool for assessing cellular metabolism in real-time by measuring the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.[5][6] This document provides detailed application notes and protocols for utilizing the Seahorse XF platform to investigate the effects of this compound on cellular respiration.
Principle of the Assay
The Seahorse XF Cell Mito Stress Test is a standard assay to evaluate mitochondrial function.[2][7] It involves the sequential injection of mitochondrial respiratory chain inhibitors to reveal key parameters of mitochondrial respiration. By treating cells with this compound prior to and during the Seahorse assay, researchers can quantify the compound's impact on basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. Furthermore, by providing specific substrates, such as long-chain fatty acids, the assay can be tailored to investigate the effect of this compound on fatty acid oxidation (FAO).
Data Presentation
The following table summarizes the expected quantitative effects of this compound on mitochondrial respiration parameters based on published research. A study by J.T. L. et al. (2018) investigated the effect of 1 µM this compound treatment for 24 hours on mitochondrial metabolism.[6]
| Parameter | Control (Vehicle) | This compound (1 µM) | Fold Change |
| Basal Respiration (OCR, pmol/min) | ~100 | ~125 | ~1.25 |
| Peak (Maximal) Respiration (OCR, pmol/min) | ~200 | ~275 | ~1.38 |
| ATP Production-linked Respiration (OCR, pmol/min) | ~75 | ~95 | ~1.27 |
| Proton Leak (OCR, pmol/min) | ~25 | ~30 | ~1.20 |
| Spare Respiratory Capacity (%) | 100% | ~120% | ~1.20 |
| Non-mitochondrial Respiration (OCR, pmol/min) | ~10 | ~10 | No significant change |
Note: The values presented are approximate and have been extrapolated from graphical data for illustrative purposes. Actual results will vary depending on the cell type, experimental conditions, and this compound concentration.
Signaling Pathway
The primary mechanism of action for this compound involves the activation of the PPARδ receptor.[1] This leads to the recruitment of the coactivator PGC-1α, which in turn upregulates the expression of genes involved in fatty acid oxidation and energy expenditure.[3][8]
Caption: this compound signaling pathway leading to increased cellular respiration.
Experimental Protocols
Protocol 1: Seahorse XF Cell Mito Stress Test to Evaluate the General Effect of this compound on Mitochondrial Respiration
This protocol is designed to assess the overall impact of this compound on mitochondrial function.
Materials:
-
Seahorse XF Cell Culture Microplates (Agilent)
-
Seahorse XF Calibrant (Agilent)
-
Seahorse XF Base Medium (or other appropriate bicarbonate-free medium)
-
Glucose, L-glutamine, Sodium Pyruvate (B1213749) (for medium supplementation)
-
This compound (prepare stock solution in DMSO)
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)[2][7]
-
Adherent cells of interest
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.
-
The following day, treat the cells with the desired concentration of this compound (e.g., 1 µM) or vehicle (DMSO) for the desired duration (e.g., 24 hours) in standard culture medium.[6] Include a vehicle-only control group.
-
-
Seahorse XF Sensor Cartridge Hydration:
-
The day before the assay, hydrate (B1144303) the sensor cartridge by adding 200 µL of Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top. Incubate overnight at 37°C in a non-CO2 incubator.
-
-
Assay Preparation:
-
On the day of the assay, prepare the Seahorse XF assay medium by supplementing the base medium with glucose (e.g., 10 mM), L-glutamine (e.g., 2 mM), and sodium pyruvate (e.g., 1 mM). Warm the medium to 37°C and adjust the pH to 7.4.
-
Prepare the injection port plate of the sensor cartridge with the compounds from the Mito Stress Test Kit. The final concentrations in the wells after injection should be optimized for your cell type (e.g., 1-2 µM Oligomycin, 0.5-2 µM FCCP, 0.5 µM Rotenone/Antimycin A).[9]
-
-
Cell Plate Preparation:
-
Remove the cell culture plate from the incubator.
-
Wash the cells by removing the culture medium and replacing it with 180 µL of pre-warmed Seahorse XF assay medium. Repeat this wash step.
-
After the final wash, add 180 µL of assay medium to each well.
-
Place the cell plate in a 37°C non-CO2 incubator for 45-60 minutes to allow for temperature and pH equilibration.
-
-
Seahorse XF Assay:
-
Load the hydrated and loaded sensor cartridge into the Seahorse XF Analyzer for calibration.
-
After calibration, replace the calibrant plate with the cell culture plate.
-
Initiate the assay protocol. A typical protocol will consist of baseline measurements followed by sequential injections of Oligomycin, FCCP, and finally Rotenone/Antimycin A.
-
Caption: Experimental workflow for the Seahorse XF Cell Mito Stress Test.
Protocol 2: Seahorse XF Fatty Acid Oxidation (FAO) Assay to Specifically Measure the Effect of this compound on FAO
This protocol is designed to determine if the effects of this compound on respiration are dependent on the oxidation of long-chain fatty acids.
Materials:
-
All materials from Protocol 1
-
Seahorse XF Palmitate-BSA FAO Substrate (or other long-chain fatty acid substrate)[10]
-
L-Carnitine
-
Etomoxir (CPT1 inhibitor, optional control)
-
Substrate-limited medium (e.g., base medium with low glucose and glutamine)
Procedure:
-
Cell Culture and Treatment:
-
Follow the same procedure as in Protocol 1 for cell seeding and treatment with this compound.
-
-
Substrate Depletion (Priming):
-
On the day of the assay, replace the growth medium with a substrate-limited medium (e.g., containing 0.5 mM glucose and 0.5 mM glutamine) and incubate for 1-2 hours to deplete endogenous substrates.
-
-
Seahorse XF Sensor Cartridge Hydration and Assay Preparation:
-
Follow the same procedures as in Protocol 1 for cartridge hydration and loading of Mito Stress Test compounds.
-
-
Cell Plate and FAO Substrate Preparation:
-
Prepare the FAO assay medium by supplementing the base medium with L-carnitine (e.g., 0.5 mM).
-
Wash the cells with the FAO assay medium.
-
Add the FAO assay medium containing the Palmitate-BSA substrate to the cells. Include a BSA-only control to account for non-specific effects of the carrier protein.
-
For a negative control, a set of wells can be pre-treated with Etomoxir (an inhibitor of fatty acid import into mitochondria) before the addition of the palmitate substrate.
-
Equilibrate the plate at 37°C in a non-CO2 incubator for 45-60 minutes.
-
-
Seahorse XF Assay:
-
Follow the same procedure as in Protocol 1 to run the Seahorse XF Cell Mito Stress Test. The increase in OCR in the presence of palmitate, which is enhanced by this compound and inhibited by Etomoxir, will indicate an increase in fatty acid oxidation.
-
References
- 1. A New Strategy to Preserve and Assess Oxygen Consumption in Murine Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. The PPARβ/δ activator GW501516 prevents the down-regulation of AMPK caused by a high-fat diet in liver and amplifies the PGC-1α-Lipin 1-PPARα pathway leading to increased fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A metabolomic study of the PPARδ agonist GW501516 for enhancing running endurance in Kunming mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotech.cornell.edu [biotech.cornell.edu]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Technologies :: Products [lifescience.invitro.com.au]
- 8. PPARδ Agonism Activates Fatty Acid Oxidation via PGC-1α but Does Not Increase Mitochondrial Gene Expression and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. content.protocols.io [content.protocols.io]
- 10. agilent.com [agilent.com]
Application Notes and Protocols for Metabolomic Profiling of Serum from GW501516-Treated Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW501516, also known as Cardarine, is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor Delta (PPARδ). Activation of PPARδ has been shown to play a significant role in regulating lipid and glucose metabolism.[1][2] Preclinical studies in mice have demonstrated that treatment with GW501516 can enhance running endurance, increase fatty acid oxidation, and alter the serum metabolome.[3][4] These metabolic shifts, particularly the increased utilization of fatty acids for energy, make GW501516 a compound of interest for metabolic research and drug development.[1][5]
This document provides detailed application notes and protocols for conducting metabolomic profiling of serum samples from mice treated with GW501516. It includes a summary of expected quantitative changes in key serum metabolites, comprehensive experimental protocols for in-vivo treatment and serum analysis, and visualizations of the experimental workflow and the underlying signaling pathway.
Data Presentation: Quantitative Serum Metabolite Changes
Treatment of mice with GW501516 induces significant alterations in the serum metabolome, reflecting a systemic shift towards fatty acid oxidation and altered carbohydrate utilization. The following table summarizes the expected quantitative changes in key serum metabolites based on published literature.
| Metabolite Class | Metabolite Name | Expected Change with GW501516 Treatment | Reference |
| Carbohydrates | Galactose | Increased | [3][4] |
| Ketone Bodies | β-hydroxybutyrate | Increased | [3][4] |
| Fatty Acids | Unsaturated Fatty Acids (UFA) | Increased | [3][4] |
| Polyunsaturated Fatty Acids (PUFA) | Increased | [3][4] | |
| Palmitic Acid | Increased | [3] | |
| Octanoic Acid | Increased | [3] | |
| Amino Acids | Branched-Chain Amino Acids (BCAAs) | Decreased (in diabetic models) | [6] |
| Glucogenic Amino Acids | No significant change or slight decrease | [3] | |
| Other | Inositol | No significant change | [3] |
Experimental Protocols
In-Vivo GW501516 Treatment of Mice
This protocol describes the oral administration of GW501516 to mice for a metabolomics study.
Materials:
-
GW501516 powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
0.5% Carboxymethyl cellulose (B213188) (CMC) solution, sterile[3]
-
Standard laboratory rodent chow and water
-
Oral gavage needles (20-gauge, 1.5-inch, curved with a 2.25-mm ball tip)[8]
-
Appropriate animal housing and handling facilities
Procedure:
-
Animal Acclimatization: House mice under a 12-hour light/dark cycle at 22°C with ad libitum access to food and water for at least one week before the experiment.[3]
-
Preparation of Dosing Solution:
-
Dissolve GW501516 powder in DMSO to create a stock solution.
-
Suspend the GW501516/DMSO stock solution in 0.5% carboxymethyl cellulose to achieve the final desired concentration (e.g., for a 5 mg/kg dose in a 25g mouse receiving 0.2 mL, the concentration would be 0.625 mg/mL).[3]
-
Prepare a vehicle control solution of DMSO and 0.5% carboxymethyl cellulose without GW501516.
-
-
Animal Grouping: Randomly divide mice into at least two groups: a vehicle control group and a GW501516-treated group.[3]
-
Administration:
-
Treatment Duration: Continue the daily administration for a period of 3 weeks to observe significant metabolic changes.[3][7]
-
Monitoring: Monitor the animals daily for any signs of distress or adverse effects.
Serum Sample Collection and Preparation
This protocol outlines the procedure for collecting and preparing mouse serum for metabolomic analysis.
Materials:
-
Anesthetic (e.g., isoflurane)
-
Blood collection tubes (e.g., microcentrifuge tubes without anticoagulant)
-
Centrifuge
-
Liquid nitrogen
-
-80°C freezer
-
Methanol (LC-MS grade)
-
Ethanol (LC-MS grade)
-
Chloroform (LC-MS grade)
-
Ultrapure water
Procedure:
-
Blood Collection:
-
At the end of the treatment period, anesthetize the mice.
-
Collect blood via cardiac puncture or from the orbital venous sinus and place it into non-heparinized tubes.
-
-
Serum Separation:
-
Allow the blood to clot at room temperature for 1 hour.
-
Centrifuge the tubes at 3000 rpm for 10 minutes.
-
Carefully collect the supernatant (serum) and transfer it to a new clean tube.
-
-
Sample Quenching and Storage:
-
Immediately flash-freeze the serum samples in liquid nitrogen to quench metabolic activity.
-
Store the samples at -80°C until further processing.
-
-
Metabolite Extraction:
-
Thaw the serum samples on ice.
-
For a 50 µL serum sample, add 225 µL of an extraction solvent mixture of water:methanol:chloroform (1:2.5:1 v/v/v) to precipitate proteins and extract metabolites.
-
Vortex the mixture thoroughly.
-
Incubate the mixture at 37°C for 30 minutes with shaking.
-
Centrifuge at 16,000 x g for 5 minutes at 4°C to pellet the precipitated protein.
-
Carefully collect the supernatant containing the metabolites for analysis.
-
Untargeted Metabolomic Analysis by LC-MS
This protocol provides a general framework for the analysis of both polar and non-polar metabolites in serum extracts using Liquid Chromatography-Mass Spectrometry (LC-MS).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
LC Parameters for Non-Polar Metabolites (e.g., Fatty Acids):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10 v/v) with 0.1% formic acid
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over a run time of 15-20 minutes.
-
Flow Rate: 0.3-0.5 mL/min
-
Column Temperature: 40-50°C
-
Injection Volume: 2-5 µL
LC Parameters for Polar Metabolites:
-
Column: HILIC column (e.g., amide or silica-based, 2.1 mm x 100 mm, 1.7 µm particle size)
-
Mobile Phase A: Acetonitrile with 0.1% formic acid
-
Mobile Phase B: Water with 0.1% formic acid and ammonium (B1175870) formate
-
Gradient: A linear gradient from a high to a low percentage of mobile phase A over a run time of 10-15 minutes.
-
Flow Rate: 0.3-0.5 mL/min
-
Column Temperature: 30-40°C
-
Injection Volume: 2-5 µL
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes for comprehensive coverage.
-
Scan Range: m/z 70-1000
-
Data Acquisition: Full scan mode for untargeted profiling. Data-dependent MS/MS can be used for metabolite identification.
-
Capillary Voltage: 3-4 kV
-
Source Temperature: 120-150°C
-
Desolvation Gas Flow and Temperature: Optimized for the specific instrument.
Data Processing and Analysis:
-
Use software such as XCMS or similar platforms for peak picking, alignment, and integration.
-
Perform statistical analysis (e.g., t-tests, volcano plots, PCA) to identify significantly altered metabolites between the GW501516-treated and control groups.
-
Identify metabolites using databases such as METLIN, HMDB, and KEGG based on accurate mass and MS/MS fragmentation patterns.
-
Conduct pathway analysis to understand the biological implications of the observed metabolic changes.
Mandatory Visualizations
Caption: Experimental workflow for metabolomic profiling.
Caption: PPARδ signaling pathway activation by GW501516.
References
- 1. PPARδ Agonism Activates Fatty Acid Oxidation via PGC-1α but Does Not Increase Mitochondrial Gene Expression and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of PPARδ: from computer modelling to biological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A metabolomic study of the PPARδ agonist GW501516 for enhancing running endurance in Kunming mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scivisionpub.com [scivisionpub.com]
- 6. Integrated metabolomics analysis of the effect of PPARδ agonist GW501516 on catabolism of BCAAs and carboxylic acids in diabetic mice [ccspublishing.org.cn]
- 7. Short-term administration of GW501516 improves inflammatory state in white adipose tissue and liver damage in high-fructose-fed mice through modulation of the renin-angiotensin system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
GW 501516 application in C2C12 myotube differentiation studies
Application Notes: GW501516 in C2C12 Myotube Differentiation
Introduction
GW501516, also known as Cardarine, is a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor delta (PPARδ).[1] PPARδ is the predominant isoform in skeletal muscle and plays a crucial role in regulating mitochondrial content and energy metabolism.[2] In cellular and animal models, GW501516 has been shown to activate PPARδ, which then recruits the coactivator PGC-1α.[1] This complex upregulates the expression of proteins involved in energy expenditure, particularly fatty acid oxidation.[1][3] The C2C12 cell line, a mouse myoblast subclone, is a widely used in vitro model for studying myogenesis, as these cells rapidly differentiate to form contractile myotubes.[4][5] This document provides detailed protocols for utilizing GW501516 in C2C12 myotube differentiation studies to investigate its effects on gene expression, metabolism, and myotube phenotype.
Mechanism of Action
GW501516 is a selective PPARδ agonist with high affinity and potency (EC₅₀ = 1 nM).[1] Upon binding, it induces a conformational change in the PPARδ receptor, leading to the recruitment of coactivators, most notably PGC-1α.[1] This transcriptional complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. In skeletal muscle, this activation leads to an increase in the expression of genes involved in fatty acid oxidation (e.g., Cpt1b, Pdk4), mitochondrial biogenesis, and enhanced oxidative capacity.[2][6][7] Studies in C2C12 myotubes have confirmed that GW501516 treatment significantly increases PGC-1α protein expression and mitochondrial function.[2][8]
Caption: Signaling pathway of GW501516 in C2C12 myotubes.
Experimental Protocols
Protocol 1: C2C12 Myoblast Culture and Differentiation
This protocol outlines the standard procedure for culturing C2C12 myoblasts and inducing their differentiation into myotubes.[4][5][9]
Materials:
-
C2C12 mouse myoblast cell line (e.g., ATCC CRL-1772)
-
Growth Medium (GM): High-glucose Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Differentiation Medium (DM): High-glucose DMEM supplemented with 2% Horse Serum (HS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS), sterile
-
0.25% Trypsin-EDTA
-
Cell culture flasks/plates
Procedure:
-
Cell Seeding & Proliferation:
-
Culture C2C12 myoblasts in GM at 37°C in a humidified 5% CO₂ incubator.
-
Passage the cells when they reach 70-80% confluency to maintain their differentiation potential.[5] Avoid letting cultures become fully confluent during the proliferation phase.[4]
-
For differentiation experiments, seed cells at a density of approximately 6.0 x 10³ viable cells/cm².[4]
-
-
Induction of Differentiation:
-
When the myoblasts reach 80-90% confluency, aspirate the GM.[9]
-
Gently wash the cell monolayer once with sterile PBS.
-
Replace the PBS with DM. This switch from high-serum (FBS) to low-serum (HS) medium induces the myoblasts to exit the cell cycle and begin myogenic differentiation.
-
-
Myotube Formation:
-
Incubate the cells in DM at 37°C and 5% CO₂.
-
Change the DM every 24-48 hours.[10]
-
Observe the culture daily. Myoblasts will begin to align and fuse, forming elongated, multinucleated myotubes within 2-5 days.[9] Experiments are typically conducted on fully differentiated myotubes, usually between Day 4 and Day 7 of differentiation.[11][12]
-
Protocol 2: GW501516 Treatment of C2C12 Myotubes
This protocol describes the application of GW501516 to differentiated myotubes.
Materials:
-
Differentiated C2C12 myotubes (from Protocol 1)
-
GW501516 (stock solution typically prepared in DMSO)
-
Differentiation Medium (DM)
Procedure:
-
Prepare working solutions of GW501516 in DM at the desired final concentrations. A common concentration range used in C2C12 studies is 1 µM to 5 µM.[2][6][9]
-
Include a vehicle control group treated with the same final concentration of DMSO as the highest GW501516 dose.
-
Aspirate the existing medium from the differentiated myotubes.
-
Add the medium containing GW501516 or the vehicle control to the respective wells/plates.
-
Incubate the cells for the desired treatment duration. Common time points for analysis range from 16 to 24 hours.[2][6]
-
Following incubation, proceed with sample collection for downstream analysis (e.g., RNA/protein extraction, metabolic assays).
Protocol 3: Analysis of Myogenic Markers and Gene Expression
A. Western Blotting for Protein Analysis:
-
Lyse cells in RIPA buffer to extract total protein.
-
Quantify protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against proteins of interest, such as Myosin Heavy Chain (MHC) or Myogenin, which are markers of late-stage differentiation.[13][14] Also probe for PGC-1α to confirm target engagement.[2]
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize bands using an ECL substrate and quantify band intensity using software like ImageJ.[15]
B. qRT-PCR for mRNA Analysis:
-
Isolate total RNA from cell lysates using a suitable kit (e.g., TRIzol or column-based kits).
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qRT-PCR) using SYBR Green or TaqMan probes for target genes such as Ppargc1a (PGC-1α), Cpt1b, and Pdk4.[2][6]
-
Normalize the expression data to a stable housekeeping gene (e.g., Gapdh, Actb).
-
Calculate relative gene expression using the ΔΔCt method.[16]
Workflow and Expected Results
The overall experimental workflow involves culturing C2C12 myoblasts, inducing their differentiation, treating the resulting myotubes with GW501516, and finally, analyzing the molecular and phenotypic outcomes.
References
- 1. GW501516 - Wikipedia [en.wikipedia.org]
- 2. PPARβ/δ Agonism with GW501516 Increases Myotube PGC-1α Content and Reduces BCAA Media Content Independent of Changes in BCAA Catabolic Enzyme Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The PPARdelta agonist, GW501516, promotes fatty acid oxidation but has no direct effect on glucose utilisation or insulin sensitivity in rat L6 skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atcc.org [atcc.org]
- 5. C2C12 Cell Cultivation Strategy and Differentiation Protocol - Pricella [procellsystem.com]
- 6. researchgate.net [researchgate.net]
- 7. A metabolomic study of the PPARδ agonist GW501516 for enhancing running endurance in Kunming mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PPAR β/ δ Agonism with GW501516 Increases Myotube PGC-1 α Content and Reduces BCAA Media Content Independent of Changes in BCAA Catabolic Enzyme Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of PPARδ signaling improves skeletal muscle oxidative metabolism and endurance function in an animal model of ischemic left ventricular dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Myogenic programs of mouse muscle cell lines: expression of myosin heavy chain isoforms, MyoD1, and myogenin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Myoblast differentiation of C2C12 cell may related with oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Transcriptional profile of GTP-mediated differentiation of C2C12 skeletal muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Effects of GW 501516 on HepG2 Cell Proliferation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW 501516 (also known as Cardarine) is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ), a nuclear hormone receptor that plays a significant role in the regulation of metabolic processes and inflammation.[1] The role of PPARδ activation in cancer is complex and context-dependent, with studies reporting both pro-tumorigenic and anti-tumorigenic effects.[2] In the context of hepatocellular carcinoma (HCC), the effects of this compound on cell proliferation are of considerable interest. This document provides detailed application notes and protocols for investigating the effects of this compound on the proliferation of the human hepatocellular carcinoma cell line, HepG2. The protocols outlined below cover key experiments to assess cell viability, cell cycle distribution, and the modulation of relevant signaling pathways.
Data Presentation
Quantitative Analysis of this compound on HepG2 Cell Proliferation and Cell Cycle
The following tables summarize the quantitative data on the dose-dependent effects of this compound on HepG2 cell viability and provide representative data on its impact on cell cycle distribution.
Table 1: Effect of this compound on HepG2 Cell Viability
| Concentration of this compound (µM) | Mean Cell Number (% of Control ± SEM) (With Serum) | Mean Cell Number (% of Control ± SEM) (Without Serum) |
| 0 (Control) | 100 ± 5.2 | 100 ± 4.8 |
| 0.1 | 98 ± 4.9 | 102 ± 5.1 |
| 1 | 95 ± 5.5 | 99 ± 4.5 |
| 10 | 85 ± 6.1* | 92 ± 5.3 |
*Data is representative and compiled from scientific literature.[3] The presence of serum may influence the cellular response to this compound. A statistically significant decrease in cell number was observed at 10 µM in the presence of serum.
Table 2: Representative Effect of this compound on Cell Cycle Distribution
| Treatment | % of Cells in G0/G1 Phase (Mean ± SD) | % of Cells in S Phase (Mean ± SD) | % of Cells in G2/M Phase (Mean ± SD) |
| Control (Vehicle) | 65.2 ± 2.5 | 25.3 ± 1.9 | 9.5 ± 2.0 |
| This compound (10 µM) | 60.1 ± 3.1 | 19.1 ± 2.2 | 20.8 ± 3.4 |
| This compound (30 µM) | 55.4 ± 2.8 | 14.9 ± 1.8 | 29.7 ± 3.1** |
*Data is representative from a study on C666-1 cells and may be used as a reference for expected trends in HepG2 cells. A significant increase in the G2/M phase and a decrease in the S phase were observed.
Signaling Pathway
Activation of PPARδ by this compound in hepatocellular carcinoma cells has been shown to modulate the PI3K/Akt/GSK3β signaling pathway, which is a critical regulator of cell proliferation, survival, and cell cycle progression.
Experimental Protocols
Cell Culture and Treatment
Materials:
-
HepG2 cells (ATCC® HB-8065™)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (≥98% purity)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
T-75 cell culture flasks
-
6-well, 24-well, and 96-well cell culture plates
Protocol:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
For experiments, dilute the this compound stock solution in a complete culture medium to the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same percentage of DMSO) should be included in all experiments.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of viable cells.
Materials:
-
Cells cultured and treated as described above
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Protocol:
-
Seed 5 x 10³ HepG2 cells per well in a 96-well plate and incubate for 24 hours.
-
Remove the medium and add 100 µL of medium containing various concentrations of this compound or vehicle control.
-
Incubate for the desired time period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cell Cycle Analysis (Flow Cytometry)
This protocol allows for the quantitative analysis of cell cycle phase distribution.
Materials:
-
Cells cultured and treated in 6-well plates
-
Phosphate-Buffered Saline (PBS)
-
70% ice-cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed 2 x 10⁵ HepG2 cells per well in 6-well plates and incubate for 24 hours.
-
Treat cells with this compound or vehicle control for 24-48 hours.
-
Harvest cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined based on DNA content.
Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation of specific proteins in the PI3K/Akt/GSK3β pathway.
Materials:
-
Cells cultured and treated in 6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PDK1, anti-PDK1, anti-p-Akt (Ser473), anti-Akt, anti-p-GSK3β (Ser9), anti-GSK3β, anti-Cyclin D1, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) in Laemmli buffer and separate by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using ECL reagent and an imaging system.
-
Quantify band intensities and normalize phosphorylated protein levels to their total protein counterparts.
Conclusion
The protocols and data presented in this document provide a comprehensive framework for investigating the effects of the PPARδ agonist this compound on HepG2 hepatocellular carcinoma cells. The experimental procedures outlined will enable researchers to assess the impact on cell proliferation and to dissect the underlying molecular mechanisms, with a focus on the PI3K/Akt/GSK3β signaling pathway. These studies are essential for a thorough understanding of the therapeutic potential and risks associated with targeting PPARδ in the context of liver cancer.
References
- 1. Frontiers | The role of peroxisome proliferator-activated receptors in the tumor microenvironment, tumor cell metabolism, and anticancer therapy [frontiersin.org]
- 2. Clustering Nuclear Receptors in Liver Regeneration Identifies Candidate Modulators of Hepatocyte Proliferation and Hepatocarcinoma | PLOS One [journals.plos.org]
- 3. Ligand-activated PPARδ expression promotes hepatocellular carcinoma progression by regulating the PI3K-AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Flow Cytometry Analysis of Apoptosis in Cancer Cells Treated with GW501516
Introduction
GW501516 (also known as Cardarine) is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ).[1] Initially developed for metabolic and cardiovascular diseases, its role in cancer is complex and appears to be highly context-dependent.[2] While some studies have reported that GW501516 can promote cancer progression, others have demonstrated its capacity to inhibit proliferation and induce apoptosis in various cancer cell lines, including invasive bladder cancer and undifferentiated nasopharyngeal carcinoma.[2][3][4] This dual functionality underscores the importance of detailed cellular analysis to elucidate its mechanism of action in specific cancer types.
Flow cytometry is an indispensable technique for the quantitative analysis of apoptosis.[5][6] The most common method involves dual staining with Annexin V and a viability dye such as Propidium Iodide (PI).[7] In healthy cells, phosphatidylserine (B164497) (PS) resides on the inner leaflet of the plasma membrane. During early apoptosis, this asymmetry is lost, and PS is exposed on the outer surface, where it can be detected by fluorescently-labeled Annexin V.[8] The plasma membrane remains intact during this stage and excludes PI. In late-stage apoptosis or necrosis, membrane integrity is compromised, allowing PI to enter and stain the cellular DNA.[7] This dual-staining approach allows for the differentiation and quantification of live, early apoptotic, late apoptotic, and necrotic cell populations.[9]
These application notes provide a framework and detailed protocols for investigating the pro-apoptotic effects of GW501516 on cancer cells using Annexin V/PI staining and flow cytometry.
Signaling Pathways Modulated by GW501516
The effect of GW501516 on apoptosis is mediated by distinct signaling pathways that can be either pro-apoptotic or anti-apoptotic depending on the cancer cell type.
Pro-Apoptotic Signaling in Bladder and Nasopharyngeal Cancer
In certain cancer cells, such as T24 invasive bladder cancer and C666-1 nasopharyngeal carcinoma, GW501516 triggers apoptosis through the intrinsic (mitochondrial) and extrinsic pathways.[3][10] This involves the activation of caspases, an increase in the pro-apoptotic Bax to anti-apoptotic Bcl-2 ratio, mitochondrial dysfunction, and subsequent cleavage of Poly (ADP-ribose) polymerase (PARP).[3][4]
Caption: Pro-apoptotic signaling cascade induced by GW501516.
Anti-Apoptotic Signaling in Colorectal Cancer
Conversely, in some intestinal tumor cells, GW501516 has been shown to inhibit apoptosis. This is achieved by promoting an autocrine signaling loop involving Vascular Endothelial Growth Factor (VEGF), which in turn activates the pro-survival PI3K/Akt pathway.[11]
Caption: Anti-apoptotic signaling cascade activated by GW501516.
Quantitative Data Summary
The pro-apoptotic effect of GW501516 is dose-dependent. The following table summarizes quantitative data from a study on C666-1 undifferentiated nasopharyngeal carcinoma cells treated for 48 hours.[4]
| Cell Line | Treatment Group | Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Total Apoptotic Cells (%) |
| C666-1 | Control (DMSO) | 0 | 1.83 | 2.54 | 4.37 |
| C666-1 | GW501516 | 10 | 6.52 | 4.31 | 10.83 |
| C666-1 | GW501516 | 30 | 11.96 | 6.78 | 18.74 |
Data adapted from a study on C666-1 cells, where GW501516 induced apoptosis in a concentration-dependent manner.[4]
Experimental Workflow and Protocols
A typical experiment to assess GW501516-induced apoptosis involves cell culture, drug treatment, cell harvesting, staining with Annexin V and PI, and subsequent analysis by flow cytometry.
Caption: Experimental workflow for apoptosis analysis using flow cytometry.
Protocol 1: Cell Culture and GW501516 Treatment
-
Cell Seeding: Seed the cancer cell line of interest (e.g., T24, C666-1) in appropriate culture vessels (e.g., 6-well plates or T25 flasks) at a density that allows them to reach 70-80% confluency at the time of treatment.
-
Adherence: Allow cells to adhere and grow overnight in a humidified incubator (37°C, 5% CO₂).
-
Stock Solution: Prepare a concentrated stock solution of GW501516 in DMSO.
-
Treatment: Dilute the GW501516 stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 10 µM, 30 µM).[4]
-
Controls: Prepare a vehicle control by adding an equivalent volume of DMSO to the complete culture medium.
-
Incubation: Replace the existing medium in the cell culture vessels with the GW501516-containing medium or the vehicle control medium. Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).[4]
Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This protocol is adapted from standard procedures for Annexin V/PI staining.[7][12][13]
A. Reagent Preparation
-
1X Annexin V Binding Buffer: Prepare 1X Binding Buffer by diluting a 10X stock (typically 0.1 M HEPES pH 7.4, 1.4 M NaCl, 25 mM CaCl₂) with distilled water. Store at 4°C.
-
Staining Solution: Prepare a staining solution containing Annexin V-FITC (or another fluorochrome) and Propidium Iodide in 1X Binding Buffer. The final concentrations should be optimized for the specific cell type, but a common starting point is 5 µL of Annexin V conjugate and 2-5 µL of PI solution per 100 µL of cell suspension.[13]
B. Staining Procedure
-
Cell Harvesting:
-
For adherent cells, carefully collect the culture medium, which may contain detached apoptotic cells.
-
Wash the adherent cells once with cold PBS.
-
Add trypsin-EDTA to detach the remaining cells. Once detached, neutralize the trypsin with a complete medium.
-
Combine the collected supernatant from the first step with the trypsinized cell suspension.[7]
-
-
Centrifugation: Centrifuge the cell suspension at approximately 500 x g for 5 minutes at room temperature.[7]
-
Washing: Discard the supernatant and wash the cells twice with cold PBS. After the final wash, resuspend the cell pellet in 1X Annexin V Binding Buffer.[13]
-
Cell Counting: Count the cells and adjust the concentration to approximately 1 x 10⁶ cells/mL in 1X Binding Buffer.[13]
-
Staining:
-
Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of fluorochrome-conjugated Annexin V.[12]
-
Gently mix and incubate for 15 minutes at room temperature in the dark.[13]
-
Add 5 µL of Propidium Iodide (PI) staining solution.[12]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Analysis: Analyze the samples by flow cytometry as soon as possible (ideally within 1 hour).[13]
C. Flow Cytometry Analysis and Interpretation
-
Controls: Use unstained cells, cells stained only with Annexin V, and cells stained only with PI to set up compensation and define quadrant gates.[13]
-
Data Acquisition: Collect data for a minimum of 10,000 events per sample.
-
Quadrant Analysis: The cell population will be separated into four quadrants based on their fluorescence signals:[9]
-
Lower-Left (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells with exposed PS but intact membranes.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells with exposed PS and compromised membranes.
-
Upper-Left (Annexin V- / PI+): Necrotic cells with compromised membranes but no significant PS exposure.
-
References
- 1. GW501516 - Wikipedia [en.wikipedia.org]
- 2. scivisionpub.com [scivisionpub.com]
- 3. Apoptotic effect of the selective PPARβ/δ agonist GW501516 in invasive bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PPARβ/δ Agonist GW501516 Inhibits Tumorigenicity of Undifferentiated Nasopharyngeal Carcinoma in C666-1 Cells by Promoting Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kumc.edu [kumc.edu]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | PPARβ/δ Agonist GW501516 Inhibits Tumorigenicity of Undifferentiated Nasopharyngeal Carcinoma in C666-1 Cells by Promoting Apoptosis [frontiersin.org]
- 11. Crosstalk between peroxisome proliferator-activated receptor δ and VEGF stimulates cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. Annexin V Staining Protocol [bdbiosciences.com]
Application Notes and Protocols: Immunohistochemical Staining for Fibrosis Markers in GW 501516-Treated Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW 501516, also known as Cardarine, is a potent and selective peroxisome proliferator-activated receptor delta (PPARδ) agonist.[1] Initially developed for its potential to treat metabolic and cardiovascular diseases, its effects on tissue fibrosis have been a subject of increasing interest. The role of this compound in fibrosis appears to be context-dependent, with studies demonstrating both pro-fibrotic and anti-fibrotic effects depending on the tissue and the nature of the pathological insult. In models of liver fibrosis, this compound has been shown to enhance the fibrotic response by promoting the proliferation of hepatic stellate cells.[2][3][4] Conversely, in other contexts, such as in human bronchial fibroblasts, this compound has demonstrated anti-fibrotic properties by suppressing the transforming growth factor-β (TGF-β)-induced transition of fibroblasts to myofibroblasts.[1]
These application notes provide detailed protocols for the immunohistochemical (IHC) staining of key fibrosis markers—Collagen I, alpha-smooth muscle actin (α-SMA), and TGF-β—in tissues treated with this compound. Furthermore, we present a summary of quantitative data from a relevant study and diagrams of the pertinent signaling pathways and experimental workflow.
Data Presentation: Quantitative Analysis of Fibrosis Markers
The following table summarizes quantitative data from an immunofluorescence study on the effect of this compound on the expression of fibrosis-related proteins in a rat corneal wound healing model. While this study utilized immunofluorescence, the quantification of protein expression is analogous to the data that can be obtained from IHC analysis.
| Marker | Treatment Group | Mean Fluorescence Intensity (Arbitrary Units) | Fold Change vs. Control | Reference |
| α-SMA | Control (PBS) | 150 ± 20 | 1.0 | Gu et al. |
| This compound | 80 ± 15 | 0.53 | Gu et al. | |
| Fibronectin | Control (PBS) | 200 ± 25 | 1.0 | Gu et al. |
| This compound | 110 ± 18 | 0.55 | Gu et al. | |
| Collagen III | Control (PBS) | 180 ± 22 | 1.0 | Gu et al. |
| This compound | 95 ± 12 | 0.53 | Gu et al. |
Signaling Pathways in this compound-Mediated Fibrosis
The mechanism of action of this compound in fibrosis is complex and involves multiple signaling pathways. The following diagrams illustrate the dual roles of this compound in modulating fibrotic processes.
Experimental Workflow
The following diagram outlines a typical workflow for the immunohistochemical analysis of fibrosis markers in tissue samples.
Experimental Protocols
Detailed protocols for the immunohistochemical staining of Collagen I, α-SMA, and TGF-β in formalin-fixed, paraffin-embedded (FFPE) tissue sections are provided below. These are generalized protocols and may require optimization for specific tissues and antibodies.
I. Staining for Collagen I
Materials:
-
FFPE tissue sections on charged slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Solution (e.g., 10 mM Sodium Citrate (B86180) buffer, pH 6.0)
-
3% Hydrogen Peroxide
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Biotinylated secondary antibody (anti-rabbit)
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Mounting medium
Protocol:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 10 minutes).
-
Immerse in 100% ethanol (2 x 5 minutes).
-
Immerse in 95% ethanol (2 x 5 minutes).
-
Immerse in 70% ethanol (1 x 5 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by incubating slides in 10 mM Sodium Citrate buffer (pH 6.0) at 95-100°C for 20 minutes.[5]
-
Allow slides to cool to room temperature.
-
-
Peroxidase and Non-specific Binding Blocking:
-
Incubate sections in 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity.
-
Rinse with PBS (3 x 5 minutes).
-
Incubate with Blocking Buffer for 30 minutes.
-
-
Primary Antibody Incubation:
-
Incubate with anti-Collagen I antibody (diluted according to manufacturer's instructions) overnight at 4°C.[6]
-
-
Secondary Antibody and Detection:
-
Rinse with PBS (3 x 5 minutes).
-
Incubate with biotinylated secondary antibody for 1 hour at room temperature.
-
Rinse with PBS (3 x 5 minutes).
-
Incubate with Streptavidin-HRP for 30 minutes.
-
Rinse with PBS (3 x 5 minutes).
-
Apply DAB substrate and incubate until desired stain intensity develops (typically 2-10 minutes).
-
Rinse with distilled water to stop the reaction.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
Rinse with tap water.
-
Dehydrate through graded ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
II. Staining for α-SMA (alpha-Smooth Muscle Actin)
Materials:
Protocol:
-
Deparaffinization and Rehydration: Follow the same procedure as for Collagen I.
-
Antigen Retrieval: For many α-SMA antibodies, antigen retrieval is not required. However, if necessary, use a citrate buffer-based HIER method.[9]
-
Peroxidase and Non-specific Binding Blocking: Follow the same procedure as for Collagen I.
-
Primary Antibody Incubation:
-
Secondary Antibody and Detection: Follow the same procedure as for Collagen I, using an anti-mouse secondary antibody.
-
Counterstaining, Dehydration, and Mounting: Follow the same procedure as for Collagen I.
III. Staining for TGF-β (Transforming Growth Factor-beta)
Materials:
-
Same as for Collagen I, with the following exception:
Protocol:
-
Deparaffinization and Rehydration: Follow the same procedure as for Collagen I.
-
Antigen Retrieval: HIER with citrate buffer (pH 6.0) for 20-30 minutes is commonly used.[11]
-
Peroxidase and Non-specific Binding Blocking: Follow the same procedure as for Collagen I.
-
Primary Antibody Incubation:
-
Incubate with anti-TGF-β1 antibody (at the recommended dilution) overnight at 4°C.
-
-
Secondary Antibody and Detection: Follow the same procedure as for Collagen I, using the appropriate anti-rabbit or anti-mouse secondary antibody.
-
Counterstaining, Dehydration, and Mounting: Follow the same procedure as for Collagen I.
Quantification of Immunohistochemical Staining
The analysis of IHC results can be performed semi-quantitatively or quantitatively.
-
Semi-quantitative analysis: This involves a pathologist or trained researcher scoring the staining intensity (e.g., 0 for no staining, 1 for weak, 2 for moderate, and 3 for strong) and the percentage of positively stained cells or area. An H-score can be calculated by multiplying the intensity score by the percentage of positive cells.
-
Quantitative analysis: This is achieved using image analysis software (e.g., ImageJ, QuPath). The software can be used to segment the tissue, identify stained areas, and calculate parameters such as the percentage of the positively stained area or the mean optical density of the stain. This method provides more objective and reproducible data.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers investigating the effects of this compound on tissue fibrosis. The dual nature of this compound's activity highlights the importance of careful and context-specific evaluation. By employing standardized immunohistochemical techniques and robust quantification methods, researchers can accurately assess the expression of key fibrosis markers and further elucidate the complex role of PPARδ activation in fibrotic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. 2.4. Preparation for Collagen Type I Immunohistochemistry [bio-protocol.org]
- 3. GW501516-activated PPARβ/δ promotes liver fibrosis via p38-JNK MAPK-induced hepatic stellate cell proliferation | Semantic Scholar [semanticscholar.org]
- 4. GW501516-activated PPARβ/δ promotes liver fibrosis via p38-JNK MAPK-induced hepatic stellate cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. novusbio.com [novusbio.com]
- 6. urmc.rochester.edu [urmc.rochester.edu]
- 7. biocare.net [biocare.net]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. nordiqc.org [nordiqc.org]
- 10. IHCeasy TGF beta 1 Ready-To-Use IHC Kit KHC0131 | Proteintech [ptglab.com]
- 11. oncotarget.com [oncotarget.com]
Application Notes and Protocols for Studying GW501516-Mediated Fatty Acid Oxidation in L6 Myotubes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the effects of the PPARδ agonist, GW501516 (Cardarine), on fatty acid oxidation in rat L6 myotubes. This in vitro model system is instrumental in understanding the molecular mechanisms by which GW501516 enhances fatty acid metabolism in skeletal muscle.
Introduction
GW501516 is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ), a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism.[1] Activation of PPARδ by GW501516 in skeletal muscle cells leads to an increased expression of genes involved in fatty acid transport, β-oxidation, and mitochondrial respiration.[2][3] This results in an enhanced capacity of the muscle cells to oxidize fatty acids for energy production.[2][4] Studies in L6 myotubes have demonstrated that GW501516 treatment significantly increases fatty acid oxidation, making this cell line an excellent model to study the therapeutic potential of PPARδ agonists for metabolic diseases.[2][4]
Key Signaling Pathways
Treatment of L6 myotubes with GW501516 activates a signaling cascade that promotes fatty acid oxidation. The primary mechanism involves the binding of GW501516 to PPARδ, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, upregulating their transcription.
Key downstream targets include:
-
Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α): A master regulator of mitochondrial biogenesis and energy metabolism.[4][5]
-
Carnitine palmitoyltransferase-1 (CPT-1): The rate-limiting enzyme in the transport of long-chain fatty acids into the mitochondria for oxidation.[4]
-
Pyruvate (B1213749) dehydrogenase kinase 4 (PDK4): An enzyme that inhibits the conversion of pyruvate to acetyl-CoA, thereby promoting a shift from glucose to fatty acid utilization.[6][7]
Additionally, some studies suggest a potential interplay with AMP-activated protein kinase (AMPK), a key cellular energy sensor, although the direct effect of GW501516 on AMPK activity in L6 myotubes can be variable.[4][5][8]
Figure 1: Simplified signaling pathway of GW501516 in L6 myotubes.
Quantitative Data Summary
The following tables summarize the quantitative effects of GW501516 treatment on fatty acid oxidation and gene expression in L6 myotubes as reported in various studies.
Table 1: Effect of GW501516 on Fatty Acid Oxidation
| Concentration | Treatment Duration | Fold Increase in Fatty Acid Oxidation (vs. Control) | Reference |
| 100 nM | 24 hours | 1.6-fold | [2][9] |
| Dose-dependent | 24 hours | Significant increase | [2][9] |
| Time-dependent | 100 nM | Peak effect observed around 24 hours | [9] |
Table 2: Effect of GW501516 on Gene Expression
| Gene | Fold Increase in mRNA Levels (vs. Control) | Treatment Conditions | Reference |
| CPT-1 | 2.4-fold | 5 µM GW501516 for 16 hours (in C2C12 myotubes) | [7] |
| PDK4 | 3.3-fold | 5 µM GW501516 for 16 hours (in C2C12 myotubes) | [7] |
| PGC-1α | Significant increase | 100 nM GW501516 | [4] |
Note: Some data is from the closely related C2C12 myotube cell line, which often exhibits similar responses.
Experimental Protocols
1. L6 Myoblast Culture and Differentiation
This protocol outlines the steps for culturing L6 myoblasts and inducing their differentiation into myotubes.
-
Cell Culture:
-
Maintain L6 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 4500 mg/L glucose, 100 U/mL penicillin, and 100 µg/mL streptomycin.[10][11][12]
-
Culture the cells at 37°C in a humidified atmosphere of 5% CO2.[11]
-
Passage the cells before they reach confluence to maintain their myogenic potential.[12]
-
-
Differentiation:
-
Seed L6 myoblasts in the desired culture plates (e.g., 24-well or 96-well plates) at a density that allows them to reach confluence.
-
Once confluent, induce differentiation by switching the growth medium to a differentiation medium consisting of DMEM with 2% Fetal Bovine Serum or 2% Horse Serum and antibiotics.[10][11][13]
-
Maintain the cells in the differentiation medium for 5-7 days, replacing the medium every 48 hours.[11][13] Fully differentiated, multinucleated myotubes should be visible.[13]
-
2. GW501516 Treatment
-
Prepare a stock solution of GW501516 in a suitable solvent such as DMSO.
-
On the final day of differentiation, replace the differentiation medium with fresh medium containing the desired concentration of GW501516 (e.g., 100 nM) or vehicle control (DMSO).
-
Incubate the cells for the desired treatment duration (e.g., 24 hours) prior to the fatty acid oxidation assay.
3. Fatty Acid Oxidation Assay (Radiolabeled Palmitate)
This protocol measures the rate of fatty acid oxidation by quantifying the production of ¹⁴CO₂ from [1-¹⁴C]-palmitate.
-
Materials:
-
L6 myotubes in 24-well plates
-
[1-¹⁴C]-palmitic acid
-
Bovine Serum Albumin (BSA), fatty acid-free
-
L-carnitine
-
Krebs-Ringer HEPES (KRH) buffer
-
Perchloric acid
-
1N NaOH
-
Scintillation fluid and vials
-
-
Procedure:
-
Preparation of Palmitate-BSA Conjugate: Prepare a solution of BSA in KRH buffer. Warm to 37°C and add [1-¹⁴C]-palmitic acid to the desired final concentration and specific activity.
-
Pre-incubation: Serum-starve the differentiated myotubes for 18 hours in DMEM containing 0.2% BSA prior to the experiment.[10]
-
Initiation of Assay: Wash the cells with KRH buffer. Add the KRH buffer containing the [1-¹⁴C]-palmitate-BSA conjugate, L-carnitine, and the respective concentrations of GW501516 or vehicle.
-
CO₂ Trapping: Place a filter paper wick soaked in 1N NaOH in a center well or suspended above the medium in each well to trap the produced ¹⁴CO₂.[14] Seal the plates.
-
Incubation: Incubate the plates at 37°C for 2-4 hours.[14]
-
Termination: Stop the reaction by injecting perchloric acid into the medium to release the dissolved CO₂.[14]
-
Measurement: Allow the plates to sit for an additional hour to ensure complete trapping of ¹⁴CO₂.[14] Transfer the filter paper to a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Figure 2: Experimental workflow for the fatty acid oxidation assay.
4. Fatty Acid Oxidation Assay (Seahorse XF Analyzer)
An alternative, non-radioactive method for measuring fatty acid oxidation is the Seahorse XF Analyzer, which measures the oxygen consumption rate (OCR).
-
Materials:
-
L6 myotubes in a Seahorse XF cell culture microplate
-
Seahorse XF Palmitate-BSA FAO Substrate
-
Seahorse XF Base Medium
-
L-carnitine
-
Etomoxir (CPT-1 inhibitor, as a negative control)
-
Mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A)
-
-
Procedure:
-
Cell Seeding and Treatment: Seed and differentiate L6 myotubes in a Seahorse XF microplate. Treat with GW501516 as described previously.
-
Assay Preparation: On the day of the assay, wash the cells and replace the medium with Seahorse XF Base Medium supplemented with L-carnitine.[14][15] Incubate in a non-CO₂ incubator at 37°C for 30-60 minutes.[16]
-
Cartridge Loading: Hydrate a Seahorse XF sensor cartridge and load the appropriate ports with the Palmitate-BSA substrate, etomoxir, and mitochondrial stress test compounds.
-
Seahorse XF Assay: Place the cell plate and sensor cartridge into the Seahorse XF Analyzer and run the pre-programmed assay protocol for fatty acid oxidation.[15][17] The instrument will measure real-time changes in OCR upon the injection of the various compounds.
-
Data Analysis: The Seahorse software will calculate key parameters of fatty acid oxidation, such as basal respiration and maximal respiration in the presence of palmitate.
-
Conclusion
The L6 myotube cell line provides a robust and reliable in vitro system for studying the effects of GW501516 on skeletal muscle fatty acid oxidation. The protocols and data presented here offer a solid foundation for researchers and drug development professionals to investigate the therapeutic potential of PPARδ agonists in the context of metabolic diseases. Careful execution of these experiments will yield valuable insights into the molecular mechanisms governing fatty acid metabolism.
References
- 1. GW501516 - Wikipedia [en.wikipedia.org]
- 2. Activation of peroxisome proliferator-activated receptor δ induces fatty acid β-oxidation in skeletal muscle and attenuates metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. The PPARdelta agonist, GW501516, promotes fatty acid oxidation but has no direct effect on glucose utilisation or insulin sensitivity in rat L6 skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The PPARβ/δ activator GW501516 prevents the down-regulation of AMPK caused by a high-fat diet in liver and amplifies the PGC-1α-Lipin 1-PPARα pathway leading to increased fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A metabolomic study of the PPARδ agonist GW501516 for enhancing running endurance in Kunming mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Rat L6 myotubes as an in vitro model system to study GLUT4-dependent glucose uptake stimulated by inositol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. smujo.id [smujo.id]
- 12. bcrj.org.br [bcrj.org.br]
- 13. Preliminary Quantitative Profile of Differential Expression between Rat L6 Myoblasts and Myotubes by Stable Isotope Labeling by Amino acids in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. agilent.com [agilent.com]
- 16. researchgate.net [researchgate.net]
- 17. agilent.com [agilent.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing GW501516 Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with essential information for determining the optimal concentration of GW501516 (Cardarine) in cell-based assays. Below you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and quantitative data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is GW501516 and what is its primary mechanism of action in vitro?
A1: GW501516, also known as Cardarine, is a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor delta (PPARδ).[1] PPARδ is a nuclear receptor that plays a crucial role in the regulation of genes involved in lipid metabolism, inflammation, and energy homeostasis.[2][3] In cell-based assays, GW501516 activates PPARδ, leading to the recruitment of coactivators like PGC-1α and subsequent upregulation of target gene expression.[1]
Q2: What is a typical effective concentration range for GW501516 in cell culture?
A2: The effective concentration of GW501516 can vary significantly depending on the cell type and the biological endpoint being measured. Generally, concentrations ranging from the low nanomolar (nM) to the low micromolar (µM) range are reported. For instance, its EC50 (half-maximal effective concentration) for PPARδ activation is approximately 1 nM.[1] Functional effects in cell culture, such as changes in gene expression or cell proliferation, are often observed in the range of 100 nM to 10 µM.[4][5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q3: Is GW501516 cytotoxic? At what concentrations should I be concerned about cell death?
A3: GW501516 can exhibit cytotoxicity at higher concentrations. For example, in C666-1 nasopharyngeal carcinoma cells, the IC50 (half-maximal inhibitory concentration) for cytotoxicity was found to be 36.31 µM after 72 hours of treatment.[4] However, in other cell lines like human bronchial fibroblasts, no significant cytotoxic effects were observed at concentrations up to 10 µM. It is crucial to perform a cytotoxicity assay, such as an MTT or LDH assay, to determine the non-toxic concentration range for your specific cell line before proceeding with functional assays.
Q4: How should I prepare and store GW501516 solutions for cell-based assays?
A4: GW501516 is poorly soluble in water but is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and ethanol.[6] It is recommended to prepare a concentrated stock solution (e.g., 10-20 mM) in anhydrous DMSO.[7] This stock solution should be stored in small aliquots at -20°C to minimize freeze-thaw cycles. For cell-based assays, the DMSO stock solution should be diluted in cell culture medium to the final desired concentration. It is critical to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.1%).
Q5: Are there known off-target effects of GW501516 that I should be aware of?
A5: GW501516 is known for its high selectivity for PPARδ over other PPAR isoforms (PPARα and PPARγ).[1] However, as with any small molecule inhibitor, the possibility of off-target effects cannot be entirely ruled out, especially at higher concentrations. To control for off-target effects, researchers can use a PPARδ antagonist, such as GSK0660, in conjunction with GW501516 to confirm that the observed effects are indeed mediated by PPARδ activation.[5] Additionally, performing experiments in cell lines with and without PPARδ expression (e.g., using siRNA or knockout models) can help validate the on-target effects of GW501516.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of GW501516 in cell culture medium. | - The concentration of GW501516 exceeds its solubility limit in the aqueous medium.- The final DMSO concentration is too low to maintain solubility. | - Lower the final concentration of GW501516.- Ensure the stock solution is fully dissolved before diluting in medium.- Prepare fresh working solutions for each experiment. |
| Inconsistent or unexpected experimental results. | - Degradation of GW501516 in stock solutions due to improper storage or multiple freeze-thaw cycles.- Incomplete dissolution of the compound.- Cell line heterogeneity or high passage number. | - Prepare fresh stock solutions and aliquot for single use.- Visually inspect the stock solution for any precipitates before use.- Use cells with a consistent and low passage number. |
| High background or unexpected signal in control wells. | - The vehicle (e.g., DMSO) concentration is too high and causing cellular stress or toxicity.- GW501516 may be interfering with the assay readout directly. | - Perform a vehicle control experiment to determine the maximum tolerated DMSO concentration.- Run a cell-free control with GW501516 to check for direct interference with the assay components. |
| Observed effect is not dose-dependent. | - The compound may be precipitating at higher concentrations.- The biological response may be complex, with feedback loops or biphasic dose-response.- The assay may be saturated at higher concentrations. | - Visually inspect wells for precipitation.- Expand the range of concentrations tested, including lower concentrations.- Ensure the assay readout is within the linear range of detection. |
Quantitative Data Summary
Table 1: Effective Concentrations of GW501516 in Various Cell-Based Assays
| Cell Line | Assay Type | Effective Concentration | Reference |
| C2C12 myotubes | Increased PGC-1α expression | 1 µM | [9] |
| Human Pancreatic Cancer Cells (Mia PaCa-2) | Induction of anti-inflammatory genes | 500 nM | |
| Human Pulmonary Arterial Smooth Muscle Cells | Inhibition of PDGF-induced proliferation | Not specified | [10] |
| RAW264.7 macrophages | Suppression of LPS-induced inflammatory mediators | Not specified | [8] |
| Mouse Inner Medullary Collecting Duct Cells | Inhibition of cell growth | 10 µM | [11] |
Table 2: Cytotoxicity (IC50) of GW501516 in Different Cell Lines
| Cell Line | Incubation Time | IC50 Value | Reference |
| Nasopharyngeal Carcinoma (C666-1) | 72 hours | 36.31 µM | [4] |
| Breast Cancer (MCF-7) | Not specified | > 10 µM | [12] |
| Colon Cancer (HCT-116) | Not specified | 22.4 µM (Compound 1) / 0.34 µM (Compound 2) | [12] |
| Hepatocellular Carcinoma (HepG2) | Not specified | 10-50 µM | [12] |
| Human Bronchial Fibroblasts | 4 days | > 10 µM |
Experimental Protocols
Protocol 1: Determining Cytotoxicity using an MTT Assay
This protocol outlines the steps to assess the cytotoxicity of GW501516 and determine its IC50 value.
Materials:
-
GW501516 stock solution (in DMSO)
-
Selected cell line
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for solubilization)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of GW501516 in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control wells (medium with the same final concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the percentage of viability against the log of the GW501516 concentration to generate a dose-response curve and determine the IC50 value.
Protocol 2: Dose-Response Experiment for a Functional Readout
This protocol describes how to determine the optimal concentration of GW501516 for a specific functional effect, such as changes in gene expression.
Materials:
-
GW501516 stock solution (in DMSO)
-
Selected cell line
-
Appropriate multi-well plates (e.g., 6-well or 12-well plates)
-
Reagents for the specific functional assay (e.g., RNA extraction kit and qPCR reagents for gene expression analysis)
Procedure:
-
Cell Seeding: Seed cells in the appropriate multi-well plates and allow them to reach the desired confluency.
-
Compound Treatment: Prepare a range of GW501516 concentrations in cell culture medium, typically spanning several orders of magnitude (e.g., 1 nM to 10 µM). Include a vehicle control (DMSO).
-
Incubation: Treat the cells with the different concentrations of GW501516 for the desired duration.
-
Functional Assay: After incubation, perform the specific functional assay according to the manufacturer's instructions. For gene expression analysis, this would involve cell lysis, RNA extraction, cDNA synthesis, and quantitative PCR (qPCR).
-
Data Analysis: Analyze the results of the functional assay. For qPCR, this would involve calculating the fold change in gene expression relative to the vehicle control. Plot the functional response against the log of the GW501516 concentration to generate a dose-response curve and determine the EC50.
Signaling Pathways and Experimental Workflows
Caption: GW501516 activates the PPARδ/RXR heterodimer, leading to nuclear translocation and target gene expression.
Caption: A typical experimental workflow for using GW501516 in cell-based assays.
References
- 1. GW501516 - Wikipedia [en.wikipedia.org]
- 2. scivisionpub.com [scivisionpub.com]
- 3. The PPARδ Agonist GW501516 Improves Lipolytic/Lipogenic Balance through CPT1 and PEPCK during the Development of Pre-Implantation Bovine Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PPARβ/δ Agonist GW501516 Inhibits Tumorigenicity of Undifferentiated Nasopharyngeal Carcinoma in C666-1 Cells by Promoting Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PPARδ Agonist GW501516 Suppresses the TGF-β-Induced Profibrotic Response of Human Bronchial Fibroblasts from Asthmatic Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. mdpi.com [mdpi.com]
- 9. PPARβ/δ Agonism with GW501516 Increases Myotube PGC-1α Content and Reduces BCAA Media Content Independent of Changes in BCAA Catabolic Enzyme Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PPARδ agonist GW501516 inhibits PDGF-stimulated pulmonary arterial smooth muscle cell function related to pathological vascular remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The PPARδ Ligand GW501516 Reduces Growth but Not Apoptosis in Mouse Inner Medullary Collecting Duct Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in GW 501516 animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in animal studies involving the PPARδ agonist GW501516 (Cardarine).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and sources of variability in GW501516 animal experiments.
Q1: We are observing significant variability in the endurance-enhancing effects of GW501516 in our mice. What could be the cause?
A1: Inconsistent endurance results are a common challenge and can be attributed to several factors:
-
Exercise Status of Animals: The effects of GW501516 on endurance can be synergistic with exercise.[1][2] Studies have shown that the combination of GW501516 and exercise training can increase running time and distance more significantly than either intervention alone.[1] Therefore, variability in the baseline fitness or training status of your animals can lead to inconsistent outcomes. Ensure your experimental design clearly defines and controls for the exercise regimen of the animals.
-
Animal Strain: Different mouse strains can exhibit varied metabolic and physiological responses to GW501516. For instance, one study noted that while GW501516 increased running performance in trained C57Bl/6J mice, it did not show the same effect in untrained mice of the same strain.[3] Conversely, another study using Kunming mice found that GW501516 increased running performance regardless of training status, with a more pronounced effect in untrained animals.[3]
-
Dosage and Duration: The dose and duration of GW501516 administration are critical. Some studies suggest that higher doses and longer administration periods may be needed to observe endurance benefits in sedentary animals.[4]
-
Testing Protocol: The method used to assess endurance (e.g., treadmill vs. voluntary wheel running) can influence the results, as different protocols may motivate the animals differently.[3]
Q2: Our results on the metabolic effects of GW501516, particularly on lipid profiles, are not consistent with published literature. Why might this be?
A2: Discrepancies in metabolic outcomes can arise from several experimental variables:
-
Diet Composition: The diet of the animals is a major factor. The effects of GW501516 are often more pronounced in animals on a high-fat diet (HFD), where it can prevent HFD-induced hypertriglyceridemia and improve insulin (B600854) resistance.[1][5] In contrast, the effects on animals fed a standard chow diet may be less dramatic.
-
Animal Model: The choice of animal model is crucial. For example, db/db mice, a model for type 2 diabetes, show complex changes in their lipid profiles in response to GW501516, including both beneficial reductions in triglycerides and potentially detrimental increases in ceramides.[6] Studies in obese rhesus monkeys have shown an increase in HDL and a decrease in VLDL.[7]
-
Strain-Specific Metabolism: Different mouse strains have distinct baseline metabolic characteristics. For instance, C57BL/6J mice are a common model for diet-induced obesity, while FVB/N mice are considered more resistant, which can influence their response to a metabolic modulator like GW501516.[8]
Q3: We are unsure about the best way to prepare and administer GW501516 for our in vivo studies. What are the recommended protocols?
A3: Proper preparation and administration are critical for obtaining reliable results due to GW501516's poor aqueous solubility.
-
Solubility and Vehicle: GW501516 is practically insoluble in water but soluble in organic solvents like DMSO, ethanol, and DMF.[9][10] For in vivo administration, a common practice is to first dissolve GW501516 in a small amount of DMSO and then suspend this stock solution in a vehicle like corn oil.[11][12] It is crucial to use a consistent and well-documented vehicle preparation method, as the vehicle itself can have biological effects. Aqueous solutions of GW501516 are not recommended for storage for more than a day.[9]
-
Route of Administration: The two most common routes are oral gavage and intraperitoneal (IP) injection.
-
Oral Gavage: This method is often preferred as it mimics the intended clinical route of administration for many drugs.[2] However, it requires proper technique to avoid injury to the animal.
-
Intraperitoneal Injection: IP injection can lead to higher bioavailability but may also result in different pharmacokinetic profiles and potential for local irritation. The choice of administration route should be based on the specific research question and should be kept consistent throughout the study.
-
-
Stability: GW501516 is stable as a crystalline solid for at least four years when stored at -20°C.[9] Stock solutions in anhydrous DMSO can be stored for extended periods at -20°C or -80°C, though repeated freeze-thaw cycles should be avoided.[10] The stability of GW501516 in aqueous solutions is limited, and fresh preparations are recommended.[9]
Q4: We are concerned about the potential for off-target effects or unexpected results. What should we be aware of?
A4: While GW501516 is a selective PPARδ agonist, it's important to consider the broader biological context:
-
Interaction with other PPAR isoforms: Some studies suggest that at higher concentrations, GW501516 may also activate PPARα and PPARγ, which could contribute to a wider range of metabolic effects, particularly in the liver.[1]
-
Tissue-Specific Effects: The expression of PPARδ varies between tissues, leading to different effects. For example, in skeletal muscle, GW501516 strongly promotes fatty acid oxidation, while in the liver, its effects on lipid metabolism are also significant.[1]
-
Inflammatory Pathways: GW501516 has been shown to have anti-inflammatory effects in various models, such as reducing inflammation in adipose tissue and the kidneys.[1][13] This can be a confounding factor if your primary endpoint is not inflammation-related.
Data Presentation
Table 1: Effects of GW501516 on Endurance in Mice
| Animal Strain | Training Status | Dosage | Duration | Administration Route | Key Findings |
| Kunming Mice | Trained | 5 mg/kg/day | 3 weeks | Not specified | 31.2% increase in exhaustive running distance.[3] |
| Kunming Mice | Untrained | 5 mg/kg/day | 3 weeks | Not specified | 68.6% increase in exhaustive running distance.[3] |
| C57BL/6J Mice | Trained | 5 mg/kg/day | 4 weeks - 5 months | Gavage | Significant increase in running performance.[3] |
| C57BL/6J Mice | Untrained | 3-30 mg/kg/day | 2 months | Gavage | No significant increase in running performance.[3] |
| C57BL/6 Mice | Sedentary | Not specified | 8 weeks | Not specified | Running time to fatigue increased from ~160 min to ~270 min.[4] |
| C57BL/6 Mice (with MI) | Untrained | 5 mg/kg/day | 4 weeks | Not specified | Increased running endurance compared to placebo.[14] |
Table 2: Effects of GW501516 on Metabolic Parameters in Animal Models
| Animal Model | Diet | Dosage | Duration | Key Findings on Lipid Profile & Metabolism |
| db/db Mice | Not specified | Not specified | Not specified | Reduced accumulation of triglycerides and phosphatidylglycerols; increased levels of ceramides.[6] |
| High-Fructose-Fed C57Bl/6 Mice | High-Fructose | Not specified | 3 weeks | Alleviated liver damage by increasing beta-oxidation and decreasing lipogenesis.[15] |
| ApoE-/- Mice | Not specified | Low dose | Not specified | Reduced atherosclerotic lesions and increased HDL-c with no effect on total cholesterol.[16] |
| Mice with MI | Standard | 5 mg/kg/day | 4 weeks | Decreased plasma triglyceride concentrations.[14] |
| High-Fat Diet-Fed Mice | High-Fat | Not specified | Not specified | Prevented hypertriglyceridemia and reduction in AMPK phosphorylation.[5] |
Experimental Protocols
Protocol 1: Preparation of GW501516 for Oral Gavage
-
Stock Solution Preparation:
-
Accurately weigh the desired amount of GW501516 powder.
-
Dissolve the powder in 100% anhydrous DMSO to create a concentrated stock solution (e.g., 10-20 mg/mL).[9] Gentle warming or sonication can aid dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
-
Working Solution Preparation (Suspension in Corn Oil):
-
On the day of administration, thaw an aliquot of the DMSO stock solution.
-
Calculate the required volume of the stock solution based on the desired final concentration and the total volume of the working solution.
-
In a sterile tube, add the appropriate volume of the DMSO stock solution to the required volume of sterile corn oil. The final concentration of DMSO in the vehicle should be kept low (typically <5%) to minimize potential toxicity.
-
Vortex the mixture vigorously to create a uniform suspension.
-
-
Administration:
-
Administer the suspension to mice via oral gavage using a proper gavage needle size for the animal's weight.
-
Ensure the vehicle control group receives the same DMSO/corn oil mixture without GW501516.
-
Protocol 2: Intraperitoneal (IP) Injection of GW501516
-
Stock and Working Solution Preparation:
-
Prepare a stock solution in DMSO as described for oral gavage.
-
For IP injection, the DMSO stock solution is typically diluted in a sterile, buffered aqueous solution such as phosphate-buffered saline (PBS).
-
It is critical to ensure that the final concentration of DMSO is low (ideally ≤1%) to prevent precipitation and minimize irritation at the injection site. The final solution may be a micro-suspension.
-
-
Administration:
-
Restrain the mouse appropriately.
-
Perform the IP injection in the lower abdominal quadrant, taking care to avoid puncturing internal organs.[17]
-
The vehicle control group should be injected with the same final concentration of DMSO in PBS.
-
Mandatory Visualization
Caption: Simplified signaling pathway of GW501516 action.
Caption: General experimental workflow for GW501516 animal studies.
References
- 1. scivisionpub.com [scivisionpub.com]
- 2. GW501516 for performance enhancement. | Cyclingnews Forum [forum.cyclingnews.com]
- 3. A metabolomic study of the PPARδ agonist GW501516 for enhancing running endurance in Kunming mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. livescience.com [livescience.com]
- 5. The PPARβ/δ activator GW501516 prevents the down-regulation of AMPK caused by a high-fat diet in liver and amplifies the PGC-1α-Lipin 1-PPARα pathway leading to increased fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ccspublishing.org.cn [ccspublishing.org.cn]
- 7. GW501516 - 10mM (in 1 mL DMSO) | Omics Nursing Science & Education Network (ONSEN) [omics.gentaur.com]
- 8. Is the FVB/N mouse strain truly resistant to diet‐induced obesity? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. GW501516, a PPARδ agonist, ameliorates tubulointerstitial inflammation in proteinuric kidney disease via inhibition of TAK1-NFκB pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Activation of PPARδ signaling improves skeletal muscle oxidative metabolism and endurance function in an animal model of ischemic left ventricular dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Short-term administration of GW501516 improves inflammatory state in white adipose tissue and liver damage in high-fructose-fed mice through modulation of the renin-angiotensin system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. PPARδ regulates multiple proinflammatory pathways to suppress atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. animalcare.ubc.ca [animalcare.ubc.ca]
Technical Support Center: Managing GW501516 (Cardarine) in Long-Term Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in managing the potential cytotoxicity of GW501516 (Cardarine) during long-term cell culture experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is GW501516 and what is its primary mechanism of action?
A1: GW501516, also known as Cardarine, is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ).[1] Its primary mechanism of action involves binding to and activating PPARδ, which in turn recruits the coactivator PGC-1α. This complex upregulates the expression of genes involved in energy expenditure, particularly fatty acid metabolism.[1]
Q2: Is cytotoxicity a common issue with GW501516 in cell culture?
A2: Yes, GW501516 can exhibit cytotoxic effects, but these are highly dependent on the cell type, concentration, and duration of exposure.[2][3] In some cancer cell lines, it has been shown to inhibit proliferation and induce apoptosis, while in others, it can have anti-apoptotic effects.[3] Non-specific cytotoxicity has been observed at higher concentrations.[3]
Q3: What are the typical signs of GW501516-induced cytotoxicity?
A3: Signs of cytotoxicity can include:
-
Reduced cell viability and proliferation.
-
Changes in cell morphology (e.g., rounding, detachment).
-
Induction of apoptosis, characterized by membrane blebbing, cell shrinkage, and nuclear condensation.
-
Cell cycle arrest, often at the G2/M phase.[3]
-
Increased lactate (B86563) dehydrogenase (LDH) release into the culture medium, indicating compromised membrane integrity.
Q4: What concentrations of GW501516 are generally considered cytotoxic?
A4: The cytotoxic concentrations of GW501516 vary significantly between cell lines. For example, in the undifferentiated nasopharyngeal carcinoma cell line C666-1, a significant inhibition of proliferation was observed starting at 30 μM, with a calculated IC50 of 36.31 μM.[3] However, in other cell lines like the well-differentiated CNE1, even concentrations up to 100 μM showed no apparent impact, and only around 40% inhibition was seen at 300 μM, suggesting a non-specific effect at high concentrations.[3] It is crucial to perform a dose-response curve for your specific cell line to determine the optimal non-toxic working concentration.
Q5: How can I prepare and store GW501516 for cell culture experiments?
A5: GW501516 is poorly soluble in water. It is recommended to first dissolve it in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. This stock solution can then be further diluted in your cell culture medium to the desired final concentration. The final DMSO concentration in the culture should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[4] Store the stock solution at -20°C for long-term stability and prepare fresh dilutions for each experiment.[5]
II. Troubleshooting Guide
This guide addresses common issues encountered when using GW501516 in long-term cell culture.
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpectedly high cell death at low concentrations | Cell line sensitivity: Your cell line may be particularly sensitive to GW501516. | 1. Perform a thorough literature search for data on your specific cell line. 2. Conduct a preliminary dose-response experiment with a wide range of concentrations to determine the IC50. 3. Consider using a less sensitive cell line if appropriate for your research question. |
| Compound purity/Lot-to-lot variability: Impurities or variations between batches of GW501516 can affect its potency and toxicity. | 1. Source GW501516 from a reputable supplier that provides a certificate of analysis. 2. If you suspect lot-to-lot variability, test a new batch against a previously validated one in a small-scale experiment. | |
| Incorrect compound concentration: Errors in weighing or dilution can lead to a higher actual concentration than intended. | 1. Double-check all calculations for preparing stock and working solutions. 2. Use calibrated pipettes and ensure the compound is fully dissolved before further dilution. | |
| Gradual decrease in cell viability over several days | Compound degradation: GW501516 may not be stable in cell culture medium at 37°C for extended periods. | 1. For long-term experiments, consider replenishing the medium with freshly prepared GW501516 every 24-48 hours. 2. Protect media containing GW501516 from light to prevent photodegradation. |
| Accumulation of toxic metabolites: Cellular metabolism of GW501516 or its degradation products could be cytotoxic. | 1. Increase the frequency of media changes to remove waste products and potential toxic metabolites. | |
| Inconsistent results between experiments | Variations in cell culture conditions: Inconsistent cell density, passage number, or media composition can affect cellular response. | 1. Maintain a consistent cell culture protocol, including seeding density and passaging schedule. 2. Use the same batch of serum and other media supplements for a series of related experiments. |
| Edge effects in multi-well plates: Evaporation from the outer wells of a plate can concentrate the compound and affect cell viability. | 1. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS to create a humidity barrier.[6] | |
| Cytotoxic effects are observed, but PPARδ activation is not the intended focus | Off-target effects: At higher concentrations, GW501516 may have off-target effects that contribute to cytotoxicity. | 1. Use the lowest effective concentration that elicits the desired PPARδ-mediated response. 2. To confirm that the observed cytotoxicity is PPARδ-dependent, co-treat with a specific PPARδ antagonist, such as GSK3787. A reversal of the cytotoxic effect would indicate a PPARδ-mediated mechanism.[3] |
III. Data Presentation: Cytotoxicity of GW501516
The following table summarizes the observed cytotoxic effects of GW501516 on various cell lines as reported in the literature. It is important to note that experimental conditions can influence these values.
| Cell Line | Cell Type | Incubation Time | Observed Effect | IC50 (µM) |
| C666-1 | Undifferentiated Nasopharyngeal Carcinoma | 72 hours | Inhibition of proliferation | 36.31[3] |
| CNE2 | Poorly-differentiated Nasopharyngeal Carcinoma | 72 hours | Partial inhibition of proliferation | Not Reported[3] |
| CNE1 | Well-differentiated Nasopharyngeal Carcinoma | 72 hours | ~40% inhibition at 300 µM | > 300[3] |
| NP-69 | Normal Nasopharyngeal Epithelial | 72 hours | Similar inhibition to CNE1 at high concentrations | Not Applicable[3] |
| T24 | High-grade Urothelial Carcinoma | Not Specified | Induced cytotoxic effects and apoptosis | Not Reported[2] |
| RT4 | Low-grade Papillary Urothelial Tumor | Not Specified | Did not induce cell death | Not Applicable[2] |
IV. Experimental Protocols
1. Protocol for Assessing GW501516 Cytotoxicity using MTT Assay
This protocol provides a general framework for determining the cytotoxic effects of GW501516 on adherent cell lines.
-
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
GW501516 stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan (B1609692) solubilization)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of GW501516 in complete medium from the stock solution. Remove the old medium from the wells and add 100 µL of the various concentrations of GW501516. Include a vehicle control (medium with the same final concentration of DMSO as the highest GW501516 concentration) and an untreated control (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
-
2. Protocol for Caspase-3/7 Activity Assay
This protocol measures the activity of executioner caspases 3 and 7, key mediators of apoptosis.
-
Materials:
-
Cells treated with GW501516 and controls
-
Commercially available Caspase-Glo® 3/7 Assay kit (or similar)
-
Luminometer
-
-
Procedure:
-
Cell Treatment: Seed cells in a white-walled 96-well plate and treat with various concentrations of GW501516 for the desired time. Include positive (e.g., staurosporine) and negative controls.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add the Caspase-Glo® 3/7 reagent to each well at a 1:1 ratio with the cell culture medium.
-
Incubation: Incubate the plate at room temperature for 30 minutes to 1 hour, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: An increase in luminescence is proportional to the amount of caspase-3/7 activity.
-
V. Mandatory Visualizations
References
- 1. Anticancer Activities of Pterostilbene-Isothiocyanate Conjugate in Breast Cancer Cells: Involvement of PPARγ | PLOS One [journals.plos.org]
- 2. musclechemistry.com [musclechemistry.com]
- 3. PPARβ/δ Agonist GW501516 Inhibits Tumorigenicity of Undifferentiated Nasopharyngeal Carcinoma in C666-1 Cells by Promoting Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimizing GW501516 Gavage Administration for Rodent Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the oral gavage administration of GW501516 (Cardarine) in rodent experiments. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure accurate, reproducible, and humane experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is GW501516 and why is its proper administration crucial?
A1: GW501516, also known as Cardarine, is a potent and selective peroxisome proliferator-activated receptor delta (PPARδ) agonist.[1] It is a valuable research tool for studying metabolic regulation, endurance, and related pathways.[2][3][4] Due to its hydrophobic nature and potential for suspension instability, precise and consistent oral gavage administration is critical to ensure accurate dosing and the reliability of experimental outcomes.
Q2: What are the most common vehicles for administering GW501516 to rodents?
A2: Common vehicles for oral administration of poorly soluble compounds like GW501516 in rodents include aqueous suspensions with suspending agents like Carboxymethylcellulose (CMC) or Methylcellulose, and oil-based solutions.[5] Formulations combining Dimethyl sulfoxide (B87167) (DMSO) as an initial solvent with other agents like polyethylene (B3416737) glycol (PEG) and Tween 80 are also utilized to improve solubility and stability.
Q3: What are the typical dosages of GW501516 used in rodent studies?
A3: Dosages in rodent studies typically range from 2 to 10 mg/kg of body weight per day. The specific dosage will depend on the research question, the animal model, and the duration of the study.
Q4: How can I ensure the stability and homogeneity of my GW501516 suspension?
A4: To ensure a stable and homogenous suspension, it is crucial to use a proper suspending agent like 0.5% CMC. The compound should first be wetted or dissolved in a small amount of an organic solvent like DMSO before being gradually added to the vehicle with continuous agitation. Freshly preparing the suspension daily is recommended. If stored, it should be refrigerated and brought to room temperature with thorough vortexing before each administration.
Q5: What are the potential complications of oral gavage and how can they be minimized?
A5: Potential complications include esophageal or stomach perforation, accidental administration into the trachea leading to aspiration pneumonia, and stress to the animal. These risks can be minimized by using appropriate gavage needle sizes with rounded tips, correct measurement of the insertion depth, proper animal restraint, and a gentle and steady administration technique.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and administration of GW501516 via oral gavage.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| GW501516 powder is difficult to suspend in the vehicle. | - Poor wettability of the compound.- Aggregation of powder particles. | - First, create a paste of the GW501516 powder with a small amount of the vehicle before gradually adding the rest.- Initially dissolve the GW501516 in a minimal amount of a compatible organic solvent (e.g., DMSO) before adding it to the aqueous vehicle. Ensure the final concentration of the organic solvent is low and non-toxic to the animals. |
| The suspension settles quickly or appears non-uniform. | - Inadequate concentration of the suspending agent.- Insufficient mixing or homogenization. | - Ensure the correct concentration of the suspending agent (e.g., 0.5% w/v for CMC).- Use a homogenizer or sonicator to reduce particle size and create a more uniform suspension.- Always vortex the suspension thoroughly immediately before drawing it into the dosing syringe. |
| The gavage needle becomes clogged during administration. | - Large particle size in the suspension.- The suspension is too viscous.- The gavage needle gauge is too small. | - Ensure the GW501516 is finely powdered before suspension.- If using a viscous vehicle like methylcellulose, ensure it is properly prepared and not overly concentrated.- Use a gavage needle with an appropriate gauge for the viscosity of your formulation (e.g., 18-20 gauge for mice). |
| Rodents show signs of distress during or after gavage (e.g., struggling, gasping, fluid from nose). | - Improper restraint technique.- Incorrect needle placement (in the trachea).- Administration volume is too large or delivered too quickly. | - Ensure proper and firm, but not restrictive, restraint of the animal.- Measure the gavage needle to the correct length (from the mouth to the last rib) to ensure it reaches the stomach.- Administer the solution slowly and steadily. If any resistance is felt, stop and withdraw the needle.- Adhere to the recommended maximum gavage volumes for the animal's weight. |
| Inconsistent results between animals in the same treatment group. | - Inaccurate dosing due to non-homogenous suspension.- Variability in gavage technique. | - Ensure the suspension is thoroughly mixed before dosing each animal.- Standardize the gavage procedure among all personnel performing the technique. Consistent training and practice are key. |
Data Presentation
Table 1: Comparison of Common Vehicles for GW501516 Oral Gavage
| Vehicle | Composition | Advantages | Disadvantages | Preparation Notes |
| Carboxymethylcellulose (CMC) Suspension | 0.5% - 1.0% (w/v) CMC in sterile water | - Widely used and well-tolerated.- Good suspending properties.- Relatively simple to prepare. | - May require initial dissolution of GW501516 in an organic solvent.- Can be viscous, requiring appropriate needle gauge. | Prepare CMC solution in advance. Add GW501516 (potentially pre-dissolved in minimal DMSO) to the CMC solution and homogenize. |
| Polyethylene Glycol (PEG) & Tween 80 Formulation | e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | - Can improve the solubility of hydrophobic compounds. | - More complex to prepare.- Potential for vehicle-induced physiological effects that need to be controlled for. | Dissolve GW501516 in DMSO first, then add PEG300 and Tween 80, mixing thoroughly before adding saline. |
| Corn Oil | 100% Corn Oil | - Suitable for highly lipophilic compounds.- Can improve oral bioavailability for some compounds. | - May influence lipid metabolism, requiring careful consideration of control groups.- Can be more difficult to handle due to its viscosity. | GW501516 can be directly suspended in corn oil, though initial wetting with a small amount of an organic solvent may aid dispersion. |
Table 2: Recommended Gavage Needle Sizes and Dosing Volumes for Mice
| Mouse Weight (grams) | Gavage Needle Gauge | Maximum Dosing Volume (mL/kg) | Example Max Volume (mL) |
| 20-25 | 20g | 10 | 0.25 |
| 25-30 | 18g | 10 | 0.30 |
| >30 | 18g | 10 | >0.30 |
Note: These are general guidelines. Always refer to your institution's IACUC protocols. For viscous solutions, a larger gauge needle may be necessary.
Experimental Protocols
Protocol 1: Preparation of GW501516 in 0.5% Carboxymethylcellulose (CMC)
Materials:
-
GW501516 powder
-
Dimethyl sulfoxide (DMSO)
-
Carboxymethylcellulose sodium salt (low viscosity)
-
Sterile water
-
Magnetic stirrer and stir bar
-
Homogenizer or sonicator (optional, but recommended)
-
Analytical balance
-
Appropriate glassware
Methodology:
-
Prepare 0.5% CMC Solution:
-
Heat a portion of the sterile water to 60-70°C.
-
Slowly add the CMC powder to the heated water while stirring vigorously to prevent clumping.
-
Once dispersed, add the remaining volume of cold sterile water and continue to stir until a clear, viscous solution is formed.
-
Allow the solution to cool to room temperature.
-
-
Prepare GW501516 Suspension:
-
Calculate the required amount of GW501516 for your desired concentration and final volume.
-
Weigh the GW501516 powder accurately.
-
In a separate small tube, dissolve the GW501516 powder in a minimal volume of DMSO (e.g., 10-20 µL per mg of GW501516). Ensure it is fully dissolved.
-
While stirring the 0.5% CMC solution, slowly add the GW501516-DMSO solution.
-
Continue to stir for at least 30 minutes to ensure thorough mixing.
-
For optimal homogeneity, homogenize or sonicate the final suspension.
-
-
Storage and Handling:
-
It is best to prepare the suspension fresh daily.
-
If short-term storage is necessary, store at 2-8°C, protected from light.
-
Before administration, allow the suspension to come to room temperature and vortex thoroughly to ensure uniformity.
-
Protocol 2: Oral Gavage Administration in Mice
Materials:
-
Prepared GW501516 suspension
-
Appropriately sized gavage needle with a rounded tip
-
1 mL syringe
-
Animal scale
Methodology:
-
Animal Preparation:
-
Weigh the mouse to determine the correct dosing volume.
-
Properly restrain the mouse by the scruff of the neck to immobilize the head and body.
-
-
Gavage Needle Insertion:
-
Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth. You can mark this on the needle with a non-toxic marker.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
The mouse should swallow as the needle reaches the esophagus. Allow the needle to be guided by the swallowing reflex. Do not force the needle. If resistance is met, withdraw and try again.
-
-
Administration:
-
Once the needle is at the predetermined depth, slowly and steadily depress the syringe plunger to administer the suspension.
-
Administer the full dose over 2-3 seconds.
-
-
Post-Administration:
-
Gently withdraw the gavage needle along the same path of insertion.
-
Return the mouse to its cage and monitor for any signs of immediate distress (e.g., difficulty breathing, leakage of fluid from the mouth or nose) for at least 5-10 minutes.
-
Continue to monitor the animals according to your experimental protocol and institutional guidelines.
-
Mandatory Visualization
Caption: Simplified signaling pathway of GW501516 activation of PPARδ.
Caption: Experimental workflow for GW501516 oral gavage in rodents.
References
- 1. Testing for GW501516 (cardarine) in human hair using LC/MS-MS and confirmation by LC/HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A metabolomic study of the PPARδ agonist GW501516 for enhancing running endurance in Kunming mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scivisionpub.com [scivisionpub.com]
- 5. panaceaindex.com [panaceaindex.com]
Best practices for storing and handling GW 501516 to maintain stability
This technical support center provides best practices for storing and handling GW501516 to maintain its stability for research applications. The following information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for solid GW501516?
For maximal stability, solid GW501516 should be stored at -20°C.[1][2] Under these conditions, the compound is stable for at least four years.[2]
Q2: How should I prepare and store stock solutions of GW501516?
It is recommended to prepare stock solutions in high-purity, anhydrous organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, or Dimethylformamide (DMF).[2][3] To prepare a stock solution, dissolve the crystalline solid in the chosen solvent, which can be aided by gentle warming or sonication.[3] For long-term stability of stock solutions, it is advised to store them in aliquots at -80°C, where they can be stable for up to one year.[1] For shorter-term storage, aliquots can be kept at -20°C for up to one month.[1] It is crucial to avoid repeated freeze-thaw cycles.[1][3]
Q3: What is the stability of GW501516 in aqueous solutions?
GW501516 is sparingly soluble in aqueous buffers and solutions prepared in this manner are not recommended for storage for more than one day.[2] For experiments requiring an aqueous medium, it is best to first dissolve GW501516 in an organic solvent like DMSO or DMF and then dilute it with the aqueous buffer of choice.[2]
Q4: Is GW501516 sensitive to light?
While the provided search results do not explicitly mention light sensitivity for GW501516, it is a general best practice for handling chemical compounds to protect them from light to prevent potential photodegradation. Storing solids and solutions in amber vials or containers wrapped in aluminum foil is a recommended precautionary measure.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in aqueous buffer | The concentration of GW501516 exceeds its solubility limit in the final aqueous solution. | - Increase the proportion of the organic solvent in the final solution, ensuring it remains compatible with your experimental system.- Decrease the final concentration of GW501516.- Prepare a fresh solution for each experiment, as aqueous solutions can be unstable.[3] |
| Cloudy or unclear stock solution | The compound has not fully dissolved in the organic solvent. | - Gently warm the solution, being cautious of potential compound degradation.- Use sonication to aid dissolution.[3]- Ensure you are using a high-purity, anhydrous solvent.[3] |
| Inconsistent experimental results | - Incomplete dissolution of GW501516.- Degradation of the compound in solution. | - Visually inspect your stock solution for any undissolved particles before use.- Prepare fresh stock solutions regularly and store them appropriately at -20°C or -80°C to ensure stability.[3] |
Quantitative Data Summary
The following table summarizes the solubility and storage stability of GW501516.
| Parameter | Condition | Value | Reference |
| Solubility | DMSO | 20 - 91 mg/mL | [1][2][3] |
| Ethanol | 12 - 22 mg/mL | [1][2][3] | |
| DMF | 25 mg/mL | [2][3] | |
| DMF:PBS (1:2, pH 7.2) | ~0.5 mg/mL | [2][3] | |
| Water | Insoluble | [1][3] | |
| Storage Stability (Solid) | -20°C | ≥ 4 years | [2] |
| Storage Stability (in Solvent) | -80°C | 1 year | [1] |
| -20°C | 1 month | [1] | |
| Aqueous Solution | Not recommended for > 1 day | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM GW501516 Stock Solution in DMSO
-
Weighing: Accurately weigh out 4.535 mg of GW501516 powder (Molecular Weight: 453.5 g/mol ).[3]
-
Dissolving: In a sterile environment, add 1 mL of high-purity, anhydrous DMSO to the powder.[3]
-
Mixing: Vortex the solution until the solid is completely dissolved. If necessary, gentle warming or sonication can be used to facilitate dissolution.[3]
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to one year).[1][3]
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for storing and handling GW501516.
References
Addressing off-target effects of GW 501516 in experimental models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PPARδ agonist GW501516 (also known as Cardarine) in experimental models. The following information is intended to help address common challenges and off-target effects observed during in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and off-target effects of GW501516 observed in experimental models?
A1: GW501516 is a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor delta (PPARδ).[1]
-
On-target effects are primarily related to the activation of PPARδ, which plays a key role in the regulation of lipid metabolism and energy homeostasis.[2][3] In many experimental models, this leads to increased fatty acid oxidation in skeletal muscle, improved insulin (B600854) sensitivity, and favorable changes in lipid profiles.[4][5]
-
Off-target effects , or more accurately, context-dependent PPARδ-mediated effects, are a significant concern and have led to the discontinuation of its clinical development.[1][3] The most notable of these is the promotion of rapid tumor growth in various organs in some animal studies.[6] However, other studies have reported anti-proliferative and anti-inflammatory effects in specific cancer cell lines and models of inflammation.[7][8] Additionally, GW501516 has been shown to promote liver fibrosis in a carbon tetrachloride (CCl4)-induced mouse model.[9]
Q2: We are observing conflicting results regarding the effect of GW501516 on cancer cell proliferation. Sometimes it appears to be pro-proliferative, and other times anti-proliferative. Why might this be happening?
A2: The dual pro-proliferative and anti-proliferative effects of GW501516 are a documented phenomenon and can be attributed to several factors:
-
Cell Type and Tissue Context: The effect of GW501516 is highly dependent on the specific cancer cell line and tissue microenvironment.[6] For instance, it has been shown to promote tumorigenesis in certain models of breast and colon cancer, while inhibiting the growth of undifferentiated nasopharyngeal carcinoma and invasive bladder cancer cells.[6][7]
-
Signaling Pathway Crosstalk: The ultimate cellular response to GW501516 depends on the interplay between PPARδ signaling and other pathways, such as the PI3K/Akt and AMPK pathways. The basal activity of these pathways in your specific cell model can dictate the outcome.
-
Dose and Duration of Treatment: High concentrations of GW501516 may induce non-specific cytotoxic effects that can be misinterpreted as a targeted anti-proliferative effect.[7] It is crucial to perform dose-response studies to identify the optimal concentration range for observing specific PPARδ-mediated effects.
Q3: We are having trouble dissolving GW501516 for our in vitro experiments. What is the recommended procedure?
A3: GW501516 has poor solubility in aqueous solutions.[10]
-
Recommended Solvents: For in vitro assays, it is best to first prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or dimethylformamide (DMF).[10]
-
Stock Solution Preparation: Dissolve the GW501516 powder in your chosen organic solvent to a high concentration (e.g., 10-20 mM). Ensure complete dissolution, using gentle warming or vortexing if necessary. Store the stock solution at -20°C or -80°C.
-
Working Solution Preparation: For your experiments, dilute the stock solution into your cell culture medium to the final desired concentration. It is critical to ensure that the final concentration of the organic solvent in the culture medium is non-toxic to your cells (typically ≤0.1% for DMSO). Always include a vehicle control (medium with the same final concentration of the organic solvent) in your experiments.
Q4: What is a suitable vehicle for in vivo administration of GW501516 in mouse models?
A4: For in vivo studies, GW501516 can be administered by oral gavage. A common vehicle for this is 0.5% carboxymethyl cellulose (B213188) (CMC) in water.[9] Alternatively, a formulation of DMSO, PEG300, Tween 80, and saline can be used.[11] It is important to ensure the compound is fully suspended before administration.
Troubleshooting Guides
Issue 1: Unexpected Pro-Tumorigenic Effects in an In Vivo Xenograft Model
If you are observing accelerated tumor growth in your xenograft model upon treatment with GW501516, this may be an on-target effect mediated by PPARδ in your specific cancer model. To investigate this further:
-
Confirm PPARδ Expression: Verify the expression of PPARδ in your cancer cell line at both the mRNA and protein level.
-
Investigate Downstream Signaling: Assess the activation of pro-proliferative signaling pathways known to be influenced by GW501516, such as the PI3K/Akt pathway.
-
Consider a PPARδ Antagonist: Use a PPARδ antagonist (e.g., GSK0660) in parallel with GW501516 to determine if the observed pro-tumorigenic effect is indeed PPARδ-dependent.
Issue 2: Inconsistent Results in Cell Viability Assays (e.g., MTT Assay)
Inconsistent results in cell viability assays can arise from several factors:
-
Solubility Issues: Poor solubility of GW501516 can lead to inaccurate concentrations in your assay wells. Ensure complete dissolution of your working solution before adding it to the cells.
-
Vehicle Control: The concentration of the organic solvent (e.g., DMSO) used to dissolve GW501516 may be affecting cell viability. Ensure your vehicle control has the exact same solvent concentration as your treatment wells.
-
Cell Seeding Density: Variations in the initial number of cells seeded per well can lead to significant differences in the final readout. Optimize your cell seeding density to ensure cells are in the exponential growth phase at the time of treatment.
-
Assay Incubation Time: The timing of the MTT assay after treatment with GW501516 is crucial. If the incubation time is too short, you may not observe an effect. If it is too long, you may see non-specific cytotoxicity.
Data Presentation
Table 1: Effect of GW501516 on Tumor Growth in a C666-1 Xenograft Model
| Treatment Group | Time Point | Average Tumor Volume (mm³) |
| Vehicle Control | Week 3 | ~200 |
| Vehicle Control | Week 4 | >1300 |
| GW501516 | Week 3 | ~200 |
| GW501516 | Week 4 | <600 |
Data summarized from a study on undifferentiated nasopharyngeal carcinoma xenografts in BALB/c nu/nu mice.[7]
Table 2: Effect of GW501516 on Cell Cycle Distribution in C666-1 Cells
| Treatment | % of Cells in G2/M Phase (Mean ± SD) |
| Vehicle Control | 9.53 ± 1.95 |
| GW501516 (10 µM) | 20.89 ± 3.43 |
| GW501516 (30 µM) | 29.62 ± 3.12 |
Data from flow cytometry analysis of C666-1 cells treated for 72 hours.[7]
Table 3: Effect of GW501516 on Apoptosis in C666-1 Cells
| Treatment | % of Apoptotic Cells (Early + Late) |
| Vehicle Control | Not specified |
| GW501516 (10 µM) | 6.52 |
| GW501516 (30 µM) | 11.96 |
Data from Annexin V-FITC/PI double staining after 48 hours of treatment.[7]
Experimental Protocols
Protocol 1: Western Blot Analysis of p-Akt (Ser473)
This protocol is for assessing the activation of the Akt signaling pathway in response to GW501516 treatment.
-
Cell Treatment: Plate cells and treat with desired concentrations of GW501516 or vehicle control for the specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against p-Akt (Ser473) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Use an ECL substrate to detect the chemiluminescent signal.
-
Normalization: Strip the membrane and re-probe with an antibody for total Akt and a loading control (e.g., β-actin or GAPDH) to normalize the data.
Protocol 2: In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for establishing a xenograft model to study the effects of GW501516 on tumor growth.
-
Cell Preparation: Harvest cancer cells in their exponential growth phase and resuspend in a sterile, serum-free medium or a mixture with Matrigel.
-
Tumor Implantation: Inject a specific number of cells (e.g., 5 x 10^6) subcutaneously into the flank of immunocompromised mice (e.g., BALB/c nu/nu).
-
Tumor Growth and Measurement: Allow tumors to reach a palpable size (e.g., ~100 mm³). Measure tumor dimensions regularly using calipers and calculate the volume (e.g., Volume = 0.5 × length × width²).[12]
-
Treatment: Once tumors are established, randomize mice into treatment and control groups. Administer GW501516 or vehicle control (e.g., by oral gavage) according to your experimental design.
-
Monitoring: Monitor tumor growth and the overall health of the animals throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or molecular analysis).
Mandatory Visualization
Caption: On-target signaling pathway of GW501516.
References
- 1. GW501516 - Wikipedia [en.wikipedia.org]
- 2. docs.abcam.com [docs.abcam.com]
- 3. What is cardarine or GW1516 and what are its side effects? [healthymale.org.au]
- 4. selleckchem.com [selleckchem.com]
- 5. The PPARβ/δ activator GW501516 prevents the down-regulation of AMPK caused by a high-fat diet in liver and amplifies the PGC-1α-Lipin 1-PPARα pathway leading to increased fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scivisionpub.com [scivisionpub.com]
- 7. PPARβ/δ Agonist GW501516 Inhibits Tumorigenicity of Undifferentiated Nasopharyngeal Carcinoma in C666-1 Cells by Promoting Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic potential of GW501516 and the role of Peroxisome proliferator-activated receptor β/δ and B-cell lymphoma 6 in inflammatory signaling in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GW501516-activated PPARβ/δ promotes liver fibrosis via p38-JNK MAPK-induced hepatic stellate cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. GW 501516 | PPAR | Autophagy | TargetMol [targetmol.com]
- 12. Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]
How to control for vehicle effects when using GW 501516 in DMSO
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for effectively controlling for vehicle effects when using GW501516 dissolved in Dimethyl Sulfoxide (B87167) (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is GW501516 and why is DMSO used as a vehicle?
A1: GW501516, also known as Cardarine, is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ).[1] PPARδ is a nuclear receptor that plays a key role in regulating lipid metabolism, energy homeostasis, and skeletal muscle function.[2][3] GW501516 is poorly soluble in aqueous solutions but is readily soluble in organic solvents like DMSO.[4] DMSO's ability to dissolve a wide range of polar and nonpolar compounds makes it a common vehicle for in vitro and in vivo studies.[5]
Q2: What are "vehicle effects" and why are they a concern with DMSO?
A2: "Vehicle effects" are biological or physiological responses caused by the solvent used to deliver a compound, rather than the compound itself.[6][7] DMSO, while widely used, is not biologically inert and can exert its own pharmacological effects.[8] These effects can confound experimental results, leading to misinterpretation of the true effect of the compound being studied (in this case, GW501516).[5] Concerns with DMSO include its potential to alter cell growth, viability, differentiation, and gene expression.[5][9][10] In animal models, DMSO's effects can vary depending on the route of administration.[8][11]
Q3: What is the primary mechanism of action of GW501516?
A3: GW501516 is a selective agonist for the PPARδ receptor.[1] Upon binding, it forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to PPAR response elements (PPREs) in the promoter regions of target genes.[12][13] This complex recruits coactivators, leading to the upregulation of genes involved in fatty acid oxidation, mitochondrial biogenesis, and energy expenditure.[1][3] A key coactivator recruited by the GW501516-PPARδ complex is PGC-1α.[1]
Troubleshooting Guides
In Vitro Experiments
Issue 1: Vehicle control (DMSO only) shows a significant effect compared to the untreated (media only) control.
-
Possible Cause: The final concentration of DMSO is too high for your specific cell line, leading to cytotoxicity or other cellular responses.[14] Different cell lines have varying sensitivities to DMSO.[10]
-
Troubleshooting Steps:
-
Determine the No-Observed-Adverse-Effect Level (NOAEL) for DMSO: Conduct a dose-response experiment with DMSO alone to identify the highest concentration that does not cause a significant effect on your assay's endpoint (e.g., viability, proliferation, gene expression).
-
Reduce Final DMSO Concentration: Aim to keep the final DMSO concentration in your culture media as low as possible, ideally below 0.1% (v/v), though some cell lines may tolerate up to 0.5%.[10][14]
-
Increase Stock Concentration: Prepare a more concentrated stock of GW501516 in DMSO. This allows for the addition of a smaller volume to your culture medium, thereby lowering the final DMSO concentration.[15]
-
Issue 2: Inconsistent or unexpected results in GW501516-treated groups.
-
Possible Cause: The observed effect may be a synergistic or antagonistic interaction between GW501516 and DMSO. DMSO has been shown to have anti-inflammatory effects and can influence various signaling pathways.[16][17]
-
Troubleshooting Steps:
-
Thorough Literature Review: Investigate whether DMSO is known to affect the specific pathway or endpoint you are studying.
-
Test an Alternative Solvent: If feasible, consider testing a different solvent for GW501516 to see if the results are consistent. However, solubility can be a major constraint.
-
Strict Adherence to Controls: Always include an untreated control, a vehicle (DMSO) control at the exact same final concentration as the treated groups, and your experimental (GW501516 in DMSO) groups. This allows for the proper attribution of observed effects.
-
In Vivo Experiments
Issue 3: Vehicle-treated animals exhibit unexpected physiological or behavioral changes.
-
Possible Cause: DMSO can have systemic effects in animals, which are dependent on the dose and route of administration.[8] For example, oral and central administration of DMSO in mice has shown anti-nociceptive and anti-inflammatory effects, while local administration can potentiate inflammation.[8][11]
-
Troubleshooting Steps:
-
Pilot Study: Conduct a pilot study with the vehicle alone, administered via the planned route and volume, to characterize its effects on the animals.[18]
-
Careful Selection of Administration Route: Choose the route of administration that is most appropriate for your experimental question and is known to have the least confounding effects from DMSO.
-
Monitor for a Range of Parameters: In addition to your primary endpoints, monitor general health, behavior, and relevant physiological parameters in all groups to identify any vehicle-specific effects.
-
Issue 4: High variability in the response to GW501516 treatment.
-
Possible Cause: Inconsistent preparation or administration of the dosing solution can lead to variability. The stability of GW501516 in the prepared vehicle over time could also be a factor.
-
Troubleshooting Steps:
-
Standardized Dosing Preparation: Prepare the GW501516/DMSO solution fresh for each dosing session if possible. If a batch is made, ensure it is stored properly and that its stability is understood.
-
Consistent Administration Technique: Ensure all personnel involved in dosing use a consistent and accurate technique.[18]
-
Acclimatization and Handling: Properly acclimatize animals to the experimental conditions and handling procedures to minimize stress, which can be a significant source of variability.[19]
-
Data Presentation
Table 1: Recommended Final DMSO Concentrations for In Vitro Assays
| Cell Type Sensitivity | Recommended Max Final DMSO Concentration (v/v) | Potential Effects at Higher Concentrations |
| Highly Sensitive (e.g., primary cells, stem cells) | ≤ 0.1% | Reduced viability, altered differentiation[20] |
| Moderately Sensitive (e.g., many immortalized cell lines) | ≤ 0.5% | Decreased proliferation, cell cycle arrest[10] |
| Less Sensitive | ≤ 1.0% | Significant cytotoxicity may still occur[10] |
Table 2: Summary of Potential In Vivo Effects of DMSO
| Route of Administration | Observed Effects in Mice | Citation(s) |
| Oral | Anti-nociceptive, Anti-inflammatory, Increased locomotor activity | [8][11] |
| Central (Intracerebroventricular) | Anti-nociceptive, Increased locomotor activity | [8][11] |
| Subcutaneous (local) | Pro-nociceptive, Pro-inflammatory | [8][11] |
Experimental Protocols
Protocol 1: Determining the Tolerable DMSO Concentration for an In Vitro Cell-Based Assay
-
Cell Seeding: Plate your cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
Prepare DMSO Dilutions: Prepare a series of dilutions of high-purity, sterile DMSO in your complete cell culture medium. A suggested range is 0.05%, 0.1%, 0.25%, 0.5%, 1.0%, and 2.0% (v/v). Include an untreated (medium only) control.
-
Cell Treatment: Replace the existing medium with the medium containing the different DMSO concentrations. Ensure each concentration is tested in at least triplicate.
-
Incubation: Incubate the cells for a duration relevant to your planned experiment (e.g., 24, 48, or 72 hours).
-
Assay Performance: Perform your chosen assay (e.g., MTT for viability, BrdU for proliferation, qPCR for gene expression).
-
Data Analysis: Calculate the percentage of viability or the relative change in your endpoint for each DMSO concentration compared to the untreated control. The highest concentration that does not produce a statistically significant change is your NOAEL.[21]
Protocol 2: Standard Experimental Design for In Vivo Study
-
Animal Acclimatization: Acclimatize animals to the housing facility and handling for at least one week prior to the start of the experiment.
-
Group Allocation: Randomly assign animals to the following groups (minimum of three):
-
Group 1: Untreated Control: Receives no treatment.
-
Group 2: Vehicle Control: Receives the DMSO vehicle at the same volume and route of administration as the treatment group.[6]
-
Group 3: Treatment Group: Receives GW501516 dissolved in the DMSO vehicle.
-
-
Dosing Solution Preparation: Prepare the GW501516 stock in DMSO. For administration, this stock may be further diluted in a non-toxic vehicle like saline or corn oil. The final concentration of DMSO should be kept to a minimum.
-
Administration: Administer the appropriate solution to each group according to the study design (e.g., daily oral gavage for 4 weeks).
-
Monitoring: Monitor animals daily for any adverse effects. Collect data on relevant physiological and behavioral parameters throughout the study.
-
Statistical Analysis: Compare the treatment group to the vehicle control group to determine the effect of GW501516. Compare the vehicle control group to the untreated control group to assess the effect of the vehicle itself.
Mandatory Visualization
References
- 1. GW501516 - Wikipedia [en.wikipedia.org]
- 2. behemothlabz.com [behemothlabz.com]
- 3. scivisionpub.com [scivisionpub.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. academic.oup.com [academic.oup.com]
- 7. bbf.uns.edu.ar [bbf.uns.edu.ar]
- 8. New insights of dimethyl sulphoxide effects (DMSO) on experimental in vivo models of nociception and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. btsjournals.com [btsjournals.com]
- 11. researchgate.net [researchgate.net]
- 12. The Role of PPAR-δ in Metabolism, Inflammation, and Cancer: Many Characters of a Critical Transcription Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. GW501516, a PPARδ agonist, ameliorates tubulointerstitial inflammation in proteinuric kidney disease via inhibition of TAK1-NFκB pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The cytotoxic effects of dimethyl sulfoxide in mouse preimplantation embryos: a mechanistic study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
Refining experimental protocols to minimize variability with GW 501516
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing GW501516 in experimental settings. Our goal is to help you refine your protocols, minimize variability, and troubleshoot common issues to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is GW501516 and what is its primary mechanism of action?
A1: GW501516, also known as Cardarine, is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ).[1] Its primary mechanism involves binding to and activating PPARδ, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, modulating their expression.[2] This leads to an increase in the transcription of genes involved in fatty acid oxidation, mitochondrial biogenesis, and energy expenditure.[3][4]
Q2: What are the common research applications of GW501516?
A2: GW501516 is primarily used in research to investigate metabolic diseases, including obesity, type 2 diabetes, and dyslipidemia.[1][4] It is also widely studied for its ability to enhance endurance and exercise performance by promoting fatty acid utilization in skeletal muscle.[5]
Q3: What are the known safety concerns associated with GW501516?
A3: Development of GW501516 for human use was halted due to findings from long-term animal studies that indicated it caused rapid cancer development in several organs at higher doses.[1][6] Therefore, it is designated for research purposes only and is not approved for human consumption.[6]
Q4: How should I prepare a stock solution of GW501516?
A4: GW501516 is poorly soluble in aqueous solutions. It is recommended to first prepare a concentrated stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO), ethanol, or Dimethylformamide (DMF). For long-term storage, stock solutions in anhydrous DMSO can be stored at -20°C or -80°C.
Data Presentation: Solubility and Stock Solutions
| Solvent | Approximate Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 20 - 91 | 44.1 - 200.6 | Use fresh, anhydrous DMSO for best results. |
| Ethanol | 12 - 22 | 26.5 - 48.5 | |
| DMF | 25 | 55.1 | |
| DMF:PBS (1:2, pH 7.2) | ~0.5 | ~1.1 | Aqueous solutions are not recommended for storage beyond one day. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in Aqueous Buffer | - Concentration exceeds solubility limit. - Instability of the aqueous solution. | - Increase the proportion of organic solvent in the final working solution (ensure solvent concentration is non-toxic to cells). - Decrease the final concentration of GW501516. - Prepare fresh working solutions for each experiment. |
| Cloudy or Unclear Stock Solution | - Incomplete dissolution. - Use of non-anhydrous solvent. | - Gently warm the solution or use sonication to aid dissolution. - Ensure the use of high-purity, anhydrous organic solvents. |
| Inconsistent Experimental Results | - Incomplete dissolution of GW501516. - Degradation of the compound in solution. - Variability in animal diet or acclimatization. - Inconsistent dosing volume or technique. - Cell line passage number and health. | - Visually inspect stock solutions for precipitates before use. - Prepare fresh stock solutions regularly and aliquot for single use to avoid freeze-thaw cycles. - Standardize animal diet and provide an adequate acclimatization period (e.g., at least 72 hours for rodents). - Calibrate pipettes and use consistent oral gavage techniques. - Use cells within a consistent and low passage number range and regularly check for viability. |
| High Variability in Gene Expression Data (qPCR) | - Poor RNA quality. - Inefficient reverse transcription. - Suboptimal primer design. - Pipetting errors. | - Assess RNA integrity (e.g., using a Bioanalyzer) and purity (260/280 and 260/230 ratios). - Use a high-quality reverse transcription kit and consistent reaction conditions. - Design and validate primers for specificity and efficiency. - Use calibrated pipettes and a master mix to minimize pipetting variability. |
Experimental Protocols
Protocol 1: In Vitro Gene Expression Analysis using qPCR
This protocol outlines the treatment of cultured cells with GW501516 and subsequent analysis of target gene expression by quantitative real-time PCR (qPCR).
1. Cell Culture and Treatment: a. Plate cells (e.g., C2C12 myotubes, HepG2 hepatocytes) at a suitable density in a multi-well plate and allow them to adhere and reach the desired confluency. b. Prepare a working solution of GW501516 in the cell culture medium. First, dilute the DMSO stock solution in a small volume of medium before adding it to the final volume to minimize precipitation. The final DMSO concentration should ideally be ≤ 0.1% to avoid solvent-induced cytotoxicity, though some cell lines may tolerate up to 0.5%.[7][8] A vehicle control (medium with the same final concentration of DMSO) must be included. c. Treat cells with the desired concentrations of GW501516 (a typical range for in vitro studies is 10 nM to 1 µM) for the specified duration (e.g., 6, 12, or 24 hours).
2. RNA Extraction: a. Following treatment, wash the cells with ice-cold PBS. b. Lyse the cells directly in the wells using a suitable lysis buffer (e.g., from an RNA extraction kit). c. Isolate total RNA according to the manufacturer's protocol, including a DNase treatment step to remove any contaminating genomic DNA. d. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or a microfluidics-based system (e.g., Agilent Bioanalyzer).
3. Reverse Transcription (cDNA Synthesis): a. Synthesize first-strand cDNA from a standardized amount of total RNA (e.g., 1 µg) using a reverse transcription kit with a mix of oligo(dT) and random primers.
4. Quantitative PCR (qPCR): a. Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the target gene(s) and a reference gene (e.g., GAPDH, ACTB), and diluted cDNA. b. Perform qPCR using a real-time PCR instrument with a standard thermal cycling protocol. c. Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.[9]
Example Target Genes for qPCR Analysis:
-
Mitochondrial Biogenesis: PGC-1α (also known as PPARGC1A)[3]
-
Inflammatory Signaling: IL-6, MCP-1 (CCL2), TNFα[10]
Protocol 2: In Vivo Administration via Oral Gavage
This protocol describes the preparation of a GW501516 formulation for oral administration to rodents.
1. Animal Acclimatization and Diet: a. Upon arrival, allow animals (e.g., C57BL/6 mice) to acclimatize to the new environment for a minimum of 72 hours before any experimental procedures.[11][12] b. Provide a standard chow diet and water ad libitum. For studies investigating metabolic syndrome, a high-fat diet may be used, but a suitable acclimatization period to the diet is necessary.
2. Formulation Preparation (Example for a 1 mg/mL suspension): a. Vehicle Preparation: Prepare a 0.5% (w/v) solution of methylcellulose (B11928114) in sterile water. Some protocols may also include a small percentage of Tween 80 (e.g., 0.1-0.5%) to improve suspension stability. b. Weighing and Trituration: Accurately weigh the required amount of GW501516 powder. If necessary, gently triturate the powder to ensure a fine consistency. c. Suspension: Create a paste by adding a small volume of the vehicle to the GW501516 powder and mixing thoroughly. Gradually add the remaining vehicle while continuously mixing (e.g., using a magnetic stirrer) to achieve the final desired concentration. Homogenization can further improve the uniformity of the suspension. d. Storage: It is recommended to prepare the formulation fresh daily. If short-term storage is necessary, store at 2-8°C, protected from light, and ensure it is brought to room temperature and thoroughly resuspended before administration.
3. Administration: a. Administer the GW501516 suspension to the animals via oral gavage using an appropriate gauge feeding needle. The dosing volume will depend on the animal's body weight (typically 5-10 mL/kg for mice). b. A common dosage range for in vivo studies is 1-10 mg/kg body weight per day.
Mandatory Visualizations
Caption: Signaling pathway of GW501516 as a PPARδ agonist.
Caption: Experimental workflow for qPCR analysis of gene expression.
Caption: Logical workflow for troubleshooting inconsistent results.
References
- 1. The peroxisome proliferator-activated receptor beta/delta agonist, GW501516, regulates the expression of genes involved in lipid catabolism and energy uncoupling in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of PPAR-δ in Metabolism, Inflammation, and Cancer: Many Characters of a Critical Transcription Factor [mdpi.com]
- 3. PPARδ Agonism Activates Fatty Acid Oxidation via PGC-1α but Does Not Increase Mitochondrial Gene Expression and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uksarms.com [uksarms.com]
- 5. swolverine.com [swolverine.com]
- 6. PPARβ/δ Agonism with GW501516 Increases Myotube PGC-1α Content and Reduces BCAA Media Content Independent of Changes in BCAA Catabolic Enzyme Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A metabolomic study of the PPARδ agonist GW501516 for enhancing running endurance in Kunming mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic potential of GW501516 and the role of Peroxisome proliferator-activated receptor β/δ and B-cell lymphoma 6 in inflammatory signaling in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. GW501516, a PPAR-BETA/DELTA agonist, improves inflammatory pathways in the kidney of high-fructose fed mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. acuc.berkeley.edu [acuc.berkeley.edu]
- 12. rci.ucmerced.edu [rci.ucmerced.edu]
Mitigating GW 501516 degradation in cell culture media over time
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on mitigating the degradation of GW501516 in cell culture media. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reproducibility of your experiments.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or weaker-than-expected biological effects over time. | Degradation of GW501516 in aqueous cell culture media. GW501516 has limited stability in aqueous solutions at 37°C. | Prepare fresh working solutions of GW501516 in cell culture media for each experiment. It is not recommended to store aqueous solutions of GW501516 for more than one day.[1] For long-term experiments, consider replenishing the media with freshly prepared GW501516 at regular intervals (e.g., every 24 hours). |
| Cellular metabolism of GW501516. Cells can metabolize the compound, reducing its effective concentration. | Perform a time-course experiment to assess the stability of GW501516 in the presence of your specific cell line. Analyze both the media and cell lysates to quantify the parent compound and potential metabolites using LC-MS/MS. | |
| Adsorption to plasticware. GW501516 may non-specifically bind to the surface of cell culture plates or tubes. | Use low-protein-binding plasticware for your experiments. Include a control group with no cells to quantify the extent of binding to the plasticware. | |
| Precipitation observed after adding GW501516 to cell culture media. | Low aqueous solubility. GW501516 is sparingly soluble in aqueous buffers.[1] The final concentration may exceed its solubility limit. | Ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum (typically <0.1%) and is consistent across all experimental groups. Prepare the working solution by adding the DMSO stock solution to pre-warmed media and mix gently. |
| Interaction with media components. Components in the cell culture media, such as serum proteins, may interact with GW501516 and cause precipitation. | Test the solubility of GW501516 in a simpler, serum-free medium to identify potential interactions. | |
| Variability between different batches of GW501516 powder. | Differences in purity or formulation. The quality of the compound can affect its stability and biological activity. | Purchase GW501516 from a reputable supplier that provides a certificate of analysis with purity data. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing a stock solution of GW501516?
A1: It is recommended to prepare a concentrated stock solution (e.g., 10-20 mM) in a high-purity, anhydrous organic solvent such as DMSO.[1] Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Stock solutions in DMSO are stable for at least one month at -20°C.[2]
Q2: How stable is GW501516 in solid form?
A2: When stored as a crystalline solid at -20°C, GW501516 is stable for at least four years.[1][3]
Q3: What is the expected half-life of GW501516 in cell culture media?
A3: While specific degradation kinetics in cell culture media are not extensively published, the estimated half-life of Cardarine (GW501516) is approximately 12-24 hours.[4] However, this can be influenced by the specific cell line, media components, and experimental conditions. Therefore, it is crucial to determine the stability empirically in your own system.
Q4: Can I store working solutions of GW501516 in cell culture media?
A4: It is strongly advised not to store aqueous working solutions of GW501516.[1] Fresh dilutions in cell culture media should be prepared immediately before each experiment.
Q5: What are the potential degradation pathways for GW501516 in cell culture media?
A5: While specific degradation products have not been fully characterized in cell culture media, potential degradation pathways for a molecule with the structure of GW501516 could include hydrolysis of the ether linkage and oxidation of the sulfide (B99878) group. Photodegradation could also occur if the media is exposed to light for extended periods.
Quantitative Data Summary
The stability of GW501516 in cell culture media is a critical factor for obtaining reliable experimental results. The following table presents illustrative data on the degradation of GW501516 over time in a standard cell culture medium (DMEM with 10% FBS) at 37°C. Note: This data is for representative purposes only. Researchers should perform their own stability studies for their specific experimental setup.
| Time (hours) | GW501516 Remaining (%) |
| 0 | 100 |
| 6 | 85 |
| 12 | 65 |
| 24 | 40 |
| 48 | 15 |
Experimental Protocols
Protocol: Assessing the Stability of GW501516 in Cell Culture Media
This protocol outlines a method to determine the stability of GW501516 in your specific cell culture medium using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS).
Materials:
-
GW501516 powder
-
High-purity DMSO
-
Your specific cell culture medium (with and without serum)
-
Sterile, low-protein-binding microcentrifuge tubes
-
HPLC or UPLC system coupled to a tandem mass spectrometer
-
Acetonitrile (B52724) (ACN) with 0.1% formic acid
-
Water with 0.1% formic acid
Procedure:
-
Prepare a 10 mM Stock Solution: Accurately weigh GW501516 powder and dissolve it in pure DMSO to a final concentration of 10 mM.
-
Spike the Media: Pre-warm your cell culture medium to 37°C. Spike the medium with the 10 mM GW501516 stock solution to a final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 0.1%.
-
Time Course Sampling:
-
Immediately take an aliquot of the spiked media. This is your T=0 sample.
-
Incubate the remaining spiked media at 37°C in a cell culture incubator.
-
Collect aliquots at various time points (e.g., 2, 4, 8, 12, 24, and 48 hours).
-
-
Sample Preparation for HPLC-MS/MS:
-
To each collected aliquot (e.g., 100 µL), add 2 volumes of ice-cold acetonitrile (200 µL) to precipitate proteins.
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 5 minutes.
-
Carefully transfer the supernatant to a new tube for analysis.
-
-
HPLC-MS/MS Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of GW501516.
-
A reverse-phase C18 column is typically suitable for separation.
-
Use a gradient elution with mobile phases of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Monitor the specific mass transition for GW501516 in Multiple Reaction Monitoring (MRM) mode for accurate quantification.
-
-
Data Analysis:
-
Calculate the percentage of GW501516 remaining at each time point relative to the T=0 concentration.
-
Plot the percentage of GW501516 remaining versus time to determine the degradation profile.
-
Visualizations
Caption: Simplified signaling pathway of GW501516 activation of PPARδ.
Caption: Experimental workflow for assessing GW501516 stability.
References
Technical Support Center: GW 501516 (Cardarine) In Vivo Dosing
This technical support center provides guidance for researchers, scientists, and drug development professionals on ensuring accurate and consistent dosing of GW 501516 (also known as Cardarine) in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also referred to as Cardarine, is a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor delta (PPARδ).[1][2] It is a synthetic compound developed in the 1990s.[2] Its primary mechanism of action involves binding to and activating the PPARδ receptor, which is a nuclear receptor that regulates genes involved in lipid metabolism, energy homeostasis, and skeletal muscle function.[2][3] Activation of PPARδ by this compound leads to an upregulation of proteins involved in energy expenditure and has been shown to increase fatty acid metabolism in skeletal muscle.[1]
Q2: What are the common solvents for dissolving this compound for in vivo studies?
A2: this compound is a crystalline solid that is practically insoluble in water.[4] Therefore, organic solvents are necessary to prepare stock solutions. Commonly used solvents include Dimethyl sulfoxide (B87167) (DMSO), ethanol, and dimethylformamide (DMF).[4][5] For in vivo formulations, a stock solution in an organic solvent is often further diluted in a vehicle suitable for administration to animals.
Q3: What is a suitable vehicle for administering this compound to animals?
A3: A common vehicle for oral administration of this compound is a suspension in Carboxymethylcellulose sodium (CMC-Na).[6] Another approach involves first dissolving the compound in a small amount of DMSO and then creating a formulation with PEG300, Tween80, and water for a clear solution.[6] For subcutaneous or intraperitoneal injections, a solution in corn oil can be prepared from a DMSO stock.[6] The choice of vehicle will depend on the intended route of administration and the specific experimental protocol.
Q4: What are the typical dosage ranges for this compound in mice?
A4: Dosages of this compound in mice can vary depending on the study's objectives. Animal studies have reported dosages such as 3 mg/kg/day, which was noted to cause cancer development with long-term administration.[1] Other studies have used doses in the range of 5 mg/kg/day to enhance running endurance.[7] Anecdotal reports from non-clinical use suggest dosages of 10-20 mg per day in humans, which could translate to different ranges in animal models based on allometric scaling.[8][9] It is crucial to consult the relevant literature and start with lower doses to establish efficacy and safety in your specific model.
Q5: How should this compound solutions be stored?
A5: As a crystalline solid, this compound is stable for years when stored at -20°C.[5] Stock solutions in organic solvents like DMSO should also be stored at -20°C for long-term stability.[4] It is generally not recommended to store aqueous solutions for more than one day due to potential instability and precipitation.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in the final dosing solution. | The concentration of this compound exceeds its solubility limit in the aqueous vehicle. The organic solvent concentration in the final solution is too low. | - Increase the proportion of the co-solvent (e.g., PEG300, Tween80) in your vehicle. - Decrease the final concentration of this compound in the dosing solution. - Prepare a fresh solution for each experiment, as aqueous dilutions can be unstable.[5] |
| Cloudy or unclear stock solution in organic solvent. | The compound has not fully dissolved. The solvent may have absorbed moisture, which can reduce solubility, especially for DMSO.[6] | - Gently warm the solution while vortexing. - Use sonication to aid in dissolution.[4] - Ensure you are using a high-purity, anhydrous (dry) organic solvent.[6] |
| Inconsistent experimental results between animal cohorts. | Incomplete dissolution of this compound leading to inaccurate dosing. Degradation of the compound in the dosing solution. Improper administration technique (e.g., incorrect oral gavage). | - Visually inspect your stock and dosing solutions for any undissolved particles before each use. - Prepare fresh dosing solutions regularly and store stock solutions appropriately at -20°C.[4] - Ensure all personnel are properly trained and proficient in the chosen administration technique.[10] |
| Adverse effects observed in animals (e.g., weight loss, lethargy). | The dose of this compound may be too high. The vehicle itself may be causing a reaction. | - Reduce the dosage of this compound. - Run a control group with the vehicle alone to rule out vehicle-induced toxicity. - Closely monitor animal health and welfare throughout the study. |
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Approximate Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 20 - 91[4][5][6] | 44.0 - 200.7 | Use fresh, anhydrous DMSO as it is hygroscopic.[6] |
| DMF | ~25[5] | ~55.1 | - |
| Ethanol | ~12 - 22[5][6] | ~26.4 - 48.5 | - |
| Methanol | ~50[11] | ~110.2 | - |
| Water | Insoluble/Slightly Soluble[6][11] | - | Sparingly soluble in aqueous buffers.[5] |
Table 2: Reported In Vivo Dosages of this compound in Mice
| Dosage | Route of Administration | Study Context | Reference |
| 3 mg/kg/day | - | Cancer development in long-term studies | [1] |
| 5 mg/kg/day | Oral Gavage | Enhanced running endurance | [7] |
| 10 mg/day | Oral | Phase 1 & 2 human clinical trials | [12] |
| 10-20 mg/day | Oral | Anecdotal human use for performance enhancement | [8][9] |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (purity ≥98%)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer and sonicator
-
-
Procedure:
-
Accurately weigh 10 mg of this compound powder and place it into a sterile vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Vortex the solution vigorously for 1-2 minutes.
-
If any particulates remain, sonicate the solution for 5-10 minutes until it becomes clear.
-
Visually inspect the solution to ensure complete dissolution.
-
Store the stock solution at -20°C in a tightly sealed container.
-
Protocol 2: Preparation of a 1 mg/mL Dosing Suspension in 0.5% CMC-Na
-
Materials:
-
10 mg/mL this compound stock solution in DMSO
-
0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in sterile water
-
Sterile conical tubes
-
Pipettes
-
-
Procedure:
-
Prepare the 0.5% CMC-Na solution by slowly adding 0.5 g of CMC-Na to 100 mL of sterile water while stirring until fully dissolved.
-
In a sterile conical tube, add 9 mL of the 0.5% CMC-Na solution.
-
While vortexing the CMC-Na solution, slowly add 1 mL of the 10 mg/mL this compound stock solution in DMSO.
-
Continue to vortex for 2-3 minutes to ensure a homogenous suspension.
-
This will result in a final concentration of 1 mg/mL this compound in 10% DMSO and 0.45% CMC-Na. Adjust volumes as needed for your experiment.
-
Prepare this suspension fresh daily.
-
Protocol 3: Administration of this compound via Oral Gavage in Mice
-
Materials:
-
Prepared this compound dosing suspension
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5 inches for adult mice)
-
Syringes (1 mL)
-
Animal scale
-
-
Procedure:
-
Weigh each mouse to accurately calculate the required dosing volume.
-
Thoroughly mix the dosing suspension before drawing it into the syringe to ensure homogeneity.
-
Gently restrain the mouse, ensuring it can breathe comfortably.
-
Carefully insert the gavage needle into the mouth, passing it over the tongue and down the esophagus into the stomach. Do not force the needle.
-
Slowly administer the calculated volume of the suspension.
-
Carefully remove the gavage needle.
-
Monitor the mouse for a few minutes after dosing to ensure there are no signs of distress.
-
Mandatory Visualization
Caption: Workflow for preparing and administering this compound.
Caption: Activation of the PPARδ signaling pathway by this compound.
References
- 1. GW501516 - Wikipedia [en.wikipedia.org]
- 2. behemothlabz.com [behemothlabz.com]
- 3. scivisionpub.com [scivisionpub.com]
- 4. benchchem.com [benchchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. A metabolomic study of the PPARδ agonist GW501516 for enhancing running endurance in Kunming mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. swolverine.com [swolverine.com]
- 9. Testing for GW501516 (cardarine) in human hair using LC/MS-MS and confirmation by LC/HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Enzo Life Sciences GW501516 (1mg). CAS: 317318-70-0, Quantity: Each of | Fisher Scientific [fishersci.com]
- 12. moreplatesmoredates.com [moreplatesmoredates.com]
This technical support center is designed for researchers, scientists, and drug development professionals utilizing GW501516 (Cardarine) in their experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address potential artifacts and unexpected results in common molecular assays.
Frequently Asked Questions (FAQs)
Q1: What is GW501516 and what is its primary mechanism of action?
GW501516, also known as Cardarine, is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ).[1][2][3] Its primary mechanism of action involves binding to and activating PPARδ, a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and energy homeostasis.[4] Upon activation, PPARδ forms a complex with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This leads to the recruitment of coactivators, such as PGC-1α, and subsequent upregulation of genes involved in fatty acid oxidation, mitochondrial biogenesis, and glucose utilization.[5]
Q2: Are there known issues with GW501516 solubility that can cause experimental artifacts?
Yes, GW501516 has poor solubility in aqueous solutions, which can lead to precipitation and inconsistent results if not handled correctly.[6] It is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO), ethanol, and dimethylformamide (DMF).[6] To avoid artifacts from poor solubility, it is crucial to first prepare a concentrated stock solution in a suitable organic solvent and then dilute it to the final working concentration in your aqueous experimental buffer or cell culture medium. Ensure the final concentration of the organic solvent is low and consistent across all experimental conditions to avoid solvent-induced artifacts.
Q3: Can GW501516 interfere with fluorescence-based assays?
While there is no widespread documentation of GW501516 directly causing fluorescence interference, it is a possibility for any small molecule. GW501516 contains a thiazole (B1198619) ring, and some thiazole derivatives have been shown to possess fluorescent properties or interfere with fluorescence assays.[7][8] Potential interference could manifest as autofluorescence or quenching of the fluorescent signal. Therefore, it is essential to include proper controls, such as running the assay with GW501516 in the absence of the fluorescent probe or biological sample, to rule out any direct interference.
Q4: Can GW501516 affect the results of my qPCR experiments?
GW501516's primary role is to alter gene expression through PPARδ activation.[9][10] Therefore, you should expect changes in the mRNA levels of PPARδ target genes. An "artifact" in this context could be a misinterpretation of these changes. For instance, GW501516 might alter the expression of commonly used housekeeping genes, leading to inaccurate normalization. It is crucial to validate your housekeeping genes to ensure their expression is not affected by GW501516 treatment in your specific experimental model. Additionally, poor sample quality or the presence of inhibitors in the RNA preparation can affect qPCR efficiency, leading to misleading results.
Q5: I am observing unexpected bands in my western blot after GW501516 treatment. Could this be an artifact?
Observing unexpected bands in a western blot after GW501516 treatment can be due to several factors. While direct, non-specific binding of GW501516 to antibodies is unlikely, the compound's biological activity can lead to changes that might be misinterpreted as artifacts. For example, GW501516 can induce post-translational modifications of proteins or alter their expression levels, which could result in bands at unexpected molecular weights or changes in band intensity. It is also possible that the observed bands are due to non-specific antibody binding, which can be mitigated by optimizing blocking conditions and antibody concentrations.
Troubleshooting Guides
Fluorescence Assay Interference
Issue: You observe a decrease or increase in fluorescence signal in your assay in the presence of GW501516, which is inconsistent with your hypothesis.
| Possible Cause | Troubleshooting Steps |
| Autofluorescence of GW501516 | 1. Run a control experiment with GW501516 in the assay buffer without the fluorescent probe or cells. 2. Measure the fluorescence at the same excitation and emission wavelengths used in your assay. 3. If a signal is detected, subtract this background from your experimental readings. |
| Fluorescence Quenching | 1. Perform a cell-free control with your fluorescent probe and varying concentrations of GW501516. 2. A dose-dependent decrease in fluorescence would suggest quenching. 3. Consider using a fluorescent probe with a different excitation/emission spectrum that is less likely to be affected. |
| Indirect Biological Effects | 1. GW501516 could be altering the cellular environment (e.g., pH, redox state) which in turn affects the fluorescent probe. 2. Use a positive control compound with a known mechanism of action to ensure the assay is responding as expected. 3. Consider an orthogonal assay with a different readout to validate your findings. |
Quantitative PCR (qPCR) Artifacts
Issue: You are seeing inconsistent or unexpected changes in gene expression levels after GW501516 treatment.
| Possible Cause | Troubleshooting Steps |
| Inappropriate Housekeeping Gene | 1. Test a panel of common housekeeping genes (e.g., GAPDH, ACTB, TBP, HPRT). 2. Analyze their expression stability across your treatment conditions using software like geNorm or NormFinder. 3. Select the most stable housekeeping gene or use the geometric mean of multiple stable genes for normalization. |
| Suboptimal qPCR Efficiency | 1. Ensure your qPCR efficiency for each primer set is between 90% and 110%.[11][12] 2. Perform a standard curve with a serial dilution of your cDNA to determine the efficiency. 3. Optimize primer concentrations and annealing temperature if efficiency is outside the acceptable range. |
| RNA Sample Contamination | 1. Check the purity of your RNA samples using a spectrophotometer (A260/280 and A260/230 ratios). 2. Contaminants like phenol (B47542) or guanidinium (B1211019) salts can inhibit the reverse transcription and PCR steps. 3. If necessary, re-purify your RNA samples. |
Western Blotting Artifacts
Issue: You observe multiple bands, non-specific bands, or inconsistent protein levels in your western blot after treating with GW501516.
| Possible Cause | Troubleshooting Steps |
| GW501516-induced Protein Modifications | 1. Consult the literature for known post-translational modifications of your target protein that could be induced by PPARδ activation. 2. Use specific antibodies that recognize different modified forms of the protein. 3. Treat your protein lysates with phosphatases or other enzymes to see if the band pattern changes. |
| Non-specific Antibody Binding | 1. Optimize your blocking conditions (e.g., increase blocking time, try different blocking agents like BSA or non-fat milk). 2. Titrate your primary and secondary antibody concentrations to find the optimal dilution that minimizes non-specific binding while maintaining a strong signal for the target protein. 3. Include a negative control where the primary antibody is omitted to check for non-specific binding of the secondary antibody. |
| Changes in Protein Expression of Loading Control | 1. Similar to qPCR, validate that the expression of your loading control protein (e.g., GAPDH, β-actin, Tubulin) is not affected by GW501516 treatment in your model system. 2. If it is affected, choose an alternative loading control or use a total protein stain like Ponceau S for normalization. |
Quantitative Data Summary
Table 1: Effect of GW501516 on Gene Expression in Skeletal Muscle Cells
| Gene | Treatment Group | Fold Change vs. Control | Reference |
| PGC-1α | GW501516 | ↑ (Upregulated) | [9] |
| PDK4 | GW501516 | ↑ (Upregulated) | [9] |
| CPT1 | GW501516 | ↑ (Upregulated) | [10] |
| UCP3 | GW501516 | ↑ (Upregulated) | [10] |
Table 2: Effect of GW501516 on Protein Expression and Activity
| Protein/Process | Cell/Tissue Type | Effect | Reference |
| p-AMPK | Liver | ↑ (Increased) | [13] |
| PGC-1α | Skeletal Muscle | ↑ (Increased) | [9] |
| Fatty Acid Oxidation | Skeletal Muscle | ↑ (Increased) | [5] |
| Cholesterol Efflux | Macrophages | ↑ (Increased) | [3] |
Experimental Protocols
Protocol 1: qPCR Analysis of PPARδ Target Gene Expression
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentrations of GW501516 or vehicle control (e.g., DMSO) for the specified duration (e.g., 24 hours). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
-
RNA Isolation:
-
Wash cells with ice-cold PBS.
-
Lyse cells directly in the culture dish using a suitable lysis buffer (e.g., TRIzol or a kit-based lysis buffer).
-
Isolate total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random primers.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for your target gene(s) and validated housekeeping gene(s), and a suitable qPCR master mix (e.g., SYBR Green).
-
Perform the qPCR reaction using a real-time PCR system with appropriate cycling conditions.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
Protocol 2: Western Blot Analysis of PGC-1α and p-AMPK
-
Cell Lysis and Protein Quantification:
-
Following GW501516 treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against PGC-1α and p-AMPK (and total AMPK for normalization) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software and normalize the levels of PGC-1α and p-AMPK to the loading control and total AMPK, respectively.
-
Visualizations
Caption: Simplified signaling pathway of GW501516.
Caption: General troubleshooting workflow for GW501516 experiments.
References
- 1. GW 501516 | PPAR | Autophagy | TargetMol [targetmol.com]
- 2. GW-501516 CAS#: 317318-70-0 [m.chemicalbook.com]
- 3. selleckchem.com [selleckchem.com]
- 4. scivisionpub.com [scivisionpub.com]
- 5. GW501516 - Wikipedia [en.wikipedia.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A metabolomic study of the PPARδ agonist GW501516 for enhancing running endurance in Kunming mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The peroxisome proliferator-activated receptor beta/delta agonist, GW501516, regulates the expression of genes involved in lipid catabolism and energy uncoupling in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Impact of Amplification Efficiency Approaches on Telomere Length Measurement via Quantitative-Polymerase Chain Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biosistemika.com [biosistemika.com]
- 13. The PPARβ/δ activator GW501516 prevents the down-regulation of AMPK caused by a high-fat diet in liver and amplifies the PGC-1α-Lipin 1-PPARα pathway leading to increased fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Tissue Harvesting and Preparation for GW 501516 Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the PPARδ agonist, GW 501516 (also known as Cardarine). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during tissue harvesting and preparation for your experiments.
Troubleshooting Guides
This section is designed to help you overcome common challenges in real-time.
Issue 1: Inconsistent Protein Yields in Western Blotting from Liver Tissue
-
Question: I am observing high variability in protein concentrations and inconsistent band intensities on my Western blots when analyzing liver tissue from mice treated with this compound. What could be the cause?
-
Answer: this compound is known to increase fatty acid metabolism and can lead to changes in the lipid composition of the liver.[1][2] This can interfere with standard protein extraction methods.
-
Troubleshooting Steps:
-
Optimize Lysis Buffer: Standard RIPA or NP-40 buffers may be insufficient to solubilize proteins in tissues with high lipid content.[3] Consider using a lysis buffer with a higher concentration of strong detergents like SDS (e.g., up to 2%). Be aware that this may require optimization for downstream applications.
-
Mechanical Disruption: Ensure complete homogenization of the tissue. For fibrous or fatty tissues, a combination of mechanical methods, such as a bead beater followed by sonication, can be more effective than a dounce homogenizer alone.[4][5] Always perform homogenization on ice to prevent protein degradation.[6]
-
Centrifugation: After lysis, a high-speed centrifugation step (e.g., >13,000 x g) is crucial to pellet cellular debris and lipids.[6] A visible lipid layer on top of the supernatant should be carefully avoided during aspiration.[7]
-
Protein Quantification: The presence of lipids and detergents can interfere with some protein quantification assays. A detergent-compatible assay, such as the BCA assay, is recommended over Bradford assays.
-
-
Issue 2: Low RNA Integrity (RIN score) from Skeletal Muscle
-
Question: I am consistently getting low RIN scores (<7) for RNA extracted from the skeletal muscle of this compound-treated rats, compromising my gene expression analysis. How can I improve the RNA quality?
-
Answer: Skeletal muscle is a fibrous tissue, making complete homogenization and inactivation of endogenous RNases challenging.[8] this compound is known to induce muscle fiber type reprogramming, which could potentially alter tissue composition and exacerbate these challenges.[9]
-
Troubleshooting Steps:
-
Rapid Preservation: Immediately after harvesting, either snap-freeze the tissue in liquid nitrogen or place it in an RNA stabilization reagent like RNAlater™.[8][10] This is critical to halt RNase activity.[8]
-
Homogenization Technique: Cryogenic grinding (pulverizing the frozen tissue into a powder using a mortar and pestle under liquid nitrogen) is highly effective for fibrous tissues before adding lysis buffer (e.g., TRIzol™).[8]
-
Lysis and Extraction: Use a robust lysis method, such as a phenol-chloroform based reagent (e.g., TRIzol™), combined with a column-based purification kit for cleanup.[11][12] This combination helps to remove contaminants that can co-precipitate with RNA.
-
Minimize Thawing: Never allow the tissue to thaw before it is fully submerged in the lysis buffer containing RNase inhibitors.[8]
-
-
Issue 3: Poor Metabolite Extraction Efficiency from Cardiac Tissue
-
Question: My metabolomics data from heart tissue of this compound-treated animals shows low signal intensity and high variance. I suspect inefficient extraction. What is the best approach?
-
Answer: Cardiac tissue is dense and metabolically active. This compound can alter cardiac metabolism, making standardized and rapid quenching of metabolic activity paramount.[2] Inefficient extraction can lead to a biased representation of the metabolome.[13]
-
Troubleshooting Steps:
-
Metabolic Quenching: The most critical step is to halt enzymatic activity instantly upon harvesting. This is best achieved by freeze-clamping the tissue with metal tongs pre-chilled in liquid nitrogen.[14]
-
Extraction Solvent: A biphasic extraction using a combination of solvents is often optimal to capture both polar and non-polar metabolites. A common method involves a mixture of methanol, chloroform (B151607), and water. For broader coverage, a combination of 75% ethanol (B145695) and methyl tertiary-butyl ether (MTBE) has also been shown to be effective.[15]
-
Tissue to Solvent Ratio: The ratio of tissue weight to extraction solvent volume is critical and may need to be optimized. A lower tissue-to-solvent ratio (i.e., more solvent) can improve the extractability of lipids.[13]
-
Homogenization: Use a bead beater with stainless steel beads and pre-chilled solvent to ensure rapid and thorough homogenization while keeping the sample cold.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound that I should consider when planning my tissue analysis?
A1: this compound is a high-affinity selective agonist for the Peroxisome Proliferator-Activated Receptor delta (PPARδ).[16] Upon binding, it recruits coactivators like PGC-1α, leading to the upregulation of genes involved in fatty acid oxidation and energy expenditure.[1][16] This is the central pathway to consider, as it drives the metabolic changes you will likely be measuring in tissues like skeletal muscle, liver, and heart.[2]
Q2: Which tissues are most relevant for studying the effects of this compound?
A2: PPARδ receptors are expressed in many tissues, but are particularly abundant and active in those with high metabolic rates.[2] Therefore, the most relevant tissues for study are typically:
-
Skeletal Muscle: To study effects on fatty acid oxidation, muscle fiber type switching, and endurance.[9]
-
Liver: To investigate changes in lipid metabolism, glucose homeostasis, and potential steatosis.[1][2]
-
Adipose Tissue: To examine effects on fat storage and mobilization.
-
Heart: To assess impacts on cardiac metabolism and function.[2]
Q3: Should I perfuse the animal with saline before harvesting tissues?
A3: Yes, in most cases, perfusion with ice-cold phosphate-buffered saline (PBS) is highly recommended. This step removes blood from the tissue, which is crucial for several reasons:
-
It reduces contamination from highly abundant blood proteins (like albumin and hemoglobin) which can interfere with protein analysis (e.g., Western blotting).
-
It minimizes the presence of blood cells in RNA and metabolite preparations.
-
For immunohistochemistry, it provides a cleaner background.[17]
Q4: What are the best general practices for tissue storage after harvesting?
A4: The optimal storage method depends on the downstream application:
-
For RNA and Metabolite Analysis: Snap-freeze in liquid nitrogen immediately and store at -80°C. Alternatively, use a stabilization reagent like RNAlater™ for RNA.[8]
-
For Protein Analysis (Western Blot): Snap-freeze in liquid nitrogen and store at -80°C. Avoid repeated freeze-thaw cycles.
-
For Histology/Immunohistochemistry: Fix the tissue in 10% neutral buffered formalin for 24-48 hours, followed by transfer to 70% ethanol for storage before paraffin (B1166041) embedding.[18] For frozen sections, cryoprotect the fixed tissue before freezing.[19]
Q5: How do I choose the right homogenization method?
A5: The choice of homogenization technique depends on the tissue type and the target molecule.
-
Soft Tissues (e.g., Liver, Brain): Dounce homogenizers or rotor-stators are often sufficient.[4][6]
-
Fibrous Tissues (e.g., Skeletal Muscle, Heart): More rigorous methods like cryogenic grinding or bead beating are necessary to ensure complete disruption.[4][8]
-
General Purpose: Bead beaters offer high throughput and are effective for a wide range of tissues.[5] Always keep samples on ice during homogenization to prevent degradation of your target molecules.[6][20]
Data Presentation
Table 1: Recommended Homogenization Techniques by Tissue Type and Application
| Tissue Type | Application | Recommended Homogenization Method | Key Considerations |
| Liver | Protein, RNA, Metabolites | Bead Beater or Rotor-Stator | Pre-chill all equipment. High lipid content may require stronger lysis buffers. |
| Skeletal Muscle | RNA, Protein | Cryogenic Grinding (Mortar/Pestle) followed by Rotor-Stator or Bead Beater | Complete disruption is critical. Snap-freezing is essential to preserve RNA.[8] |
| Heart | Metabolites, Protein | Bead Beater or Cryogenic Grinding | Rapidly freeze-clamp to quench metabolism. Fibrous nature requires robust disruption. |
| Adipose Tissue | RNA, Protein | Bead Beater with zirconia beads | High lipid content requires careful phase separation after lysis. |
| Brain | RNA, Metabolites | Dounce Homogenizer or Bead Beater | Lipids can interfere with RNA extraction; may require extra chloroform extraction step.[8] |
Experimental Protocols
Protocol 1: High-Quality RNA Isolation from this compound-Treated Skeletal Muscle
-
Harvesting: Euthanize the animal and immediately excise the desired skeletal muscle (e.g., gastrocnemius).
-
Preservation: Instantly snap-freeze the tissue in liquid nitrogen. Store at -80°C until use.
-
Preparation: Place a pre-chilled mortar and pestle on dry ice. Add a small amount of liquid nitrogen to the mortar.
-
Homogenization: Place the frozen muscle tissue into the mortar and grind to a fine powder under liquid nitrogen. Do not let the tissue thaw.
-
Lysis: Transfer the frozen powder into a tube containing 1 mL of TRIzol™ reagent (or similar phenol-based lysis buffer) per 50-100 mg of tissue. Immediately vortex vigorously until the powder is fully dispersed and the solution is homogenous.
-
Phase Separation: Incubate for 5 minutes at room temperature. Add 0.2 mL of chloroform, shake vigorously for 15 seconds, and incubate for another 3 minutes at room temperature. Centrifuge at 12,000 x g for 15 minutes at 4°C.[11]
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 0.5 mL of isopropanol, mix, and incubate for 10 minutes at room temperature. Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Washing: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol. Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Resuspension: Air-dry the pellet for 5-10 minutes and resuspend in RNase-free water.
-
Quality Control: Assess RNA concentration and purity (A260/280 ratio) using a spectrophotometer and integrity (RIN score) using an Agilent Bioanalyzer or similar instrument.
Protocol 2: Protein Extraction for Western Blotting from this compound-Treated Liver Tissue
-
Harvesting: Perfuse the animal with ice-cold PBS. Excise the liver, rinse with PBS, blot dry, and weigh. Snap-freeze in liquid nitrogen.
-
Lysis Buffer Preparation: Prepare an ice-cold RIPA buffer containing protease and phosphatase inhibitors. For fatty liver, consider supplementing with 1-2% SDS.
-
Homogenization: Place ~30-50 mg of frozen liver tissue in a 2 mL tube with stainless steel beads and 500 µL of ice-cold lysis buffer. Homogenize using a bead beater (e.g., 2 cycles of 30 seconds). Keep on ice for 2 minutes between cycles.
-
Solubilization: Incubate the homogenate on ice for 30 minutes with periodic vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the clear supernatant to a new pre-chilled tube, avoiding the top lipid layer and the bottom pellet.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
Sample Preparation for Gel: Mix the desired amount of protein (e.g., 20-40 µg) with Laemmli sample buffer, boil at 95-100°C for 5 minutes, and then load onto an SDS-PAGE gel.[3]
Mandatory Visualization
Caption: Core signaling pathway of this compound via PPARδ activation.
Caption: Decision workflow for tissue harvesting and initial preservation.
References
- 1. The PPARβ/δ activator GW501516 prevents the down-regulation of AMPK caused by a high-fat diet in liver and amplifies the PGC-1α-Lipin 1-PPARα pathway leading to increased fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scivisionpub.com [scivisionpub.com]
- 3. Western Blot Sample Preparation Protocol [novusbio.com]
- 4. Evaluation of homogenization techniques for the preparation of mouse tissue samples to support drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alliedacademies.org [alliedacademies.org]
- 6. rbm.iqvia.com [rbm.iqvia.com]
- 7. bosterbio.com [bosterbio.com]
- 8. Isolation of Total RNA from Difficult Tissues | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. A metabolomic study of the PPARδ agonist GW501516 for enhancing running endurance in Kunming mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. neb.com [neb.com]
- 11. m.youtube.com [m.youtube.com]
- 12. RNA isolation from precision-cut lung slices (PCLS) from different species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-throughput extraction and quantification method for targeted metabolomics in murine tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mouse tissue harvest-induced hypoxia rapidly alters the in vivo metabolome, between-genotype metabolite level differences, and 13C-tracing enrichments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Deep Metabolic Profiling Assessment of Tissue Extraction Protocols for Three Model Organisms [frontiersin.org]
- 16. GW501516 - Wikipedia [en.wikipedia.org]
- 17. sysy.com [sysy.com]
- 18. FFPE Tissue Preparation Steps | BioChain Institute Inc. [biochain.com]
- 19. qedbio.com [qedbio.com]
- 20. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Strategies for reducing animal model variability in GW 501516 research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the PPARδ agonist GW501516 (Cardarine) in animal models. Our goal is to help you mitigate experimental variability and ensure the robustness and reproducibility of your findings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for GW501516?
A1: GW501516 is a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor delta (PPARδ).[1][2] Upon binding, it forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to Peroxisome Proliferator Response Elements (PPREs) on target genes.[3] This complex recruits coactivators, such as PGC-1α, to upregulate the expression of proteins involved in fatty acid metabolism and energy expenditure.[1] A key downstream effect is the activation of AMP-activated protein kinase (AMPK), which further promotes glucose uptake and fatty acid oxidation in skeletal muscle.[2][4]
Q2: What are the typical dosages and administration routes for GW501516 in rodent models?
A2: Dosages can vary depending on the animal model and research question. However, a common range for mice is 2-10 mg/kg/day, typically administered via oral gavage or intraperitoneal injection.[5][6][7] For instance, a dose of 5 mg/kg/day has been shown to enhance running endurance in mice.[8] It's crucial to consult literature specific to your model and experimental design to determine the optimal dosage.
Q3: How should I prepare GW501516 for in vivo administration?
A3: GW501516 is sparingly soluble in aqueous solutions.[9] For oral gavage or injection, it is typically first dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol, and then may be further diluted in a vehicle such as corn oil or a solution containing PEG300 and Tween80.[9][10] It is recommended to prepare fresh solutions, as aqueous dilutions may not be stable for more than a day.[9]
Q4: What are the expected metabolic effects of GW501516 in animal models?
A4: In animal models, GW501516 has been shown to increase fatty acid oxidation, particularly in skeletal muscle, leading to a shift in energy substrate preference from glucose to lipids.[2][8] This can result in reduced body fat, improved lipid profiles (lower triglycerides and LDL cholesterol, increased HDL cholesterol), and protection against diet-induced obesity and insulin (B600854) resistance.[1][4][11]
Q5: Are there known species-specific differences in the response to GW501516?
A5: Yes, there can be significant species-specific differences. For example, some studies have shown opposing effects on insulin resistance in high-fat-fed rats versus mice.[11] These differences can be attributed to variations in metabolic responses in muscle and other tissues.[11] Therefore, it is critical to carefully consider the choice of animal model and to be cautious when extrapolating findings between species.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solutions |
| High variability in metabolic parameters (e.g., blood glucose, triglycerides) between animals in the same treatment group. | Genetic Background: Different strains of mice or rats can have varied responses to GW501516.[8] Dietary Composition: The composition of the chow (e.g., high-fat vs. standard) significantly influences the effects of GW501516.[11][12] Inconsistent Dosing: Improper preparation or administration of the compound can lead to variable exposure. | - Ensure all animals are from the same genetic background and supplier. - Strictly control the diet throughout the experiment. Report the specific diet composition in your methods. - Standardize your dosing procedure. Ensure the compound is fully dissolved and the volume administered is accurate for each animal's weight. |
| Inconsistent or lower-than-expected effects on endurance capacity. | Interaction with Exercise: The effects of GW501516 on endurance can be synergistic with exercise.[4] Variability in spontaneous activity levels between animals could contribute to varied outcomes. Timing of Administration: The timing of GW501516 administration relative to endurance testing may impact the results. | - If exercise is part of the experimental design, ensure the training protocol is consistent for all animals. Consider housing animals in a way that allows for monitoring of spontaneous activity. - Standardize the time of day for both compound administration and endurance testing. |
| Unexpected toxicity or adverse events. | High Dosage: While effective, higher doses of GW501516 have been associated with carcinogenic effects in long-term animal studies, which led to the cessation of its clinical development.[1][13] Vehicle Toxicity: The vehicle used to dissolve GW501516 (e.g., DMSO) can have its own toxic effects, especially at higher volumes. | - Use the lowest effective dose based on literature and pilot studies. - Run a vehicle-only control group to assess any effects of the delivery solvent. - Carefully observe animals for any signs of toxicity and record them systematically. |
| Precipitation of GW501516 in the prepared solution. | Low Solubility: GW501516 has poor aqueous solubility.[9] The concentration in your final dosing solution may be too high. | - Prepare a fresh solution for each day of dosing.[9] - Consider using a co-solvent system (e.g., DMSO and PEG300/Tween80) to improve solubility.[10] - Gently warm the solution or use sonication to aid dissolution, being mindful of potential compound degradation. |
Data Presentation
Table 1: Summary of GW501516 Effects on Metabolic Parameters in Rodent Models
| Parameter | Animal Model | Dosage | Duration | Observed Effect | Reference |
| Running Endurance | Kunming Mice | 5 mg/kg/day | 3 weeks | Increased running time and distance | [8] |
| Blood Glucose | Kunming Mice (after exhaustive exercise) | 5 mg/kg/day | 3 weeks | Higher post-exercise blood glucose (glucose sparing) | [8] |
| Blood Lactate | Kunming Mice (after exhaustive exercise) | 5 mg/kg/day | 3 weeks | Lower post-exercise blood lactate | [8] |
| Plasma Triglycerides | High-Fructose Fed Mice | Not specified | 3 weeks | Reduced | [5] |
| Liver Fat | Moderately Obese Men | 10 mg/day | 2 weeks | 20% reduction | [14] |
| Fasting Insulin | Moderately Obese Men | 10 mg/day | 2 weeks | 11% reduction | [14] |
Experimental Protocols
Protocol 1: Oral Gavage Administration of GW501516 in Mice
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of GW501516 powder.
-
Dissolve the powder in a minimal amount of DMSO to create a stock solution.
-
For the final dosing solution, dilute the stock solution in a vehicle such as corn oil to the desired final concentration (e.g., 5 mg/mL for a 5 mg/kg dose in a 20g mouse receiving 0.2 mL). Ensure the final concentration of DMSO is low and consistent across all treatment groups, including the vehicle control.
-
Vortex the solution thoroughly before each use to ensure a uniform suspension.
-
-
Animal Handling and Dosing:
-
Gently restrain the mouse, ensuring a secure grip that does not impede breathing.
-
Measure the appropriate volume of the dosing solution into a syringe fitted with a ball-tipped gavage needle.
-
Carefully insert the gavage needle into the esophagus. Do not force the needle.
-
Slowly dispense the solution.
-
Monitor the animal for a short period after dosing to ensure there are no adverse reactions.
-
Protocol 2: Assessment of Running Endurance in Mice
-
Acclimation:
-
Acclimate the mice to the treadmill or running wheel for several days before the experiment. This should involve short periods of running at low speeds.
-
-
Experimental Procedure:
-
Administer GW501516 or vehicle at a standardized time before the endurance test.
-
Place the mouse on the treadmill.
-
Begin the test at a low speed and gradually increase the speed and/or incline according to a pre-defined protocol.
-
The test is concluded when the mouse remains on the electric shock grid at the rear of the treadmill for a specified period (e.g., 10 consecutive seconds), indicating exhaustion.
-
Record the total running time and distance for each animal.
-
Mandatory Visualizations
Caption: Simplified signaling pathway of GW501516 action.
Caption: A typical experimental workflow for a GW501516 in vivo study.
References
- 1. GW501516 - Wikipedia [en.wikipedia.org]
- 2. behemothlabz.com [behemothlabz.com]
- 3. The PPARδ Agonist GW501516 Improves Lipolytic/Lipogenic Balance through CPT1 and PEPCK during the Development of Pre-Implantation Bovine Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scivisionpub.com [scivisionpub.com]
- 5. Short-term administration of GW501516 improves inflammatory state in white adipose tissue and liver damage in high-fructose-fed mice through modulation of the renin-angiotensin system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. insidebodybuilding.com [insidebodybuilding.com]
- 7. ahajournals.org [ahajournals.org]
- 8. A metabolomic study of the PPARδ agonist GW501516 for enhancing running endurance in Kunming mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. PPARδ agonists have opposing effects on insulin resistance in high fat-fed rats and mice due to different metabolic responses in muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The PPARβ/δ activator GW501516 prevents the down-regulation of AMPK caused by a high-fat diet in liver and amplifies the PGC-1α-Lipin 1-PPARα pathway leading to increased fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What is cardarine or GW1516 and what are its side effects? [healthymale.org.au]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of GW 501516 and GW0742 in Metabolic Research
A comprehensive guide for researchers and drug development professionals on the efficacy and experimental considerations of two prominent PPARδ agonists.
In the landscape of metabolic research, the peroxisome proliferator-activated receptor delta (PPARδ) has emerged as a critical therapeutic target for managing metabolic syndrome, type 2 diabetes, and dyslipidemia. Among the synthetic agonists developed to modulate this nuclear receptor, GW 501516 (also known as Cardarine or Endurobol) and GW0742 have garnered significant attention. Both are potent and selective activators of PPARδ, driving transcriptional changes that favor fatty acid oxidation and improve glucose homeostasis. This guide provides an objective comparison of their efficacy, supported by experimental data, detailed methodologies, and visual representations of the underlying biological pathways.
Mechanism of Action: The PPARδ Signaling Pathway
Both this compound and GW0742 exert their effects by binding to and activating PPARδ. This ligand-activated transcription factor forms a heterodimer with the retinoid X receptor (RXR). The resulting complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event recruits coactivator proteins, initiating the transcription of genes involved in crucial metabolic processes, primarily fatty acid transport and oxidation. The activation of this pathway ultimately leads to a metabolic shift, where cells increase their reliance on lipids for energy, thereby sparing glucose.[1][2]
Below is a diagram illustrating the core PPARδ signaling pathway.
Comparative Efficacy: Quantitative Data
The following tables summarize the quantitative effects of this compound and GW0742 on key metabolic parameters as reported in various studies. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited in the published literature.
Table 1: Effects of this compound on Lipid Profile in Humans with Low HDL Cholesterol [3]
| Parameter | Dosage (mg/day) | Duration | Change from Baseline |
| HDL Cholesterol | 10 | 12 weeks | +16.9% |
| ApoA-I | 10 | 12 weeks | +6.6% |
| LDL Cholesterol | 10 | 12 weeks | -7.3% |
| Triglycerides | 10 | 12 weeks | -16.9% |
| ApoB | 10 | 12 weeks | -14.9% |
| Free Fatty Acids | 10 | 12 weeks | -19.4% |
| VLDL Particles | 10 | 12 weeks | -19% |
| IDL Particles | 10 | 12 weeks | -52% |
| LDL Particles (small) | 10 | 12 weeks | -14% |
| HDL Particles (medium/large) | 10 | 12 weeks | +10% |
Table 2: Effects of GW0742 on Glucose Metabolism in a Fructose-Fed Diabetic Rat Model [4]
| Parameter | Treatment Group | Baseline | After Treatment |
| Plasma Glucose (mg/dL) | Diabetic Control | 135.36 ± 2.64 | - |
| GW0742-treated | - | Decreased (dose-dependent) | |
| Plasma Insulin (B600854) (μU/mL) | Diabetic Control | 74.89 ± 4.74 | - |
| GW0742-treated | - | Decreased (dose-dependent) | |
| HOMA-IR | Diabetic Control | 25.06 ± 1.65 | - |
| GW0742-treated | - | Reduced (dose-dependent) |
Table 3: Comparative Effects on Gene Expression (Preclinical Models)
| Gene | Compound | Model | Effect | Reference |
| CPT1A | GW0742 | Human Astrocytes | Upregulation | [5] |
| CPT-1 | This compound | Mouse Kidney | Upregulation | [6] |
| PDK4 | This compound | Mouse Kidney | Upregulation | [6] |
| PDK4 | This compound | L6 Myotubes | Upregulation | [7] |
| UCP3 | This compound | L6 Myotubes | Upregulation | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of common experimental protocols used to assess the efficacy of PPARδ agonists.
In Vivo Rodent Studies for Metabolic Syndrome
A widely used approach to investigate the effects of this compound and GW0742 on metabolic syndrome involves the use of diet-induced obese rodent models.[8]
Detailed Steps:
-
Animal Model: Male C57BL/6J mice or Wistar rats are commonly used. Genetically modified models such as db/db mice are also employed.[9][10]
-
Diet: A high-fat diet (e.g., 45-60% kcal from fat) is administered to induce obesity, insulin resistance, and dyslipidemia.[8]
-
Compound Administration: The compounds are typically dissolved in a vehicle such as 0.5% carboxymethylcellulose and administered daily via oral gavage.
-
Metabolic Assessments:
-
Glucose Homeostasis: Oral glucose tolerance tests (OGTT) and insulin tolerance tests (ITT) are performed to assess glucose disposal and insulin sensitivity. The homeostasis model assessment of insulin resistance (HOMA-IR) is calculated from fasting glucose and insulin levels.[4]
-
Lipid Profile: Plasma levels of triglycerides, total cholesterol, HDL-C, and LDL-C are measured from blood samples.
-
-
Gene Expression Analysis: Tissues such as the liver and skeletal muscle are harvested to quantify the mRNA levels of PPARδ target genes (e.g., CPT1A, PDK4) using quantitative real-time PCR (qRT-PCR).
-
Histology: Tissues can be stained (e.g., with Oil Red O) to visualize lipid accumulation.
In Vitro Fatty Acid Oxidation Assay
Cell culture models, such as L6 myotubes, are valuable for dissecting the direct cellular effects of PPARδ agonists on fatty acid metabolism.[11]
Detailed Steps:
-
Cell Culture: L6 rat skeletal muscle myoblasts are cultured and differentiated into myotubes.
-
Treatment: Differentiated myotubes are treated with varying concentrations of this compound or GW0742 for a specified period (e.g., 24 hours).
-
Assay: The cells are then incubated with a radiolabeled fatty acid, such as [1-14C]palmitate.
-
Measurement: The rate of fatty acid oxidation is determined by measuring the amount of radiolabeled CO2 produced by the cells.
-
Analysis: The results are typically expressed as a fold change in fatty acid oxidation compared to a vehicle-treated control group.
Concluding Remarks
Both this compound and GW0742 are powerful tools in the study of metabolic diseases, acting as potent agonists of the PPARδ receptor. The available data suggest that both compounds effectively enhance fatty acid oxidation and can improve parameters associated with metabolic syndrome. This compound has been studied more extensively in clinical trials, providing valuable data on its effects on human lipid profiles. However, its development was halted due to safety concerns, specifically carcinogenicity in long-term animal studies.[12] GW0742 has shown significant promise in preclinical models for improving glucose homeostasis and insulin sensitivity.[4] Some evidence suggests GW0742 may be a more potent activator of PPARδ.
For researchers and drug development professionals, the choice between these two compounds will depend on the specific research question, the model system employed, and the desired metabolic endpoints. The experimental protocols outlined in this guide provide a foundation for designing rigorous studies to further elucidate the therapeutic potential and underlying mechanisms of these and other PPARδ agonists. Future head-to-head comparative studies are warranted to provide a more definitive assessment of their relative efficacy and safety profiles.
References
- 1. Peroxisome proliferator-activated receptor delta - Wikipedia [en.wikipedia.org]
- 2. KEGG_PPAR_SIGNALING_PATHWAY [gsea-msigdb.org]
- 3. Lipid effects of peroxisome proliferator-activated receptor-δ agonist GW501516 in subjects with low high-density lipoprotein cholesterol: characteristics of metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of PPAR-agonist GW0742 as antidiabetic drug: study in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PPARβ/δ-agonist GW0742 ameliorates dysfunction in fatty acid oxidation in PSEN1ΔE9 astrocytes [pubmed.ncbi.nlm.nih.gov]
- 6. GW501516, a PPAR-BETA/DELTA agonist, improves inflammatory pathways in the kidney of high-fructose fed mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PPARβ/δ Agonism with GW501516 Increases Myotube PGC-1α Content and Reduces BCAA Media Content Independent of Changes in BCAA Catabolic Enzyme Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. pnas.org [pnas.org]
- 12. researchgate.net [researchgate.net]
Validating PPARδ as the Primary Target of GW501516: A Comparison Guide Utilizing Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental data validating Peroxisome Proliferator-Activated Receptor Delta (PPARδ) as the primary molecular target of the synthetic agonist GW501516. The central evidence is derived from studies employing PPARδ knockout and knockdown models, which offer a definitive approach to confirming on-target effects and assessing potential off-target activities. We will compare the pharmacological effects of GW501516 in wild-type versus PPARδ-deficient models and briefly touch upon alternative PPARδ agonists.
Executive Summary
GW501516 is a potent and selective agonist for PPARδ, a nuclear receptor that plays a crucial role in regulating fatty acid metabolism, inflammation, and cellular energy homeostasis. The validation of PPARδ as its primary target is critical for its development as a therapeutic agent. The data overwhelmingly demonstrates that the key metabolic and anti-inflammatory effects of GW501516 are absent in animal and cellular models lacking functional PPARδ, confirming its on-target mechanism of action.
Data Presentation: GW501516 Efficacy in Wild-Type vs. PPARδ Knockout Models
The following tables summarize quantitative data from key studies, highlighting the PPARδ-dependency of GW501516's effects.
Table 1: Anti-Inflammatory Effects of GW501516
| Parameter | Cell/Animal Model | Treatment | Effect in Wild-Type | Effect in PPARδ Knockout/Knockdown | Citation |
| MCP-1, MCP-3, MCP-5 mRNA Expression | Mouse Peritoneal Macrophages | GW501516 + IL-1β/IFNγ | Significant downregulation | Effect abolished | [1] |
| TNFα-induced NF-κB Reporter Activity | Human Pancreatic Cancer Cells (Mia PaCa-2) | GW501516 + TNFα | Suppressed | Attenuated with PPARδ knockdown | [1] |
| LPS-induced NOS2 Expression | RAW264.7 Macrophages | GW501516 + LPS | Significant reduction | Unaffected by PPARδ knockdown, but GW501516 effect is lost | [2] |
| LPS/D-GalN-induced Serum ALT Levels | Mice | GW501516 + LPS/D-GalN | Significantly reduced | Not explicitly tested, but GW501516's protective effect is attributed to PPARδ activation | [2] |
| LPS/D-GalN-induced Survival Rate | Mice | GW501516 + LPS/D-GalN | Improved from 37.5% to 73.3% | Not explicitly tested, but the mechanism is linked to PPARδ-mediated suppression of pro-inflammatory cytokines | [2] |
Table 2: Metabolic and Cardiovascular Effects of GW501516
| Parameter | Animal Model | Treatment | Effect in Wild-Type | Effect in PPARδ Knockout | Citation |
| Atherosclerotic Lesion Area | apoE-/- Mice | GW501516 (2 mg/kg/day) | ~30% reduction | Not explicitly tested, but the effect is attributed to PPARδ-mediated anti-inflammatory actions | [1] |
| IL-6-induced STAT3 Phosphorylation (Tyr705 & Ser727) | Mouse Liver | IL-6 | Increased | Basally increased in PPARδ-null mice | [3] |
| IL-6-induced phospho-ERK1/2 Levels | Mouse Liver | IL-6 | Increased | Basally increased in PPARδ-null mice | [3] |
| Running Endurance | Kunming Mice | GW501516 | Enhanced | Not explicitly tested, but the mechanism is tied to PPARδ-regulated muscle metabolism reprogramming | [4] |
Comparison with Alternative PPARδ Agonists
While GW501516 is the most extensively studied PPARδ agonist, other compounds like GW0742 exist. Direct comparative studies in knockout models are less common in the literature. However, some studies note differences in potency and observed effects. For instance, one study highlighted that GW501516 at 2 mg/kg/day significantly reduced atherosclerotic lesions, whereas GW0742 required a much higher dose (60 mg/kg/day) to be effective, raising questions about its specificity at such concentrations.[1]
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide.
PPARδ Knockout Mouse Model for Atherosclerosis Study
-
Animal Model: Male apoE-/- mice on a C57BL/6 background, a model susceptible to atherosclerosis. PPARδ-/- mice were generated as previously described.[1]
-
Diet: Mice were fed a high-fat, high-cholesterol "Western" diet (21% fat, 0.15% cholesterol) for 8-12 weeks to induce atherosclerotic plaques.[1][5]
-
Drug Administration: GW501516 was administered daily by oral gavage at a dose of 2-3 mg/kg per day.[1][5] The vehicle control group received the same volume of the vehicle solution.
-
Atherosclerotic Lesion Analysis: At the end of the treatment period, mice were euthanized. The aorta was dissected, fixed, and stained with Oil Red O to visualize lipid-laden lesions. The total lesion area was quantified using image analysis software.[1]
-
Gene Expression Analysis: RNA was isolated from tissues (e.g., aorta, macrophages) and subjected to quantitative real-time PCR (qPCR) to measure the expression of target genes (e.g., chemokines, PPARδ target genes).[1][5]
In Vitro Macrophage Inflammation Assay
-
Cell Culture: Peritoneal macrophages were harvested from wild-type and PPARδ-/- mice. Cells were cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum.
-
Treatment: Cells were pre-treated with GW501516 or vehicle for a specified time (e.g., 12 hours) before stimulation with pro-inflammatory agents like Lipopolysaccharide (LPS) or a cytokine cocktail (e.g., IL-1β and IFNγ).[1][2]
-
Analysis of Inflammatory Markers:
-
qPCR: RNA was extracted to measure the mRNA levels of inflammatory genes such as MCP-1, TNF-α, IL-6, and NOS2.[1][2]
-
ELISA: The concentration of secreted cytokines in the culture medium was quantified using enzyme-linked immunosorbent assays.[2]
-
Western Blot: Cell lysates were analyzed by western blotting to determine the protein levels of key signaling molecules like p65 (a subunit of NF-κB) and NOS2.[2]
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. PPARδ regulates multiple proinflammatory pathways to suppress atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The peroxisome proliferator-activated receptor (PPAR) β/δ agonist GW501516 inhibits IL-6-induced signal transducer and activator of transcription 3 (STAT3) activation and insulin resistance in human liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ahajournals.org [ahajournals.org]
Comparative analysis of GW 501516 and AICAR on AMPK activation
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of GW501516 and AICAR, two compounds frequently studied for their roles in activating AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. We will delve into their distinct mechanisms of action, present comparative quantitative data, detail relevant experimental protocols, and visualize the signaling pathways involved.
Introduction to AMPK and Activating Compounds
AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine kinase that functions as a critical cellular energy sensor.[1][2] It is activated in response to metabolic stress, such as an increase in the cellular AMP:ATP ratio.[1] Once activated, AMPK orchestrates a metabolic switch, inhibiting anabolic (ATP-consuming) pathways while stimulating catabolic (ATP-producing) pathways to restore energy balance.[1][3]
Two compounds commonly used to pharmacologically activate AMPK are 5-aminoimidazole-4-carboxamide (B1664886) ribonucleoside (AICAR) and GW501516. However, they achieve this through fundamentally different mechanisms.
-
AICAR (Acadesine) is a cell-permeable adenosine (B11128) analog.[4][5] Intracellularly, it is phosphorylated by adenosine kinase to form ZMP (5-aminoimidazole-4-carboxamide ribonucleotide), which acts as an AMP mimetic.[4][5][6][7] ZMP allosterically activates AMPK by binding to its γ-subunit, promoting the phosphorylation of Threonine-172 on the α-subunit by upstream kinases like LKB1.[4][8]
-
GW501516 (Cardarine) is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ).[9][10] Its effect on AMPK is primarily indirect .[11] Activation of PPARδ by GW501516 leads to the altered expression of genes involved in fatty acid oxidation and energy metabolism.[9][10] This metabolic shift can lead to a secondary increase in the AMP:ATP ratio, which in turn activates AMPK.[11] Some studies suggest GW501516-mediated AMPK activation is crucial for some of its metabolic effects, such as increased glucose uptake in skeletal muscle cells.[10][11]
Mechanisms of Action: A Visual Comparison
The signaling pathways for AICAR and GW501516 differ significantly. AICAR provides a direct mimetic signal, whereas GW501516 initiates a transcriptional program that indirectly leads to AMPK activation.
Quantitative Data Comparison
Direct quantitative comparisons of EC50 values for AMPK activation between AICAR and GW501516 are challenging and often not directly comparable due to their different mechanisms. AICAR's potency is measured in cell-based assays where it can be metabolized, while GW501516's potency is typically defined by its affinity for PPARδ.
| Parameter | AICAR | GW501516 | References |
| Primary Target | Adenosine Kinase (for conversion to ZMP) | PPARδ | [5][10] |
| Mechanism on AMPK | Indirect (via ZMP, an AMP mimic) | Indirect (downstream of PPARδ activation) | [4][11] |
| Typical Effective Concentration | 0.5 - 2 mM (in cell culture) | 10 - 500 nM (for PPARδ activation) | [12][13] |
| Key Cellular Effect | Mimics cellular energy stress | Induces transcriptional changes in metabolism | [7][10] |
| Activation Context | Independent of PPARδ | Dependent on PPARδ, can be cell-type specific | [10][13] |
| Noted Downstream Effects | ↑ Glucose uptake, ↑ Fatty acid oxidation, ↓ Lipogenesis | ↑ Fatty acid oxidation, ↑ PGC-1α expression, ↑ Glucose uptake (AMPK-dependent) | [9][10][14][15] |
Note: Effective concentrations can vary significantly based on the cell type, experimental duration, and specific endpoint being measured.
Experimental Protocols
A standard method to quantify and compare the activation of AMPK by these compounds is through Western Blot analysis of phosphorylated AMPK (p-AMPK) and its downstream target, Acetyl-CoA Carboxylase (p-ACC).
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., C2C12 myotubes, HepG2 hepatocytes) to ~80% confluency.
-
Treat cells with various concentrations of AICAR (e.g., 0, 0.25, 0.5, 1, 2 mM) or GW501516 (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 1-24 hours).
-
-
Cell Lysis:
-
After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).[16]
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[16][17]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.[16][17]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[17]
-
Collect the supernatant containing the protein extract.[17]
-
-
Protein Quantification:
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against p-AMPKα (Thr172), total AMPKα, p-ACC (Ser79), and a loading control (e.g., β-actin or GAPDH), diluted in 5% BSA/TBST.[17][18]
-
Wash the membrane three times with TBST.[17]
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Wash the membrane three times with TBST.[17]
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.[17]
-
Quantify band intensity using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and the loading control.
-
Summary and Conclusion
AICAR and GW501516 both lead to the activation of AMPK but are fundamentally different tools for researchers.
-
AICAR acts as a direct pharmacological tool to mimic acute energy stress and study the immediate downstream consequences of AMPK activation.[7] Its mechanism is well-characterized, though it is known to have potential AMPK-independent effects due to its role as a purine (B94841) nucleotide precursor.[6]
-
GW501516 is a PPARδ agonist that initiates a longer-term, transcriptional adaptation of cellular metabolism.[9] The resulting AMPK activation is a secondary effect of these profound metabolic changes. It is a valuable tool for studying the interplay between nuclear receptor signaling and cellular energy sensing.[11]
The choice between these two compounds depends entirely on the experimental question. For studying direct and rapid AMPK signaling, AICAR is the more appropriate tool. For investigating the chronic effects of metabolic reprogramming on the AMPK pathway, GW501516 is the compound of choice. Researchers should be cautious in interpreting results, as both compounds have been reported to have effects independent of AMPK activation.[19][20]
References
- 1. AMPK: mechanisms of cellular energy sensing and restoration of metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. AICAR Antiproliferative Properties Involve the AMPK-Independent Activation of the Tumor Suppressors LATS 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. AICAR, an AMP-Activated Protein Kinase Activator, Ameliorates Acute Pancreatitis-Associated Liver Injury Partially Through Nrf2-Mediated Antioxidant Effects and Inhibition of NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The PPARβ/δ activator GW501516 prevents the down-regulation of AMPK caused by a high-fat diet in liver and amplifies the PGC-1α-Lipin 1-PPARα pathway leading to increased fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of AMP kinase and PPARdelta in the regulation of lipid and glucose metabolism in human skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. PPARdelta activator GW-501516 has no acute effect on glucose transport in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Prolonged AICAR-induced AMP-kinase activation promotes energy dissipation in white adipocytes: novel mechanisms integrating HSL and ATGL - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The AMP-activated protein kinase activator AICAR does not induce GLUT4 translocation to transverse tubules but stimulates glucose uptake and p38 mitogen-activated protein kinases alpha and beta in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 19. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scienceopen.com [scienceopen.com]
Confirming GW501516's Mechanism of Action: A Comparative Guide Using a PPARδ Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the peroxisome proliferator-activated receptor delta (PPARδ) agonist, GW501516 (also known as Cardarine), and its alternatives. It details the use of a PPARδ antagonist to experimentally confirm the mechanism of action of GW501516 and presents supporting data and protocols for researchers in drug discovery and development.
Introduction to GW501516 and PPARδ
GW501516 is a potent and selective agonist of the PPARδ receptor.[1] PPARs are a group of nuclear hormone receptors that play crucial roles in the regulation of metabolism and energy homeostasis.[2] Specifically, PPARδ is highly expressed in metabolically active tissues such as skeletal muscle, heart, and liver.[2] Activation of PPARδ by an agonist like GW501516 leads to the recruitment of coactivators, such as PGC-1α, which in turn upregulates the expression of genes involved in fatty acid oxidation, mitochondrial biogenesis, and energy expenditure.[1][3] This mechanism of action has positioned GW501516 as a compound of interest for its potential to improve endurance and ameliorate metabolic disorders.[2][3] However, its development was halted due to safety concerns.[4][5]
To rigorously validate that the observed effects of GW501516 are indeed mediated through the PPARδ receptor, a specific PPARδ antagonist is employed in experimental settings. This approach allows researchers to demonstrate that the pharmacological activity of GW501516 can be specifically blocked, thereby confirming its on-target mechanism of action.
The Role of a PPARδ Antagonist in Mechanistic Confirmation
The compound GSK0660 is a selective PPARδ antagonist that is frequently used to confirm the PPARδ-dependent effects of agonists like GW501516.[6] By co-administering GSK0660 with GW501516, researchers can investigate whether the effects of GW501516 are attenuated or completely reversed. If the antagonist successfully blocks the agonist's effects, it provides strong evidence that the observed activity is mediated through the PPARδ receptor.
This experimental strategy is crucial for:
-
Target Validation: Confirming that PPARδ is the primary molecular target of GW501516.
-
Specificity Analysis: Differentiating between on-target and potential off-target effects of the compound.
-
Drug Development: Providing confidence in the mechanism of action for lead compounds in a drug discovery pipeline.
Comparative Data: GW501516 vs. Antagonist and Alternatives
The following tables summarize quantitative data from studies investigating the effects of GW501516, the antagonist GSK0660, and the alternative PPARδ agonist GW0742.
Table 1: Effect of GW501516 and GSK0660 on Myofibroblast-Related Gene Expression in TGF-β1-stimulated Human Bronchial Fibroblasts
| Treatment | ACTA2 (α-SMA) Expression (Fold Change vs. Control) | COL1A1 (Collagen I) Expression (Fold Change vs. Control) |
| Control | 1.00 | 1.00 |
| TGF-β1 | 5.2 | 4.8 |
| TGF-β1 + GW501516 (10 µM) | 2.5 | 2.2 |
| TGF-β1 + GSK0660 (10 µM) | 4.5 | 4.1 |
| TGF-β1 + GW501516 (10 µM) + GSK0660 (10 µM) | 2.1 | 1.9 |
Data adapted from a study on human bronchial fibroblasts, showing that GW501516 can suppress TGF-β1-induced profibrotic gene expression, and this effect is not reversed but rather slightly enhanced by GSK0660 in this specific model, suggesting complex signaling interactions. However, in many other contexts, GSK0660 has been shown to directly antagonize GW501516's effects on target genes.
Table 2: Comparison of PPARδ Agonists: GW501516 vs. GW0742
| Feature | GW501516 (Cardarine) | GW0742 |
| Selectivity | High selectivity for PPARδ over PPARα and PPARγ | Also a selective PPARδ agonist, with some studies suggesting it may be more potent than GW501516. |
| Reported Effects | Increased fatty acid oxidation, enhanced endurance, improved lipid profiles. | Similar effects on fat metabolism and endurance. Some anecdotal evidence suggests better fat loss effects. |
| Research Status | Extensively studied but development halted due to safety concerns. | Also a research compound, considered a "next-generation" PPARδ agonist by some. |
Experimental Protocols
In Vitro Co-treatment with Agonist and Antagonist
This protocol outlines a general procedure for assessing the effect of GW501516 and its antagonism by GSK0660 on target gene expression in a cell-based assay.
Objective: To determine if the GW501516-induced upregulation of a PPARδ target gene (e.g., CPT1 or PDK4) is reversed by the PPARδ antagonist GSK0660.
Materials:
-
Cell line expressing PPARδ (e.g., C2C12 myotubes, HepG2 cells)
-
Cell culture medium and supplements
-
GW501516
-
GSK0660
-
Vehicle control (e.g., DMSO)
-
Reagents for RNA extraction and quantitative PCR (qPCR)
Procedure:
-
Cell Culture: Plate the cells at a suitable density and allow them to adhere and grow to the desired confluency.
-
Treatment:
-
Control Group: Treat cells with the vehicle control.
-
Agonist Group: Treat cells with a predetermined concentration of GW501516 (e.g., 1 µM).
-
Antagonist Group: Treat cells with a predetermined concentration of GSK0660 (e.g., 1 µM).
-
Co-treatment Group: Pre-incubate cells with GSK0660 for a specified time (e.g., 30 minutes) before adding GW501516.
-
-
Incubation: Incubate the cells for a sufficient period to allow for changes in gene expression (e.g., 6-24 hours).
-
RNA Extraction and qPCR:
-
Harvest the cells and extract total RNA using a standard protocol.
-
Perform reverse transcription to synthesize cDNA.
-
Conduct qPCR using primers specific for the PPARδ target gene of interest and a housekeeping gene for normalization.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Compare the expression levels between the different treatment groups.
Fatty Acid Oxidation Assay
This assay measures the rate of fatty acid oxidation in cells treated with GW501516, with and without the presence of GSK0660.
Objective: To assess whether GW501516-induced fatty acid oxidation is PPARδ-dependent.
Materials:
-
Cell line of interest
-
Seahorse XF Analyzer or similar metabolic flux analyzer
-
Assay medium
-
Substrate (e.g., palmitate-BSA conjugate)
-
GW501516
-
GSK0660
-
Vehicle control
-
Inhibitors of fatty acid oxidation (e.g., Etomoxir) as a control.
Procedure:
-
Cell Plating: Seed cells in a Seahorse XF cell culture microplate.
-
Treatment: Treat the cells with GW501516, GSK0660, co-treatment, or vehicle as described in the previous protocol.
-
Assay Preparation: On the day of the assay, replace the culture medium with the assay medium containing the fatty acid substrate.
-
Metabolic Analysis: Use the Seahorse XF Analyzer to measure the oxygen consumption rate (OCR), which is an indicator of mitochondrial respiration and fatty acid oxidation.
-
Data Interpretation: An increase in OCR in the GW501516-treated group compared to the control indicates an increase in fatty acid oxidation. If this increase is blocked or reduced in the co-treatment group, it confirms that the effect is PPARδ-dependent.
Visualizing the Mechanism and Experimental Workflow
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. assaygenie.com [assaygenie.com]
- 3. researchgate.net [researchgate.net]
- 4. PPARβ/δ Agonism with GW501516 Increases Myotube PGC-1α Content and Reduces BCAA Media Content Independent of Changes in BCAA Catabolic Enzyme Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Gene Expression Analysis by Reverse Transcription Quantitative PCR | Springer Nature Experiments [experiments.springernature.com]
Cross-Validation of GW 501516 (Cardarine) Effects in Different Animal Strains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the physiological and metabolic effects of GW 501516, a selective peroxisome proliferator-activated receptor delta (PPARδ) agonist, across various animal strains. The data presented is compiled from preclinical studies to offer a cross-validated perspective on its performance and mechanisms of action.
Introduction
This compound, also known as Cardarine, is a synthetic PPARδ agonist developed in the 1990s.[1][2] It is a potent and selective agonist with high affinity for the PPARδ receptor.[2] PPARδ is a ligand-activated transcription factor, part of the nuclear receptor superfamily, that plays a critical role in regulating lipid metabolism, energy homeostasis, and skeletal muscle function.[1][3] Its activation leads to the upregulation of genes involved in fatty acid oxidation, mitochondrial biogenesis, and energy expenditure.[2][4] While initially investigated for treating metabolic disorders like hyperlipidemia and type 2 diabetes, its development was halted due to safety concerns related to carcinogenicity in long-term rodent studies.[2][5][6] Despite this, this compound remains a valuable research tool for understanding the roles of PPARδ in physiology and disease.
Primary Signaling Pathway of this compound
This compound exerts its effects by binding to and activating the PPARδ receptor. This activation leads to the recruitment of coactivators, most notably the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[1][2] The this compound-PPARδ/PGC-1α complex then binds to specific DNA sequences, upregulating the expression of genes involved in energy metabolism. A key outcome is the enhancement of fatty acid oxidation, which spares glucose and is central to the compound's endurance-boosting effects.[7][8] Additionally, this compound has been shown to influence the AMP-activated protein kinase (AMPK) pathway, a master regulator of cellular energy.[3][9]
Comparative Efficacy Across Animal Strains
The effects of this compound have been documented in several rodent strains, with notable consistency in its impact on endurance and metabolism. The tables below summarize key quantitative findings.
Table 1: Effects on Endurance Performance
| Animal Strain | Treatment Protocol | Key Finding | Percentage Improvement | Reference |
| Kunming (KM) Mice | 5 mg/kg/day for 3 weeks | Increased exhaustive running distance in sedentary mice. | 68.6% | [7][10] |
| 5 mg/kg/day for 3 weeks | Increased exhaustive running distance in trained mice. | 31.2% | [7][10] | |
| C57BL/6J Mice | 5 mg/kg/day for 4 weeks | Increased running endurance in trained mice. | ~100% (transgenic overexpression) | [1] |
| Rats | High doses (unspecified) | Improved exhaustive running time. | up to 68% | [3] |
Table 2: Metabolic Effects
| Animal Strain | Treatment Protocol | Parameter | Observation | Reference |
| Kunming (KM) Mice | 5 mg/kg/day for 3 weeks | Blood Glucose (post-exercise) | Significantly higher than controls, suggesting glucose sparing. | [7] |
| Blood Lactate (B86563) (post-exercise) | Significantly lower than controls. | [7][10] | ||
| Serum Fatty Acids | Increased unsaturated fatty acids. | [7] | ||
| C57BL/6 Mice | High-fructose diet + this compound for 3 weeks | Hepatic Lipogenesis | Decreased expression of genes involved in lipogenesis. | [11] |
| Hepatic Beta-Oxidation | Increased expression of genes regulating fatty acid oxidation. | [11] | ||
| db/db Mice | 5 mg/kg/day for 7-10 days | Endothelium-Dependent Relaxation | Improved in aortae, suggesting vascular benefits. | [12] |
| eNOS and Akt Phosphorylation | Increased in aortae. | [12] | ||
| High Fat-Fed Rats | NNC61-5920 or this compound for up to 6 weeks | Plasma & Muscle Triglycerides | Increased levels. | [13] |
| Insulin (B600854) Resistance | Worsened insulin resistance in muscle. | [13] | ||
| High Fat-Fed Mice | NNC61-5920 | Glucose Tolerance & Insulin Action | Improved. | [13] |
| Rhesus Monkeys | Unspecified | HDL Cholesterol | Increased. | [2] |
| VLDL Cholesterol | Lowered. | [2] |
Summary of Comparative Effects: this compound consistently enhances running endurance in mice, with significant improvements observed in both trained and untrained animals.[7][10] The primary mechanism is a metabolic shift towards fatty acid oxidation, evidenced by decreased post-exercise lactate and preserved blood glucose.[7] Interestingly, while this compound shows beneficial effects on metabolic parameters in various mouse models, including diet-induced obese and diabetic (db/db) mice, one study reported opposing effects in high fat-fed rats, where it worsened insulin resistance and increased triglycerides.[11][12][13] This highlights a potential species-specific difference in metabolic response that warrants further investigation.
Experimental Protocols and Methodologies
The following sections detail the methodologies used in key studies to generate the data presented above.
General Experimental Workflow
A typical preclinical study investigating the effects of this compound follows a standardized workflow, from animal acclimatization and group allocation to functional testing and terminal analysis.
Detailed Protocol: Endurance and Metabolic Study in Kunming Mice
This protocol is based on the methodology described by Chen et al. (2015).[7][14]
-
Animal Model: Age-matched wild-type Kunming (KM) mice.
-
Acclimatization: Mice were acclimated to moderate wheel running (15 rpm for 20 min) every other day for one week.
-
Groups:
-
NN: Untrained + Vehicle Control
-
NG: Untrained + this compound
-
TN: Trained + Vehicle Control
-
TG: Trained + this compound
-
-
Training Protocol (for TN and TG groups): Moderate wheel running at 20 rpm for 30 min/day, 5 days/week for 3 weeks.
-
Drug Administration: this compound was administered daily at a dose of 5 mg/kg for 3 weeks, suspended in 0.5% carboxymethyl cellulose.[14]
-
Endurance Performance Test: A wheel running test was performed where the speed was set to 17 rpm for the first 3 hours and then increased by 4 revolutions per hour until exhaustion. Exhaustion was defined as the inability to avoid 5 electrical shocks in a 15-minute period.[7][14]
-
Metabolic Measurements: Blood glucose and lactate concentrations were measured before and immediately after the running test using a BIOSEN C_line analyzer.[7][14]
-
Tissue Analysis: After euthanasia, the gastrocnemius muscle was isolated, frozen, and stored at -80°C for further analysis, including Succinate Dehydrogenase (SDH) staining to assess muscle fiber type.[7][14]
Additional Effects and Safety Considerations
Anti-Inflammatory Effects
Beyond its metabolic actions, this compound has demonstrated anti-inflammatory properties. In a mouse model of proteinuric kidney disease, this compound treatment prevented tubular damage and macrophage infiltration by inhibiting the TAK1-NFκB inflammatory pathway.[15] In high-fructose-fed C57BL/6 mice, it blunted the inflammatory state in white adipose tissue and reduced hepatic stellate cell activation, alleviating liver damage.[11]
Safety Profile: Carcinogenicity
The primary reason for the cessation of clinical development of this compound was the finding of carcinogenicity in preclinical animal studies.[1][6] Long-term studies (104 weeks) in both rats and mice showed that the drug caused cancer to develop rapidly in multiple organs at dosages of 3 mg/kg/day and higher.[2][5] This has led regulatory bodies like the World Anti-Doping Agency (WADA) to issue warnings about its safety.[2] While the doses used in these cancer studies were higher than some therapeutic protocols, the risk remains a significant barrier to its clinical use.[16][17]
Conclusion
This compound is a potent PPARδ agonist that reliably enhances endurance and promotes a metabolic shift toward fatty acid utilization in multiple mouse strains. Its effects are mediated through the activation of the PPARδ/PGC-1α signaling pathway, which upregulates genes critical for oxidative metabolism. While it shows promise for treating metabolic dysfunctions, as seen in diet-induced obese and db/db mice, conflicting data from studies on high fat-fed rats suggest potential species-specific differences. The significant risk of carcinogenicity observed in long-term rodent studies currently precludes its development for human therapeutic use. It remains an invaluable compound for preclinical research into the complex roles of PPARδ in health and disease.
References
- 1. scivisionpub.com [scivisionpub.com]
- 2. GW501516 - Wikipedia [en.wikipedia.org]
- 3. behemothlabz.com [behemothlabz.com]
- 4. Regulating PPARδ signaling as a potential therapeutic strategy for skeletal muscle disorders in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PPARβ/δ a potential target in pulmonary hypertension blighted by cancer risk - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A metabolomic study of the PPARδ agonist GW501516 for enhancing running endurance in Kunming mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GW501516 (Cardarine): Pharmacological and Clinical Effects | Semantic Scholar [semanticscholar.org]
- 9. The PPARβ/δ activator GW501516 prevents the down-regulation of AMPK caused by a high-fat diet in liver and amplifies the PGC-1α-Lipin 1-PPARα pathway leading to increased fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Short-term administration of GW501516 improves inflammatory state in white adipose tissue and liver damage in high-fructose-fed mice through modulation of the renin-angiotensin system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. PPARδ agonists have opposing effects on insulin resistance in high fat-fed rats and mice due to different metabolic responses in muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. GW501516, a PPARδ agonist, ameliorates tubulointerstitial inflammation in proteinuric kidney disease via inhibition of TAK1-NFκB pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. affordablenutrition.co.uk [affordablenutrition.co.uk]
- 17. What is cardarine or GW1516 and what are its side effects? [healthymale.org.au]
Comparing the gene expression profiles of cells treated with GW 501516 versus other PPAR agonists
An in-depth guide for researchers and drug development professionals on the differential effects of GW501516 and other peroxisome proliferator-activated receptor (PPAR) agonists on cellular gene expression. This report synthesizes experimental data to provide a clear comparison of their molecular activities.
Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play a pivotal role in the regulation of lipid and glucose metabolism. Synthetic agonists targeting PPARs are of significant interest for the treatment of metabolic diseases. This guide provides a comparative analysis of the gene expression profiles induced by the PPARδ agonist GW501516, the PPARα agonist fenofibrate, and the PPARγ agonist rosiglitazone (B1679542), with a focus on their effects in skeletal muscle cells.
Distinct Gene Expression Signatures of PPAR Agonists
Treatment of skeletal muscle cells with GW501516, fenofibrate, and rosiglitazone results in distinct changes in gene expression, reflecting the specific functions of the PPAR isotype they activate. Activation of PPARδ by GW501516 primarily upregulates genes involved in fatty acid oxidation, lipid utilization, and energy expenditure. In contrast, fenofibrate, a PPARα agonist, induces a different set of genes, while rosiglitazone, a PPARγ agonist, promotes the expression of genes associated with glucose uptake and lipid storage.[1]
A key study directly comparing these three agonists in skeletal muscle cells revealed that while all three influence metabolic pathways, their specific targets are largely non-overlapping. This highlights the distinct roles of each PPAR isotype in regulating cellular metabolism.
Comparative Overview of Regulated Genes
The following tables summarize the key classes of genes and specific examples regulated by each PPAR agonist in skeletal muscle cells, as described in the literature.
Table 1: Gene Expression Changes Induced by GW501516 (PPARδ Agonist)
| Gene Category | Representative Genes | Regulation | Primary Function |
| Fatty Acid Transport & Metabolism | CD36, PDK4, CPT1 | Upregulated | Enhanced fatty acid uptake and oxidation |
| Lipid Catabolism | ANGPTL4 | Upregulated | Regulation of lipid breakdown |
| Energy Uncoupling | UCP3 | Upregulated | Increased energy expenditure |
| Cholesterol Efflux | ABCA1 | Upregulated | Reverse cholesterol transport |
Table 2: Gene Expression Changes Induced by Fenofibrate (PPARα Agonist)
| Gene Category | Representative Genes | Regulation | Primary Function |
| Fructose Uptake | Genes not specified | Upregulated | Carbohydrate metabolism |
| Glycogen Formation | Genes not specified | Upregulated | Glucose storage |
| Fatty Acid Oxidation | MCAD | Upregulated | Fatty acid breakdown in some contexts |
| Muscle Atrophy-related | FoxO1, atrogin-1, MuRF1 | Upregulated (at high doses) | Potential for muscle wasting with high dosage |
Table 3: Gene Expression Changes Induced by Rosiglitazone (PPARγ Agonist)
| Gene Category | Representative Genes | Regulation | Primary Function |
| Glucose Uptake | Genes not specified | Upregulated | Enhanced glucose utilization |
| Fatty Acid Synthesis | Genes not specified | Upregulated | Lipid synthesis |
| Lipid Storage | Genes not specified | Upregulated | Adipogenesis and lipid storage |
| Insulin (B600854) Sensitivity | PPARγ, CPT1 | Upregulated | Improvement of insulin signaling |
Signaling Pathways and Experimental Workflow
The differential effects of these agonists are rooted in the distinct signaling pathways initiated by the activation of their respective PPAR isotypes. Each PPAR isotype forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of their target genes, thereby modulating their transcription.
PPAR Signaling Pathways
Caption: General signaling pathway for PPAR agonists.
Experimental Workflow for Gene Expression Analysis
The following diagram illustrates a typical workflow for comparing the gene expression profiles of cells treated with different PPAR agonists.
Caption: A typical experimental workflow for comparative transcriptomics.
Detailed Experimental Protocols
The following is a representative methodology synthesized from studies comparing PPAR agonists.
1. Cell Culture and Treatment:
-
Cell Line: Rat L6 or mouse C2C12 myoblasts are commonly used. Myoblasts are differentiated into myotubes by switching to a low-serum differentiation medium for several days.
-
Agonist Treatment: Differentiated myotubes are treated with the specific PPAR agonist (e.g., GW501516, fenofibrate, or rosiglitazone) or vehicle control (e.g., DMSO) for a specified duration, typically ranging from 6 to 24 hours. The concentration of the agonist is optimized based on previous dose-response studies.
2. RNA Isolation and Quality Control:
-
Total RNA is extracted from the treated cells using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
The quality and quantity of the isolated RNA are assessed using spectrophotometry (e.g., NanoDrop) and capillary electrophoresis (e.g., Agilent Bioanalyzer).
3. Microarray or RNA-Sequencing:
-
Microarray: Labeled cRNA is synthesized from the total RNA and hybridized to a suitable microarray chip (e.g., Affymetrix GeneChip). The arrays are then washed, stained, and scanned to obtain raw expression data.
-
RNA-Sequencing (RNA-Seq): Alternatively, RNA-seq libraries are prepared from the total RNA and sequenced on a high-throughput sequencing platform.
4. Data Analysis:
-
Microarray Data: Raw data is normalized, and statistical analysis (e.g., t-test or ANOVA) is performed to identify differentially expressed genes between the treatment and control groups. A fold-change cutoff and a p-value or false discovery rate (FDR) threshold are applied to determine significance.
-
RNA-Seq Data: Sequencing reads are aligned to a reference genome, and gene expression levels are quantified. Differential expression analysis is then performed using specialized software packages (e.g., DESeq2, edgeR).
-
Pathway and Functional Analysis: Gene ontology (GO) and pathway analysis (e.g., KEGG) are performed on the lists of differentially expressed genes to identify the biological processes and signaling pathways that are significantly affected by each agonist.
Conclusion
The gene expression profiles induced by GW501516, fenofibrate, and rosiglitazone are distinct, reflecting their selective activation of PPARδ, PPARα, and PPARγ, respectively. GW501516 primarily promotes a catabolic state in skeletal muscle, enhancing fatty acid oxidation and energy expenditure. In contrast, rosiglitazone induces an anabolic state, favoring glucose uptake and lipid storage. Fenofibrate's effects are also distinct, influencing carbohydrate metabolism. This comparative analysis underscores the importance of understanding the specific molecular actions of different PPAR agonists for the development of targeted therapies for metabolic disorders. The provided experimental framework serves as a guide for researchers aiming to further investigate the nuanced effects of these compounds.
References
A Comparative Guide to GW501516: Validating In Vitro Discoveries in In Vivo Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo findings for the peroxisome proliferator-activated receptor delta (PPARδ) agonist, GW501516 (Cardarine). It aims to bridge the gap between cellular studies and whole-organism responses, offering a critical evaluation of how well in vitro predictions translate to in vivo outcomes. This document summarizes key experimental data, presents detailed methodologies for pivotal experiments, and contrasts GW501516 with other metabolic modulators.
Metabolic Fate: From Microsomes to Whole Organism
An essential aspect of drug development is understanding a compound's metabolic pathway. In vitro studies using human liver microsomes are standard for predicting in vivo metabolism. For GW501516, these in vitro predictions have been successfully validated in vivo.
In Vitro : Incubation of GW501516 with human liver microsomes identified the primary metabolic pathways as Phase I oxidation and Phase II glucuronidation. The main Phase I metabolites were found to be the sulfoxide (B87167) and sulfone derivatives.
In Vivo Validation : Analysis of urine samples from subjects administered GW501516 confirmed the presence of the same sulfoxide and sulfone metabolites identified in vitro, demonstrating a successful translation of the in vitro metabolic profile to the in vivo situation.
Table 1: Comparison of In Vitro and In Vivo Metabolic Profile of GW501516
| Metabolite | Detected In Vitro (Human Liver Microsomes) | Detected In Vivo (Human Urine) |
| GW501516 Sulfoxide | ✔ | ✔ |
| GW501516 Sulfone | ✔ | ✔ |
| GW501516 Glucuronide | ✔ | ✔ |
Experimental Protocol: In Vitro Metabolism of GW501516
-
System: Human liver microsomes.
-
Incubation Mixture: 10 µM GW501516, 5 mM NADPH, 10 µg human liver microsomal preparation in a 50 mM phosphate (B84403) buffer (pH 7.4) with 5 mM MgCl2.
-
Incubation Conditions: 37°C with continuous shaking.
-
Termination: For Phase I metabolism, the reaction is terminated after 2 hours by adding an equal volume of ice-cold acetonitrile.
-
Analysis: Liquid chromatography-mass spectrometry (LC-MS) is used to identify the metabolites.
Effects on Mitochondrial Biogenesis and Endurance
One of the most cited effects of GW501516 is its ability to enhance endurance. This has been linked to its role in promoting mitochondrial biogenesis, a process extensively studied in vitro and robustly validated in vivo.
In Vitro : In skeletal muscle cells (e.g., L6 myotubes), GW501516 treatment leads to an increased expression of peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis. This is accompanied by an increase in mitochondrial content and function.
In Vivo Validation : In animal models, particularly mice, administration of GW501516 replicates the in vitro findings on a larger scale. Studies have shown that GW501516 treatment in mice leads to an upregulation of PGC-1α and other genes involved in fatty acid oxidation in skeletal muscle. This molecular change is associated with a significant increase in the proportion of oxidative Type I muscle fibers and a marked improvement in running endurance.
Table 2: In Vitro vs. In Vivo Effects on Mitochondrial Biogenesis and Endurance
| Parameter | In Vitro Finding (Skeletal Muscle Cells) | In Vivo Validation (Rodent Models) |
| PGC-1α Expression | Increased | Increased |
| Mitochondrial Content | Increased | Increased |
| Fatty Acid Oxidation | Increased | Increased |
| Endurance | Not Applicable | Significantly Increased |
Signaling Pathway: GW501516 and Mitochondrial Biogenesis
Caption: GW501516 activates PPARδ, leading to PGC-1α upregulation and enhanced mitochondrial biogenesis.
Inflammatory Response Modulation
GW501516 has demonstrated anti-inflammatory properties in various in vitro systems, and these effects have been largely corroborated in in vivo models of inflammatory diseases.
In Vitro : In cultured brain cells and macrophages, GW501516 has been shown to decrease the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and inducible nitric oxide synthase (iNOS). It also suppresses the expression of chemokines like monocyte chemoattractant protein-1 (MCP-1). However, some studies have reported an increase in interleukin-6 (IL-6) expression in vitro.
In Vivo Validation : In animal models of brain inflammation and proteinuric kidney disease, GW501516 treatment has been shown to reduce inflammatory markers, including TNF-α and MCP-1, and decrease macrophage infiltration into tissues. This suggests that the anti-inflammatory effects observed in vitro are largely recapitulated in vivo and contribute to its protective effects in these disease models. The discrepancy regarding IL-6 highlights the complexity of translating in vitro findings and the importance of in vivo validation.
Table 3: Comparison of GW501516's Anti-Inflammatory Effects
| Inflammatory Marker | In Vitro Effect | In Vivo Validation |
| TNF-α | ↓ | ↓ |
| iNOS | ↓ | Validated in some models |
| MCP-1 | ↓ | ↓ |
| IL-6 | ↑ | Context-dependent |
Experimental Workflow: Assessing Anti-Inflammatory Effects
Caption: Workflow for validating in vitro anti-inflammatory effects of GW501516 in in vivo models.
Angiogenesis: From Cell Proliferation to Neovascularization
The role of GW501516 in angiogenesis, the formation of new blood vessels, has been investigated in vitro, with subsequent validation in in vivo models of tissue ischemia.
In Vitro : In cultures of human endothelial cells, GW501516 has been shown to promote cell proliferation and the formation of tube-like structures, key events in angiogenesis. This effect is mediated, at least in part, by an increase in the expression and release of vascular endothelial growth factor (VEGF).
In Vivo Validation : In a mouse model of hindlimb ischemia, a condition where blood flow is restricted, systemic administration of GW501516 has been demonstrated to enhance angiogenesis and promote muscle regeneration. This provides strong evidence that the pro-angiogenic effects observed in vitro are relevant to a physiological response to tissue injury.
Table 4: Pro-Angiogenic Effects of GW501516
| Parameter | In Vitro Finding (Endothelial Cells) | In Vivo Validation (Ischemia Model) |
| Cell Proliferation | Increased | Inferred from increased vessel density |
| Tube Formation | Increased | Increased Angiogenesis |
| VEGF Expression | Increased | Not always directly measured |
Glucose Metabolism: A Point of Discrepancy
The effects of GW501516 on glucose metabolism represent a notable area where in vitro findings have not been consistently validated in vivo, highlighting the importance of using multiple models and species.
In Vitro : Some studies using human skeletal myotubes have reported that GW501516 increases glucose uptake through an AMP-activated protein kinase (AMPK)-dependent mechanism. However, other in vitro studies using rat L6 myotubes found no direct effect of GW501516 on glucose uptake or insulin (B600854) sensitivity.
In Vivo Discrepancy : In vivo studies in rodents have also yielded conflicting results. While some studies in mice have shown improvements in glucose tolerance and insulin sensitivity, particularly in models of diet-induced obesity, other studies in high-fat-fed rats have reported that GW501516 can exacerbate insulin resistance in skeletal muscle.[1] These discrepancies may be due to species-specific differences in metabolic responses to PPARδ activation.
Comparison with Alternative Metabolic Modulators
GW501516 is often compared to other compounds that modulate cellular metabolism, particularly those that mimic the effects of exercise.
Table 5: Comparison of GW501516 with Other Metabolic Modulators
| Compound | Primary Mechanism of Action | Key Validated In Vivo Effects |
| GW501516 | PPARδ Agonist | Increased fatty acid oxidation, mitochondrial biogenesis, and endurance.[2] |
| AICAR | AMPK Activator | Increased glucose uptake and fatty acid oxidation; enhanced endurance.[3][4] |
| Metformin | Primarily inhibits mitochondrial complex I, leading to AMPK activation | Improved glucose homeostasis and insulin sensitivity.[5] |
| PPARα Agonists (e.g., Fibrates) | PPARα Agonist | Primarily lower triglycerides by increasing hepatic fatty acid oxidation.[6] |
Logical Relationship: GW501516 and Other Metabolic Pathways
Caption: GW501516, AICAR, and Metformin converge on key metabolic pathways via different primary targets.
Conclusion
The validation of in vitro findings for GW501516 in in vivo models has been largely successful, particularly concerning its effects on metabolism, mitochondrial biogenesis, endurance, and inflammation. These validations underscore the predictive power of well-designed in vitro assays. However, the discrepancies observed in glucose metabolism highlight the critical importance of in vivo studies across different species to fully understand a compound's physiological effects. This comparative guide serves as a resource for researchers to critically evaluate the existing data on GW501516 and to inform the design of future studies on this and other PPARδ agonists.
References
- 1. PPARδ agonists have opposing effects on insulin resistance in high fat-fed rats and mice due to different metabolic responses in muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A metabolomic study of the PPARδ agonist GW501516 for enhancing running endurance in Kunming mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic modulators of the exercise response: doping control analysis of an agonist of the peroxisome proliferator-activated receptor δ (GW501516) and 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review | MDPI [mdpi.com]
- 5. Metformin inhibits PPARδ agonist-mediated tumor growth by reducing Glut1 and SLC1A5 expressions of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Effect of PPARα, PPARδ, PPARγ, and PPARpan Agonists on Body Weight, Body Mass, and Serum Lipid Profiles in Diet-Induced Obese AKR/J Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to GW 501516 and Fenofibrate on Lipid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW 501516 (also known as Cardarine) and fenofibrate (B1672516) are both peroxisome proliferator-activated receptor (PPAR) agonists that play significant roles in regulating lipid metabolism. However, their distinct receptor affinities and mechanisms of action lead to different physiological outcomes. Fenofibrate is a clinically approved drug primarily used to manage dyslipidemia, acting as a PPARα agonist.[1][2] this compound is a potent and selective PPARδ agonist that was under development for metabolic diseases but was discontinued (B1498344) due to safety concerns that arose during preclinical trials.[3][4] This guide provides an objective comparison of their effects on lipid metabolism, supported by experimental data and detailed protocols.
Comparative Data on Lipid Metabolism
The following table summarizes the quantitative effects of this compound and fenofibrate on key lipid parameters as observed in clinical and preclinical studies.
| Parameter | This compound (Cardarine) | Fenofibrate |
| Primary Target | Peroxisome Proliferator-Activated Receptor Delta (PPARδ)[3][5] | Peroxisome Proliferator-Activated Receptor Alpha (PPARα)[1][6] |
| Effect on Triglycerides (TG) | Significant Decrease Up to -16.9% to -26% reduction observed in human and animal studies.[7][8] | Significant Decrease Reductions of 26% to over 50% have been reported in clinical settings.[8][9] |
| Effect on HDL-C ("Good" Cholesterol) | Significant Increase Up to 16.9% increase in HDL-C.[5][7] | Moderate Increase Increases around 6.5% to 8.7% are commonly observed.[8][10] |
| Effect on LDL-C ("Bad" Cholesterol) | Decrease Observed reductions of approximately -7.3% to -10%.[7][8] | Decrease Reductions of about -10% to -15.12% have been documented.[8][11] |
| Effect on VLDL (Very-Low-Density Lipoprotein) | Decrease Shown to lower VLDL in obese rhesus monkeys and reduce VLDL particle concentration by 19% in humans.[3][7] | Decrease Reduces hepatic production of triglyceride-rich lipoproteins like VLDL.[6][12] |
| Effect on Apolipoprotein B (ApoB) | Decrease Reductions of -14.9% observed.[7] | Decrease Significant reductions of -14% to -24.88 mg/dL reported.[8][11] |
| Primary Mechanism | Increases fatty acid oxidation, particularly in skeletal muscle, shifting energy preference from glucose to lipids.[5][13] | Primarily increases lipoprotein lipase (B570770) activity, which enhances the clearance of triglyceride-rich particles from the plasma.[2][12] |
| Clinical Status | Development halted in 2007 due to rapid cancer development in animal testing.[3] Not approved for human use. | Clinically approved and widely used for treating hypertriglyceridemia and mixed dyslipidemia.[14] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating findings. Below are representative protocols for in vivo and in vitro studies comparing these compounds.
In Vivo Rodent Model of Dyslipidemia
This protocol outlines a typical experiment to assess the effects of this compound and fenofibrate in a diet-induced obese mouse model.
-
Animal Model: Male C57BL/6J or db/db diabetic mice, 8-10 weeks old.[15]
-
Acclimation: Animals are housed in a temperature-controlled facility with a 12-hour light/dark cycle and provided with standard chow and water ad libitum for one week.
-
Induction of Dyslipidemia: Mice are fed a high-fat diet (e.g., 45-60% kcal from fat) for 8-12 weeks to induce obesity, insulin (B600854) resistance, and dyslipidemia.[16]
-
Group Allocation: Animals are randomly assigned to one of the following treatment groups (n=8-10 per group):
-
Vehicle Control (e.g., 0.5% carboxymethylcellulose in water)
-
This compound (e.g., 5-10 mg/kg/day)
-
Fenofibrate (e.g., 100 mg/kg/day)
-
-
Drug Administration: Compounds are administered daily via oral gavage for a period of 4 to 8 weeks.
-
Metabolic Monitoring: Body weight and food intake are monitored weekly.
-
Sample Collection: At the end of the treatment period, animals are fasted for 4-6 hours. Blood is collected via cardiac puncture for lipid analysis. Tissues such as the liver and skeletal muscle are harvested, snap-frozen in liquid nitrogen, and stored at -80°C for gene expression analysis.
-
Biochemical Analysis: Plasma levels of triglycerides, total cholesterol, HDL-C, and LDL-C are measured using commercial enzymatic assay kits.
-
Gene Expression Analysis: Total RNA is extracted from liver and skeletal muscle tissues. The expression of key genes involved in lipid metabolism (e.g., Ppara, Ppard, Cpt1, Lpl, Apoa1) is quantified using quantitative real-time PCR (qRT-PCR).
In Vitro Fatty Acid Oxidation Assay
This cell-based assay helps to elucidate the direct molecular effects of the compounds on cellular metabolism.
-
Cell Culture: C2C12 myoblasts are cultured and differentiated into myotubes to model skeletal muscle cells. Alternatively, HepG2 human hepatoma cells can be used to study hepatic effects.
-
Treatment: Differentiated cells are treated with either this compound (e.g., 1 µM), fenofibrate (e.g., 50 µM), or a vehicle control (e.g., DMSO) for 24 hours.
-
Assay Protocol:
-
After treatment, cells are washed and incubated in a medium containing radiolabeled fatty acid, such as [1-¹⁴C]palmitate, complexed to bovine serum albumin (BSA).
-
The incubation is carried out for 2-3 hours in a sealed flask system.
-
The ¹⁴CO₂ produced from the oxidation of the labeled palmitate is captured in a filter paper disc soaked in a trapping agent (e.g., NaOH).
-
The amount of captured ¹⁴CO₂ is quantified using a scintillation counter.
-
-
Data Analysis: The rate of fatty acid oxidation is calculated based on the amount of ¹⁴CO₂ produced per unit of time and normalized to the total protein content of the cells.
Visualization of Pathways and Workflows
Signaling Pathways
The diagrams below illustrate the primary signaling cascades initiated by this compound and fenofibrate.
References
- 1. What is the mechanism of Fenofibrate? [synapse.patsnap.com]
- 2. Fenofibrate - Wikipedia [en.wikipedia.org]
- 3. GW501516 - Wikipedia [en.wikipedia.org]
- 4. scivisionpub.com [scivisionpub.com]
- 5. behemothlabz.com [behemothlabz.com]
- 6. droracle.ai [droracle.ai]
- 7. Lipid effects of peroxisome proliferator-activated receptor-δ agonist GW501516 in subjects with low high-density lipoprotein cholesterol: characteristics of metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) study: baseline characteristics and short-term effects of fenofibrate [ISRCTN64783481] - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effectiveness and Safety of Fenofibrate in Routine Treatment of Patients with Hypertriglyceridemia and Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of fenofibrate on lipid profiles, cholesterol ester transfer activity, and in-stent intimal hyperplasia in patients after elective coronary stenting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eathj.org [eathj.org]
- 12. droracle.ai [droracle.ai]
- 13. Five Novel Polymorphs of Cardarine/GW501516 and Their Characterization by X-ray Diffraction, Computational Methods, Thermal Analysis and a Pharmaceutical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. homehealthpatienteducation.com [homehealthpatienteducation.com]
- 15. ccspublishing.org.cn [ccspublishing.org.cn]
- 16. The PPARβ/δ activator GW501516 prevents the down-regulation of AMPK caused by a high-fat diet in liver and amplifies the PGC-1α-Lipin 1-PPARα pathway leading to increased fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Metabolic Effects of GW501516 with Stable Isotope Tracing: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic effects of the selective peroxisome proliferator-activated receptor delta (PPARδ) agonist, GW501516 (Cardarine), with alternative metabolic modulators. The analysis is supported by experimental data from stable isotope tracing studies, offering a detailed perspective on the validation of these effects.
Introduction
GW501516 has garnered significant interest for its potential to modulate lipid and glucose metabolism, primarily through the activation of PPARδ. This nuclear receptor plays a crucial role in regulating genes involved in fatty acid oxidation and energy homeostasis.[1][2][3] Stable isotope tracing is a powerful technique to elucidate the in vivo effects of such compounds, allowing for the direct measurement of metabolic fluxes and pathway activities. This guide delves into the data and methodologies from studies employing this technique to validate the metabolic impact of GW501516 and compares it with other relevant compounds.
Data Presentation: Comparative Metabolic Effects
The following table summarizes the quantitative data from a double-blind, randomized, placebo-controlled study in men with metabolic syndrome. This study utilized a meal tolerance test with 13C-palmitate to trace fatty acid metabolism.
| Parameter | GW501516 (10mg/day) | GW590735 (PPARα agonist) | Telmisartan (B1682998) (ARB with PPARγ activity) | Placebo | Citation(s) |
| Triglycerides (TG) | ↓ 30% | ↓ 27% | Significant Reduction | No significant change | [4] |
| Low-Density Lipoprotein Cholesterol (LDLc) | ↓ 23% | Not Reported | Statistically Reduced | No significant change | [4][5] |
| Apolipoprotein B (ApoB) | ↓ 26% | ↓ 13% | Not Reported | No significant change | [4] |
| Hepatic Fat Content | ↓ 20% | No significant change | No significant change | No significant change | [4][6] |
| Fasting Insulin | ↓ 11% | Not Reported | Significant Reduction | No significant change | [4][7] |
| Fatty Acid Catabolism (from 13C-palmitate) | ↑ (p=0.03) | Not Reported | Not Reported | No significant change | [4] |
| Beta-Cell Function (Insulinogenic Index) | Not Reported | Not Reported | ↑ 16.5% | No significant change | [6] |
Experimental Protocols
Stable Isotope Tracing with Oral 13C-Palmitate-Labeled Fat-Feeding
This protocol is designed to assess the in vivo oxidation of fatty acids following the administration of a test compound.
1. Subject Preparation:
-
Subjects fast overnight for at least 12 hours prior to the test.
-
Baseline blood and breath samples are collected.
2. Administration of Labeled Meal:
-
A standardized meal is provided, containing a precise amount of 13C-palmitate, a stable isotope-labeled fatty acid.
-
The meal is typically a liquid formula to ensure rapid and consistent absorption.
3. Sample Collection:
-
Breath Samples: Breath samples are collected at regular intervals (e.g., every 30-60 minutes) for several hours post-meal. The exhalation of 13CO2 is a direct measure of the oxidation of the labeled palmitate.
-
Blood Samples: Venous blood samples are drawn at corresponding time points to measure plasma levels of triglycerides, non-esterified fatty acids (NEFAs), and the isotopic enrichment of palmitate in these lipid fractions.
4. Sample Analysis:
-
Breath Analysis: The 13CO2/12CO2 ratio in breath samples is measured using isotope ratio mass spectrometry (IRMS).
-
Blood Analysis: Plasma lipids are extracted and separated. The isotopic enrichment of 13C-palmitate in different lipid fractions is determined by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
5. Data Analysis:
-
The rate of 13CO2 appearance in breath is used to calculate the cumulative percentage of the ingested 13C-palmitate that has been oxidized over the study period.
-
Changes in plasma lipid concentrations and isotopic enrichment are analyzed to determine the effects on lipid absorption, transport, and clearance.
Signaling Pathways and Experimental Workflows
PPARδ Signaling Pathway
Activation of PPARδ by GW501516 initiates a cascade of events leading to a metabolic shift towards fatty acid oxidation.
Caption: PPARδ Signaling Pathway Activated by GW501516.
Experimental Workflow for Stable Isotope Tracing
The following diagram illustrates the typical workflow for a clinical study validating the metabolic effects of a compound using stable isotope tracing.
Caption: Experimental Workflow for Stable Isotope Tracing Study.
Comparison with Alternatives
GW590735 (PPARα Agonist)
The comparative data shows that while both GW501516 and the PPARα agonist GW590735 reduce triglycerides, GW501516 has a broader effect on lipid parameters, including a significant reduction in LDLc and ApoB.[4] This suggests that while both compounds influence lipid metabolism, their primary mechanisms or sites of action may differ, with PPARδ activation by GW501516 leading to a more comprehensive improvement in the atherogenic lipid profile.
Telmisartan (Angiotensin II Receptor Blocker with PPARγ Activity)
Telmisartan, an angiotensin II receptor blocker, also exhibits partial agonistic activity on PPARγ.[8][9][10][11] While not a direct metabolic modulator in the same class as GW501516, studies have shown its potential to improve metabolic parameters. The data indicates that Telmisartan can significantly reduce LDL cholesterol and improve beta-cell function.[5][6] However, unlike GW501516, it did not show a significant effect on reducing hepatic fat content in the cited study.[6] This highlights the distinct metabolic benefits conferred by the activation of different PPAR isoforms.
Conclusion
Stable isotope tracing provides robust, quantitative data to validate the metabolic effects of pharmacological agents like GW501516. The evidence confirms that GW501516 significantly enhances fatty acid oxidation and improves multiple lipid parameters, consistent with its mechanism as a PPARδ agonist.
When compared to a PPARα agonist, GW501516 demonstrates a more comprehensive improvement in the atherogenic lipid profile. In comparison to Telmisartan, which has partial PPARγ activity, GW501516 shows a more pronounced effect on hepatic fat reduction.
For researchers and drug development professionals, these findings underscore the utility of stable isotope tracing in discerning the specific metabolic impacts of different therapeutic candidates. The detailed experimental protocols and pathway diagrams provided in this guide offer a framework for designing and interpreting future studies in this critical area of metabolic research. It is important to note that GW501516 is not approved for human use and has been associated with safety concerns in preclinical studies.[3][12] This guide is intended for research and informational purposes only.
References
- 1. An optimization method for untargeted MS-based isotopic tracing investigations of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GW501516 - Wikipedia [en.wikipedia.org]
- 3. What is cardarine or GW1516 and what are its side effects? [healthymale.org.au]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Approaches to stable isotope tracing and in vivo metabolomics in the cancer clinic | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Treating the metabolic syndrome: telmisartan as a peroxisome proliferator-activated receptor-gamma activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of telmisartan on metabolic syndrome components: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cardioprotect.gr [cardioprotect.gr]
- 11. Treating the metabolic syndrome: telmisartan as a peroxisome proliferator-activated receptor-gamma activator | Semantic Scholar [semanticscholar.org]
- 12. usada.org [usada.org]
The Exercise Mimetic GW501516: A Comparative Analysis of Metabolic Effects Against Physical Exercise
For Researchers, Scientists, and Drug Development Professionals
The synthetic peroxisome proliferator-activated receptor delta (PPARδ) agonist, GW501516 (also known as Cardarine or Endurobol), has garnered significant attention as a potential "exercise mimetic" due to its ability to induce metabolic changes typically associated with physical endurance. This guide provides a detailed comparison of the metabolic effects of GW501516 and exercise, supported by experimental data, to offer a clear perspective for research and development professionals.
Primary Mechanisms of Action: A Tale of Two Pathways
While both GW501516 and exercise promote similar phenotypic outcomes, such as increased fatty acid oxidation and enhanced endurance, their primary molecular mechanisms differ. GW501516 is a potent and selective agonist for the PPARδ nuclear receptor.[1] Upon activation, PPARδ forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) on target genes, thereby modulating their transcription.[2] This process is central to the regulation of lipid metabolism and energy homeostasis.[3]
Exercise, on the other hand, initiates a more complex cascade of signaling events, primarily driven by the cellular energy sensor, 5' AMP-activated protein kinase (AMPK).[4] During physical activity, the increased ATP turnover leads to a higher AMP:ATP ratio, which allosterically activates AMPK.[4] Activated AMPK then phosphorylates a multitude of downstream targets to promote catabolic processes that generate ATP and inhibit anabolic pathways that consume energy.[4]
A key point of convergence for both pathways is the peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α).[5][6] Both PPARδ activation by GW501516 and AMPK activation by exercise can lead to an increase in PGC-1α activity, a master regulator of mitochondrial biogenesis and oxidative metabolism.[1][7]
Signaling Pathways
The following diagrams illustrate the core signaling cascades initiated by GW501516 and exercise.
References
- 1. AMPK and the Adaptation to Exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The PPARδ Agonist GW501516 Improves Lipolytic/Lipogenic Balance through CPT1 and PEPCK during the Development of Pre-Implantation Bovine Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Abstract | GW501516 (Cardarine): Pharmacological and Clinical Effects [scivisionpub.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological targeting of exercise adaptations in skeletal muscle: Benefits and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exercise activates AMPK signaling: Impact on glucose uptake in the skeletal muscle in aging [rehabiljournal.com]
A Researcher's Guide to GW501516: Replicating and Validating Published Findings
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GW501516 (Cardarine) with alternative compounds, supported by experimental data from published research. It is intended to assist in the replication and validation of these findings by offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and workflows.
Introduction to GW501516
GW501516 is a selective peroxisome proliferator-activated receptor delta (PPARδ) agonist.[1][2] Initially developed for the potential treatment of metabolic and cardiovascular diseases, its clinical development was halted due to safety concerns, specifically the rapid development of cancerous tumors in animal studies.[1] Despite this, GW501516 continues to be a subject of research interest due to its potent effects on lipid metabolism, insulin (B600854) sensitivity, and physical endurance.[1][3][4] It is crucial for researchers to approach the study of this compound with a thorough understanding of its biological context and the methodologies used to evaluate its effects.
Comparative Performance Data
To facilitate a clear comparison of GW501516's efficacy, the following tables summarize quantitative data from key preclinical and clinical studies.
Table 1: Effects of GW501516 on Endurance in Mice
| Study Cohort | Dosage | Duration | % Increase in Running Distance | Reference |
| Sedentary KM mice | 5 mg/kg/day | 3 weeks | 68.6% | [2] |
| Trained KM mice | 5 mg/kg/day | 3 weeks | 31.2% | [2] |
| Sedentary mice | Not specified | 8 weeks | ~70% | [5] |
| Sedentary mice (with AICAR) | Not specified | 4 weeks | 44% (AICAR only) | [3] |
Table 2: Effects of GW501516 on Human Lipid Profiles (12-week treatment)
| Parameter | 2.5 mg/day | 5.0 mg/day | 10.0 mg/day | Placebo | Reference |
| HDL Cholesterol | - | - | Up to +16.9% | - | [6] |
| LDL Cholesterol | - | - | -7.3% | - | [6] |
| Triglycerides | - | -9.6% | -16.9% | - | [7] |
| Apolipoprotein A-I | - | - | +6.6% | - | [6] |
| Apolipoprotein B | - | - | -14.9% | - | [6] |
| Free Fatty Acids | - | - | -19.4% | - | [6] |
Note: Specific percentage changes for all dosages were not available in the provided search results. The table reflects the most complete data found.
Comparison with Alternatives
GW501516 is often compared with other investigational compounds that modulate metabolic pathways.
SR9009 (Stenabolic): Unlike GW501516, which is a PPARδ agonist, SR9009 is an agonist of the nuclear receptors REV-ERBα and REV-ERBβ.[8] Both compounds have been shown to increase endurance in preclinical models.[8] However, a key difference lies in their bioavailability; SR9009 has very poor oral bioavailability, which limits its efficacy when administered orally compared to GW501516.[1]
Other PPARδ Agonists: Compounds such as GW0742 and NNC61-5920 share a similar mechanism of action with GW501516. While direct, comprehensive comparative studies are limited in the public domain, the choice of agonist in a research setting may depend on specific desired secondary effects or intellectual property considerations.
Experimental Protocols
To aid in the replication of published findings, detailed methodologies for key experiments are provided below.
In Vivo Endurance Study in Mice
-
Animal Model: Male Kunming mice, age-matched.
-
Acclimatization: Acclimated to moderate wheel running (e.g., 15 rpm for 20 minutes) every other day for one week prior to the experiment.
-
Grouping:
-
Group 1: Sedentary + Vehicle (Control)
-
Group 2: Sedentary + GW501516
-
Group 3: Trained + Vehicle
-
Group 4: Trained + GW501516
-
-
Training Protocol (for trained groups): Moderate wheel running (e.g., 20 rpm for 30 minutes/day, 5 days/week).
-
Drug Administration: GW501516 administered orally at a dose of 5 mg/kg/day for 3 weeks. The vehicle control group receives the same volume of the vehicle solution.
-
Endurance Testing: Exhaustive wheel running test. The running wheel speed is set at a constant or incrementally increasing speed until the mice reach exhaustion. Exhaustion is typically defined by the inability of the mouse to continue running despite gentle prodding.
-
Outcome Measures:
-
Total running distance and time to exhaustion.
-
Blood glucose and lactate (B86563) levels measured before and immediately after the endurance test.
-
Metabolomic analysis of serum samples.
-
Histological analysis of muscle tissue for fiber type composition (e.g., SDH staining).
-
In Vitro Human Skeletal Muscle Cell Study
-
Cell Line: Human skeletal muscle cells (myotubes).
-
Culture Conditions: Standard cell culture conditions (e.g., 37°C, 5% CO2) in appropriate growth media.
-
Treatment: Cells are treated with GW501516 at various concentrations (e.g., 10, 100, 500 nM) for a specified duration (e.g., 6 or 24 hours).
-
Assays:
-
Glucose Uptake: Measured using 2-deoxyglucose uptake assay.
-
Gene Expression Analysis: RNA is extracted, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression of target genes such as CPT1, CD36, and ABCA1.
-
Fatty Acid Oxidation: Measured using radiolabeled fatty acids (e.g., [³H]palmitate) and quantifying the production of tritiated water.
-
Western Blot: To analyze the phosphorylation status and expression levels of proteins in signaling pathways (e.g., AMPK, p38 MAPK).
-
Visualizing the Science
Signaling Pathway of GW501516
The following diagram illustrates the primary signaling pathway activated by GW501516.
Caption: Signaling pathway of GW501516 action.
Experimental Workflow for Animal Endurance Study
The following diagram outlines a typical workflow for an in vivo study investigating the effects of GW501516 on endurance.
References
- 1. moreplatesmoredates.com [moreplatesmoredates.com]
- 2. A metabolomic study of the PPARδ agonist GW501516 for enhancing running endurance in Kunming mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scivisionpub.com [scivisionpub.com]
- 4. researchgate.net [researchgate.net]
- 5. 'Exercise-in-a-pill' boosts athletic endurance by 70 percent | EurekAlert! [eurekalert.org]
- 6. Lipid effects of peroxisome proliferator-activated receptor-δ agonist GW501516 in subjects with low high-density lipoprotein cholesterol: characteristics of metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. benchchem.com [benchchem.com]
Head-to-Head Preclinical Comparison: GW 501516 vs. Bezafibrate in Metabolic Research
A detailed examination of two prominent PPAR agonists, the selective PPARδ agonist GW 501516 (Cardarine) and the pan-PPAR agonist bezafibrate (B1666932), reveals distinct preclinical profiles in the modulation of metabolic pathways. While both compounds have demonstrated efficacy in improving lipid parameters and influencing glucose homeostasis, their differing receptor affinities translate to unique mechanistic actions and therapeutic implications. This guide provides a comprehensive comparison of their performance in preclinical models, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers in the field of metabolic disease.
Mechanism of Action: A Tale of Two Agonists
This compound is a high-affinity selective agonist for the Peroxisome Proliferator-Activated Receptor delta (PPARδ).[1] PPARδ is ubiquitously expressed but has a pronounced role in skeletal muscle, where its activation leads to a metabolic shift towards fatty acid oxidation and expenditure.[2] This is achieved through the upregulation of genes involved in lipid catabolism, such as Carnitine Palmitoyltransferase-1 (CPT-1) and Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-alpha (PGC-1α).[3]
Bezafibrate, in contrast, is a non-selective pan-PPAR agonist, activating all three PPAR isoforms: PPARα, PPARγ, and PPARδ.[4] This broad-spectrum activity allows bezafibrate to influence a wider range of metabolic processes. PPARα activation, primarily in the liver, is crucial for stimulating fatty acid oxidation and reducing triglyceride levels.[5] Its affinity for PPARγ contributes to improved insulin (B600854) sensitivity, while its action on PPARδ also promotes fatty acid metabolism in muscle tissue.[4]
Signaling Pathway Overview
The distinct receptor activation profiles of this compound and bezafibrate result in different downstream signaling cascades.
Comparative Efficacy in Preclinical Models
While direct head-to-head studies are limited, a comparative analysis of data from individual preclinical studies provides insights into the relative efficacy of this compound and bezafibrate on key metabolic parameters.
Effects on Lipid Profile
| Compound | Animal Model | Dosage | Duration | Triglycerides | HDL-C | LDL-C | apoA1 | apoB | Reference |
| This compound | db/db mice | 10 mg/kg/day | 6 weeks | ↓ | ↑ | ↓ | - | - | [1] |
| This compound | Healthy Volunteers | 10 mg/day | 2 weeks | ↓ 16.9% | ↑ 16.9% | ↓ 7.3% | ↑ 6.6% | ↓ 14.9% | [6] |
| Bezafibrate | OLETF rats | 150 mg/100g diet | 18 weeks | ↓ | - | - | - | - | [7] |
| Bezafibrate | Wild-type mice | 100 mg/kg/day | 7 days | ↓ | - | - | - | - | [5] |
Effects on Gene Expression
| Compound | Model | Dosage | Duration | PGC-1α Expression | CPT-1 Expression | Reference |
| This compound | Rat L6 Myotubes | 100 nM | 24 hours | ↑ | ↑ | [3] |
| This compound | C2C12 Myotubes | 100 nM | 24 hours | ↑ | ↑ | [8] |
| Bezafibrate | BACHD mice | 0.5% in diet | - | Restored | - | [9] |
| Bezafibrate | Rat Adipocytes | 500 µM | 24 hours | - | ↑ | [10] |
Experimental Protocols
Representative In Vivo Study Protocol
A generalized workflow for evaluating metabolic effects in rodent models is outlined below.
Detailed Methodologies from Cited Studies:
-
This compound in db/db mice: Male db/db mice were treated with this compound (10 mg/kg/day) by oral gavage for 6 weeks. Plasma lipids were analyzed at the end of the study.[1]
-
Bezafibrate in OLETF rats: Otsuka Long-Evans Tokushima Fatty (OLETF) rats received a bezafibrate-rich diet (150 mg/100 g) from 12 to 30 weeks of age. Serum triglyceride, total cholesterol, and free fatty acids were measured.[7]
-
This compound in L6 Myotubes: Rat L6 myotubes were treated with 100 nM this compound for 24 hours. Gene expression of PGC-1α and CPT-1 was analyzed by RT-PCR.[3]
-
Bezafibrate in BACHD mice: BACHD (transgenic mouse model for Huntington's disease) mice were fed a diet containing 0.5% bezafibrate. The mRNA expression of PPARs and PGC-1α in the striatum was measured.[9]
Summary and Conclusion
This compound and bezafibrate both demonstrate significant potential in modulating lipid and glucose metabolism in preclinical models. This compound, as a selective PPARδ agonist, primarily targets skeletal muscle to enhance fatty acid oxidation. Bezafibrate, with its pan-PPAR activity, exerts a broader influence on lipid and glucose homeostasis through actions in the liver, adipose tissue, and muscle.
The choice between these compounds in a research setting will depend on the specific metabolic pathways and tissue types under investigation. The potent and selective nature of this compound makes it an excellent tool for elucidating the specific roles of PPARδ. Bezafibrate, on the other hand, may be more relevant for studying the integrated effects of activating multiple PPAR isoforms, which may more closely mimic certain clinical scenarios.
It is crucial to note that the clinical development of this compound was halted due to findings of carcinogenicity in long-term animal studies. Therefore, its use is strictly limited to preclinical research. Bezafibrate is a clinically approved medication for dyslipidemia in many countries. This comparative guide provides a foundational understanding of their preclinical profiles to aid researchers in designing and interpreting studies aimed at unraveling the complexities of metabolic diseases.
References
- 1. ccspublishing.org.cn [ccspublishing.org.cn]
- 2. The peroxisome proliferator-activated receptor beta/delta agonist, GW501516, regulates the expression of genes involved in lipid catabolism and energy uncoupling in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The PPARdelta agonist, GW501516, promotes fatty acid oxidation but has no direct effect on glucose utilisation or insulin sensitivity in rat L6 skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Bezafibrate? [synapse.patsnap.com]
- 5. Bezafibrate at Clinically Relevant Doses Decreases Serum/Liver Triglycerides via Down-Regulation of Sterol Regulatory Element-Binding Protein-1c in Mice: A Novel Peroxisome Proliferator-Activated Receptor α-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Bezafibrate, a peroxisome proliferator-activated receptor (PPAR)-alpha activator, prevents pancreatic degeneration in obese and diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PPARβ/δ Agonism with GW501516 Increases Myotube PGC-1α Content and Reduces BCAA Media Content Independent of Changes in BCAA Catabolic Enzyme Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validating the Specificity of GW501516: A Comparative Guide to Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of GW501516's binding specificity for the Peroxisome Proliferator-Activated Receptor delta (PPARδ) against other PPAR subtypes and outlines the experimental validation process. The information presented is supported by experimental data from peer-reviewed studies to assist researchers in evaluating the selectivity of this potent agonist.
Introduction to GW501516 and PPARδ
GW501516, also known as Cardarine, is a synthetic, potent, and highly selective agonist of the PPARδ receptor.[1][2][3] PPARs are a group of nuclear hormone receptors that play crucial roles in regulating lipid and glucose homeostasis, inflammation, and cellular differentiation.[4][5][6] The PPAR family consists of three main isoforms: PPARα, PPARγ, and PPARδ (also known as PPARβ/δ).[4][5][6] While PPARα and PPARγ are well-defined targets for drugs treating dyslipidemia and diabetes, respectively, PPARδ's role in metabolic regulation has made it a subject of intense research.[6][7] The specificity of a synthetic ligand like GW501516 for its intended receptor is a critical parameter to ensure targeted therapeutic effects and minimize off-target activities.
Comparative Binding Affinity of GW501516
Receptor binding assays are fundamental in determining the affinity and selectivity of a ligand for its target receptor. These assays typically measure the concentration of the ligand required to either displace a radiolabeled competitor or to elicit a half-maximal biological response (EC50) or binding (Ki).
The experimental data consistently demonstrates the high selectivity of GW501516 for PPARδ over the other two PPAR isoforms, PPARα and PPARγ.
| Compound | Receptor | EC50 (nM) | K_i_ (nM) | Selectivity vs. PPARδ | Reference |
| GW501516 | hPPARδ | 1 | 1 | - | [1][2] |
| hPPARα | ~1000 | >1000 | >1000-fold | [1][2] | |
| hPPARγ | ~1000 | >1000 | >1000-fold | [1][2] | |
| GW0742 | hPPARδ | 1-10.87 | - | - | [8] |
| L-165,041 | hPPARδ | 26.40 | - | - | [8] |
| Bezafibrate | hPPARδ | - | - | Pan-agonist (low specificity) | [8] |
Table 1: Comparative binding affinities and potencies of various ligands for human PPAR isoforms. Data is compiled from multiple sources.
As shown in Table 1, GW501516 exhibits an EC50 and Ki of 1 nM for PPARδ, with over 1000-fold greater selectivity compared to PPARα and PPARγ.[1][2] This high degree of selectivity is a key attribute of GW501516.
Experimental Protocol: Radioligand Competition Binding Assay
A common method to determine the binding affinity and specificity of a compound is the radioligand competition binding assay. This technique measures the ability of an unlabeled compound (the "competitor," e.g., GW501516) to displace a radiolabeled ligand that is known to bind to the target receptor.
Objective: To determine the binding affinity (Ki) of GW501516 for PPARδ, PPARα, and PPARγ.
Materials:
-
Recombinant human PPARδ, PPARα, and PPARγ ligand-binding domains (LBDs).
-
Radiolabeled ligand specific for each PPAR isoform (e.g., [³H]-GW501516 for PPARδ, [³H]-rosiglitazone for PPARγ).
-
Unlabeled GW501516.
-
Scintillation fluid and a scintillation counter.
-
Assay buffer (e.g., Tris-HCl buffer with protease inhibitors).
-
96-well filter plates.
Methodology:
-
Preparation of Reagents:
-
Dilute the recombinant PPAR LBDs to a final concentration in the assay buffer.
-
Prepare a stock solution of the radiolabeled ligand.
-
Prepare serial dilutions of unlabeled GW501516.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, the respective PPAR LBD, and the radiolabeled ligand at a fixed concentration (typically at or below its Kd).
-
Add increasing concentrations of unlabeled GW501516 to the wells. Include control wells with no competitor (total binding) and wells with a high concentration of a known potent unlabeled ligand (non-specific binding).
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Transfer the incubation mixture to a filter plate and wash with cold assay buffer to separate the receptor-bound radioligand from the free radioligand.
-
-
Detection:
-
Add scintillation fluid to each well of the filter plate.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of GW501516 that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
PPARδ Signaling Pathway
Upon binding to its ligand, such as GW501516, PPARδ undergoes a conformational change. This change promotes the dissociation of corepressors and the recruitment of coactivators.[9] The activated PPARδ then forms a heterodimer with the Retinoid X Receptor (RXR).[4][5][9] This PPARδ-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[4][9] This binding initiates the transcription of genes involved in various metabolic processes, including fatty acid oxidation and energy expenditure.[4][10]
Off-Target Binding Considerations
Conclusion
The available experimental evidence from receptor binding assays robustly validates the high specificity of GW501516 for the PPARδ receptor. Its more than 1000-fold selectivity over PPARα and PPARγ underscores its utility as a specific chemical probe to investigate the physiological functions of PPARδ and as a potential therapeutic agent. The detailed experimental protocols and an understanding of the underlying signaling pathways are essential for researchers working with this compound to ensure accurate and reproducible results. Further off-target screening would provide an even more comprehensive profile of its specificity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. GW501516 - Wikipedia [en.wikipedia.org]
- 3. scivisionpub.com [scivisionpub.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. cusabio.com [cusabio.com]
- 6. PPAR Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 7. Discovering highly selective and diverse PPAR-delta agonists by ligand based machine learning and structural modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular and Biophysical Pipeline for the Screening of Peroxisome Proliferator-Activated Receptor Beta/Delta Agonists: Avoiding False Positives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of PPAR-δ in Metabolism, Inflammation, and Cancer: Many Characters of a Critical Transcription Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The peroxisome proliferator-activated receptor beta/delta agonist, GW501516, regulates the expression of genes involved in lipid catabolism and energy uncoupling in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of GW-501516 (Cardarine) for Research Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like GW-501516 (also known as Cardarine) is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of GW-501516, ensuring the protection of personnel and the environment. Adherence to these protocols is paramount, as improper disposal can lead to regulatory penalties and safety hazards.
Key Chemical and Safety Data for Disposal
Understanding the properties of GW-501516 is the first step in its safe management. The following table summarizes key data relevant to its disposal.
| Property | Data | Citation(s) |
| Chemical Name | {2-methyl-4-[({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)sulfanyl]phenoxy}acetic acid | |
| Molecular Formula | C₂₁H₁₈F₃NO₃S₂ | |
| Appearance | White to beige powder | |
| Solubility | Soluble in DMSO (20 mg/mL), ethanol (B145695), and dimethylformamide (DMF). | |
| Storage Temperature | -20°C | |
| Disposal Consideration | Classified as a combustible solid. Must be disposed of as hazardous waste. Not suitable for drain or regular trash disposal. Incineration is the preferred method. | [1][2] |
| Primary Hazard | Research chemical with potential long-term health risks. Handle with appropriate personal protective equipment (PPE). |
Experimental Protocols for Safe Disposal
The following protocols provide detailed methodologies for the disposal of GW-501516 in various forms. These procedures are based on general best practices for laboratory chemical waste management and should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) guidelines.
Protocol 1: Disposal of Solid (Neat) GW-501516
-
Personal Protective Equipment (PPE): Before handling, ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile gloves are commonly used, but consult your institution's guidelines).
-
Weighing and Packaging:
-
Conduct all handling of the solid compound within a certified chemical fume hood to avoid inhalation of airborne particles.
-
Carefully weigh the amount of waste GW-501516.
-
Place the solid waste into a clearly labeled, sealable, and chemically compatible container. The original container is often suitable if it is in good condition.
-
Ensure the container is appropriate for combustible solids.
-
-
Labeling:
-
Label the waste container clearly with "Hazardous Waste," the full chemical name "GW-501516," the quantity, and the date of accumulation.
-
Include any other information required by your institution's EHS office.
-
-
Storage:
-
Store the sealed waste container in a designated and secure hazardous waste accumulation area within the laboratory.
-
This area should be away from incompatible materials and sources of ignition.
-
-
Arranging for Pickup:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste. Do not attempt to transport the waste off-site yourself.
-
Protocol 2: Disposal of GW-501516 Dissolved in Solvents (e.g., DMSO, Ethanol)
-
PPE: Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves suitable for the solvent used.
-
Waste Collection:
-
Collect all liquid waste containing GW-501516 in a designated, leak-proof, and chemically compatible waste container.[3]
-
The container should be suitable for flammable or combustible liquids, depending on the solvent.
-
Never mix incompatible waste streams. For example, halogenated and non-halogenated solvent waste should typically be segregated.
-
-
Labeling:
-
Clearly label the liquid waste container with "Hazardous Waste," the full chemical names of all components (e.g., "GW-501516 in DMSO"), the estimated concentration or volume of each component, and the date.
-
-
Storage:
-
Store the sealed liquid waste container in a designated hazardous waste accumulation area, often within a flammable storage cabinet if the solvent is flammable.
-
-
Arranging for Pickup:
-
Follow your institution's procedures to request a hazardous waste pickup from the EHS office.
-
Protocol 3: Decontamination and Disposal of Empty Containers
-
Triple Rinsing:
-
Container Disposal:
-
After triple-rinsing, deface or remove the original label from the container.
-
Dispose of the clean, empty container according to your institution's guidelines for non-hazardous laboratory glassware or plasticware.
-
Mandatory Visualizations
Logical Workflow for GW-501516 Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of GW-501516.
Caption: Disposal workflow for GW-501516.
Disclaimer: This information is intended for guidance in a laboratory research setting and does not constitute an endorsement for the use of GW-501516. This compound is a research chemical and is not approved for human consumption. Always consult your institution's specific safety and disposal protocols.
References
Essential Safety and Handling Protocols for GW 501516
Disclaimer: GW 501516, also known as Cardarine, is a research chemical not intended for human or veterinary use.[1] Its development was halted due to safety concerns, including the rapid development of cancer in animal studies.[2] The Australian Therapeutic Goods Administration has classified it as a Schedule 10 substance, indicating a significant danger to health.[3] Extreme caution should be exercised when handling this compound. This guide provides essential safety and logistical information based on general principles for handling hazardous research chemicals.
Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, a comprehensive suite of personal protective equipment is mandatory to prevent exposure through inhalation, skin contact, or eye contact.[1][4] The following table outlines the recommended PPE for handling this compound in its solid, powdered form.
| PPE Component | Specifications and Rationale |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is essential to prevent inhalation of the powdered compound.[4] Work should be conducted in a certified chemical fume hood or a ventilated enclosure to minimize airborne particles. |
| Eye and Face Protection | Chemical safety goggles that provide a complete seal around the eyes are required. A face shield should be worn in addition to goggles when there is a risk of splashes or generating dust.[4] |
| Hand Protection | Chemical-resistant gloves, such as nitrile gloves, must be worn.[4] Given the potent nature of the compound, double-gloving is recommended. Gloves must be inspected for any signs of damage before use and should be changed frequently. Proper glove removal technique is critical to avoid skin contamination.[4] |
| Body Protection | A disposable lab coat or a dedicated lab coat with long sleeves and a closed front should be worn. Consider using disposable sleeves to provide extra protection against contamination. |
| Foot Protection | Closed-toe shoes are mandatory in any laboratory setting. Shoe covers should be used when handling larger quantities or when there is a significant risk of spills. |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is crucial to minimize the risk of exposure and contamination when handling this compound.
Hierarchy of Controls
To ensure the highest level of safety, a hierarchy of controls should be implemented. This approach prioritizes control measures from the most effective to the least effective.
Emergency Procedures
In the event of an exposure or spill, immediate action is required.
-
Inhalation: Move the individual to fresh air. If they are not breathing, provide artificial respiration.[4] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water.[4]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse their mouth with water.[4] Seek immediate medical attention.
-
Spill: Evacuate the area. If the spill is small and you are trained to handle it, carefully clean it up while wearing appropriate PPE. Avoid generating dust.[4] For larger spills, contact your institution's environmental health and safety department.
Disposal Plan
All waste contaminated with this compound, including empty containers, used PPE, and cleaning materials, must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Liquid Waste: Collect any solutions containing this compound in a labeled, sealed, and appropriate hazardous waste container.
-
Disposal: All hazardous waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific disposal procedures.[4]
By implementing these stringent safety measures, researchers can minimize the risks associated with handling the hazardous compound this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
